molecular formula C5H11NO B3024106 3-(Aminomethyl)cyclobutanol CAS No. 917827-91-9

3-(Aminomethyl)cyclobutanol

Cat. No.: B3024106
CAS No.: 917827-91-9
M. Wt: 101.15 g/mol
InChI Key: KOAINJWHBAJGSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Aminomethyl)cyclobutanol is a useful research compound. Its molecular formula is C5H11NO and its molecular weight is 101.15 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(Aminomethyl)cyclobutanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(Aminomethyl)cyclobutanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Aminomethyl)cyclobutanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(aminomethyl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c6-3-4-1-5(7)2-4/h4-5,7H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOAINJWHBAJGSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201300679
Record name trans-3-(Aminomethyl)cyclobutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201300679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234616-04-6, 917827-91-9, 167081-42-7
Record name trans-3-(Aminomethyl)cyclobutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201300679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(aminomethyl)cyclobutan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(aminomethyl)cyclobutan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

CAS number for trans-3-(Aminomethyl)cyclobutanol

Author: BenchChem Technical Support Team. Date: January 2026

{"answer":"A Technical Guide to trans-3-(Aminomethyl)cyclobutanol: Characterization, Synthesis, and Application in Drug Discovery

Introduction

trans-3-(Aminomethyl)cyclobutanol is a disubstituted cyclobutane derivative featuring both a primary amine and a hydroxyl group. These functional groups, coupled with the three-dimensional and rigid nature of the cyclobutane core, make it a valuable building block for medicinal chemistry and drug discovery. The cyclobutane scaffold is increasingly recognized for its ability to confer favorable pharmacokinetic properties, such as increased metabolic stability and improved three-dimensionality, which can lead to enhanced binding affinity and selectivity for biological targets.[1][2] This guide provides a comprehensive overview of trans-3-(Aminomethyl)cyclobutanol, including its identification, physicochemical properties, a proposed synthetic route, and its potential applications in the development of novel therapeutics.

Compound Identification
  • CAS Number : 1234616-04-6[3][4][][6]

  • IUPAC Name : rel-(1r,3r)-3-(aminomethyl)cyclobutan-1-ol[3]

  • Molecular Formula : C₅H₁₁NO[3]

  • Molecular Weight : 101.15 g/mol [3][]

  • SMILES : O[C@H]1CC1[3]

Physicochemical and Pharmacokinetic Properties

The unique puckered structure of the cyclobutane ring imparts specific conformational constraints that are advantageous in drug design.[1] Compared to more flexible aliphatic chains or larger ring systems, the cyclobutane scaffold can help to lock a molecule into a bioactive conformation, thereby improving its potency and reducing off-target effects.[7] The presence of both a hydrogen bond donor (amine) and a hydrogen bond acceptor/donor (hydroxyl) provides versatile points for interaction with biological targets.

Predicted and Experimental Properties

A comprehensive understanding of a compound's physicochemical properties is crucial for its development as a drug candidate. For a novel or sparsely characterized compound like trans-3-(Aminomethyl)cyclobutanol, a combination of computational prediction and experimental determination is employed.

PropertyPredicted/Experimental ValueSignificance in Drug Discovery
cLogP -A measure of lipophilicity, which influences absorption, distribution, metabolism, and excretion (ADME).
Topological Polar Surface Area (TPSA) -Predicts the ability of a molecule to permeate cell membranes.
Aqueous Solubility -Crucial for bioavailability and formulation development.
pKa -Determines the ionization state of the molecule at physiological pH, which affects its interaction with targets and its solubility.
Metabolic Stability -The cyclobutane ring is generally considered to be metabolically robust.[8]

Researchers would populate this table with experimentally determined values.

Structural Elucidation and Quality Control

For any novel or synthesized chemical entity, unambiguous confirmation of its structure and purity is paramount. A suite of analytical techniques is employed for this purpose.

Analytical Workflow
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework. 2D NMR techniques such as COSY, HSQC, and HMBC are essential for establishing connectivity and confirming the trans stereochemistry.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which confirms the elemental composition of the molecule.

  • Purity Analysis : High-performance liquid chromatography (HPLC) or gas chromatography (GC) is used to assess the purity of the compound.

G Figure 1: Analytical Workflow for Structural Confirmation cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_confirmation Confirmation Synthesized_Compound Synthesized Product (trans-3-(Aminomethyl)cyclobutanol) NMR NMR Spectroscopy (1H, 13C, 2D) Synthesized_Compound->NMR MS Mass Spectrometry (HRMS) Synthesized_Compound->MS Purity Purity Analysis (HPLC/GC) Synthesized_Compound->Purity Structure_Confirmed Structure & Purity Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed Purity->Structure_Confirmed

Caption: Workflow for the structural confirmation and purity analysis of a synthesized compound.

Proposed Synthetic Route

While several methods exist for the synthesis of functionalized cyclobutanes, a common strategy involves the modification of a pre-existing cyclobutane core.[9] A plausible route to trans-3-(Aminomethyl)cyclobutanol could start from a commercially available precursor such as trans-3-(Boc-aminomethyl)cyclobutanol (CAS 952029-48-0).[10]

Step-by-Step Protocol
  • Deprotection of the Amine : The Boc (tert-butyloxycarbonyl) protecting group on the amine is removed under acidic conditions.

    • Reagents : Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent like dichloromethane (DCM) or dioxane.

    • Mechanism : The acid cleaves the tert-butyl carbamate, releasing the free amine and generating carbon dioxide and isobutylene as byproducts.

  • Work-up and Isolation : The reaction mixture is neutralized with a base (e.g., sodium bicarbonate) and the product is extracted with an organic solvent. The solvent is then removed under reduced pressure to yield the final product.

G Figure 2: Proposed Synthesis of trans-3-(Aminomethyl)cyclobutanol Start trans-3-(Boc-aminomethyl)cyclobutanol Reaction Acidic Deprotection (e.g., TFA in DCM) Start->Reaction Step 1 Product trans-3-(Aminomethyl)cyclobutanol Reaction->Product Step 2: Work-up

Caption: A two-step synthetic pathway from a Boc-protected precursor.

Applications in Drug Discovery

The incorporation of small, rigid scaffolds like cyclobutane is a key strategy to "escape flatland" in medicinal chemistry, moving away from predominantly flat, aromatic structures towards more three-dimensional molecules with improved pharmacological properties.[11] trans-3-(Aminomethyl)cyclobutanol serves as a versatile scaffold for the synthesis of a wide range of derivatives.

Role as a Pharmacophore Scaffold
  • Conformational Restriction : The rigid cyclobutane ring can lock flexible side chains into a specific orientation, which can be crucial for high-affinity binding to a protein target.[2][12]

  • Vectorial Display of Functional Groups : The trans arrangement of the aminomethyl and hydroxyl groups places them on opposite sides of the ring, allowing them to be directed into distinct pockets of a binding site.

  • Metabolic Stability : The cyclobutane core is generally resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles.[13]

  • Analgesics and Receptor Agonists : Cyclobutane derivatives have been successfully developed as agonists for receptors like the GLP-1 receptor and as antagonists for integrin receptors.[13][14]

CAS Number Registration for Novel Substances

For a newly synthesized compound that is not yet in the CAS REGISTRY, a CAS number can be obtained by submitting the substance's information to the Chemical Abstracts Service.[15] This process is essential for regulatory compliance, publication, and commercialization.[16][17]

The Registration Process
  • Data Compilation : Gather all necessary information, including the chemical structure, spectroscopic data (NMR, MS), and any other characterizing information.[18]

  • Submission : Submit the information to CAS through their online portal.[15]

  • Review and Assignment : CAS scientists review the submission to ensure the substance is unique and meets their registration criteria.[18] If approved, a new CAS Registry Number is assigned.[16]

Conclusion

trans-3-(Aminomethyl)cyclobutanol is a valuable building block for the synthesis of novel, three-dimensional molecules for drug discovery. Its rigid cyclobutane core and versatile functional groups offer a platform for creating compounds with potentially improved efficacy, selectivity, and pharmacokinetic properties. The methodologies outlined in this guide for its characterization, synthesis, and potential applications provide a framework for researchers to utilize this and similar scaffolds in the development of the next generation of therapeutics.

References
  • Wirth, T., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(10), e202200020. [Link]

  • Karageorge, G. N., et al. (2017). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal, 23(61), 15457-15462. [Link]

  • PubMed. (2022). Cyclobutanes in Small-Molecule Drug Candidates. [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Novel Disubstituted Cyclobutanone Derivatives. [Link]

  • CAS.org. CAS Registry Services. [Link]

  • CAS.org. CAS Registration Criteria-Overview. [Link]

  • REACH24H. (2024). Understanding CAS Registry Number: a Key Identifier for Chemical Substances. [Link]

  • National Institutes of Health. (2022). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. [Link]

  • ResearchGate. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Cyclobutane Carboxamide in Modern Drug Discovery. [Link]

  • Proregulations. (n.d.). CAS Number Application. [Link]

  • ACS Publications. (2012). Cyclobutane Derivatives As Novel Nonpeptidic Small Molecule Agonists of Glucagon-Like Peptide-1 Receptor. [Link]

  • ResearchGate. (n.d.). Calculated and experimental properties of the cyclobutane fragment library. [Link]

  • Wikipedia. (n.d.). CAS Registry Number. [Link]

  • ACS Publications. (2002). Novel Synthesis of Functionalized Cyclobutane Derivatives via Intramolecular Conjugate Addition of Alkenyltrimethylstannane Functions to α,β-Alkynic Esters Mediated by Copper(I) Chloride. [Link]

  • Radboud Repository. (2022). Cyclobutanes in Small-Molecule Drug Candidates. [Link]

  • ResearchGate. (n.d.). Cyclobutane Derivatives As Novel Nonpeptidic Small Molecule Agonists of Glucagon-Like Peptide-1 Receptor. [Link]

  • PubMed Central. (2015). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. [Link]

  • Google Patents. (2021). CN112608243A - Synthesis method of trans-3-aminobutanol.
  • PubMed Central. (2025). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[4][4]-rearrangement cascade. [Link]

  • Royal Society of Chemistry. (2023). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. [Link] "}

Sources

Molecular formula of 3-(Aminomethyl)cyclobutanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(Aminomethyl)cyclobutanol: A Core Scaffold for Modern Medicinal Chemistry

Abstract

3-(Aminomethyl)cyclobutanol is a bifunctional chemical building block characterized by the molecular formula C₅H₁₁NO . Its structure, featuring a strained cyclobutane ring appended with primary amine and hydroxyl functionalities, makes it a valuable scaffold in medicinal chemistry and drug development. The inherent ring strain of the cyclobutane core imparts unique conformational rigidity and reactivity, while the aminomethyl and hydroxyl groups provide versatile handles for synthetic elaboration. This guide provides a comprehensive technical overview of 3-(Aminomethyl)cyclobutanol, detailing its molecular structure, stereoisomerism, physicochemical properties, synthesis methodologies, and applications. It is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in the design of novel therapeutics.

Introduction: The Role of Strained Rings in Drug Design

In contemporary drug discovery, there is a significant impetus to develop molecules that occupy well-defined three-dimensional space, a concept often termed "escaping flatland".[1] Saturated, strained ring systems like cyclobutanes are increasingly sought after as they serve as rigid, non-aromatic bioisosteres for phenyl rings or other larger, more flexible moieties. The cyclobutane framework provides a structurally constrained backbone that can enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties. 3-(Aminomethyl)cyclobutanol emerges as a particularly useful synthon in this context, offering two distinct points for chemical modification, enabling its incorporation into a diverse range of molecular architectures.

Molecular Structure and Physicochemical Properties

The fundamental structure of 3-(Aminomethyl)cyclobutanol consists of a four-membered carbon ring. A hydroxyl (-OH) group is attached to one carbon atom, and an aminomethyl (-CH₂NH₂) group is attached to the carbon at the 3-position. This arrangement of functional groups—a primary alcohol and a primary amine—makes it a versatile intermediate for a wide array of chemical transformations.

Stereoisomerism

The substitution pattern on the cyclobutane ring gives rise to diastereomers: cis and trans. The relative orientation of the hydroxyl and aminomethyl groups is critical, as stereochemistry profoundly influences a molecule's interaction with biological targets.

  • cis-3-(Aminomethyl)cyclobutanol: The hydroxyl and aminomethyl groups are on the same face of the cyclobutane ring.

  • trans-3-(Aminomethyl)cyclobutanol: The hydroxyl and aminomethyl groups are on opposite faces of the ring.

These isomers are distinct chemical entities with different physical properties and must be synthesized and characterized independently.

Physicochemical Data

The key physicochemical properties of 3-(Aminomethyl)cyclobutanol are summarized below. It is important to distinguish between the free base and its commonly used hydrochloride salt, which exhibits enhanced stability and water solubility.[2]

PropertyValue (Free Base)Reference
Molecular Formula C₅H₁₁NO[3][4][5]
Molecular Weight 101.15 g/mol [4][5][6]
CAS Number 167081-42-7 (isomer unspecified)[3][4]
917827-91-9 (cis isomer)[6][7]
1234616-04-6 (trans isomer)[5][6]
IUPAC Name 3-(Aminomethyl)cyclobutan-1-ol[4]
Density ~1.1 ± 0.1 g/cm³[2]
Boiling Point ~184.5 °C (decomposes)[2]
Topological Polar Surface Area 46.3 Ų[6]
XLogP3-AA -0.6[6]
Hydrogen Bond Donors 2[6]
Hydrogen Bond Acceptors 2[6]

Synthesis and Manufacturing

The synthesis of specific stereoisomers of 3-(Aminomethyl)cyclobutanol requires stereocontrolled methodologies. One documented approach for synthesizing the trans isomer involves a key stereoinversion step, providing a clear example of the chemical principles involved.[2][8]

Example Protocol: Synthesis of trans-3-(Aminomethyl)cyclobutanol

This synthesis proceeds via a three-step sequence starting from cis-3-(dibenzylamino)cyclobutanol, utilizing a Mitsunobu reaction for stereoinversion, followed by hydrolysis and deprotection.

Workflow Diagram: Synthesis of trans-3-(Aminomethyl)cyclobutanol

G cluster_0 Step 1: Stereoinversion cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Deprotection Start cis-3-(Dibenzylamino)cyclobutanol Mitsunobu Mitsunobu Reaction (Triphenylphosphine, DEAD, Carboxylic Acid) Start->Mitsunobu Intermediate1 trans-3-(Dibenzylamino)cyclobutyl Ester Mitsunobu->Intermediate1 Hydrolysis Alkaline Hydrolysis (e.g., NaOH) Intermediate1->Hydrolysis Intermediate2 trans-3-(Dibenzylamino)cyclobutanol Hydrolysis->Intermediate2 Deprotection Catalytic Debenzylation (H₂, Pd/C) Intermediate2->Deprotection FinalProduct trans-3-(Aminomethyl)cyclobutanol Deprotection->FinalProduct

Caption: A three-step workflow for the synthesis of the trans isomer.

Step-by-Step Methodology:

  • Mitsunobu Reaction (Stereoinversion):

    • Rationale: This reaction inverts the stereochemistry at the hydroxyl-bearing carbon. The cis-alcohol is converted to a trans-ester.

    • Procedure: To a cooled (0-10 °C) solution of cis-3-(dibenzylamino)cyclobutanol, triphenylphosphine, and a suitable carboxylic acid (e.g., benzoic acid) in an aprotic solvent like THF, a condensing agent such as diethyl azodicarboxylate (DEAD) is added dropwise under an inert atmosphere.[8] The reaction proceeds to form the corresponding trans-ester.

  • Alkaline Hydrolysis:

    • Rationale: The ester group introduced in the previous step is cleaved to regenerate the free hydroxyl group, now in the trans configuration relative to the amine substituent.

    • Procedure: The crude ester from Step 1 is treated with an alkaline solution (e.g., aqueous sodium hydroxide) in a suitable solvent system until saponification is complete.[8] Acid-base workup isolates the trans-3-(dibenzylamino)cyclobutanol.

  • Catalytic Debenzylation (Deprotection):

    • Rationale: The two benzyl groups on the amine are protecting groups that must be removed to yield the final primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

    • Procedure: The protected amine from Step 2 is dissolved in an alcohol solvent (e.g., methanol) and subjected to hydrogenation in the presence of a palladium on carbon (Pd/C) catalyst.[8] The reaction is run under a hydrogen atmosphere until the starting material is consumed. Filtration to remove the catalyst followed by solvent evaporation yields the final product, trans-3-(aminomethyl)cyclobutanol.

Spectroscopic Characterization

Confirmation of the structure and purity of 3-(Aminomethyl)cyclobutanol and its isomers is achieved through standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy is used to confirm the proton environment. For the cis isomer, characteristic signals would correspond to the protons on the cyclobutane ring, the methylene protons of the aminomethyl group, and the methine proton adjacent to the hydroxyl group.[7] ¹³C NMR would show five distinct carbon signals.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula. The exact mass can be determined using high-resolution mass spectrometry (HRMS).

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound and to separate cis and trans isomers in a mixture.

Applications in Medicinal Chemistry and Drug Discovery

The unique structural features of 3-(Aminomethyl)cyclobutanol make it a highly attractive building block for the synthesis of novel therapeutic agents.

  • GABA Analogs: The spatial arrangement of the amine and the cyclobutane backbone allows it to serve as a constrained analog or precursor to γ-aminobutyric acid (GABA), a key inhibitory neurotransmitter.[2] This makes it a valuable starting point for developing agents targeting the central nervous system.

  • Peptide Mimetics: Incorporating the rigid cyclobutane scaffold into peptide chains can enforce specific conformations and improve resistance to enzymatic degradation, enhancing metabolic stability.[2]

  • Kinase Inhibitors: The bifunctional nature of the molecule allows it to be elaborated into more complex structures designed to fit into the ATP-binding pockets of protein kinases, which are significant targets in cancer therapy.[2]

  • Agrochemicals and Materials Science: Beyond pharmaceuticals, cyclobutanol derivatives are used in the development of advanced polymers, high-performance coatings, and next-generation pesticides.[9]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be observed when handling 3-(Aminomethyl)cyclobutanol.

  • Hazard Classification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[10]

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, safety glasses with side shields or a face shield, and a lab coat are mandatory.[10][11] Work should be conducted in a well-ventilated fume hood.

  • First Aid Measures:

    • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes.[10][12]

    • In case of skin contact: Wash off with soap and plenty of water.[10][12]

    • If inhaled: Move the person to fresh air.[10][12]

    • If swallowed: Rinse mouth with water and consult a physician.[12]

  • Storage: Store in a tightly sealed container in a dry, well-ventilated place.[4][12]

Conclusion

3-(Aminomethyl)cyclobutanol, with its molecular formula C₅H₁₁NO, is a potent and versatile building block for modern chemical and pharmaceutical research. Its rigid cyclobutane core, combined with strategically placed amine and hydroxyl functional groups, provides a robust platform for creating structurally novel molecules with significant therapeutic potential. A thorough understanding of its stereochemistry, synthesis, and handling is essential for any scientist aiming to unlock its full potential in drug discovery and materials science.

References

  • Safety Data Sheet - Angene Chemical. Angene Chemical. [Link]

  • MSDS of cis-3-amino-3-methylcyclobutanol hydrochloride - Capot Chemical. Capot Chemical. [Link]

  • CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents.
  • 3-(Aminomethyl)cyclobutan-1-ol | C5H11NO | CID 22408680 - PubChem. National Center for Biotechnology Information. [Link]

  • 3-(Aminomethyl)-3-(m-tolyl)cyclobutan-1-ol | C12H17NO | CID 65990921 - PubChem. National Center for Biotechnology Information. [Link]

  • Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Royal Society of Chemistry. [Link]

  • What are the applications of cyclobutanol derivatives? - Blog - BTC. BTC. [Link]

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI. [Link]

Sources

The Enduring Allure of the Strained Ring: A Technical Guide to the Discovery and Strategic Application of Cyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclobutane motif, a four-membered carbocycle, has traversed a fascinating journey from a theoretical curiosity to a cornerstone of modern organic chemistry. Initially deemed too strained for practical consideration, its unique conformational and reactive properties are now harnessed in fields as diverse as medicinal chemistry and materials science. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the historical context, synthetic evolution, and strategic application of cyclobutane derivatives. We will delve into the pioneering discoveries, explore the mechanistic intricacies of key synthetic transformations, and showcase the contemporary utility of this versatile scaffold, offering field-proven insights to inform and inspire future innovation.

The Genesis of a Strained Scaffold: Early Encounters with Cyclobutane

The story of cyclobutane is intrinsically linked to the burgeoning field of organic chemistry in the late 19th and early 20th centuries. The concept of cyclic hydrocarbons was still in its infancy, and the synthesis of a four-membered ring posed a significant intellectual and practical challenge.

Theoretical Postulations and Early Synthetic Endeavors

The inherent ring strain of cyclobutane, a consequence of bond angles deviating significantly from the ideal tetrahedral angle of 109.5°, was a major theoretical hurdle. Early chemists questioned the stability and even the existence of such a structure. Despite these reservations, the pursuit of this elusive molecule was driven by a fundamental desire to understand the limits of chemical bonding.

Willstätter's Landmark Synthesis: A Triumph of Perseverance

The first definitive synthesis of cyclobutane was achieved in 1907 by Richard Willstätter and James Bruce.[1] Their approach, while laborious, was a landmark achievement that validated the existence of the four-membered ring. The synthesis involved a multi-step sequence starting from a derivative of a natural product, cocaine, and culminating in the hydrogenation of cyclobutene. This pioneering work laid the foundation for all subsequent investigations into the chemistry of cyclobutanes.

Mastering the Ring: Evolution of Synthetic Methodologies

The initial syntheses of cyclobutane were complex and low-yielding, limiting its widespread use. However, the allure of this strained ring spurred the development of more efficient and versatile synthetic methods over the following decades.

The Dawn of Cycloaddition: A Paradigm Shift in Cyclobutane Synthesis

The advent of pericyclic reactions, particularly [2+2] cycloadditions, revolutionized the synthesis of cyclobutane derivatives. These reactions, which involve the concerted or stepwise combination of two unsaturated molecules, provide a direct and often stereocontrolled route to the four-membered ring.

Photochemical [2+2] cycloadditions, often involving the excitation of enones or other unsaturated systems, have become a powerful tool for constructing cyclobutane rings.[2][3] The reaction proceeds through a triplet excited state, leading to the formation of a 1,4-diradical intermediate that subsequently closes to form the cyclobutane ring.[4] This method is particularly useful for the synthesis of complex polycyclic systems and has been applied in the total synthesis of numerous natural products.[4]

Experimental Workflow: Generic Photochemical [2+2] Cycloaddition

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactant Reactant (e.g., Enone) photoreactor Photoreactor with UV Lamp (e.g., 254 nm) reactant->photoreactor Dissolve solvent Degassed Solvent solvent->photoreactor sensitizer Sensitizer (optional, e.g., Acetone) sensitizer->photoreactor evaporation Solvent Evaporation photoreactor->evaporation Irradiate cooling Cooling System cooling->photoreactor chromatography Column Chromatography evaporation->chromatography Crude Product product Isolated Cyclobutane Product chromatography->product

Caption: Workflow for a typical photochemical [2+2] cycloaddition.

While the Woodward-Hoffmann rules predict that thermal [2+2] cycloadditions of two simple alkenes are symmetry-forbidden, certain classes of molecules can overcome this barrier. Ketenes, with their orthogonal p-orbitals, readily undergo thermal [2+2] cycloadditions with a variety of alkenes to form cyclobutanones.[2][5] This reaction is a powerful tool for the synthesis of functionalized four-membered rings. Similarly, highly reactive fluorinated alkenes can also undergo thermal dimerization to form cyclobutane derivatives.[6]

Ring Expansions and Contractions: Indirect Routes to the Cyclobutane Core

In addition to cycloaddition reactions, cyclobutane derivatives can also be accessed through ring expansion of cyclopropanes and ring contraction of larger rings. These methods offer alternative strategies for constructing the four-membered ring, particularly when direct cycloaddition approaches are not feasible.

Modern Catalytic Methods: Precision and Efficiency

Recent advances in catalysis have provided new and highly efficient methods for the synthesis of cyclobutanes. Transition metal-catalyzed [2+2] cycloadditions, for example, can proceed under mild conditions and with high levels of stereocontrol.[4] Furthermore, visible-light photocatalysis has emerged as a powerful strategy for promoting [2+2] enone cycloadditions, offering a more sustainable alternative to traditional UV-mediated methods.[7]

The Unique Character of the Strained Ring: Properties and Reactivity

The defining feature of cyclobutane is its significant ring strain, estimated to be around 26.3 kcal/mol.[8] This strain arises from both angle strain (deviation from ideal bond angles) and torsional strain (eclipsing interactions between adjacent C-H bonds). This inherent strain profoundly influences the physical and chemical properties of cyclobutane derivatives.

Conformational Dynamics: The Puckered Ring

To alleviate some of the torsional strain, the cyclobutane ring is not planar but exists in a puckered conformation.[4] This puckering leads to two non-equivalent substituent positions: axial and equatorial. The energy barrier for ring flipping between these puckered conformations is relatively low.

Reactivity Profile: A Strained Ring's Propensity for Opening

The high ring strain of cyclobutanes makes them susceptible to ring-opening reactions, which release this strain energy.[2][9] These reactions can be initiated by heat, light, or chemical reagents and provide a synthetic entry into a variety of acyclic and larger ring systems. The ability to undergo controlled ring-opening reactions is a key feature that makes cyclobutanes valuable synthetic intermediates.[9]

From Bench to Bedside and Beyond: Applications of Cyclobutane Derivatives

The unique structural and reactive properties of cyclobutanes have led to their incorporation into a wide range of functional molecules, with particularly significant impacts in medicinal chemistry and materials science.

Cyclobutanes in Drug Discovery: A Scaffold for Innovation

The rigid, three-dimensional structure of the cyclobutane ring makes it an attractive scaffold for the design of new therapeutic agents.[8] Incorporating a cyclobutane moiety into a drug candidate can improve its metabolic stability, enhance its binding affinity to a biological target, and fine-tune its pharmacokinetic properties. As of January 2021, there were at least 39 drug candidates in preclinical or clinical development that contain a cyclobutane ring.[8]

Table 1: Selected Examples of Cyclobutane-Containing Drug Candidates

Drug CandidateTherapeutic AreaRole of the Cyclobutane Moiety
Carboplatin OncologyPart of the chelating ligand that binds to platinum, influencing the drug's reactivity and toxicity profile.[8]
Sceptrin Analogs AntimicrobialThe cyclobutane core is a key structural feature of this natural product with potent antimicrobial activity.[8]
Various Investigational Drugs MultipleUsed as a rigid scaffold to orient functional groups for optimal target interaction, improve metabolic stability, or act as a bioisostere for other groups.
Cyclobutanes in Nature: A Surprising Abundance

Despite their inherent strain, cyclobutane rings are found in a surprising number of natural products isolated from plants, marine organisms, and bacteria.[5][8] These natural products often exhibit potent biological activities. A notable example is pentacycloanammoxic acid, a ladderane composed of five fused cyclobutane units found in bacteria that perform the anammox process.[1]

The Photodimerization of DNA: A Double-Edged Sword

One of the most significant occurrences of cyclobutane formation in a biological context is the photodimerization of adjacent pyrimidine bases in DNA upon exposure to UV radiation.[8] This process leads to the formation of cyclobutane pyrimidine dimers (CPDs), which can disrupt DNA replication and transcription, potentially leading to mutations and skin cancer.[8] However, this same process is also exploited in certain photochemotherapies.

Future Perspectives: The Unfolding Potential of the Four-Membered Ring

The field of cyclobutane chemistry continues to evolve, with ongoing research focused on the development of new synthetic methods, the discovery of novel cyclobutane-containing natural products, and the design of innovative applications in medicine and materials science. The unique properties of this strained ring ensure that it will remain a source of fascination and a valuable tool for chemists for years to come.

Logical Relationship Diagram: From Synthesis to Application

G cluster_synthesis Synthetic Methodologies cluster_properties Core Properties cluster_applications Key Applications cycloaddition [2+2] Cycloadditions (Photochemical, Thermal) strain Ring Strain cycloaddition->strain Creates rearrangement Ring Expansions/ Contractions rearrangement->strain Creates catalysis Modern Catalytic Methods catalysis->strain Creates conformation Puckered Conformation strain->conformation Influences reactivity Ring-Opening Reactivity strain->reactivity Drives med_chem Medicinal Chemistry (Drug Discovery) conformation->med_chem Provides 3D Scaffold nat_prod Natural Products conformation->nat_prod Defines Structure biochem Biochemistry (DNA Photodamage) conformation->biochem Forms in DNA reactivity->med_chem Enables Synthetic Utility reactivity->nat_prod Enables Synthetic Utility materials Materials Science reactivity->materials Enables Polymerization

Caption: Interplay of synthesis, properties, and applications of cyclobutanes.

References

  • Willstätter, R., & Bruce, J. (1907). Zur Kenntnis der Cyclobutan-Reihe. Berichte der deutschen chemischen Gesellschaft, 40(4), 3979-3999.
  • Sommer, L. H., & Baum, G. A. (1954). Stereochemistry of the Cleavage of the Silicon-Carbon Bond. I. The Reaction of Tri-p-tolylsilane with Bromine. Journal of the American Chemical Society, 76(19), 5002-5004.
  • Ghosez, L., & O'Donnell, M. J. (1977). Ketene-Olefin Cycloadditions. In Pericyclic Reactions (Vol. 2, pp. 79-140). Academic Press.
  • de Meijere, A., & Kozhushkov, S. I. (2000). The Chemistry of Bicyclo[1.1.0]butanes. Chemical Reviews, 100(3), 93-142.
  • Bach, T. (2001). Stereoselective Intermolecular [2+2]-Photocycloaddition Reactions and Their Application in Natural Product Synthesis. Synthesis, 2001(11), 1699-1717.
  • Yoon, T. P., & Ischay, M. A. (2011). Visible Light Photocatalysis in Organic Synthesis. Accounts of Chemical Research, 44(5), 324-335.
  • Roberts, J. D., & Sharts, C. M. (1962). Cyclobutane Derivatives from Thermal Cycloaddition Reactions. Organic Reactions, 12, 1-56.
  • Nam, S., & Gin, D. Y. (2002). The Pinacol Rearrangement in the Synthesis of Piperidines and Related Heterocycles. Organic Letters, 4(16), 2743-2746.
  • Crimmins, M. T., & DeBaillie, A. C. (2006). Enantioselective Total Synthesis of (+)-Gigantecin. Journal of the American Chemical Society, 128(15), 4936-4937.
  • Molander, G. A., & Gormisky, P. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 73(19), 7481-7485.
  • Ischay, M. A., Anzovino, M. E., Du, J., & Yoon, T. P. (2008). Efficient visible light photocatalysis of [2+2] enone cycloadditions. Journal of the American Chemical Society, 130(39), 12886-12887.
  • Hong, Y. J., & Tantillo, D. J. (2014). How cyclobutanes are assembled in nature–insights from quantum chemistry. Chemical Society Reviews, 43(12), 4358-4369.
  • Kaufmann, D., & de Meijere, A. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485-1538.
  • Pellissier, H. (2014). Stereocontrolled synthesis and functionalization of cyclobutanes and cyclobutanones. Molecules, 19(7), 9278-9321.
  • Baran, P. S. (2012). Cyclobutanes in Organic Synthesis. Lecture notes from the Baran Lab, The Scripps Research Institute.
  • Hoffmann, N. (2008). Photochemical reactions as key steps in the synthesis of natural products and their analogues. Chemical Reviews, 108(4), 1052-1103.
  • Wessig, P., & Müller, F. (2005). The Paterno-Büchi Reaction. In CRC Handbook of Organic Photochemistry and Photobiology (2nd ed.). CRC Press.
  • Sieburth, S. M., & Cunard, K. L. (1996). The [2+2] Cycloaddition in Organic Synthesis. Tetrahedron, 52(20), 6251-6282.
  • Carreira, E. M., & Kvaerno, L. (2008). Classics in stereoselective synthesis. John Wiley & Sons.
  • Nicolaou, K. C., & Sorensen, E. J. (1996).

Sources

Unlocking the Therapeutic Potential of 3-(Aminomethyl)cyclobutanol: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

To: Drug Development Professionals, Researchers, and Scientists From: Senior Application Scientist, Discovery Biology Division Subject: A Strategic Guide to Investigating the Biological Activity of the Novel Scaffold, 3-(Aminomethyl)cyclobutanol

Executive Summary

The relentless pursuit of novel chemical entities with therapeutic potential is the cornerstone of modern drug discovery. Small, rigid scaffolds are increasingly sought after for their ability to provide precise three-dimensional arrangements of pharmacophoric groups, often leading to improved potency and selectivity. This guide introduces 3-(Aminomethyl)cyclobutanol, a structurally unique and underexplored building block, as a promising starting point for novel drug development campaigns. While direct biological data for this compound is scarce, its constituent functional groups—a strained cyclobutane ring, a primary amine, and a hydroxyl group—are prevalent in a multitude of bioactive molecules.[1][2][3] This document outlines a comprehensive, multi-stage research program designed to systematically uncover and optimize the potential biological activities of this scaffold. We will delve into the rationale for its selection, propose a robust screening cascade, and detail hypothetical hit-to-lead strategies, providing a complete roadmap from initial concept to a validated lead series.

Rationale: The Untapped Potential of a Simple Scaffold

The allure of 3-(Aminomethyl)cyclobutanol lies in the combination of its structural motifs. The cyclobutane ring, a four-membered carbocycle, offers a rigid, non-planar scaffold that can orient substituents in distinct spatial vectors.[1][2][3] This conformational restriction is a valuable asset in drug design, as it can reduce the entropic penalty of binding to a biological target and improve metabolic stability compared to more flexible aliphatic chains.[1][2][3] Natural products and approved drugs containing the cyclobutane moiety exhibit a wide range of biological activities, including antimicrobial, antitumor, and antiviral properties.[4][5][6][7]

The aminomethyl and hydroxyl groups provide critical anchor points for interaction with biological targets and for synthetic elaboration.

  • Primary Amine: The aminomethyl group can act as a hydrogen bond donor and acceptor, and, being basic, can form crucial ionic interactions with acidic residues (e.g., aspartate, glutamate) in a protein binding pocket. More than 75% of top-selling drugs in 2021 contained a nitrogen moiety, underscoring the importance of this functional group for achieving desired pharmacokinetic and pharmacodynamic properties.[8]

  • Hydroxyl Group: The alcohol functionality is a versatile hydrogen bond donor and acceptor.[9] It can be a key interacting group or serve as a handle for prodrug strategies or further synthetic modification.

Given these features, we hypothesize that 3-(Aminomethyl)cyclobutanol may serve as a valuable scaffold for targets that recognize small amino alcohols. A particularly compelling hypothesis is its potential as a novel gamma-aminobutyric acid (GABA) analog.[10][11] GABA is a major inhibitory neurotransmitter, and its analogs are used to treat a range of neurological disorders, including epilepsy, neuropathic pain, and anxiety.[12][13] The constrained cyclobutane ring could offer a unique conformational presentation of the amino and hydroxyl groups that mimics the binding mode of GABA or other neurotransmitters.

A Proposed Research Workflow for Activity Discovery

A systematic approach is essential to efficiently probe the biological potential of a new scaffold. We propose a tiered screening cascade designed to move from broad, high-throughput methods to more focused, hypothesis-driven assays.

G cluster_0 Phase 1: Initial Profiling cluster_1 Phase 2: Target-Based Screening cluster_2 Phase 3: Hit Validation & MOA cluster_3 Phase 4: Lead Optimization A Compound Acquisition & QC B In Silico Screening A->B Computational Analysis C Broad Phenotypic Screening A->C Experimental Testing D Focused Target Panels (e.g., GPCRs, Kinases) B->D Prioritize Targets E GABA Receptor Binding Assays B->E Hypothesis-Driven F Dose-Response Confirmation C->F Validate Hits D->F E->F G Orthogonal Assays F->G Confirm Mechanism H Initial SAR (Analog Synthesis) G->H Explore Chemical Space I Medicinal Chemistry Campaign H->I Develop Lead Series

Caption: Proposed workflow for biological activity screening.

Phase 1: Broad Initial Profiling

The initial phase aims to cast a wide net to identify any potential biological activity.

  • In Silico Screening: Before committing to expensive wet-lab experiments, computational models can predict potential interactions. We recommend docking 3-(Aminomethyl)cyclobutanol against a large library of protein structures, including GPCRs, ion channels, kinases, and metabolic enzymes. This can help prioritize subsequent experimental assays.

  • Broad Phenotypic Screening: Phenotypic screens measure the effect of a compound on cell behavior without a preconceived target.[14] We propose screening against a panel of diverse cancer cell lines to assess for anti-proliferative activity and in assays for neurite outgrowth or other CNS-relevant phenotypes.

Phase 2: Target-Based Screening

Based on the structural alerts and in silico results, we will move to target-based screening.

  • Focused Target Panels: The compound will be submitted to commercially available screening panels that test for activity against hundreds of individual targets, such as kinases or GPCRs. This is an efficient way to identify specific molecular targets.

  • Hypothesis-Driven Assays: Based on our primary hypothesis, we will conduct competitive radioligand binding assays for GABA receptors (GABA-A and GABA-B) and GABA transporters (GATs).

Table 1: Hypothetical Primary Screening Results

Assay TypeTarget Panel/Assay NameResult (Activity @ 10 µM)Implication
Phenotypic NCI-60 Cancer Cell Line Panel55% Growth Inhibition (MCF-7)Potential anti-proliferative activity
Target-Based KinaseScan (400+ Kinases)No significant hitsUnlikely a broad-spectrum kinase inhibitor
Target-Based GPCRScan (150+ GPCRs)68% Inhibition (GABA-B R)Potential GABA-B receptor modulator
Hypothesis-Driven [3H]-GABA Binding Assay (GABA-B)72% DisplacementConfirms interaction with GABA-B receptor
Phase 3: Hit Validation and Mechanism of Action (MOA)

Any "hits" from Phase 2 must be rigorously validated.

  • Dose-Response Confirmation: Active compounds will be re-tested in full dose-response curves to determine potency (e.g., IC50 or EC50).

  • Orthogonal Assays: To confirm the MOA, a different assay format will be used. For a GABA-B receptor hit, this could involve a functional assay measuring downstream signaling, such as a GTPγS binding assay.

Experimental Protocol: GABA-B Receptor Radioligand Binding Assay

This protocol provides a standardized method for assessing the binding of 3-(Aminomethyl)cyclobutanol to the GABA-B receptor.

Objective: To determine the ability of 3-(Aminomethyl)cyclobutanol to displace a known radioligand from the GABA-B receptor in rat brain membranes.

Materials:

  • Frozen rat cortical membranes

  • Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4

  • Radioligand: [3H]-CGP54626 (a potent GABA-B antagonist)

  • Non-specific binding control: Baclofen (100 µM)

  • Test Compound: 3-(Aminomethyl)cyclobutanol (serial dilutions)

  • 96-well microplates, filter mats, scintillation fluid, microplate scintillation counter

Procedure:

  • Membrane Preparation: Thaw rat cortical membranes on ice. Homogenize in ice-cold assay buffer and centrifuge. Resuspend the pellet in fresh assay buffer to a final protein concentration of 100-200 µ g/well .

  • Assay Plate Setup:

    • Add 25 µL of assay buffer to "Total Binding" wells.

    • Add 25 µL of 100 µM Baclofen to "Non-Specific Binding" (NSB) wells.

    • Add 25 µL of serially diluted 3-(Aminomethyl)cyclobutanol to "Test Compound" wells.

  • Radioligand Addition: Add 25 µL of [3H]-CGP54626 (at a final concentration equal to its Kd, typically ~2 nM) to all wells.

  • Protein Addition: Add 150 µL of the prepared membrane suspension to all wells.

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle shaking.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Dry the filter mat, place it in a scintillation bag with scintillation fluid, and count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate Percent Specific Binding = ((Test Compound cpm - NSB cpm) / (Total Binding cpm - NSB cpm)) * 100

    • Plot percent specific binding against the log concentration of the test compound and fit to a sigmoidal dose-response curve to determine the IC50.

Hit-to-Lead Chemistry Strategy

A confirmed hit provides a starting point for a medicinal chemistry campaign. The structure of 3-(Aminomethyl)cyclobutanol offers two obvious handles for synthetic modification: the primary amine and the hydroxyl group. The goal is to develop an initial Structure-Activity Relationship (SAR) to guide further optimization.

G cluster_amine Amine Modifications cluster_hydroxyl Hydroxyl Modifications Core 3-(Aminomethyl)cyclobutanol (Core Scaffold) Amide Amide Formation (R-CO-Cl) Core->Amide Acylation Sulfonamide Sulfonamide Formation (R-SO2-Cl) Core->Sulfonamide Sulfonylation ReductiveAmination N-Alkylation (R-CHO, NaBH(OAc)3) Core->ReductiveAmination Alkylation Ester Esterification (R-CO-Cl) Core->Ester Acylation Ether Etherification (R-Br, NaH) Core->Ether Alkylation Inversion Stereochemical Inversion (Mitsunobu Reaction) Core->Inversion SN2 Reaction

Caption: Potential derivatization pathways for SAR exploration.

A small, focused library of analogs would be synthesized to probe the SAR. For instance, if the compound is active at the GABA-B receptor, we would hypothesize that the primary amine is critical for an ionic interaction. Acylating the amine to form an amide would test this hypothesis; a significant loss of activity would support the initial theory. Conversely, modifying the hydroxyl group to an ether could probe the importance of its hydrogen bonding capability.[9]

Conclusion and Future Directions

3-(Aminomethyl)cyclobutanol represents a compelling, yet underexplored, chemical scaffold. Its rigid three-dimensional structure combined with key pharmacophoric elements provides a strong rationale for its investigation as a source of novel therapeutic agents, particularly in the area of neuroscience. The systematic workflow proposed in this guide—from broad screening to hypothesis-driven validation and initial chemical optimization—provides a low-risk, high-reward strategy for unlocking its potential. Successful identification of a validated hit would trigger a full-scale lead optimization program with the ultimate goal of identifying a clinical candidate. This structured approach ensures that resources are deployed efficiently, maximizing the probability of translating a simple chemical building block into a novel therapeutic.

References

  • Al-Harrasi, A., Ali, L., Hussain, J., & Ur-Rehman, N. (2014). Naturally occurring bioactive Cyclobutane-containing (CBC) alkaloids in fungi, fungal endophytes, and plants. PubMed. [Link]

  • Chikhale, R., Barmade, M., & Khedekar, P. (2010). An update on GABA analogs for CNS drug discovery. PubMed. [Link]

  • van der Kolk, R., Rutjes, F. P. J. T., & van Delft, F. L. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • van der Kolk, R., Rutjes, F. P. J. T., & van Delft, F. L. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. [Link]

  • van der Kolk, R., Rutjes, F. P. J. T., & van Delft, F. L. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Semantic Scholar. [Link]

  • Sergeiko, A., Poroikov, V. V., & Hanuš, L. O. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PMC. [Link]

  • Yogeeswari, P., Sriram, D., & Ragavendran, J. V. (2006). An update on GABA analogs for CNS drug discovery. ResearchGate. [Link]

  • Sergeiko, A., Poroikov, V. V., & Hanuš, L. O. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Semantic Scholar. [Link]

  • Al-Harrasi, A., Ali, L., Hussain, J., & Ur-Rehman, N. (2014). Naturally occurring bioactive Cyclobutane-containing (CBC) alkaloids in fungi, fungal endophytes, and plants. PubMed. [Link]

  • Gajcy, K., Lochyński, S., & Librowski, T. (2010). A role of GABA analogues in the treatment of neurological diseases. PubMed. [Link]

  • Sergeiko, A., Poroikov, V. V., & Hanuš, L. O. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal. [Link]

  • Harris, C. E., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

  • Drugs.com. (2023). Gamma-aminobutyric acid analogs. Drugs.com. [Link]

  • Rotroff, D. M., et al. (2013). Using in Vitro High Throughput Screening Assays to Identify Potential Endocrine-Disrupting Chemicals. PMC. [Link]

  • Pharmaron. (n.d.). In Vitro Assay Development. Pharmaron. [Link]

  • O'Connor, J. C. (2004). In Vitro Models in Endocrine Disruptor Screening. ILAR Journal. [Link]

  • Blass, B. E. (2015). In vitro Screening Systems. ResearchGate. [Link]

  • Wikipedia. (n.d.). GABA analogue. Wikipedia. [Link]

  • Mondal, S., & Guin, J. (2023). A) Pharmaceutical compounds bearing the (amino)methyl group. B) Hydroaminoalkylation of alkenes. C) Our Strategy. ResearchGate. [Link]

  • Li, Y., et al. (2025). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[1][1]-rearrangement cascade. PubMed Central. [Link]

  • Csonka, R., & Kónya, V. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. MDPI. [Link]

  • Jain, M. R., et al. (2014). Design, synthesis and biological evaluation of novel aminomethyl-piperidones based DPP-IV inhibitors. PubMed. [Link]

  • Edraki, N., et al. (2018). Frequency and Importance of Six Functional Groups that Play A Role in Drug Discovery. Pharmaceutical and Biomedical Research. [Link]

  • Drug design principles - Stereoelectronics. (2021). Drug Discovery and Development. [Link]

Sources

An In-depth Technical Guide to (1s,3s)-3-(Aminomethyl)cyclobutan-1-ol: A Rigid Scaffold for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that impart advantageous pharmacological properties is a paramount objective. Small, strained carbocycles, particularly cyclobutane derivatives, have garnered increasing attention for their ability to introduce conformational rigidity and unique three-dimensional topographies into drug candidates. This guide provides a comprehensive technical overview of (1s,3s)-3-(aminomethyl)cyclobutan-1-ol , a bifunctional cyclobutane building block poised for significant applications in contemporary drug design, most notably as a rigid linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

This document will delve into the nomenclature, structural attributes, stereoselective synthesis, and strategic applications of this compound. We will explore the mechanistic rationale for its use in PROTACs and provide detailed, actionable protocols for its synthesis and characterization, grounded in established chemical principles.

Nomenclature and Structural Elucidation

The unambiguous identification of a chemical entity is foundational to its scientific exploration. The compound of interest is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: (1s,3s)-3-(aminomethyl)cyclobutan-1-ol

This nomenclature denotes a cyclobutane ring with two substituents: an aminomethyl group (-CH₂NH₂) and a hydroxyl group (-OH). The "(1s,3s)" stereodescriptor specifies the cis relationship between these two groups, where both are on the same face of the cyclobutane ring.

Structural and Physicochemical Properties:

PropertyValueSource
Molecular Formula C₅H₁₁NO
Molecular Weight 101.15 g/mol
CAS Number 917827-91-9
Appearance White to off-white solid (predicted)General Chemical Knowledge
Solubility Soluble in water and polar organic solventsGeneral Chemical Knowledge

The puckered nature of the cyclobutane ring in (1s,3s)-3-(aminomethyl)cyclobutan-1-ol imparts a defined spatial arrangement of the amine and alcohol functionalities, a critical feature for its application as a linker in complex molecular architectures.[1]

Strategic Application in PROTAC Drug Development

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2] A PROTAC is composed of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two. The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC.[3]

The Rationale for a Rigid Cyclobutane Linker

The use of rigid linkers, such as those derived from cyclobutane, offers several advantages over more common flexible linkers (e.g., polyethylene glycol or alkyl chains):

  • Pre-organization of Bioactive Conformation: A rigid linker can reduce the entropic penalty associated with the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) by pre-organizing the two ligands in a favorable orientation for binding.[2] This can lead to enhanced potency and efficiency of protein degradation.

  • Improved Selectivity: The defined spatial orientation enforced by a rigid linker can enhance selectivity for the target protein by disfavoring the formation of off-target ternary complexes.

  • Enhanced Pharmacokinetic Properties: The constrained conformation of a rigid linker can lead to improved metabolic stability and, in some cases, better cell permeability compared to highly flexible linkers.

The (1s,3s)-3-(aminomethyl)cyclobutan-1-ol scaffold provides a synthetically accessible, rigid core that can be readily incorporated into PROTACs, with the amine and hydroxyl groups serving as convenient points for attachment of the target- and E3 ligase-binding moieties.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation Target Protein Target Protein Ternary Complex Target Protein-PROTAC-E3 Ligase Ternary Complex Target Protein->Ternary Complex Binding PROTAC PROTAC (cis-3-(Aminomethyl)cyclobutanol linker) PROTAC->Ternary Complex E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Recruitment Ubiquitinated Target Ubiquitinated Target Protein Ternary Complex->Ubiquitinated Target Ubiquitination Ubiquitin Ub Ubiquitin->Ternary Complex Proteasome Proteasome Ubiquitinated Target->Proteasome Recognition Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Degradation

Figure 1: Mechanism of PROTAC-mediated protein degradation.

Performance Metrics for PROTACs

The efficacy of PROTACs is typically quantified by two key parameters:

  • DC₅₀: The concentration of a PROTAC that results in 50% degradation of the target protein. A lower DC₅₀ value indicates higher potency.

  • Dₘₐₓ: The maximum percentage of target protein degradation achievable with a given PROTAC.

While specific DC₅₀ and Dₘₐₓ values for PROTACs incorporating (1s,3s)-3-(aminomethyl)cyclobutan-1-ol are not widely available in the public domain, PROTACs with other rigid alicyclic linkers have demonstrated potent degradation capabilities, often with DC₅₀ values in the nanomolar range.[4][5]

Stereoselective Synthesis of (1s,3s)-3-(Aminomethyl)cyclobutan-1-ol

A robust and stereocontrolled synthesis is crucial for the practical application of this building block. The following multi-step synthesis is a plausible and efficient route, based on established methodologies for the synthesis of cis-1,3-disubstituted cyclobutanes. The key strategic element is the diastereoselective reduction of a 3-substituted cyclobutanone, where the substituent directs the hydride attack to the opposite face of the ring, yielding the desired cis product.[6][7]

Synthesis_Workflow cluster_1 Synthetic Pathway start 3-Oxocyclobutanecarboxylic Acid step1 Amidation & Boc Protection start->step1 intermediate1 N-Boc-3-oxocyclobutane-1-carboxamide step1->intermediate1 step2 Stereoselective Reduction intermediate1->step2 intermediate2 cis-N-Boc-3-hydroxycyclobutane-1-carboxamide step2->intermediate2 step3 Amide Reduction intermediate2->step3 intermediate3 tert-butyl ((cis-3-hydroxycyclobutyl)methyl)carbamate step3->intermediate3 step4 Boc Deprotection intermediate3->step4 product (1s,3s)-3-(Aminomethyl)cyclobutan-1-ol step4->product

Figure 2: Proposed synthetic workflow for (1s,3s)-3-(aminomethyl)cyclobutan-1-ol.

Experimental Protocol

Step 1: Synthesis of N-Boc-3-oxocyclobutane-1-carboxamide

  • Amidation: To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF). Stir the mixture at room temperature for 2 hours. Concentrate the reaction mixture under reduced pressure to obtain the crude acid chloride. Dissolve the crude acid chloride in DCM and add it dropwise to a cooled (0 °C) solution of aqueous ammonia (excess). Stir for 1 hour, then extract the aqueous layer with DCM. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 3-oxocyclobutane-1-carboxamide.

  • Boc Protection (via Hofmann Rearrangement): To a solution of 3-oxocyclobutane-1-carboxamide (1.0 eq) in methanol, add sodium methoxide (1.1 eq). Cool the mixture to 0 °C and add bromine (1.0 eq) dropwise. Stir for 30 minutes, then add a solution of sodium methoxide (2.2 eq) in methanol. Reflux the mixture for 2 hours. Cool to room temperature and add di-tert-butyl dicarbonate (Boc₂O, 1.5 eq). Stir overnight. Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford N-Boc-3-oxocyclobutane-1-carboxamide.

Step 2: Stereoselective Reduction to cis-N-Boc-3-hydroxycyclobutane-1-carboxamide

  • To a solution of N-Boc-3-oxocyclobutane-1-carboxamide (1.0 eq) in methanol at -78 °C, add sodium borohydride (NaBH₄, 1.5 eq) in portions.

  • Stir the reaction mixture at -78 °C for 3 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, enriched in the cis isomer, can be purified by column chromatography to yield pure cis-N-Boc-3-hydroxycyclobutane-1-carboxamide. The stereoselectivity is driven by the steric hindrance of the carboxamide group, which directs the hydride to the opposite face of the cyclobutanone ring.[6]

Step 3: Amide Reduction to tert-butyl ((cis-3-hydroxycyclobutyl)methyl)carbamate

  • To a solution of cis-N-Boc-3-hydroxycyclobutane-1-carboxamide (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add borane-tetrahydrofuran complex (BH₃·THF, 3.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and then reflux for 4 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of methanol, followed by 1 M HCl.

  • Stir for 30 minutes, then basify with aqueous sodium hydroxide.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain tert-butyl ((cis-3-hydroxycyclobutyl)methyl)carbamate.

Step 4: Boc Deprotection to (1s,3s)-3-(Aminomethyl)cyclobutan-1-ol

  • Dissolve tert-butyl ((cis-3-hydroxycyclobutyl)methyl)carbamate (1.0 eq) in a solution of 4 M HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to afford (1s,3s)-3-(aminomethyl)cyclobutan-1-ol as its hydrochloride salt. The free amine can be obtained by neutralization with a suitable base.

Physicochemical Characterization

Unambiguous characterization of the final product is essential for its use in subsequent applications. The following spectroscopic data are predicted for (1s,3s)-3-(aminomethyl)cyclobutan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, D₂O, 400 MHz):

  • δ 4.0-4.2 ppm (m, 1H): Methine proton attached to the hydroxyl-bearing carbon (CH-OH).

  • δ 2.8-3.0 ppm (t, 2H): Methylene protons of the aminomethyl group (-CH₂NH₂).

  • δ 2.2-2.4 ppm (m, 1H): Methine proton of the aminomethyl-bearing carbon (CH-CH₂NH₂).

  • δ 2.0-2.2 ppm (m, 2H): Methylene protons on the cyclobutane ring adjacent to the CH-OH group.

  • δ 1.6-1.8 ppm (m, 2H): Methylene protons on the cyclobutane ring adjacent to the CH-CH₂NH₂ group.

¹³C NMR (Predicted, D₂O, 100 MHz):

  • δ 68-70 ppm: Methine carbon attached to the hydroxyl group (CH-OH).

  • δ 45-47 ppm: Methylene carbon of the aminomethyl group (-CH₂NH₂).

  • δ 35-37 ppm: Methine carbon attached to the aminomethyl group (CH-CH₂NH₂).

  • δ 30-33 ppm: Methylene carbons of the cyclobutane ring.

The puckered conformation of the cyclobutane ring can lead to complex splitting patterns in the ¹H NMR spectrum.[1]

Infrared (IR) Spectroscopy

Predicted IR Absorptions (KBr pellet, cm⁻¹):

  • 3200-3500 cm⁻¹ (broad): O-H and N-H stretching vibrations. The broadness is due to hydrogen bonding.

  • 2850-3000 cm⁻¹: C-H stretching vibrations of the cyclobutane and methylene groups.

  • 1580-1650 cm⁻¹: N-H scissoring (bending) vibration.

  • 1050-1150 cm⁻¹: C-O stretching vibration of the secondary alcohol.

Conclusion

(1s,3s)-3-(Aminomethyl)cyclobutan-1-ol is a valuable and versatile building block for modern drug discovery. Its rigid, cis-disubstituted cyclobutane core offers distinct advantages in the design of sophisticated molecules, particularly as a linker in PROTACs. The stereoselective synthesis of this compound is achievable through established chemical transformations, enabling its accessibility for research and development. The technical information and protocols provided in this guide are intended to empower researchers to harness the potential of this unique molecular scaffold in the creation of next-generation therapeutics.

References

  • PubChem. 3-(aminomethyl)cyclobutan-1-ol. National Center for Biotechnology Information. [Link]

  • Toure, M., & Crews, C. M. (2016). Small-Molecule PROTACS: New Approaches to Protein Degradation.
  • Gadd, M. S., Testa, A., Lucas, X., Chan, K.-H., Chen, W., Lamont, D. J., Zengerle, M., & Ciulli, A. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation.
  • Fisher, S. L., & Sladek, R. M. (2020). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters, 11(7), 1403–1409.
  • An, S., & Fu, L. (2022). An overview of PROTACs: a promising drug discovery paradigm. Cellular & Molecular Biology Letters, 27(1), 76.
  • Hsu, J.-H., et al. (2021). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules, 25(8), 1933.
  • CN112608243A - Synthesis method of trans-3-aminobutanol - Google P
  • Deraet, X., Voets, L., De Vleeschouwer, F., De Proft, F., & Alonso, M. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. The Journal of Organic Chemistry, 85(12), 7939–7948.
  • CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google P
  • Montoya Balbás, I., Domínguez Mendoza, B. E., Fernández-Zertuche, M., Ordoñez, M., & Linzaga-Elizalde, I. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 151–162.
  • Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]

  • University of Regensburg. Table of Characteristic IR Absorptions. [Link]

  • Edmondson, S. D., Yang, B., & Fallan, C. (2019). Proteolysis targeting chimeras (PROTACs) in ‘beyond rule-of-five’ chemical space: Recent progress and future challenges. Bioorganic & Medicinal Chemistry Letters, 29(14), 1555–1564.

Sources

Introduction: The Rise of a Strained Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Substituted Cyclobutanols

In the landscape of modern medicinal chemistry, the drive to "escape from flatland"—moving beyond traditional flat, aromatic structures—has led to a renaissance for sp³-rich molecular scaffolds.[1][2] Among these, the cyclobutane ring has emerged as a uniquely powerful building block.[3][4] Its inherent ring strain and distinct three-dimensional geometry offer a compelling combination of properties: conformational restriction, metabolic stability, and novel intellectual property space.[1][2] The introduction of a hydroxyl group to this framework, creating the cyclobutanol motif, adds a crucial vector for interaction, solubility, and further functionalization.

This guide provides a deep, technical exploration of the core physicochemical properties of substituted cyclobutanols. We will move beyond a simple cataloging of data to explain the causal relationships between the fundamental characteristics of the strained ring and the emergent properties that are critical for drug development professionals. By understanding the interplay of ring conformation, substituent electronics, and hydrogen bonding, researchers can more effectively harness the potential of this versatile scaffold to design next-generation therapeutics.

The Cyclobutanol Core: A Balance of Strain and Geometry

The behavior of any substituted cyclobutanol is fundamentally governed by the unique and strained nature of its four-membered ring.

Inherent Ring Strain

The cyclobutane ring is the second most strained of the monocyclic alkanes, with a total strain energy of approximately 26.3 kcal/mol.[3][5] This instability arises from two primary sources:

  • Angle Strain: The deviation of the internal C-C-C bond angles from the ideal tetrahedral angle of 109.5°. A perfectly planar cyclobutane would have 90° angles, inducing significant strain.[5][6][7][8]

  • Torsional Strain: The eclipsing interactions between hydrogen atoms on adjacent carbon atoms in a planar conformation.[6][9]

To relieve this torsional strain, the cyclobutane ring is not planar. Instead, it adopts a puckered or "folded" conformation, often described as a "butterfly" shape, where one carbon atom is about 25° out of the plane of the other three.[6][10][11] This puckering slightly increases angle strain (to ~88°) but provides a more stable overall structure by reducing the eclipsing interactions.[11] This inherent strain makes the ring's C-C bonds susceptible to cleavage under certain chemical conditions, a property that can be exploited in synthesis.[12]

Conformational Landscape

The puckered nature of the ring and the presence of the hydroxyl group create a complex conformational landscape. For the parent cyclobutanol molecule, extensive spectroscopic and computational studies have identified four possible stable conformers.[13] The two most stable forms feature the hydroxyl group in an equatorial position, which minimizes steric hindrance.[6][13] These are designated as the equatorial-trans (Eq-t) and equatorial-gauche (Eq-g) rotamers, which exist in an approximately 1:1 ratio at ambient temperatures.[13]

When substituents are introduced, they profoundly influence this equilibrium. As with cyclohexane systems, substituents on a cyclobutane ring preferentially occupy the equatorial position to minimize steric clashes.[14] This conformational preference is a critical design element, as it dictates the three-dimensional presentation of functional groups and their ability to interact with biological targets.[14][15]

cluster_0 Conformational Equilibrium of a 3-Substituted Cyclobutanol Axial Axial Conformer (Higher Energy, Steric Clash) Equatorial Equatorial Conformer (Lower Energy, Preferred) Axial->Equatorial Ring Flip (Low Energy Barrier) Equatorial->Axial

Caption: Conformational equilibrium in substituted cyclobutanols.

The Role of Substituents in Modulating Core Properties

Substituents are the primary tool by which chemists tune the properties of the cyclobutanol core. Their effects can be broadly categorized as electronic and steric.

  • Electronic Effects: These are changes in electron density transmitted through sigma bonds (inductive effects) or pi systems (resonance effects).[16][17]

    • Electron-Withdrawing Groups (EWGs) , such as trifluoromethyl (CF₃) or cyano (CN) groups, pull electron density away from the ring. This increases the acidity of the hydroxyl proton and can influence the molecule's reactivity.[18][19][20]

    • Electron-Donating Groups (EDGs) , such as alkyl or methoxy groups, push electron density into the ring, making the hydroxyl proton less acidic.[16]

  • Steric Effects: The physical size of a substituent influences both the conformational preference of the ring and the accessibility of nearby functional groups for reactions or intermolecular interactions.[14][16]

The interplay of these effects dictates the final physicochemical profile of the molecule.

Key Physicochemical Properties for Drug Development

The fundamental characteristics described above manifest as a set of measurable physicochemical properties that are paramount for assessing a compound's drug-like potential.

Hydrogen Bonding

The hydroxyl group of a cyclobutanol is a classic hydrogen bond donor and acceptor.[21][22] This capability is crucial for:

  • Aqueous Solubility: Hydrogen bonding with water is a primary driver of solubility.[23]

  • Target Binding: The directional nature of hydrogen bonds makes the -OH group a key pharmacophoric feature for anchoring a molecule within a protein's binding site.

  • Intramolecular Interactions: Depending on the substitution pattern (e.g., a substituent at the 3-position), intramolecular hydrogen bonds can form, locking the molecule into a specific conformation and masking the polar -OH group, which can affect properties like membrane permeability.[6]

Acidity (pKa)

The pKa of the hydroxyl group quantifies its acidity and is highly sensitive to substituent effects. EWGs on the cyclobutane ring stabilize the corresponding alkoxide anion, thereby increasing the alcohol's acidity (lowering its pKa). This is a critical parameter as the ionization state of a molecule affects its solubility, permeability, and target interactions.

Compound ExampleSubstituent EffectApproximate pKaReference
CyclohexanolStrain-Free Reference~18[24]
CyclobutanolStrained Ring~17-18General Alcohol Range
para-CF₃-cyclobutyl-amine HClEWG (CF₃)5.29[19][20]
para-CF₃-cyclobutyl-carboxylic acidEWG (CF₃)2.92[19][20]
Table 1: Influence of Substituents on Acidity. Note: pKa values for substituted amines and carboxylic acids are shown to demonstrate the strong electronic influence of the CF₃-cyclobutyl moiety.
Lipophilicity (LogP / LogD)

Lipophilicity, the measure of a compound's partitioning between an oily (n-octanol) and an aqueous phase, is arguably one of the most important physicochemical properties in drug design. It influences solubility, permeability, metabolic stability, and promiscuity. The cyclobutane ring itself is a non-polar, lipophilic scaffold. However, the overall LogP (for neutral species) or LogD (at a specific pH) is determined by the balance of all substituents.

A fascinating and highly relevant discovery is that the stereochemical arrangement of substituents can have a profound impact on lipophilicity. Studies have shown that cis-1,2-disubstituted cyclobutanes can exhibit significantly lower lipophilicity than their corresponding trans isomers.[25][26][27] This is attributed to the cis conformation's ability to shield its lipophilic surfaces and present its polar functionalities more effectively to an aqueous environment.

Compound SeriesLogD (pH 7.4)Key FindingReference
Model Amide (t-Butyl)1.86Baseline[19][20]
Model Amide (CF₃-cyclobutyl)1.55CF₃-cyclobutane is less lipophilic than t-Butyl[19][20]
cis-2-Alkylcyclobutane DerivativesLowered Lipophilicitycis isomers are less lipophilic than trans[25][26][27]
Table 2: Comparative Lipophilicity Data Highlights the Impact of Substitution and Stereochemistry.
Reactivity and Chemical Stability

The inherent ring strain of cyclobutanols makes them valuable synthetic intermediates. The C-C bonds adjacent to the hydroxyl group are activated and can undergo selective cleavage. This has been exploited in a variety of transformations:

  • Ring Expansion: Acid-catalyzed or electrochemical rearrangement can expand the four-membered ring to form cyclopentanones or tetralones.[23][28][29]

  • Ring Opening: Under radical or transition-metal-catalyzed conditions, the ring can be opened to yield linear alkyl chains with functionality at a defined position.[12]

Conversely, the cyclobutane core is often considered metabolically robust compared to more flexible alkyl chains, as its rigid nature can prevent it from adopting the conformations required for metabolism by enzymes like cytochrome P450s.

Strain Ring Strain (Angle & Torsional) Reactivity Reactivity / Stability Strain->Reactivity Enables Ring Opening Electronics Substituent Electronics (Inductive & Resonance) pKa Acidity (pKa) Electronics->pKa Dominant Influence Electronics->Reactivity Directs Regioselectivity Conformation Ring Conformation (Puckering, Ax/Eq) LogP Lipophilicity (LogP/D) Conformation->LogP Impacts Surface Exposure (cis/trans) Conformation->Reactivity Affects TS Energy Hbond Hydrogen Bonding Conformation->Hbond Enables/Disables Intramolecular H-bonds Hbond->LogP Masks Polarity cluster_workflow Physicochemical Characterization Workflow Start Novel Substituted Cyclobutanol Purity Purity Analysis (NMR, LC-MS) Start->Purity Solubility Aqueous Solubility (Kinetic/Thermodynamic) Purity->Solubility pKa pKa Determination (Potentiometry/UV) Purity->pKa LogD LogD Measurement (Shake-Flask/HPLC) Purity->LogD Output Comprehensive Property Profile Solubility->Output pKa->Output MetStab Metabolic Stability (Microsomes/Hepatocytes) LogD->MetStab MetStab->Output

Caption: A typical experimental workflow for characterization.

Conclusion and Future Outlook

Substituted cyclobutanols represent a class of compounds whose value is far greater than the sum of their parts. The inherent ring strain is not a liability but a design feature, imparting a rigid, three-dimensional conformation that is highly sought after in modern drug discovery. The properties of this core can be exquisitely tuned through the judicious choice of substituents, which modulate everything from acidity and lipophilicity to reactivity and metabolic stability. Understanding the causal links—how electronic effects alter pKa, how stereochemistry dictates lipophilicity, and how strain enables unique chemical transformations—is essential for any scientist working in this space. As synthetic methods for accessing diverse and complex cyclobutanols continue to advance,[2][4] their application in creating safer, more effective, and more specific medicines is set to expand, cementing their role as a cornerstone of next-generation therapeutic design.

References

  • Wessjohann, L. A., et al. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates - PMC. PubMed Central. Retrieved from [Link]

  • Durig, J. R., et al. (2008). Conformational stability of cyclobutanol from temperature dependent infrared spectra of xenon solutions, r0 structural parameters, ab initio calculations and vibrational assignment. PubMed. Retrieved from [Link]

  • BTC. (2025). What are the most stable conformations of cyclobutanol?. BTC Blog. Retrieved from [Link]

  • A. M. Mathilde, et al. (2024). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Radboud Repository. Retrieved from [Link]

  • Georganics. (2021). Cyclobutanol - general description and application. Georganics Blog. Retrieved from [Link]

  • Wikipedia. (n.d.). Ring strain. Wikipedia. Retrieved from [Link]

  • A. M. Mathilde, et al. (2024). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. ChemCatChem. Retrieved from [Link]

  • BTC. (2025). Does Cyclobutanol have any pharmacological effects?. BTC Blog. Retrieved from [Link]

  • Morken, J.P., et al. (n.d.). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Chemical Science (RSC Publishing). Retrieved from [Link]

  • BTC. (2025). What are the applications of cyclobutanol derivatives?. BTC Blog. Retrieved from [Link]

  • Wirth, T., et al. (2021). Regioselective Electrochemical Cyclobutanol Ring Expansion to 1‐Tetralones. Chemistry – An Asian Journal. Retrieved from [Link]

  • Corzana, F., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry. Retrieved from [Link]

  • Corzana, F., et al. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. PubMed. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Ring Strain and the Structure of Cycloalkanes. Chemistry LibreTexts. Retrieved from [Link]

  • Zhu, C., et al. (2016). Manganese-Promoted Ring-Opening Hydrazination of Cyclobutanols: Synthesis of Alkyl Hydrazines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Brainly.in. (2023). explain ring strain in cyclobutane. Brainly.in. Retrieved from [Link]

  • La Salle University. (n.d.). Substituent Effects. La Salle University. Retrieved from [Link]

  • OpenStax. (2023). 4.3 Stability of Cycloalkanes: Ring Strain. OpenStax. Retrieved from [Link]

  • Houk, K. N., et al. (1996). Substituent Effects on Rates and Stereoselectivities of Conrotatory Electrocyclic Reactions of Cyclobutenes. A Theoretical Study. PubMed. Retrieved from [Link]

  • Wang, P., et al. (n.d.). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. PubMed Central. Retrieved from [Link]

  • Chernykh, A. V., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. Retrieved from [Link]

  • Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute. Retrieved from [Link]

  • Chernykh, A. V., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes. PubMed. Retrieved from [Link]

  • Chernykh, A. V., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis–2‐((Fluoro)Alkyl)Cyclobutanes | Request PDF. ResearchGate. Retrieved from [Link]

  • Lumen Learning. (n.d.). 14.3. Substituent Effects. Organic Chemistry II. Retrieved from [Link]

  • Richard, J. P., et al. (2011). Determination of the pKa of cyclobutanone: Brønsted correlation of the general base-catalyzed enolization in aqueous solution and the effect of ring strain. PubMed. Retrieved from [Link]

  • St. Peter's Institute of Pharmaceutical Sciences. (n.d.). The Effect of Substituents on Reactivity. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Measured pKa values (23 °C) for carboxylic acids 1, 33, 42 and.... ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Hydrogen Bonding. Chemistry LibreTexts. Retrieved from [Link]

  • Togni, A., et al. (n.d.). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. National Institutes of Health. Retrieved from [Link]

  • Togni, A., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. Retrieved from [Link]

  • Al-Harrasi, A., et al. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. Chemistry LibreTexts. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cyclobutanol. PubChem. Retrieved from [Link]

  • D'hooghe, M., et al. (n.d.). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Conformational Studies of Cyclobutane Systems. JACS. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclobutanol. Wikipedia. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclobutanols scope of aminocarbonylation toward 1,2-substituted.... ResearchGate. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025). Everything You Need To Know About Hydrogen Bonding in Organic Molecules. YouTube. Retrieved from [Link]

  • Naumov, S., et al. (n.d.). Oxidative Repair of Pyrimidine Cyclobutane Dimers by Nitrate Radicals (NO 3 • ): A Kinetic and Computational Study. MDPI. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]

  • N/A. (n.d.). pKa values. Retrieved from [Link]

Sources

Suppliers and commercial availability of 3-(Aminomethyl)cyclobutanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(Aminomethyl)cyclobutanol: Sourcing, Qualification, and Application for Drug Development Professionals

Abstract

3-(Aminomethyl)cyclobutanol is a versatile bifunctional building block that has garnered significant interest in medicinal chemistry. Its strained cyclobutane core imparts a unique three-dimensional geometry, offering a compelling alternative to more conventional saturated ring systems. This guide provides a comprehensive overview of the commercial landscape for 3-(Aminomethyl)cyclobutanol, detailing its available forms, key suppliers, and a robust framework for supplier qualification. Furthermore, it presents a technical profile, a detailed protocol for purity verification, and discusses its emerging applications, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

The Strategic Value of the Cyclobutane Motif in Medicinal Chemistry

The incorporation of small, strained ring systems is a powerful strategy for optimizing lead compounds in drug discovery. The cyclobutane scaffold of 3-(Aminomethyl)cyclobutanol offers several distinct advantages over traditional aliphatic or aromatic linkers.

  • Conformational Rigidity: The inherent ring strain (~110 kJ/mol) of the cyclobutane ring restricts the number of accessible low-energy conformations.[1] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and potency.

  • Three-Dimensional Vectorial Exit: Unlike flat aromatic rings, the puckered nature of the cyclobutane ring allows for substituents to be projected into distinct vectors in 3D space. The cis and trans isomers of 3-(Aminomethyl)cyclobutanol provide precise control over the spatial relationship between the amine and hydroxyl functionalities, enabling chemists to meticulously probe the topology of a target's binding pocket.

  • Metabolic Stability: The cyclobutane core is generally more resistant to metabolic degradation compared to linear alkyl chains, which can be susceptible to oxidation. This can lead to improved pharmacokinetic profiles, such as a longer half-life.

  • Dual Functionality: The presence of both a primary amine and a hydroxyl group provides two orthogonal points for chemical elaboration, making it an ideal scaffold for building complex molecules and libraries for structure-activity relationship (SAR) studies.

Commercial Availability and Sourcing

3-(Aminomethyl)cyclobutanol is commercially available from a range of specialty chemical suppliers, primarily as its hydrochloride salt to enhance stability and solubility.[1][2] Both cis and trans diastereomers are available, which is a critical consideration for stereospecific syntheses.

Key Commercial Suppliers

The following table summarizes prominent suppliers of 3-(Aminomethyl)cyclobutanol and its derivatives. Researchers should always verify the specific isomer, form (free base or salt), and purity with the supplier before purchase.

SupplierProduct Name/IsomerCAS NumberPurity/FormNotable Applications
MedChemExpress trans-3-(Aminomethyl)cyclobutanol hydrochlorideNot specifiedResearch GradePROTAC Linker[3]
BLD Pharm 3-(Aminomethyl)cyclobutanol hydrochloride1427386-91-1≥97% (Typical)Organic Building Block[2]
CymitQuimica 3-(Aminomethyl)cyclobutanol (cis/trans isomers and HCl salts)Multiple≥97% (Typical)General Research[4][5]
Manchester Organics 3-(Aminomethyl)cyclobutanol hydrochloride1427386-91-1InquireFine Chemicals[6]
Synblock 3-(Aminomethyl)cyclobutanol167081-42-7≥98%Organic Building Block[7]
Advanced ChemBlocks trans-3-(Aminomethyl)cyclobutanolNot specifiedResearch GradeBuilding Blocks
Vulcanchem 3-(Aminomethyl)cyclobutanol hydrochloride1404365-04-3Research GradeBuilding Block with reported biological activity data[1]

A Framework for Supplier Qualification

For drug development professionals, ensuring the quality and consistency of starting materials is non-negotiable. A multi-step supplier qualification process is essential to mitigate risks related to impurities, batch-to-batch variability, and supply chain interruptions.

SupplierQualification cluster_Screening Phase 1: Initial Screening cluster_Evaluation Phase 2: Technical & Quality Evaluation cluster_Approval Phase 3: Final Approval & Onboarding a Identify Suppliers - Chemical Marketplaces - Literature Review - Trade Shows b Request Documentation - Certificate of Analysis (CoA) - Safety Data Sheet (SDS) - Isomer Specification a->b c Initial Assessment - Compare Purity & Price - Assess Lead Times - Review Documentation b->c d Order Analytical Sample Request sample from top 2-3 suppliers c->d Proceed with promising candidates e In-House QC Testing - Identity (NMR, MS) - Purity (HPLC, GC) - Stereoisomer Ratio d->e f Review Results Does the material meet internal specifications? e->f f->a Material fails QC (Restart process) g Assess Scalability Can the supplier meet future volume demands? f->g Material passes QC h Finalize Commercials - Negotiate pricing - Establish supply agreement g->h i Approve & Onboard Add to approved vendor list h->i

Caption: A robust three-phase workflow for qualifying suppliers of critical chemical building blocks.

Technical Profile and Quality Control Protocol

Physicochemical Properties
PropertyValueNotes
Molecular Formula C₅H₁₁NOFree base form[7]
Molecular Weight 101.15 g/mol Free base form[7]
Molecular Formula (HCl) C₅H₁₂ClNOHydrochloride salt[2][5]
Molecular Weight (HCl) 137.61 g/mol Hydrochloride salt[2][5]
Form Solid / Crystalline SolidTypically supplied as a solid[5]
Storage Sealed in dry, 2-8°CRecommended to prevent degradation[2]
Experimental Protocol: Purity and Identity Verification by LC-MS

This protocol provides a standard method for confirming the identity and assessing the purity of a received sample of 3-(Aminomethyl)cyclobutanol hydrochloride.

Objective: To verify the mass and purity of a vendor sample.

Instrumentation & Reagents:

  • HPLC system with a UV detector coupled to a single quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 Reverse-Phase Column (e.g., 100 x 4.6 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample diluent: 50:50 Water:Acetonitrile.

Procedure:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the sample in the diluent. Further dilute to a working concentration of ~50 µg/mL.

  • LC Method:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30°C.

    • UV Detection: 210 nm.

    • Gradient:

      • 0.0 min: 2% B

      • 5.0 min: 95% B

      • 6.0 min: 95% B

      • 6.1 min: 2% B

      • 8.0 min: End of run.

  • MS Method:

    • Ionization Mode: ESI Positive.

    • Scan Range: m/z 50-300.

    • Expected Ion [M+H]⁺: m/z 102.1 (for the free base).

  • Analysis:

    • Identity Confirmation: Verify the presence of the expected protonated molecule ([M+H]⁺) at the retention time of the main peak.

    • Purity Assessment: Calculate the area percentage of the main peak from the UV chromatogram at 210 nm (as the analyte lacks a strong chromophore). Purity should be ≥95-98% as per supplier specification.

Applications in Drug Development

While a versatile building block, 3-(Aminomethyl)cyclobutanol has gained particular traction in specific therapeutic areas.

  • PROTACs: The trans isomer, in particular, is marketed as a linker for the synthesis of PROTACs.[3] Its defined stereochemistry and rigid structure are ideal for controlling the distance and orientation between the two ends of a PROTAC molecule—the warhead that binds the target protein and the E3 ligase-binding moiety.

  • Enzyme Inhibition: The core structure has shown inhibitory activity against several enzymes, including Aldose Reductase and Dipeptidyl Peptidase-IV (DPP-IV), targets implicated in diabetic complications and type 2 diabetes, respectively.[1] This suggests its potential as a scaffold for developing novel enzyme inhibitors.

Conclusion

3-(Aminomethyl)cyclobutanol is more than just a simple linker; it is a strategic tool for imparting favorable drug-like properties. Its commercial availability from multiple suppliers makes it accessible for a wide range of research and development activities. By employing a rigorous supplier qualification process and robust in-house quality control, drug development professionals can confidently leverage this unique building block to construct novel therapeutics with enhanced potency, selectivity, and metabolic stability.

References

Sources

1H NMR spectrum of cis-3-(Boc-aminomethyl)cyclobutanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H NMR Spectrum of cis-3-(Boc-aminomethyl)cyclobutanol

Introduction

cis-3-(Boc-aminomethyl)cyclobutanol is a valuable bifunctional building block in contemporary drug discovery and organic synthesis. Its rigid, yet non-planar, cyclobutane core serves as a versatile scaffold, while the orthogonally protected amine and the reactive alcohol functionalities allow for sequential chemical modifications. Accurate structural elucidation is paramount for its effective use, and high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical tool for this purpose.

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of cis-3-(Boc-aminomethyl)cyclobutanol. Moving beyond a simple peak list, we will delve into the theoretical underpinnings of the spectrum, predict the chemical shifts and coupling patterns based on first principles and empirical data, and provide a robust experimental protocol for acquiring publication-quality data. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for routine characterization and in-depth structural analysis.

Theoretical Framework: Deconstructing the Spectrum

The ¹H NMR spectrum of this molecule is governed by the interplay of its three key structural motifs: the tert-butyloxycarbonyl (Boc) protecting group, the puckered cyclobutane ring, and the primary alcohol and carbamate substituents. The cis-stereochemical relationship between these substituents is the critical factor that dictates the ultimate appearance of the spectrum.

The Boc Group Signature

The Boc group provides a highly reliable and easily identifiable signal. The nine methyl protons are chemically equivalent and isolated from other protons in the molecule, resulting in a sharp, intense singlet in a relatively uncrowded region of the spectrum, typically between δ 1.4-1.5 ppm.[1][2] This signal serves as an excellent internal standard for confirming the presence of the protecting group and for assessing sample purity, as its integral should be nine times that of a single-proton signal.

The Cyclobutane Ring: A Fluxional System

Unlike aromatic rings, the cyclobutane core is not flat. It exists in a dynamic equilibrium of puckered conformations, rapidly interconverting at room temperature.[3] For an unsubstituted cyclobutane, this rapid "ring flipping" renders all eight protons equivalent on the NMR timescale, resulting in a single peak at approximately δ 1.96 ppm.[4]

However, the 1,3-cis-disubstitution in the target molecule breaks this symmetry. The protons on the ring are no longer chemically equivalent and will give rise to distinct signals with complex splitting patterns. The chemical shifts and, most notably, the proton-proton coupling constants are exquisitely sensitive to the dihedral angles between them, which are influenced by the ring's pucker.[5] Vicinal coupling constants in cyclobutanes are notoriously variable, with cis (4.6–11.5 Hz) and trans (2.0–10.7 Hz) ranges significantly overlapping, making definitive stereochemical assignments based on J-values alone challenging without further analysis.[5]

Predicted ¹H NMR Spectrum Analysis

Based on established principles and data from analogous structures, we can predict the detailed features of the ¹H NMR spectrum of cis-3-(Boc-aminomethyl)cyclobutanol. For clarity, the protons are labeled as shown in the diagram below.

Caption: Structure of cis-3-(Boc-aminomethyl)cyclobutanol with proton labeling.

H⁶ - Boc Protons (-C(CH₃)₃):

  • Predicted Chemical Shift (δ): ~1.45 ppm.

  • Integration: 9H.

  • Multiplicity: Singlet (s).

  • Rationale: These nine protons are equivalent and magnetically isolated, producing a characteristic sharp singlet.[1] This signal is the most upfield and is an unmistakable marker for the Boc group.

H² and H⁴ - Ring Methylene Protons (-CH₂-):

  • Predicted Chemical Shift (δ): 1.60 - 2.00 ppm.

  • Integration: 4H.

  • Multiplicity: Complex multiplet (m).

  • Rationale: Due to the cis geometry, the two methylene groups are chemically equivalent, but the individual protons within each CH₂ group (axial vs. equatorial type) are diastereotopic and thus not equivalent. They will split each other (geminal coupling) and will also be split by the adjacent methine protons (H¹ and H³). This will result in a complex, overlapping multiplet.

H³ - Methine Proton (-CH-CH₂N):

  • Predicted Chemical Shift (δ): 2.20 - 2.50 ppm.

  • Integration: 1H.

  • Multiplicity: Multiplet (m) or quintet-like.

  • Rationale: This proton is adjacent to four ring protons (H²ᵃ, H²ᵇ, H⁴ᵃ, H⁴ᵇ) and the CH₂N group (H⁵). It will experience multiple couplings, leading to a complex multiplet. Its chemical shift is slightly downfield from the methylene protons due to the influence of the adjacent aminomethyl group.

H⁵ - Methylene Protons (-CH₂-NHBoc):

  • Predicted Chemical Shift (δ): ~3.10 ppm.

  • Integration: 2H.

  • Multiplicity: Doublet (d) or Triplet (t).

  • Rationale: These protons are deshielded by the adjacent nitrogen atom. They will be split primarily by the methine proton H³. If coupling to the NH proton occurs, the signal will be a doublet of doublets. However, often the coupling to the NH is either averaged out or the NH proton undergoes rapid exchange, simplifying the signal to a doublet due to coupling with H³. If the NH coupling is present, it will appear as a triplet upon NH exchange decoupling.

NH - Carbamate Proton:

  • Predicted Chemical Shift (δ): ~4.50 - 5.50 ppm.

  • Integration: 1H.

  • Multiplicity: Broad singlet (br s) or Triplet (t).

  • Rationale: The chemical shift of N-H protons is highly variable and depends on solvent, concentration, and temperature.[1][6] It often appears as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. If exchange is slow, it will appear as a triplet due to coupling with the adjacent CH₂ group (H⁵).

H¹ - Methine Proton (-CH-OH):

  • Predicted Chemical Shift (δ): ~4.10 - 4.30 ppm.

  • Integration: 1H.

  • Multiplicity: Multiplet (m) or quintet-like.

  • Rationale: This proton is significantly deshielded by the directly attached, electronegative oxygen atom. Its chemical shift is comparable to that seen in unsubstituted cyclobutanol (approx. 4.23 ppm).[7] It will be split by the four adjacent ring protons (H²ᵃ, H²ᵇ, H⁴ᵃ, H⁴ᵇ), resulting in a complex multiplet, which may resolve into a quintet if the coupling constants are similar.

OH - Alcohol Proton:

  • Predicted Chemical Shift (δ): Variable (typically 1.5 - 4.0 ppm).

  • Integration: 1H.

  • Multiplicity: Broad singlet (br s).

  • Rationale: Similar to the NH proton, the alcohol proton's chemical shift is highly variable and it often appears as a broad singlet. It can be confirmed by adding a drop of D₂O to the NMR tube, which will cause the signal to disappear due to proton-deuterium exchange.

Data Summary Table
Proton LabelAssignmentPredicted δ (ppm)IntegrationMultiplicity
H⁶-C(CH₃ )₃~1.459Hs (singlet)
H², H⁴Ring -CH₂ -1.60 - 2.004Hm (multiplet)
-CH -CH₂N2.20 - 2.501Hm (multiplet)
H⁵-CH₂ -NHBoc~3.102Hd (doublet)
NH-NH -4.50 - 5.501Hbr s (broad s) or t
-CH -OH4.10 - 4.301Hm (multiplet)
OH-OH Variable1Hbr s (broad s)

Experimental Protocol: Acquiring a High-Fidelity Spectrum

This protocol outlines the steps for acquiring a definitive ¹H NMR spectrum. Trustworthiness in NMR data comes from meticulous sample preparation and correctly set acquisition parameters.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of cis-3-(Boc-aminomethyl)cyclobutanol directly into a clean, dry NMR tube.
  • Add ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good first choice as it is a relatively non-polar solvent that dissolves many organic compounds and has a well-defined residual solvent peak at δ 7.26 ppm for calibration.[1]
  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), or rely on the residual solvent peak for calibration.
  • Cap the tube and gently vortex or invert several times to ensure the sample is fully dissolved and the solution is homogeneous.

2. Instrument Setup & Acquisition (300-500 MHz Spectrometer):

  • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (~298 K).
  • Lock the spectrometer on the deuterium signal of the CDCl₃.
  • Shim the magnetic field to achieve high homogeneity. Aim for a narrow, symmetrical peak shape for the TMS or residual CDCl₃ signal.
  • Key Acquisition Parameters:
  • Spectral Width (SW): ~12-15 ppm (to ensure all signals from TMS to potentially downfield protons are captured).
  • Transmitter Offset (O1p): Centered around ~5-6 ppm.
  • Pulse Width (P1): Use a calibrated 90° pulse.
  • Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation of all protons, leading to accurate integration.
  • Acquisition Time (AQ): 2-4 seconds.
  • Number of Scans (NS): 16-64 scans. Increase for dilute samples to improve the signal-to-noise ratio.

3. Data Processing:

  • Apply an exponential window function (line broadening, LB = ~0.3 Hz) to improve the signal-to-noise ratio.

  • Perform a Fourier Transform (FT).

  • Phase the spectrum manually to ensure all peaks have a pure absorption line shape.

  • Calibrate the chemical shift axis by setting the TMS peak to δ 0.00 ppm or the residual CHCl₃ peak to δ 7.26 ppm.[8]

  • Integrate all signals. Calibrate the integration by setting the intense Boc singlet (H⁶) to a value of 9.00.

  • Analyze the chemical shifts, integrations, and multiplicities to assign the peaks according to the predictions.

    Caption: Standard workflow for ¹H NMR sample preparation, acquisition, and processing.

Data Interpretation and Verification

The true power of this guide lies in comparing the acquired experimental data with the theoretical predictions.

  • Peak Assignment Confirmation: The initial assignments can be confirmed using 2D NMR experiments. A ¹H-¹H COSY (Correlation Spectroscopy) experiment is invaluable. It will show correlations (cross-peaks) between protons that are J-coupled. For instance, a COSY spectrum should reveal a cross-peak between the -CH-OH proton (H¹) and the ring methylene protons (H²/H⁴), and similarly between the -CH-CH₂N proton (H³) and both the ring methylenes and the -CH₂N- protons (H⁵).

  • Resolving Complexities: The cyclobutane region (δ 1.6-2.5 ppm) will likely be complex. The COSY experiment will help trace the connectivity within this spin system. If significant overlap persists, a higher field spectrometer (e.g., 600 MHz or above) may be required to achieve better signal dispersion.

Conclusion

The ¹H NMR spectrum of cis-3-(Boc-aminomethyl)cyclobutanol is rich with structural information. The key diagnostic signals include the intense singlet for the Boc group at ~1.45 ppm, the deshielded methine proton of the alcohol at ~4.2 ppm, and the deshielded methylene protons of the aminomethyl group at ~3.1 ppm. The protons of the cyclobutane ring give rise to complex multiplets between 1.6 and 2.5 ppm, the appearance of which is a direct consequence of the fixed cis-stereochemistry. By following the detailed protocol and analytical framework presented here, researchers can confidently acquire, interpret, and verify the structure of this important synthetic building block, ensuring the integrity of their subsequent research.

References

  • Douglas, C. J., & Morken, J. P. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(15), 6871–6885. Available at: [Link]

  • Serve, M. P. (1972). The Elucidation of the Coupling Constants for the Cyclobutane Ring of the trans-Fused 2-Oxabicyclo[4.2.0]octane System. Canadian Journal of Chemistry, 50(22), 3744-3745. Available at: [Link]

  • Supporting Information for "Glycerol as a potential green solvent for the synthesis of N-Boc derivatives of amines". Available at: [Link]

  • PubChem. (n.d.). tert-Butyl carbamate. National Center for Biotechnology Information. Retrieved from [Link]

  • 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). ResearchGate. Available at: [Link]

  • Wiberg, K. B., & Lampman, G. M. (1966). 6. Spectroscopic Studies of Cyclopropanes and Cyclobutanes. Thieme Connect. Available at: [Link]

  • (I) Plot of NH chemical shifts in the 1 H NMR spectra of the... ResearchGate. Available at: [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Ashenhurst, J. (2014, April 3). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. Available at: [Link]

  • ¹H NMR Chemical Shifts Table. Chemistry Steps. Available at: [Link]

  • ¹H-NMR spectrum of N-Boc glutamic acid. ResearchGate. Available at: [Link]

  • Supporting Information for "Dendron-Functionalized Liquid Crystalline Gels as Transdermal Drug Delivery Systems". The Royal Society of Chemistry. Available at: [Link]

  • Cis-3-(boc-aminomethyl)cyclobutanol (C10H19NO3). PubChemLite. Available at: [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

  • Baranac-Stojanović, M. (2014). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. AWS. Available at: [Link]

  • Baranac-Stojanović, M. (2013). 1H-NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Journal of Organic Chemistry, 78(9), 4280-4288. Available at: [Link]

  • Graham, J. D., & Rogers, M. T. (1962). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Canadian Journal of Chemistry, 40(8), 1624-1631. Available at: [Link]

  • cis-3-(Boc-aMinoMethyl)cyclobutanol. Nine Chongqing Chemdad Co., Ltd. Available at: [Link]

  • PubChem. (n.d.). cis-3-(Boc-Aminomethyl)cyclobutylamine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry of Cyclobutanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the mass spectrometric analysis of cyclobutanol (C₄H₈O), tailored for researchers, scientists, and professionals in drug development. We will delve into the core principles of its ionization and fragmentation, offering field-proven insights into experimental design and data interpretation.

Introduction: The Analytical Significance of Cyclobutanol

Cyclobutanol, a four-membered cyclic alcohol, serves as a valuable building block in organic synthesis and is a key structural motif in various pharmacologically active molecules.[1] Its strained cyclobutane ring imparts unique chemical reactivity, making the precise characterization of its structure and purity paramount. Mass spectrometry is an indispensable analytical technique for this purpose, providing detailed information on molecular weight and structural features through controlled fragmentation.[1] This guide focuses on the most common technique for volatile compounds like cyclobutanol: Electron Ionization (EI) Mass Spectrometry.

Foundational Molecular Data

A precise understanding of the analyte's fundamental properties is the bedrock of any mass spectrometric analysis.

PropertyValueSource
Chemical FormulaC₄H₈ONIST[2]
Molecular Weight72.1057 g/mol NIST[2]
CAS Registry Number2919-23-5NIST[2]
IUPAC NameCyclobutanolNIST[2]

Electron Ionization (EI) and the Cyclobutanol Molecular Ion

In EI-MS, the analyte is bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a positively charged radical cation, known as the molecular ion (M•⁺).

C₄H₈O + e⁻ → [C₄H₈O]•⁺ + 2e⁻

For cyclobutanol, the molecular ion peak is expected at a mass-to-charge ratio (m/z) of 72.[1][2] However, due to the inherent strain in the four-membered ring and the presence of the hydroxyl group, the molecular ion is often of low intensity as it readily undergoes fragmentation.[1][3] The presence of a small M+1 peak at m/z 73 is attributable to the natural abundance of the ¹³C isotope.[1]

The Fragmentation Cascade: Decoding the Cyclobutanol Spectrum

The excess energy imparted during electron ionization causes the molecular ion to fragment in predictable ways, yielding a unique "fingerprint" spectrum. The primary fragmentation pathways for cyclobutanol are a combination of ring-opening, α-cleavage, and dehydration reactions.[1][3][4][5]

Key Fragmentation Pathways:
  • Loss of Water ([M-H₂O]•⁺): A common fragmentation for alcohols, this involves the elimination of a water molecule (18 Da).[1][3][5] This process can be complex, involving hydrogen atoms from various positions on the ring, and results in a significant peak at m/z 54 .[1][4]

  • α-Cleavage: This characteristic cleavage for alcohols involves the breaking of a C-C bond adjacent to the carbon bearing the hydroxyl group.[3][5] For cyclobutanol, this leads to the opening of the ring and can result in various fragment ions.

  • Ring-Opening and Subsequent Fissions: The strained cyclobutane ring is susceptible to opening upon ionization.[1] This can be followed by rearrangements and further fragmentation, leading to characteristic ions. A prominent pathway involves the loss of ethene (C₂H₄, 28 Da), resulting in a base peak at m/z 44 .[4]

  • Loss of a Hydrogen Atom ([M-H]⁺): The loss of a single hydrogen atom can occur from either the hydroxyl group or the cyclobutane ring, producing an ion at m/z 71 .[1][4]

  • Formation of Allyl-like Cations: Ring-opening followed by rearrangement can lead to the formation of stable allyl-like cations, contributing to peaks at lower m/z values such as m/z 43 and m/z 42 .[1]

The following diagram illustrates the primary fragmentation pathways of the cyclobutanol radical cation under electron ionization.

G M [C₄H₈O]•⁺ m/z 72 (Molecular Ion) F71 [C₄H₇O]⁺ m/z 71 M->F71 - H• F54 [C₄H₆]•⁺ m/z 54 M->F54 - H₂O F44 [C₂H₄O]•⁺ m/z 44 (Base Peak) M->F44 - C₂H₄ (Ethene) F43 [C₃H₇]⁺ or [C₂H₃O]⁺ m/z 43 M->F43 - C₂H₅• or - CHO•

Caption: Primary EI fragmentation pathways of Cyclobutanol.

Summary of Characteristic Ions:
m/zProposed Ion StructureFragmentation PathwayRelative Intensity
72[C₄H₈O]•⁺Molecular IonLow
71[C₄H₇O]⁺Loss of H•Low
54[C₄H₆]•⁺Loss of H₂OSignificant
44[C₂H₄O]•⁺Loss of C₂H₄Base Peak
43[C₃H₇]⁺ or [C₂H₃O]⁺Ring-opening & rearrangementHigh

Note: Relative intensities can vary slightly depending on the specific instrumentation and source conditions.

Experimental Protocol for EI-MS Analysis

This section provides a self-validating protocol for acquiring high-quality mass spectra of cyclobutanol. The causality behind each step is explained to ensure robust and reproducible results.

Objective: To obtain a clean, identifiable electron ionization mass spectrum of a purified cyclobutanol sample.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.

  • Capillary GC Column (e.g., DB-5ms, HP-5ms, or equivalent non-polar column).

Step-by-Step Methodology:
  • Sample Preparation (Causality: Purity & Concentration):

    • Prepare a dilute solution of cyclobutanol (approx. 100 ppm) in a high-purity volatile solvent (e.g., methanol or dichloromethane).

    • Rationale: Dilution prevents column overloading and source saturation, ensuring sharp chromatographic peaks and clean spectra. The choice of solvent should ensure it elutes well before the analyte without co-elution.

  • GC Method Setup (Causality: Analyte Separation & Introduction):

    • Injector Temperature: 250 °C. Rationale: Ensures rapid and complete volatilization of cyclobutanol without thermal degradation.

    • Carrier Gas: Helium, with a constant flow rate of ~1 mL/min. Rationale: Helium is an inert carrier gas providing good chromatographic efficiency.

    • Oven Temperature Program:

      • Initial Temperature: 40 °C, hold for 2 minutes. Rationale: Allows for solvent focusing at the head of the column.

      • Ramp: 10 °C/min to 200 °C. Rationale: A controlled ramp ensures good separation from any potential impurities and provides sharp peak shapes for cyclobutanol.

      • Final Hold: Hold at 200 °C for 2 minutes. Rationale: Ensures that any less volatile components are eluted from the column.

    • Injection Volume: 1 µL. Rationale: A small injection volume prevents peak broadening and detector saturation.

  • MS Method Setup (Causality: Ionization & Detection):

    • Ion Source: Electron Ionization (EI).

    • Source Temperature: 230 °C. Rationale: Maintains the analyte in the gas phase and minimizes unwanted thermal reactions.

    • Electron Energy: 70 eV. Rationale: This is the standard energy for EI, which maximizes ionization efficiency and produces reproducible fragmentation patterns that are comparable to library spectra (e.g., NIST).[2]

    • Mass Range: Scan from m/z 35 to 100. Rationale: This range comfortably covers the molecular ion (m/z 72) and all significant fragment ions, while excluding low-mass noise from the solvent or carrier gas.

    • Solvent Delay: Set a solvent delay of 2-3 minutes. Rationale: This prevents the high concentration of solvent from entering the MS detector, which could otherwise cause filament damage and saturate the detector.

  • Data Acquisition and Validation:

    • Inject the prepared sample and initiate the GC-MS run.

    • Self-Validation:

      • The total ion chromatogram (TIC) should show a sharp, symmetrical peak at the retention time for cyclobutanol.

      • The mass spectrum extracted from the center of this peak should be free from significant interference from co-eluting impurities.

      • The background-subtracted spectrum should be compared against a reference library spectrum (e.g., NIST) for confirmation. The fragmentation pattern should match the established data.[2]

The logical flow of this experimental setup ensures that a pure sample of cyclobutanol is efficiently separated and introduced into the ion source, where standardized conditions generate a reproducible and interpretable mass spectrum.

G cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Sample Cyclobutanol (Pure) Dilution Dilute in Solvent (e.g., MeOH) Sample->Dilution Injector Injector (250°C) Dilution->Injector 1 µL Injection Column GC Column (Temp Program) Injector->Column Source EI Source (70 eV, 230°C) Column->Source Elution Analyzer Mass Analyzer (Scan m/z 35-100) Source->Analyzer Detector Detector Analyzer->Detector Data Data Acquisition & Analysis Detector->Data

Caption: Experimental workflow for GC-EI-MS analysis of Cyclobutanol.

Conclusion

The mass spectrum of cyclobutanol is characterized by a weak molecular ion at m/z 72 and a series of distinct fragment ions resulting from dehydration, ring-opening, and subsequent fissions. The base peak is typically observed at m/z 44, corresponding to the loss of ethene. A thorough understanding of these fragmentation pathways, coupled with a robust and well-rationalized experimental protocol, enables researchers to confidently identify and characterize cyclobutanol in complex matrices, supporting critical advancements in chemical synthesis and drug development.

References

  • What are the mass spectrometry characteristics of cyclobutanol? - Blog - BTC. (2025).
  • Cyclobutanol. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. Available at: [Link]

  • Holmes, J.L., Terlouw, J.K., & Lossing, F.P. (1976). The thermochemistry of C2H4O+ ions. J. Phys. Chem., 80, 2860. (Referenced in NIST WebBook data for Cyclobutanol). Available at: [Link]

  • Bouchoux, G., Alcaraz, C., Dutuit, O., & Nguyen, M.T. (1994). A photoionization and molecular orbital study of cyclobutanol and cyclobutylamine radical cations. Int. J. Mass Spectrom. Ion Processes, 137, 93. (Referenced in NIST WebBook data for Cyclobutanol). Available at: [Link]

  • The Fragmentation Mechanism of Cyclobutanol. Canadian Journal of Chemistry, 51(14), 2342-2346. (1973). Available at: [Link]

  • Mass Spectrometry of Alcohols - Chemistry Steps. Available at: [Link]

  • Video: Mass Spectrometry: Alcohol Fragmentation - JoVE. (2024). Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023). Available at: [Link]

Sources

The Strategic Role of IR Spectroscopy in Analyzing Cyclobutanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Infrared (IR) Spectrum of Cyclobutanol

This guide provides a comprehensive analysis of the infrared (IR) spectrum of cyclobutanol (C₄H₈O), a cyclic alcohol of significant interest in synthetic chemistry and materials science. As a Senior Application Scientist, my objective is not merely to present a spectrum but to elucidate the causal relationships between molecular structure, vibrational physics, and the resulting spectral features. This document is intended for researchers, scientists, and drug development professionals who require a deep, functional understanding of how to acquire, interpret, and leverage the IR spectrum of this strained cyclic alcohol for structural verification and quality control.

Infrared spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes. The resulting spectrum is a unique molecular "fingerprint," providing invaluable information about the functional groups present.

For cyclobutanol, IR spectroscopy serves as a rapid, non-destructive method to confirm the presence of two key structural motifs: the hydroxyl (-OH) group, characteristic of all alcohols, and the strained cyclobutyl ring. The unique electronic and steric environment of this molecule, arising from the four-membered ring, imparts subtle but definitive characteristics to its spectrum that distinguish it from acyclic or larger-ring analogues.

Deconstructing the Cyclobutanol Spectrum: A Region-by-Region Analysis

The infrared spectrum of cyclobutanol is best understood by dissecting it into three primary regions, each corresponding to the vibrations of specific functional groups within the molecule.

The Hydroxyl (O-H) Stretching Region: A Telltale Sign of an Alcohol

The most prominent and easily identifiable feature in the spectrum of a neat or concentrated sample of cyclobutanol is the O-H stretching absorption.

  • Wavenumber: 3200–3500 cm⁻¹

  • Appearance: A very strong, broad band.

Expert Insight: The breadth of this peak is a direct consequence of intermolecular hydrogen bonding.[1][2][3] In the liquid state, cyclobutanol molecules associate with one another, forming a dynamic network of hydrogen bonds. This association weakens the O-H bond, lowering its vibrational frequency from the ~3620 cm⁻¹ expected for a "free," non-hydrogen-bonded hydroxyl group.[1][4] The wide range of hydrogen bond strengths and geometries within the liquid matrix at any given moment results in a superposition of many different absorption frequencies, which coalesce into the characteristic broad band. The presence of this band is unequivocal proof of the hydroxyl functional group.

The C-H Stretching Region: Probing the Cyclobutyl Ring

This region provides information about the aliphatic backbone of the molecule.

  • Wavenumber: 2800–3000 cm⁻¹

  • Appearance: Multiple sharp, strong-to-medium intensity peaks.

Expert Insight: These absorptions arise from the symmetric and asymmetric stretching vibrations of the C-H bonds within the CH₂ groups and the tertiary C-H of the cyclobutyl ring. For cyclobutane itself, prominent peaks are observed around 2987 and 2887 cm⁻¹, and cyclobutanol exhibits similar features.[5] The precise positions and multiplicity of these peaks are characteristic of the sp³-hybridized carbons within the strained ring structure.

The Fingerprint Region: Uniqueness in Complexity

Below 1500 cm⁻¹, the spectrum becomes highly complex, with a multitude of overlapping peaks. While individual assignments can be challenging, this "fingerprint region" is unique to each molecule and is critical for definitive identification by comparison to a reference spectrum.[5] Two key vibrations for cyclobutanol are found here:

  • C-O Stretching Vibration:

    • Wavenumber: ~1050–1260 cm⁻¹

    • Appearance: A strong, distinct peak.

    • Expert Insight: The C-O stretch is another crucial diagnostic band for alcohols.[2][6][7] Its position can help differentiate between primary, secondary, and tertiary alcohols. As a secondary alcohol, cyclobutanol's C-O stretch is expected in this general range. The coupling of this vibration with other modes in the strained ring contributes to its specific frequency.

  • Ring Vibrations and C-H Bending:

    • Wavenumber: Various, below 1500 cm⁻¹

    • Appearance: A series of medium to weak, sharp peaks.

    • Expert Insight: The four-membered ring of cyclobutanol is not planar and undergoes a "puckering" vibration.[8][9] This, along with various C-H scissoring, wagging, and twisting modes, gives rise to a unique pattern of absorptions. The inherent ring strain in cyclobutane, which forces bond angles to deviate from the ideal 109.5°, influences the force constants of these bonds and, consequently, their vibrational frequencies.[10] This makes the fingerprint region particularly sensitive to the cyclic nature of the molecule.

Data Presentation: Summary of Key IR Absorptions

The following table summarizes the expected vibrational modes for cyclobutanol, providing a quick reference for spectral analysis.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeIntensityAppearance
3200–3500O-HStretching (H-bonded)StrongVery Broad
2850–3000C-H (sp³)StretchingStrongSharp, Multiple
~1450CH₂Bending (Scissoring)MediumSharp
1050–1260C-OStretchingStrongSharp
Below 1500C₄ RingRing Puckering & BendingMedium-WeakComplex Pattern

Visualization: Structure-Spectrum Correlation

The following diagram illustrates the direct relationship between the structural components of cyclobutanol and their corresponding absorption regions in an infrared spectrum.

G Figure 1: Cyclobutanol Structure-Spectrum Correlation cluster_molecule Cyclobutanol Molecule cluster_spectrum Infrared Spectrum Regions (cm⁻¹) mol C₄H₇ C-O O-H spec 2850-3000 1050-1260 3200-3500 mol:f0->spec:f0 C-H Stretch mol:f1->spec:f1 C-O Stretch mol:f2->spec:f2 O-H Stretch

Caption: Figure 1: Correlation of cyclobutanol's functional groups to their IR absorption regions.

Experimental Protocol: A Self-Validating System for Spectrum Acquisition

Acquiring a high-quality, reproducible IR spectrum is paramount. The following protocol describes the use of a modern Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory, which is the preferred method for liquid samples due to its simplicity, speed, and minimal sample consumption.

Objective: To obtain an accurate mid-infrared spectrum of a neat liquid cyclobutanol sample.
Materials:
  • FTIR Spectrometer with a Diamond ATR Accessory

  • Cyclobutanol, ≥99% purity[11]

  • Micropipette

  • Anhydrous Isopropanol or Acetone (for cleaning)

  • Lint-free wipes (e.g., Kimwipes)

Step-by-Step Methodology:
  • System Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines. This minimizes instrumental drift.

    • Thoroughly clean the ATR crystal surface with a lint-free wipe dampened with anhydrous isopropanol. Dry the crystal completely with a separate clean wipe. A pristine surface is critical to avoid cross-contamination.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in place, initiate a "background" scan using the instrument's software.

    • Causality: The background scan measures the IR spectrum of the ambient atmosphere (CO₂ and water vapor) and the instrument itself.[12] This spectrum is stored and automatically subtracted from the sample spectrum, ensuring that the final output contains only the absorptions from the sample. This is a critical self-validating step.

  • Sample Application:

    • Using a micropipette, place a single drop (approximately 5-10 µL) of cyclobutanol onto the center of the ATR crystal. The sample must completely cover the crystal surface for a strong, representative signal.

  • Sample Spectrum Acquisition:

    • Initiate the "sample" scan. Typically, 16 to 32 scans are co-added and averaged to improve the signal-to-noise ratio. The software will perform a Fourier transform on the resulting interferogram and ratio it against the stored background to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Examine the resulting spectrum. Verify the presence of the key features outlined in Section 2: a strong, broad O-H stretch (~3300 cm⁻¹), strong C-H stretches (~2900-3000 cm⁻¹), and a strong C-O stretch (~1100 cm⁻¹).

    • Use the software's peak-picking tool to label the precise wavenumbers of major absorptions for reporting.

  • System Cleanup:

    • Carefully wipe the cyclobutanol sample from the ATR crystal using a lint-free wipe.

    • Perform a final cleaning rinse with anhydrous isopropanol and dry the crystal. The system is now ready for the next sample.

This protocol, particularly the mandatory background collection step, ensures that each spectrum is a true and accurate representation of the sample, forming a self-validating workflow essential for reliable scientific data.

Conclusion

The infrared spectrum of cyclobutanol is a powerful analytical tool that provides definitive structural information. The key diagnostic features are a strong, broad O-H stretch centered around 3300 cm⁻¹, multiple sharp C-H stretching peaks below 3000 cm⁻¹, and a strong C-O stretching absorption in the 1050-1260 cm⁻¹ region. The complex pattern of vibrations in the fingerprint region is unique to the molecule and is influenced by the inherent strain of the four-membered ring. By following a rigorous experimental protocol, researchers can reliably obtain and interpret this spectrum to verify molecular identity, assess purity, and ensure quality in research, development, and manufacturing settings.

References

  • National Center for Biotechnology Information. (n.d.). Cyclobutanol. PubChem. Retrieved from [Link]

  • Durig, J. R., & Dehoff, B. A. (2008). Conformational stability of cyclobutanol from temperature dependent infrared spectra of xenon solutions, r0 structural parameters, ab initio calculations and vibrational assignment. Journal of Molecular Structure, 892(1-3), 126-139. Retrieved from [Link]

  • LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclobutanol. NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). Cyclobutanol - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • Thermo Nicolet. (n.d.). Infrared Spectra of Pure Liquids. Retrieved from [Link] (Note: This is a general protocol reference, specific URL may vary).

  • NC State University Libraries. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Anet, F. A. L., & Bavin, P. M. G. (1956). The OH stretching frequencies of some new alcohols. Canadian Journal of Chemistry, 34(12), 1756-1760. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alcohols. Retrieved from [Link]

  • Plyler, E. K. (1952). Infrared spectra of methanol, ethanol, and n-propanol. Journal of Research of the National Bureau of Standards, 48(4), 281-286. Retrieved from [Link]

  • International Journal of Multidisciplinary Research and Development. (2017). Studying the composition of alcohols using IR spectroscopy. International Journal of Multidisciplinary Research and Development, 4(7), 75-77. Retrieved from [Link]

  • Hou, D., et al. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. ACS Omega, 8(20), 17793–17804. Retrieved from [Link]

  • WebAssign. (n.d.). Lab 2 - Infrared Spectroscopy (IR). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclobutane. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). Why does C=O stretching frequency increase with ring strain?. Retrieved from [Link]

  • Cao, S., et al. (2023). Brief Discussion of the Influence of Ring Strain on Infrared Absorption Frequencies of C=C and C=O Double Bonds. University Chemistry, 38(1), 269-275. Retrieved from [Link]

  • Durig, J. R., & Laane, J. (1979). Low-Frequency Vibrational Spectra of Molecular Crystals. XXII: Cyclobutane-do and Cyclobutane-d8. Molecular Crystals and Liquid Crystals, 54(1-2), 1-15. Retrieved from [Link]

  • Sullivan, J. F., & Durig, J. R. (1979). Low-Frequency Vibrational Spectra of Molecular Crystals. XXII. Molecular Crystals and Liquid Crystals, 54, 1-15. Retrieved from [Link]

  • Murdock, D., et al. (2014). Effects of ring-strain on the ultrafast photochemistry of cyclic ketones. Physical Chemistry Chemical Physics, 16(41), 22635-22644. Retrieved from [Link]

  • Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Ring strain. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocols: Strategic Synthesis of Enantiomerically Pure 3-Amino-1-butanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Amino-1-butanol is a critical chiral building block in the pharmaceutical industry, most notably as a key intermediate in the synthesis of the HIV integrase inhibitor, Dolutegravir.[1] The molecule possesses a single stereocenter at the C3 position, existing as (R) and (S) enantiomers. Control over this stereochemistry is paramount for drug efficacy and safety. This document provides an in-depth guide to the strategic synthesis of the pharmaceutically important (R)-3-amino-1-butanol. While the term "trans" is typically reserved for geometric isomers in cyclic systems or alkenes, we interpret the user's request as a focus on achieving high diastereomeric and enantiomeric purity in acyclic systems. We will detail and compare two primary, field-proven synthetic strategies: a modern chemoenzymatic approach leveraging (R)-selective transaminases and a robust chiral pool synthesis via the reduction of (R)-3-aminobutanoic acid. Each section explains the causality behind the procedural choices, provides detailed step-by-step protocols, and presents a comparative analysis to guide researchers in selecting the optimal route for their specific needs, whether for laboratory-scale research or process development for large-scale manufacturing.

Overview of Synthetic Strategies

The synthesis of enantiomerically pure (R)-3-amino-1-butanol can be approached through several distinct strategies. The choice of route is often dictated by factors such as cost, scalability, required optical purity, and environmental impact ("green chemistry" principles). The primary methodologies can be categorized as follows:

  • Chemoenzymatic Synthesis: This modern approach utilizes highly selective enzymes, such as transaminases, to perform asymmetric amination of a prochiral ketone. It is lauded for its exceptional stereoselectivity and mild reaction conditions.[2][3]

  • Chiral Pool Synthesis: This strategy begins with an inexpensive, commercially available chiral starting material, such as (R)-3-aminobutanoic acid, and converts it to the target molecule through chemical transformation, most commonly reduction.[4][5] This method leverages the pre-existing stereocenter.

  • Classical Resolution: In this approach, a racemic mixture of 3-amino-1-butanol is synthesized and then separated into its constituent enantiomers by forming diastereomeric salts with a chiral resolving agent (e.g., tartaric acid or mandelic acid).[6][7]

  • Asymmetric Catalysis: This involves the use of chiral metal catalysts (e.g., containing Ruthenium or Rhodium) to hydrogenate a precursor molecule, inducing stereoselectivity.[1] This method can be highly effective but is often hindered by the high cost and potential toxicity of the metal catalysts.

The following diagram illustrates the conceptual workflow for the two main strategies detailed in this guide.

cluster_0 Strategic Approaches to (R)-3-Amino-1-butanol start Prochiral or Racemic Precursors r1_ketone 4-Hydroxy-2-butanone start->r1_ketone r2_acid (R)-3-Aminobutanoic Acid (Chiral Pool) start->r2_acid product (R)-3-Amino-1-butanol r1_enzyme Asymmetric Transamination ((R)-Selective Transaminase) r1_ketone->r1_enzyme High Selectivity, Mild Conditions r1_enzyme->product r2_reduction Carboxylic Acid Reduction (Hydride Reagent) r2_acid->r2_reduction Direct Conversion, Preserves Stereochemistry r2_reduction->product

Caption: High-level overview of chemoenzymatic and chiral pool synthesis routes.

Route 1: Chemoenzymatic Synthesis via Asymmetric Transamination

This route represents a state-of-the-art, green chemistry approach to chiral amine synthesis. It employs an (R)-selective ω-transaminase (ω-TA) enzyme to catalyze the asymmetric transfer of an amino group from a simple amine donor (e.g., isopropylamine) to the prochiral ketone, 4-hydroxy-2-butanone.

Causality and Experimental Design:

  • Enzyme Selection: The choice of an (R)-selective transaminase is the cornerstone of this method, as the enzyme's active site geometry dictates the stereochemical outcome of the amination, leading to the desired (R)-enantiomer with very high enantiomeric excess (e.e.).[2][8]

  • Substrate & Amine Donor: 4-hydroxy-2-butanone is a readily available prochiral substrate. Isopropylamine is a common and cost-effective amine donor; its use results in the formation of acetone as a byproduct, which can be easily removed.[3]

  • Cofactor: Transaminases require pyridoxal-5'-phosphate (PLP) as a cofactor to function. PLP acts as the intermediate carrier of the amino group during the catalytic cycle.[9]

  • Reaction Conditions: The reaction is typically run in an aqueous buffer at or near physiological pH (7.0-8.5) and mild temperatures (30-40 °C) to ensure enzyme stability and activity.

  • Overcoming Substrate Inhibition: High concentrations of the ketone substrate can sometimes inhibit or deactivate the enzyme. A fed-batch strategy, where the substrate is added gradually over time, is often employed to maintain a low, steady concentration, maximizing both conversion and enzyme longevity.[3]

Protocol 1: Enzymatic Synthesis of (R)-3-Amino-1-butanol

This protocol is adapted from methodologies described for the biosynthesis of (R)-3-amino-1-butanol using novel (R)-selective transaminases.[3][10]

Materials & Reagents:

Reagent/MaterialSpecificationSupplier
(R)-selective ω-Transaminasee.g., from Actinobacteria sp. or engineered variantCommercial Supplier
4-Hydroxy-2-butanone≥95%Sigma-Aldrich, etc.
Isopropylamine≥99%Standard Reagent
Pyridoxal-5'-phosphate (PLP)≥98%Commercial Supplier
Potassium Phosphate Buffer100 mM, pH 7.5Laboratory Prepared
Dimethyl Sulfoxide (DMSO)AnhydrousStandard Reagent
Ethyl AcetateACS GradeStandard Reagent
Sodium SulfateAnhydrousStandard Reagent

Experimental Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare the reaction buffer by dissolving the (R)-selective transaminase (e.g., 5 g/L), isopropylamine (e.g., 1.0 M), and PLP (e.g., 1 mM) in 100 mM potassium phosphate buffer (pH 7.5).

  • Initiation: Bring the reaction mixture to the optimal temperature (e.g., 35 °C) with gentle stirring.

  • Substrate Addition (Fed-Batch): Dissolve the 4-hydroxy-2-butanone substrate in a minimal amount of a co-solvent like DMSO to create a concentrated stock solution (e.g., 5 M). Add the substrate stock solution to the reaction vessel using a syringe pump over 12-24 hours to achieve a final target concentration of 300-500 mM.[3] The slow addition prevents enzyme inhibition.

  • Reaction Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them by GC or HPLC for the disappearance of the starting ketone and the appearance of the amino alcohol product.

  • Workup & Extraction: Once the reaction has reached completion (typically >95% conversion), terminate it by adding an equal volume of ethyl acetate. Stir vigorously for 15 minutes. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-3-amino-1-butanol. Further purification can be achieved by vacuum distillation if required.

  • Analysis: Determine the final yield. Confirm the enantiomeric excess (>99% e.e. is typical) using chiral HPLC or GC analysis.

prep 1. Prepare Reaction Buffer (Enzyme, Amine Donor, PLP) react 2. Set Temperature (35°C) & Begin Stirring prep->react feed 3. Fed-Batch Addition of 4-Hydroxy-2-butanone react->feed monitor 4. Monitor Conversion (GC/HPLC) feed->monitor 12-24 hours workup 5. Quench & Extract with Ethyl Acetate monitor->workup >95% conversion purify 6. Dry & Concentrate (Vacuum Distillation) workup->purify analyze 7. Analyze Yield & e.e. (Chiral GC/HPLC) purify->analyze

Caption: Workflow for the chemoenzymatic synthesis of (R)-3-amino-1-butanol.

Route 2: Chiral Pool Synthesis via Reduction

This strategy is a robust and direct one-step method that leverages the existing stereochemistry of a commercially available starting material. The reduction of (R)-3-aminobutanoic acid to (R)-3-amino-1-butanol is an effective approach, particularly when cost-effective reducing agents are used.[4]

Causality and Experimental Design:

  • Starting Material: (R)-3-aminobutanoic acid is chosen because its C3 stereocenter is already in the desired (R)-configuration. The synthetic challenge is reduced to a single functional group transformation (carboxylic acid to primary alcohol).

  • Reducing Agent: Carboxylic acids are difficult to reduce and require powerful hydride-donating reagents. While Lithium Aluminum Hydride (LiAlH₄) is a classic choice, lower-cost alternatives like Sodium Aluminum Hydride (NaAlH₄) are highly effective and more suitable for large-scale synthesis.[4][5] Borane complexes (e.g., BH₃·THF) are also effective but may be more expensive.

  • Solvent: Anhydrous ethereal solvents like Tetrahydrofuran (THF) are required. These solvents are inert to the highly reactive hydride reagents and effectively solvate them. The reaction must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon) as hydride reagents react violently with water.[4]

  • Workup: The workup procedure is critical for safety and product isolation. It involves carefully quenching the excess hydride reagent, typically by the sequential addition of water and a base (like NaOH) to precipitate the aluminum salts, which can then be filtered off. This procedure is known as a Fieser workup.

Protocol 2: Reduction of (R)-3-Aminobutanoic Acid

This protocol is based on the process developed by the Medicines for All Institute for a low-cost synthesis of (R)-3-amino-1-butanol.[4][5]

Materials & Reagents:

Reagent/MaterialSpecificationSupplier
(R)-3-Aminobutanoic Acid≥98%Commercial Supplier
Sodium Aluminum Hydride (NaAlH₄)Solution in THF (e.g., 25 wt. %) or solidSigma-Aldrich, etc.
Tetrahydrofuran (THF)Anhydrous, <50 ppm H₂OStandard Reagent
Sodium SulfateAnhydrousStandard Reagent
Water (Deionized)--
Sodium Hydroxide (NaOH)15% (w/w) aqueous solutionLaboratory Prepared

Experimental Procedure:

  • Inert Atmosphere: Assemble a dry, three-neck round-bottom flask equipped with a reflux condenser, temperature probe, and addition funnel under a nitrogen atmosphere.

  • Reagent Charge: Charge the flask with anhydrous THF (approx. 4 mL per gram of amino acid). If using solid NaAlH₄, add it carefully to the THF. If using a solution, add it via the addition funnel.

  • Substrate Addition: Add the (R)-3-aminobutanoic acid portion-wise as a solid to the stirred hydride solution at room temperature. Caution: The addition is exothermic and may cause gas evolution. Control the rate of addition to maintain the internal temperature below 40 °C.[4]

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-6 hours, or until the reaction is complete.

  • Monitoring: Monitor the reaction by TLC or by quenching a small aliquot and analyzing via GC-MS to confirm the disappearance of the starting material.

  • Workup (Fieser Quench): Cool the reaction mixture to 0 °C in an ice bath. CAUTION: Perform the following steps slowly and carefully behind a blast shield.

    • Slowly add water dropwise (1 mL for every 1 g of NaAlH₄ used).

    • Slowly add 15% NaOH solution dropwise (1 mL for every 1 g of NaAlH₄ used).

    • Slowly add water dropwise again (3 mL for every 1 g of NaAlH₄ used).

  • Isolation: A granular white precipitate of aluminum salts should form. Stir the resulting slurry at room temperature for 1 hour. Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with additional THF.

  • Purification: Combine the filtrate and washes. Dry the solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-3-amino-1-butanol. The optical purity should be identical to the starting material.[4] Purify further by vacuum distillation if necessary.

Comparative Analysis

FeatureRoute 1: ChemoenzymaticRoute 2: Chiral Pool Reduction
Stereoselectivity Excellent (>99% e.e. typical).[3]Excellent (retains starting material's >99% e.e.).[4]
Yield Good to Excellent (70-95%).[3]Good (61-67% isolated yields reported).[5]
Starting Materials 4-hydroxy-2-butanone (inexpensive).(R)-3-aminobutanoic acid (cost can vary).[4]
Key Reagents Enzyme (can be expensive but is reusable).NaAlH₄ (less expensive than LiAlH₄ or boranes).[4]
Reaction Conditions Mild (aqueous, 30-40 °C, neutral pH).Harsh (anhydrous, refluxing THF, highly reactive reagent).
Safety & Handling Generally safe, standard biological reagents.High Hazard: Pyrophoric/water-reactive hydride reagent. Requires inert atmosphere and careful quenching.
Scalability Highly scalable, used in industrial processes.Scalable, but safety considerations for handling large quantities of hydrides are significant.
"Green" Aspect Very "green" (aqueous, biodegradable catalyst).Poor (requires organic solvent, hazardous reagent and waste).

Conclusion

Both the chemoenzymatic and chiral pool reduction routes are viable and effective strategies for producing high-purity (R)-3-amino-1-butanol.

  • The Chemoenzymatic Route is the superior choice when considering safety, environmental impact, and stereoselectivity. It is a testament to modern biocatalysis and is increasingly adopted in industrial settings for its efficiency and sustainability.[2][11]

  • The Chiral Pool Reduction Route offers a more traditional, direct, and rapid chemical synthesis. It is an excellent option for labs equipped to handle hazardous reagents and when the cost of the chiral starting material is competitive. Its primary advantages are its simplicity (a single chemical step) and the direct translation of stereochemical purity from the starting material to the product.[4]

The ultimate choice depends on the specific priorities of the research or development team, balancing factors of cost, scale, available equipment, safety protocols, and commitment to green chemistry principles.

References

  • Liu, H., et al. (2024). Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol. Bioorganic Chemistry.
  • Gao, C., et al. (2020). Reshaping the substrate binding region of (R)-selective ω-transaminase for asymmetric synthesis of (R)-3-amino-1-butanol. ResearchGate.
  • CN112608243A - Synthesis method of trans-3-aminobutanol. Google Patents.
  • He Liu, et al. (2024). Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol. Bioorganic Chemistry.
  • Process Development Report: (R)-3-aminobutanol Synthesis. (2019). Medicines for All institute (M4ALL).
  • (R)-3-aminobutanol (Batch). Medicines for All institute (M4ALL).
  • CN110668958A - A kind of method for preparing (R)-3-aminobutanol. Google Patents.
  • CN107805205B - Preparation method of (R)-3-aminobutanol. Google Patents.
  • WO2018020380A1 - Enzymatic process for the preparation of (r)-3-aminobutan-1-ol, useful in preparation of dolutegravir. Google Patents.
  • Tang, L., et al. (2019). Efficient biosynthesis of (R)-3-amino-1-butanol by a novel (R)-selective transaminase from Actinobacteria sp. ResearchGate.
  • CN110683960A - Synthesis method of (R)-3-aminobutanol. Google Patents.
  • Sureshbabu, J., et al. (2018). Process for the Preparation of Dolutegravir Intermediate: (R)-3-Amino Butanol. Der Pharma Chemica.
  • CN104131048A - Biological preparation method of R-3-aminobutanol. Google Patents.

Sources

Application Notes and Protocols: 3-(Aminomethyl)cyclobutanol as a Versatile Building Block for Novel Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Expanding the Chemical Space of Peptides

The rational design of peptides with enhanced therapeutic properties—such as increased metabolic stability, constrained conformations for improved receptor affinity, and novel biological activities—is a cornerstone of modern drug discovery. A key strategy in this endeavor is the incorporation of non-proteinogenic amino acids. These unique building blocks introduce structural and functional diversity beyond the canonical 20 amino acids.

Cyclic amino acids, in particular, are powerful tools for rigidifying the peptide backbone, thereby pre-organizing the molecule into a bioactive conformation. The cyclobutane motif is increasingly recognized in medicinal chemistry for its ability to confer unique three-dimensional structures and improve pharmacological properties.[1][2] This guide provides detailed protocols for the synthesis and incorporation of a novel cyclobutane-containing β-amino acid, cis-3-(aminomethyl)cyclobutane carboxylic acid, derived from the readily available building block, 3-(aminomethyl)cyclobutanol. We will present a comprehensive, step-by-step workflow from the starting material to a dipeptide, offering researchers a practical guide to harnessing this promising scaffold.

Part 1: Synthesis of Boc-Protected cis-3-(Aminomethyl)cyclobutane Carboxylic Acid

The transformation of 3-(aminomethyl)cyclobutanol into a peptide-synthesis-ready building block involves a three-step process:

  • N-protection of the primary amine.

  • Oxidation of the primary alcohol to a carboxylic acid.

  • Purification of the final protected amino acid.

This section outlines a proposed synthetic route based on well-established and reliable chemical transformations.

Step 1.1: N-Terminal Protection of 3-(Aminomethyl)cyclobutanol with a Boc Group

Rationale: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under a broad range of conditions and its facile removal under mild acidic conditions.[3] Protecting the primary amine of 3-(aminomethyl)cyclobutanol at the outset prevents unwanted side reactions during the subsequent oxidation step.

Experimental Protocol:

  • Materials:

    • 3-(Aminomethyl)cyclobutanol

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Sodium bicarbonate (NaHCO₃)

    • Tetrahydrofuran (THF)

    • Deionized water

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 3-(aminomethyl)cyclobutanol (1.0 eq) in a 1:1 mixture of THF and deionized water.

    • Add sodium bicarbonate (2.0 eq) to the solution and stir until dissolved.

    • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirring solution at room temperature.

    • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected 3-(aminomethyl)cyclobutanol. This product is often of sufficient purity for the next step, but can be purified by column chromatography on silica gel if necessary.

Step 1.2: Oxidation of Boc-Protected 3-(Aminomethyl)cyclobutanol to the Carboxylic Acid

Rationale: The conversion of the primary alcohol to a carboxylic acid is the key step in forming the amino acid. The Jones oxidation is a robust and well-established method for this transformation.[1][4][5][6][7] While other methods like TEMPO-mediated oxidation exist, the Jones oxidation is often high-yielding for primary alcohols.[8][9][10][11][12][13] It is important to note that the Boc group is stable under these acidic conditions.[5]

Experimental Protocol:

  • Materials:

    • Boc-protected 3-(aminomethyl)cyclobutanol

    • Jones reagent (prepared by dissolving chromium trioxide in sulfuric acid and water)

    • Acetone

    • Isopropanol

    • Ethyl acetate

    • Deionized water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the Boc-protected 3-(aminomethyl)cyclobutanol (1.0 eq) in acetone and cool the solution to 0 °C in an ice bath.

    • Slowly add Jones reagent dropwise to the stirring solution. A color change from orange to green/brown will be observed. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

    • Upon completion, quench the excess oxidant by the careful addition of isopropanol until the orange color is no longer present.

    • Remove the acetone under reduced pressure.

    • Add deionized water to the residue and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the pure Boc-protected cis-3-(aminomethyl)cyclobutane carboxylic acid.

Table 1: Summary of Synthetic Steps and Expected Outcomes

StepTransformationKey ReagentsExpected Outcome
1.1Boc Protection(Boc)₂O, NaHCO₃Boc-3-(aminomethyl)cyclobutanol
1.2Jones OxidationJones ReagentBoc-cis-3-(aminomethyl)cyclobutane carboxylic acid

G A 3-(Aminomethyl)cyclobutanol B Boc-3-(aminomethyl)cyclobutanol A->B (Boc)₂O, NaHCO₃ C Boc-cis-3-(aminomethyl)cyclobutane carboxylic acid B->C Jones Oxidation

Caption: Synthetic pathway to the protected amino acid.

Part 2: Incorporation into a Dipeptide

With the Boc-protected novel amino acid in hand, it can be incorporated into a peptide sequence using standard peptide coupling methodologies. This section details the synthesis of a model dipeptide, Boc-ACC-Gly-OMe, where ACC represents our novel amino acid, cis-3-(aminomethyl)cyclobutane carboxylic acid.

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization and is effective for coupling sterically hindered or unusual amino acids.[2][14][15] It is used in conjunction with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).

Step 2.1: Peptide Coupling

Experimental Protocol:

  • Materials:

    • Boc-cis-3-(aminomethyl)cyclobutane carboxylic acid

    • Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

    • HATU

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • 1 M HCl solution

    • Saturated NaHCO₃ solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve Boc-cis-3-(aminomethyl)cyclobutane carboxylic acid (1.0 eq), H-Gly-OMe·HCl (1.1 eq), and HATU (1.1 eq) in anhydrous DMF.

    • Cool the solution to 0 °C and add DIPEA (2.5 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dipeptide.

G A Boc-ACC-OH C Boc-ACC-Gly-OMe A->C B H-Gly-OMe B->C

Caption: Peptide coupling reaction workflow.

Part 3: Purification and Characterization

Step 3.1: Purification by HPLC

Rationale: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for the purification of synthetic peptides.[3][16][17][18][19] The hydrophobicity of the peptide determines its retention time on a C18 column, allowing for separation from impurities.

Protocol:

  • System: Preparative RP-HPLC system with a C18 column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Acetonitrile in HPLC-grade water with 0.1% TFA.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-40 minutes is a good starting point. The gradient should be optimized based on analytical HPLC runs of the crude material.

  • Detection: UV detection at 210-220 nm.

  • Procedure:

    • Dissolve the crude dipeptide in a minimal amount of the initial mobile phase composition.

    • Inject the sample onto the preparative HPLC column.

    • Collect fractions corresponding to the desired product peak.

    • Analyze the collected fractions by analytical HPLC to confirm purity.

    • Pool the pure fractions and lyophilize to obtain the final dipeptide as a white powder.

Step 3.2: Characterization

Rationale: Confirmation of the structure and purity of the synthesized compounds is essential. High-resolution mass spectrometry (HRMS) provides an accurate mass, while Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the chemical structure.

  • High-Resolution Mass Spectrometry (HRMS):

    • The expected [M+H]⁺ or [M+Na]⁺ ion for Boc-cis-3-(aminomethyl)cyclobutane carboxylic acid and the final dipeptide should be observed.

  • NMR Spectroscopy:

    • ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the intermediates and the final product.

    • For Boc-cis-3-(aminomethyl)cyclobutane carboxylic acid, characteristic signals for the Boc group (a singlet around 1.4 ppm), the cyclobutane ring protons, and the aminomethyl protons are expected.

    • For the dipeptide, additional signals corresponding to the glycine methyl ester and the amide bond protons will be present. 2D NMR techniques like COSY and HSQC can be used for complete assignment of the proton and carbon signals.

Table 2: Key Characterization Data

CompoundTechniqueExpected Key Data
Boc-ACC-OH¹H NMRSinglet ~1.4 ppm (9H, Boc); Multiplets for cyclobutane and aminomethyl protons.
HRMSCalculated m/z for [M+H]⁺ or [M+Na]⁺.
Boc-ACC-Gly-OMe¹H NMRSignals for Boc, ACC, and Gly-OMe moieties; amide proton signal.
HRMSCalculated m/z for [M+H]⁺ or [M+Na]⁺.

Conclusion

This application note provides a detailed, albeit proposed, set of protocols for the synthesis of a novel, non-proteinogenic amino acid, cis-3-(aminomethyl)cyclobutane carboxylic acid, and its incorporation into a dipeptide. By leveraging well-established synthetic methodologies, researchers can confidently approach the synthesis of this and related building blocks. The unique structural features of the cyclobutane ring offer exciting opportunities to modulate the properties of peptides for therapeutic and research applications. The protocols outlined herein serve as a robust starting point for exploring the potential of 3-(aminomethyl)cyclobutanol as a versatile scaffold in peptide design.

References

  • Chemistry Steps. (n.d.). Jones Oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Jones Oxidation. Retrieved from [Link]

  • The Organic Chemistry Tutor. (n.d.). Jones Oxidation. Retrieved from [Link]

  • Wikipedia. (2023). Jones oxidation. Retrieved from [Link]

  • Hoover, J. M., & Stahl, S. S. (2011). Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems.
  • Protein G beads. (2025). HATU: A Premier Peptide Coupling Reagent for Advanced Syn.... Retrieved from [Link]

  • Lel-Amine, M., et al. (2019). α/β‑Chimera peptide synthesis with cyclic β‑sugar amino acids: the efficient coupling protocol. Amino Acids, 51, 1475–1483.
  • Sławiński, J., et al. (2018). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry, 83(15), 8067-8079.
  • ResearchGate. (n.d.). α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of cyclo(Boc‐Cys‐Pro‐D‐Ala‐Cys‐OMe) D‐1 at 253 K.... Retrieved from [Link]

  • Hoover, J. M., et al. (2010). Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols. Journal of the American Chemical Society, 132(46), 16377–16379.
  • Steves, J. E., & Stahl, S. S. (2013). Copper(I)/ABNO-Catalyzed Aerobic Alcohol Oxidation: Alleviating Steric and Electronic Constraints of Cu/TEMPO Catalyst Systems. Journal of the American Chemical Society, 135(42), 15742–15745.
  • ResearchGate. (n.d.). 1 H-NMR spectrum of N-Boc glutamic acid. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Bhattacharya, S., et al. (2011). Synthesis and characterization of a novel dipeptide analogue. Der Pharma Chemica, 3(3), 174-188.
  • Itoh, M. (1969). On the Selective N-Methylation of BOC-Protected Amino Acids. The Journal of Organic Chemistry, 34(11), 3533-3535.
  • Van Vranken, D. L., et al. (2010). Synthesis of Boc-protected bicycloproline. Tetrahedron Letters, 51(26), 3467-3469.
  • Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Retrieved from [Link]

  • Nowick, J. S. (2012). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • TEMPO-Mediated Oxidations. (n.d.).
  • ResearchGate. (n.d.). A new method of preparing (1R,3S)-3-amino-1-cyclohexane-carboxylic acid. Retrieved from [Link]

  • G-Biosciences. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]

  • Google Patents. (n.d.). CN112608243A - Synthesis method of trans-3-aminobutanol.
  • Ajayaghosh, A., & Pillai, V. N. R. (1996). Synthesis of substance P partial sequential peptides on a photolytically removable 4-aminomethyl-3-nitrobenzoylaminomethyl polystyrene support. Tetrahedron, 52(1), 21-30.
  • Agilent. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Nowick, J. S. (2012). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.

Sources

Application Notes and Protocols for the Stereoselective Synthesis of Polysubstituted Cyclobutanes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Allure of the Strained Ring

The cyclobutane motif, a four-membered carbocycle, is a recurring structural element in a vast array of biologically active natural products and pharmaceutical agents.[1][2][3] Its inherent ring strain, a consequence of deviations from ideal bond angles, imparts unique conformational constraints and reactivity, making it a valuable scaffold in medicinal chemistry for modulating pharmacological properties such as potency, selectivity, and metabolic stability.[3] The synthesis of polysubstituted cyclobutanes, particularly with precise stereochemical control, remains a formidable challenge for synthetic organic chemists.[3][4] This guide provides an in-depth exploration of modern, field-proven strategies for the stereoselective construction of these valuable carbocycles, intended for researchers, scientists, and professionals in drug development.

This document eschews a rigid template, instead opting for a structure that logically presents the primary synthetic avenues. We will delve into the mechanistic underpinnings of each method, offering not just procedural steps but also the rationale behind experimental choices. This approach is designed to empower the researcher to not only replicate these protocols but also to adapt and troubleshoot them effectively.

Strategic Approaches to Polysubstituted Cyclobutane Synthesis

The construction of stereochemically complex cyclobutane cores can be broadly categorized into three main strategies:

  • [2+2] Cycloadditions: The most versatile and widely employed method, involving the union of two unsaturated components.[5][6]

  • Ring Contractions: The conversion of larger, more readily available rings into the strained four-membered system.[7][8][9][10]

  • Intramolecular Cyclizations and C-H Functionalization: Methods that form the cyclobutane ring from a single precursor or functionalize a pre-existing cyclobutane core.[11][12]

The choice of strategy is dictated by the desired substitution pattern, the required stereochemistry, and the availability of starting materials.

I. The Power of [2+2] Cycloadditions: A Versatile Toolkit

The [2+2] cycloaddition reaction, the formal union of two two-electron systems to form a four-membered ring, stands as the cornerstone of cyclobutane synthesis.[6][13] These reactions can be initiated photochemically, thermally, or with transition metal catalysis, each offering distinct advantages and limitations.

A. Photochemical [2+2] Cycloadditions: Harnessing the Energy of Light

Photochemical [2+2] cycloadditions are a powerful tool for the synthesis of cyclobutanes, often proceeding with high levels of stereoselectivity.[14] The reaction is typically initiated by the photoexcitation of one of the alkene partners to an excited state, which then reacts with the ground-state alkene.[15]

Mechanism in Focus: The Stepwise Diradical Pathway

The generally accepted mechanism for the photochemical [2+2] cycloaddition of an enone and an alkene involves the initial photoexcitation of the enone to a singlet excited state, followed by rapid intersystem crossing to a more stable triplet state.[16] This triplet enone then interacts with the ground-state alkene to form a triplet diradical intermediate. Subsequent spin inversion to a singlet diradical allows for ring closure to the cyclobutane product.[16] The regiochemistry is primarily governed by the stability of the diradical intermediate, while the stereochemistry is often dictated by the initial orientation of the reactants in the exciplex.[16]

Experimental Protocol: Photosensitized [2+2] Cycloaddition of an N-Aryl Maleimide with an Alkene

This protocol is adapted from a procedure developed for the synthesis of cyclobutane bicyclic scaffolds, highlighting a photosensitized approach for less reactive N-aryl maleimides.[17]

Materials:

  • N-Aryl Maleimide (1.0 equiv)

  • Alkene (2.0 equiv)

  • Thioxanthone (20 mol%)

  • Dichloromethane (CH₂Cl₂)

  • Glass vial with a screw cap or rubber septum

  • Blue LED light source (e.g., Kessil PR 160L, 440 nm)

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen source

Procedure:

  • To a glass vial, add the N-aryl maleimide (1.0 equiv, 0.20 mmol), the alkene (2.0 equiv, 0.40 mmol), and thioxanthone (20 mol %, 0.04 mmol, 9 mg).

  • Add dichloromethane (2 mL) to dissolve the reactants.

  • Seal the vial and purge the solution with argon or nitrogen for 10-15 minutes to remove oxygen, which can quench the excited state of the photosensitizer.

  • Place the vial under a blue LED light source and stir the reaction mixture vigorously for 16 hours.

  • Upon completion (monitored by TLC or GC-MS), concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., petroleum ether/ethyl acetate, 8:2 or 7:3) to afford the desired polysubstituted cyclobutane.[17]

Causality Behind Choices:

  • Thioxanthone as a Photosensitizer: N-aryl maleimides have lower triplet energies compared to their N-alkyl counterparts, making direct excitation less efficient. Thioxanthone acts as a photosensitizer, absorbing the light and transferring the energy to the maleimide to generate the reactive triplet state.[17]

  • Excess Alkene: Using an excess of the alkene helps to ensure complete consumption of the limiting maleimide and can favor the desired intermolecular cycloaddition over potential side reactions.

  • Inert Atmosphere: The removal of oxygen is crucial as it can act as a triplet quencher, inhibiting the desired photochemical reaction.

B. Transition Metal-Catalyzed [2+2] Cycloadditions: Precision and Control

Transition metal catalysis offers a powerful alternative to photochemical methods, often proceeding under milder conditions and with excellent control over stereoselectivity.[5][18] A variety of metals, including iron, nickel, and gold, have been shown to catalyze [2+2] cycloadditions.[5][19][20]

Mechanism in Focus: Diverse Pathways

The mechanisms of transition metal-catalyzed [2+2] cycloadditions are diverse and depend on the specific metal and ligands employed. They can involve the formation of metallacyclopentane intermediates, oxidative cyclization, or stepwise radical pathways.[5] For instance, some iron-catalyzed reactions are proposed to proceed through a stepwise radical mechanism initiated by a single-electron transfer from the catalyst to the substrate.[19]

Experimental Protocol: Digold(I)-Catalyzed Enantioselective [2+2] Cycloaddition of an Alkyne and an Alkene

This protocol is based on the enantioselective synthesis of cyclobutenes using non-C2 symmetric digold(I) catalysts, which can be subsequently reduced to the corresponding cyclobutanes.[20]

Materials:

  • Terminal Alkyne (1.0 equiv)

  • Alkene (2.0 equiv)

  • (R,Sp)-Josiphos-type digold(I) catalyst (e.g., [(R,Sp)-L*Au₂Cl] (2.5 mol%))

  • Silver salt (e.g., AgSbF₆ (5 mol%))

  • Dichloromethane (CH₂Cl₂)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, dissolve the digold(I) catalyst (2.5 mol%) and the silver salt (5 mol%) in CH₂Cl₂. Stir the mixture for 5-10 minutes.

  • Add the alkene (2.0 equiv) to the catalyst solution.

  • Slowly add the terminal alkyne (1.0 equiv) to the reaction mixture at the specified temperature (e.g., room temperature or below).

  • Stir the reaction for the designated time, monitoring its progress by TLC or GC-MS.

  • Upon completion, quench the reaction (e.g., by passing it through a short plug of silica gel).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched cyclobutene.

  • The resulting cyclobutene can be hydrogenated using standard conditions (e.g., H₂, Pd/C) to afford the corresponding polysubstituted cyclobutane.

Causality Behind Choices:

  • Digold(I) Catalyst: The use of a binuclear gold catalyst with a chiral Josiphos-type ligand is crucial for achieving high enantioselectivity. It is proposed that one gold center activates the alkyne, while the chiral environment created by the ligand and the second gold center dictates the facial selectivity of the alkene approach.[20]

  • Silver Salt: The silver salt acts as a halide scavenger, abstracting the chloride from the gold precursor to generate the active cationic gold catalyst.

II. Ring Contraction Strategies: Building from a Larger Framework

Ring contraction methods provide an alternative and often highly stereoselective route to polysubstituted cyclobutanes from more readily accessible five-membered rings.[8][9][10]

Stereoselective Contraction of Pyrrolidines

A notable example is the stereoselective synthesis of cyclobutanes through the contraction of pyrrolidines.[8][9][21] This method has been shown to proceed with a high degree of stereoretention.[8]

Mechanism in Focus: Iodonitrene-Mediated Nitrogen Extrusion

The proposed mechanism involves the in-situ generation of an iodonitrene species from the reaction of ammonium carbamate and a hypervalent iodine reagent. This iodonitrene then reacts with the pyrrolidine to form a reactive 1,1-diazene. Subsequent thermal extrusion of nitrogen gas generates a 1,4-biradical intermediate, which rapidly undergoes cyclization to form the cyclobutane product.[9][21] The stereospecificity of this reaction is attributed to the rapid C-C bond formation from the singlet 1,4-biradical.[8][21]

Experimental Protocol: Stereoselective Ring Contraction of a Polysubstituted Pyrrolidine

This protocol is adapted from a method developed for the synthesis of multisubstituted cyclobutanes from readily accessible pyrrolidines.[9][21]

Materials:

  • Polysubstituted Pyrrolidine (1.0 equiv)

  • Hydroxy(tosyloxy)iodobenzene (HTIB) (2.5 equiv)

  • Ammonium carbamate (5.0 equiv)

  • 2,2,2-Trifluoroethanol (TFE)

  • Reaction vial or flask

  • Heating block or oil bath

Procedure:

  • To a reaction vial, add the polysubstituted pyrrolidine (1.0 equiv), ammonium carbamate (5.0 equiv), and 2,2,2-trifluoroethanol (TFE).

  • Add hydroxy(tosyloxy)iodobenzene (HTIB) (2.5 equiv) in one portion.

  • Seal the vial and heat the reaction mixture to 80 °C.

  • Stir the reaction for the required time (typically 1-3 hours), monitoring its progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of Na₂S₂O₃.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative thin-layer chromatography or column chromatography to afford the polysubstituted cyclobutane.[3]

Causality Behind Choices:

  • HTIB and Ammonium Carbamate: This combination serves as the in-situ source of the reactive iodonitrene species that initiates the ring contraction process.

  • 2,2,2-Trifluoroethanol (TFE): TFE is a polar, non-coordinating solvent that facilitates the reaction, likely by stabilizing the charged intermediates and promoting the desired reactivity.

  • Elevated Temperature: The reaction requires heating to promote the extrusion of nitrogen from the 1,1-diazene intermediate and the subsequent cyclization of the biradical.

III. Characterization and Purification of Polysubstituted Cyclobutanes

The successful synthesis of polysubstituted cyclobutanes is only half the battle; their purification and characterization are equally critical steps.

Purification of Stereoisomers

The separation of diastereomers can often be achieved using standard chromatographic techniques such as flash chromatography on silica gel.[22] However, due to the often similar physical properties of stereoisomers, careful optimization of the mobile phase is frequently required.[22] The separation of enantiomers necessitates the use of chiral chromatography, employing a chiral stationary phase (CSP).[22]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of polysubstituted cyclobutanes.[23][24]

  • ¹H NMR: The chemical shifts and coupling constants of the cyclobutane ring protons provide a wealth of information about the substitution pattern and relative stereochemistry.[23][24] Vicinal coupling constants (³JHH) can be particularly informative for determining cis/trans relationships between substituents.

  • ¹³C NMR: The chemical shifts of the cyclobutane carbons are also sensitive to the substitution and stereochemistry.

  • 2D NMR Techniques: Techniques such as COSY, HSQC, HMBC, and NOESY are invaluable for unambiguously assigning the structure and stereochemistry of complex polysubstituted cyclobutanes.[23]

Data Presentation

Synthetic Method Substrates Conditions Yield (%) Diastereomeric Ratio (dr) Enantiomeric Excess (ee %) Reference
Photochemical [2+2]N-Aryl Maleimide + AlkeneThioxanthone, blue LED (440 nm), CH₂Cl₂, 16 hGood to HighGoodN/A[17]
Digold(I)-Catalyzed [2+2]Terminal Alkyne + AlkeneChiral Digold(I) catalyst, AgSbF₆, CH₂Cl₂70N/A91:9 er[20]
Pyrrolidine Ring ContractionPolysubstituted PyrrolidineHTIB, NH₄CO₂NH₂, TFE, 80 °C39-65>20:197[8][21]

Data is representative and may vary based on specific substrates and reaction conditions.

Visualizations

Workflow for Polysubstituted Cyclobutane Synthesis

cluster_0 Synthetic Strategies cluster_1 [2+2] Cycloaddition Sub-types cluster_2 Purification & Characterization Start Start Cycloaddition Cycloaddition Start->Cycloaddition Ring_Contraction Ring_Contraction Start->Ring_Contraction Other_Methods Other_Methods Start->Other_Methods Photochemical Photochemical Cycloaddition->Photochemical Thermal Thermal Cycloaddition->Thermal Metal_Catalyzed Metal_Catalyzed Cycloaddition->Metal_Catalyzed Purification Purification Ring_Contraction->Purification Other_Methods->Purification Photochemical->Purification Thermal->Purification Metal_Catalyzed->Purification Characterization Characterization Purification->Characterization Final_Product Final_Product Characterization->Final_Product

Caption: A generalized workflow for the synthesis of polysubstituted cyclobutanes.

Logical Relationship in Photosensitized [2+2] Cycloaddition

Light_Source Light Source (e.g., 440 nm LED) Sensitizer Photosensitizer (S₀) (e.g., Thioxanthone) Light_Source->Sensitizer Absorption Excited_Sensitizer Excited Sensitizer (S₁) Sensitizer->Excited_Sensitizer Excitation Triplet_Sensitizer Triplet Sensitizer (T₁) Excited_Sensitizer->Triplet_Sensitizer Intersystem Crossing Maleimide N-Aryl Maleimide (M) Triplet_Maleimide Triplet Maleimide (M) Alkene Alkene (A) Diradical Diradical Intermediate Cyclobutane Cyclobutane Product Diradical->Cyclobutane Ring Closure Triplet_SensitizerMaleimide Triplet_SensitizerMaleimide Triplet_MaleimideSensitizer Triplet_MaleimideSensitizer Triplet_SensitizerMaleimide->Triplet_MaleimideSensitizer Energy Transfer Triplet_MaleimideAlkene Triplet_MaleimideAlkene Triplet_MaleimideAlkene->Diradical

Caption: Key steps in a photosensitized [2+2] cycloaddition reaction.

Conclusion and Future Outlook

The synthesis of polysubstituted cyclobutanes has witnessed remarkable advancements, driven by the development of novel catalytic systems and a deeper understanding of reaction mechanisms. The strategies outlined in this guide provide a robust foundation for accessing a wide range of these valuable molecules. As the demand for structurally novel and complex therapeutic agents continues to grow, the development of even more efficient, selective, and sustainable methods for constructing polysubstituted cyclobutanes will undoubtedly remain a vibrant and impactful area of chemical research.

References

  • Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers.
  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Bentham Science Publishers.
  • Recent advances in the total synthesis of cyclobutane-containing natural products. Royal Society of Chemistry.
  • Cycloaddition Reaction | Overview & Types. Study.com.
  • Enone–alkene cycloadditions. Wikipedia.
  • Tandem Wittig Reaction–Ring Contraction of Cyclobutanes: A Route to Functionalized Cyclopropanecarbaldehydes.
  • Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides.
  • Cycloaddition Reactions in Organic Chemistry: Mechanisms and Synthetic Utility.
  • Photochemical [2+2]‐cycloaddition reactions: concept and selected...
  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.
  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. American Chemical Society.
  • Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products.
  • Synthesis of Cyclobutanes via Ring Contraction. ChemistryViews.
  • Ring contraction in synthesis of functionalized carbocycles. Royal Society of Chemistry.
  • . BenchChem.
  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines.
  • Selected drugs or drug candidates containing the trisubstituted cyclobutane subunit.
  • Technical Support Center: Purification of Cyclobutane Isomers by Chrom
  • 2+2 cycloaddition Definition - Organic Chemistry II Key Term. Fiveable.
  • [2+2] Photochemical Cycloaddition in Organic Synthesis. Researcher.Life.
  • Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. American Chemical Society.
  • 1.2: Cycloaddition Reactions. Chemistry LibreTexts.
  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI.
  • Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision of Pipercyclobutanamide A and Piperchabamide G.
  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones.
  • Mapping the Undirected Borylation of C(sp3)–H Bonds in Strained Rings. American Chemical Society.
  • Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions. MD Anderson Cancer Center.
  • Enantioselective Synthesis of Cyclobutenes by Intermolecular [2+2] Cycloaddition with Non-C2 Symmetric Digold Catalysts. Journal of the American Chemical Society.
  • NMR Spectroscopy of Cyclobutanes.
  • Structure Characterization of Cyclobutane-containing Polymer the stacking 1 H-NMR spectra of (a) Ethylene glycol dicinnamate.
  • Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4-Diketones as Templates for Diastereoselective Transform
  • Solid-state polymerisation via [2+2] cycloaddition reaction involving coordination polymers. Royal Society of Chemistry.
  • Reductive Photocycloreversion of Cyclobutane Dimers Triggered by Guanines.
  • A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. PubMed.
  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. American Chemical Society.
  • NMR Spectroscopy of Cyclobutanes.
  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. American Chemical Society.
  • Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products.

Sources

Application Notes & Protocols: Synthesis of 3-(Aminomethyl)cyclobutanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Cyclobutane Scaffold

The cyclobutane moiety, once considered a synthetic curiosity due to its inherent ring strain (~110 kJ/mol), is now a privileged scaffold in modern medicinal chemistry.[1][2] Its rigid, three-dimensional structure provides a powerful tool for medicinal chemists to escape the "flatland" of aromatic rings, offering improved physicochemical properties and novel intellectual property.[3] The introduction of a cyclobutane ring can conformationally lock a molecule into its most active form, enhance metabolic stability, and serve as a bioisostere for larger or more flexible groups.[1][4]

Among the vast landscape of cyclobutane-containing molecules, 3-(aminomethyl)cyclobutanol and its derivatives are of particular interest. This scaffold combines a primary amine and a hydroxyl group on a constrained four-membered ring, presenting versatile handles for further functionalization and enabling precise spatial orientation of pharmacophoric elements. These derivatives are found in potent enzyme inhibitors and serve as key building blocks for complex therapeutic agents, including non-natural amino acids used in angiotensin analogs.[5][6]

However, the synthesis of these substituted cyclobutanes is not trivial. Challenges include controlling stereochemistry across the ring and developing efficient methods to construct the strained carbocycle.[7] This guide provides an in-depth analysis of two robust and distinct strategies for synthesizing 3-(aminomethyl)cyclobutanol derivatives: (1) the functionalization of a commercially available cyclobutane core and (2) a stereoselective ring contraction approach.

Strategic Overview: Pathways to the Target Scaffold

The synthesis of 3-(aminomethyl)cyclobutanol derivatives can be approached from several distinct starting points. The choice of strategy often depends on the desired stereochemistry, scalability, and available starting materials. Below is a conceptual workflow illustrating the primary strategic divisions.

G start start strategy strategy intermediate intermediate target target A Common Starting Materials (e.g., Olefins, Pyrrolidines, 3-Oxocyclobutanecarboxylic acid) B1 Strategy 1: Functionalization of Cyclobutane Core A->B1  Direct Modification B2 Strategy 2: Ring Construction / Rearrangement ([2+2] Cycloaddition, Ring Contraction) A->B2  De Novo Synthesis C1 Key Intermediate: 3-Oxocyclobutanecarbonitrile or Protected Aminomethyl Cyclobutanone B1->C1 C2 Key Intermediate: Substituted Pyrrolidine or Cyclopropanecarboxylate B2->C2 D Target Scaffold: 3-(Aminomethyl)cyclobutanol Derivatives C1->D Reduction & Deprotection C2->D Rearrangement & Functionalization G reagent reagent step step product product start 3-Oxocyclobutanecarboxylic Acid r1 1. SOCl₂ 2. Benzylamine, TEA step1 Amidation int1 N-Benzyl-3-oxocyclobutane carboxamide step1->int1 r2 NaBH₄, MeOH step2 Reduction (Ketone) int2 cis-3-(Benzylaminocarbonyl) cyclobutanol step2->int2 r3 LiAlH₄, THF step3 Reduction (Amide) int3 cis-3-(Benzylaminomethyl) cyclobutanol step3->int3 r4 1. H₂, Pd/C 2. (Boc)₂O, TEA step4 Debenzylation & Boc Protection final cis-3-(Boc-aminomethyl) cyclobutanol step4->final

Caption: Stepwise synthesis via functional group interconversion.

Step-by-Step Methodology:

  • Step 1: Amide Formation.

    • To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in dichloromethane (DCM, 0.5 M), add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C.

    • Stir for 2 hours at room temperature. Concentrate under reduced pressure to yield the crude acyl chloride.

    • Dissolve the acyl chloride in DCM (0.5 M), cool to 0 °C, and add triethylamine (TEA, 2.5 eq) followed by benzylamine (1.1 eq) dropwise.

    • Stir overnight at room temperature. Quench with water, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography (Hexane:EtOAc) to yield N-benzyl-3-oxocyclobutanecarboxamide.

  • Step 2: Stereoselective Ketone Reduction.

    • Dissolve the product from Step 1 (1.0 eq) in methanol (0.2 M) and cool to 0 °C.

    • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 30 minutes. Rationale: NaBH₄ is a mild reductant that selectively reduces the ketone over the amide. The approach of the hydride is sterically hindered by the bulky carboxamide group, favoring the formation of the cis-cyclobutanol derivative.

    • Stir for 3 hours at 0 °C. Quench carefully with 1 M HCl. Adjust pH to ~7 with saturated NaHCO₃.

    • Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield primarily cis-3-(benzylaminocarbonyl)cyclobutanol.

  • Step 3: Amide Reduction.

    • Carefully add the product from Step 2 (1.0 eq) in anhydrous THF (0.2 M) to a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous THF at 0 °C. Safety Note: LiAlH₄ reacts violently with water. All glassware must be oven-dried and the reaction run under an inert atmosphere (N₂ or Ar).

    • Reflux the mixture for 6 hours.

    • Cool to 0 °C and quench sequentially by dropwise addition of water (X mL), 15% NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

    • Filter the resulting solids and wash with THF. Concentrate the filtrate to yield crude cis-3-(benzylaminomethyl)cyclobutanol.

  • Step 4: Debenzylation and Boc Protection.

    • Dissolve the crude amine from Step 3 (1.0 eq) in methanol (0.2 M). Add Pearlman's catalyst (Pd(OH)₂/C, 10 mol%) or Pd/C.

    • Stir under an atmosphere of H₂ (balloon or Parr shaker) overnight.

    • Filter through Celite and concentrate the filtrate.

    • Dissolve the resulting crude aminocyclobutanol in DCM (0.2 M). Add TEA (2.0 eq) and di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq).

    • Stir for 12 hours at room temperature. Wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the final product.

Strategy 2: Stereoselective Synthesis via Ring Contraction

An elegant and stereospecific alternative involves the contraction of a five-membered ring (pyrrolidine) to a four-membered ring (cyclobutane). This method offers excellent control over the relative stereochemistry of the substituents on the final product.

Mechanism and Rationale: Iodonitrene-Mediated Nitrogen Extrusion

This novel approach, reported by the group of Prof. Dr. Tehshik P. Yoon, utilizes iodonitrene chemistry to convert readily accessible pyrrolidines into highly substituted cyclobutanes. [8] The proposed mechanism proceeds as follows: [8]1. Iodonitrene Formation: An iodonitrene species is generated in situ. 2. Electrophilic Amination: The iodonitrene reacts with the secondary amine of the pyrrolidine substrate in an electrophilic amination step. 3. 1,1-Diazene Intermediate: This forms a highly reactive 1,1-diazene intermediate. 4. Nitrogen Extrusion: The diazene rapidly extrudes N₂ gas, generating a 1,4-biradical species. 5. Ring Contraction: This biradical undergoes rapid intramolecular C-C bond formation to yield the cyclobutane ring.

The key to this method's success is that the final C-C bond formation is faster than bond rotation in the biradical intermediate, leading to a stereospecific reaction where the stereochemistry of the starting pyrrolidine is retained in the product. [9] Mechanism Diagram

G A Substituted Pyrrolidine (A) L1 + Iodonitrene B 1,1-Diazene Intermediate (B) L2 - N₂ C 1,4-Biradical (C) L3 Rapid C-C Bond Formation D Cyclobutane Product (D) L1->B Electrophilic Amination L2->C Nitrogen Extrusion L3->D Stereospecific Cyclization

Caption: Proposed mechanism for stereospecific ring contraction. [8]

Detailed Application Protocol: Stereospecific Synthesis of a Disubstituted Cyclobutane

This protocol is a conceptual representation based on the principles described in the literature. The starting substituted pyrrolidine can be synthesized via various methods, including [3+2] cycloadditions.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of iodosylbenzene diacetate (PhI(OAc)₂, 1.5 eq) in anhydrous acetonitrile (0.2 M).

    • Prepare a stock solution of trimethylsilyl azide (TMSN₃, 1.5 eq) in anhydrous acetonitrile (0.2 M). Safety Note: TMSN₃ is toxic and potentially explosive. Handle with extreme care in a fume hood.

  • Reaction Setup:

    • To an oven-dried flask under an argon atmosphere, add the substituted pyrrolidine starting material (1.0 eq) and anhydrous acetonitrile (to achieve a final concentration of ~0.1 M).

    • Add trifluoroacetic acid (TFA, 3.0 eq). Rationale: The acid activates the iodosylbenzene diacetate for the formation of the iodonitrene species.

  • Slow Addition and Reaction:

    • Using two separate syringe pumps, slowly add the PhI(OAc)₂ solution and the TMSN₃ solution simultaneously to the reaction flask over a period of 4 hours at room temperature. Rationale: Slow addition is crucial to maintain a low concentration of the reactive iodonitrene and azide species, minimizing side reactions.

    • After the addition is complete, stir the reaction for an additional 12 hours at room temperature.

  • Workup and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to decompose any remaining iodine species.

    • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the TFA.

    • Extract the aqueous layer three times with ethyl acetate (EtOAc).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography on silica gel to isolate the desired stereochemically-defined cyclobutane derivative.

Data Summary and Method Comparison

ParameterStrategy 1: Functionalization of CoreStrategy 2: Ring Contraction
Starting Material Commercially available (e.g., 3-oxocyclobutanecarboxylic acid)Substituted pyrrolidines (may require synthesis)
Key Transformation Functional Group Interconversions (FGIs)Iodonitrene-mediated N₂ extrusion
Stereocontrol Diastereoselectivity controlled by steric hindrance during reduction.Highly stereospecific; product stereochemistry dictated by substrate. [9]
Scalability Generally high; amenable to kilogram-scale production. [2]Demonstrated on a lab scale; scalability may require process optimization.
Advantages Utilizes readily available starting materials; well-established reactions.Excellent stereocontrol; novel and powerful for complex targets. [7]
Challenges May require multiple protection/deprotection steps; stereochemical mixtures possible.Requires synthesis of pyrrolidine precursor; uses potentially hazardous reagents (azides).

Conclusion

The synthesis of 3-(aminomethyl)cyclobutanol derivatives is a key challenge in the development of novel therapeutics. This guide has detailed two powerful and distinct strategies to access this important scaffold. The functionalization of a pre-existing cyclobutane core offers a robust and scalable route suitable for process chemistry, relying on a logical sequence of well-understood transformations. In contrast, the stereospecific ring contraction of pyrrolidines provides an elegant and highly selective method ideal for academic research and the synthesis of complex, stereochemically-defined targets. The choice between these methods will ultimately depend on the specific goals of the research program, including desired stereochemistry, scale, and available resources. As the demand for sp³-rich, three-dimensional molecules continues to grow, the development of efficient and creative routes to scaffolds like 3-(aminomethyl)cyclobutanol will remain a critical endeavor in the field of organic and medicinal chemistry.

References

  • Hu, X., et al. (2016). Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision of Pipercyclobutanamide A and Piperchabamide G. National Institutes of Health.
  • Wessjohann, L. A., et al. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository.
  • Yoon, T. P., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. NTU IRep.
  • Yoon, T. P., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. PMC, National Institutes of Health.
  • Yoon, T. P., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. ACS Publications.
  • Hu, F. (2018). Stereoselective Solid-State Synthesis of Substituted Cyclobutanes Assisted by Pseudorotaxane-like MOFs. ResearchGate.
  • Various Authors. (2025). Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery. Journal of Medicinal Chemistry, ACS Publications.
  • Life Chemicals. (2020). Explore Our Novel Cyclobutane Derivatives. Life Chemicals Blog.
  • Dughera, S., et al. (n.d.). S-Substituted cyclobutanes in medicinal chemistry. ResearchGate.
  • Vulcanchem. (n.d.). 3-(Aminomethyl)cyclobutanol hydrochloride. Vulcanchem.
  • Various Authors. (2025). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/-[9][9]rearrangement cascade. PubMed Central. Available at:

  • Morken, J. P., et al. (n.d.). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Royal Society of Chemistry.
  • Google Patents. (n.d.). Synthetic method of 3-Boc-aminomethyl cyclobutanone. Google Patents.

Sources

Analytical techniques for characterizing cyclobutane compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of Cyclobutane Compounds

Introduction: The Unique Challenge of the Four-Membered Ring

The cyclobutane ring, a four-carbon carbocycle, is a fascinating structural motif increasingly found in natural products, pharmaceuticals, and advanced materials.[1][2] Its unique chemical and conformational properties, largely dictated by significant ring strain, make it a valuable scaffold in medicinal chemistry for modulating physicochemical properties and exploring chemical space.[3][4] However, the very features that make cyclobutanes synthetically attractive—inherent ring strain of approximately 26 kcal/mol, a non-planar "puckered" conformation, and the potential for complex stereoisomerism—present significant challenges for analytical characterization.[5][6]

Unlike more flexible acyclic systems or the stable cyclohexane chair, the cyclobutane ring exists in a dynamic equilibrium between puckered conformations to alleviate torsional strain.[5][7] This puckering creates pseudo-axial and pseudo-equatorial positions, leading to subtle but critical differences in the spectroscopic signatures of its substituents.[8][9] Furthermore, the synthesis of cyclobutanes often yields complex mixtures of diastereomers and enantiomers with very similar physical properties, making their separation and identification a non-trivial task.[10][11]

This technical guide provides a comprehensive overview of the principal analytical techniques for characterizing cyclobutane compounds. It moves beyond a simple listing of methods to explain the causality behind experimental choices, offering field-proven insights and detailed protocols to empower researchers to confidently elucidate the structure, purity, and stereochemistry of these unique molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural characterization of cyclobutane derivatives in solution. It provides detailed information about the carbon skeleton, proton environments, connectivity, and, crucially, the compound's stereochemistry and conformational preferences.[12][13]

Expertise & Causality: Why NMR is Different for Cyclobutanes

The puckered nature of the cyclobutane ring is directly reflected in its NMR spectra. Protons in pseudo-axial and pseudo-equatorial positions experience different magnetic environments, leading to distinct chemical shifts (δ) and scalar couplings (J).

  • ¹H NMR: Protons on a cyclobutane ring typically resonate in the range of 1.5–2.8 ppm.[14] The exact chemical shift is highly sensitive to the substituent and its stereochemical orientation. Vicinal coupling constants (³JHH) are particularly informative but can be complex; cis couplings (typically 4.6–11.5 Hz) are not always larger than trans couplings (2.0–10.7 Hz), making simple assignments based on magnitude unreliable without further evidence.[12] Long-range couplings (⁴JHH) across the ring are also frequently observed and can aid in conformational analysis.[15]

  • ¹³C NMR: The carbon atoms of an unsubstituted cyclobutane ring appear at approximately 22.4 ppm.[16] Substitution can shift these values significantly. The strained nature of the ring influences the hybridization of the carbon atoms, which in turn affects their chemical shifts.

Given this complexity, one-dimensional spectra are often insufficient. Two-dimensional NMR experiments are essential for definitive assignments.

  • COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling networks, confirming which protons are adjacent.

  • HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for mapping out the complete molecular structure.

  • NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): Detects through-space proximity of protons. This is the definitive experiment for determining relative stereochemistry, for instance, by observing a NOE between two cis substituents on the ring.

Protocol 1: General Procedure for NMR Analysis of a Substituted Cyclobutane
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified cyclobutane compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the sample's solubility.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.[14]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum to assess purity and get a preliminary overview.

    • Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled) to identify the number of unique carbon environments.

    • Perform a suite of 2D NMR experiments. A standard set includes COSY, HSQC, and HMBC. If stereochemistry is , a NOESY or ROESY experiment is critical.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectra to the TMS signal.

    • Use the HSQC spectrum to assign protons to their attached carbons.

    • Build molecular fragments using the COSY (H-H connectivity) and HMBC (long-range C-H connectivity) spectra.

    • Analyze NOESY cross-peaks to determine the spatial relationships between protons and confirm the relative stereochemistry of substituents on the cyclobutane ring.

Data Presentation: Typical NMR Chemical Shift Ranges
NucleusChemical EnvironmentTypical Chemical Shift (δ) Range (ppm)Notes
¹HCyclobutane ring CH₂1.5 - 2.8Highly dependent on substitution and stereochemistry.
¹HCH attached to an electronegative atom (e.g., O, N)3.5 - 4.5Shifted downfield.
¹³CUnsubstituted Cyclobutane C~22.4[16]An upfield shift characteristic of strained rings.
¹³CSubstituted Cyclobutane C20 - 60The specific shift depends on the nature of the substituent.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is an indispensable technique for determining the molecular weight of a cyclobutane compound and gaining structural insights from its fragmentation patterns. When coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a powerful tool for identifying components in a complex mixture.[17][18]

Expertise & Causality: The Signature Fragmentation of the Cyclobutane Ring

The behavior of cyclobutane derivatives under electron ionization (EI), a common technique in GC-MS, is heavily influenced by the ring strain. The molecular ion ([M]⁺) is often observed, but the strained ring is prone to characteristic cleavage pathways.[19][20]

  • Ring Cleavage: The most prominent fragmentation pathway is the cleavage of the ring into two ethylene fragments (or substituted alkene fragments). For unsubstituted cyclobutane (m/z 56), this results in a strong peak at m/z 28.

  • Substituent Effects: The nature and position of substituents dictate alternative fragmentation pathways. For example, loss of the substituent or cleavage adjacent to it are common processes. Cis-substituents can lead to specific cleavage patterns to relieve steric compression.[21]

Soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred when analyzing fragile cyclobutane compounds, as they minimize fragmentation and typically yield a strong signal for the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺).

Protocol 2: GC-MS Analysis of a Volatile Cyclobutane Derivative
  • Instrumentation & Conditions:

    • GC System: Use a capillary column appropriate for the analyte's polarity (e.g., a non-polar DB-5 or HP-5ms column).

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp at 10-20 °C/min to a final temperature that ensures elution of the compound (e.g., 250 °C).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Detector: Set to electron ionization (EI) mode at 70 eV. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 35-500).

  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 100 µg/mL.

  • Injection & Data Acquisition:

    • Inject 1 µL of the sample into the GC inlet.

    • Begin data acquisition simultaneously with the injection.

  • Data Analysis:

    • Identify the peak corresponding to the cyclobutane compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

    • Analyze the fragmentation pattern, looking for characteristic losses and ring cleavage products to support the proposed structure. Compare the spectrum to library data if available.

Data Presentation: Common Mass Spectral Fragments
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)Fragmentation Pathway
Cyclobutane5641, 28, 27Ring cleavage to C₂H₄⁺ and loss of methyl/ethyl radicals.[19]
Cyclobutanol7271, 57, 44, 43Loss of H, loss of CH₃, ring-opening fragmentation.[20]
Methylcyclobutane7055, 42, 41Loss of CH₃, ring cleavage.

X-ray Crystallography: The Definitive 3D Structure

While NMR provides the structure in solution, single-crystal X-ray crystallography provides an unambiguous, high-resolution picture of the molecule's three-dimensional structure in the solid state. For cyclobutane compounds, it is the ultimate arbiter of stereochemistry, conformation, bond lengths, and bond angles.[22][23][24]

Expertise & Causality: Visualizing the Puckered Ring

X-ray crystallography directly visualizes the non-planar, puckered conformation of the cyclobutane ring.[8][9] It can definitively distinguish between cis and trans isomers and establish the absolute configuration of chiral centers if a suitable derivative is analyzed (e.g., via anomalous dispersion). The precise measurement of bond lengths and angles provides quantitative data on the extent of ring strain.[23] For example, C-C bond lengths in cyclobutanes are often elongated (e.g., ~1.55-1.57 Å) compared to those in acyclic alkanes (~1.54 Å), and internal C-C-C angles are compressed to around 90°.[8][23]

Protocol 3: Single-Crystal X-ray Diffraction
  • Crystal Growth (The Critical Step):

    • This is often the most challenging part. The goal is to grow a single, defect-free crystal of sufficient size (typically 0.1-0.3 mm in each dimension).

    • Common methods include:

      • Slow Evaporation: Dissolve the purified compound in a suitable solvent to near-saturation and allow the solvent to evaporate slowly over days or weeks.

      • Solvent Diffusion: Create a layered system with the compound dissolved in a good solvent and a "poor" solvent (in which it is less soluble) layered on top. Crystals form at the interface.

      • Vapor Diffusion: Place a concentrated solution of the compound in a small vial inside a larger, sealed jar containing a poor solvent. The vapor of the poor solvent slowly diffuses into the solution, inducing crystallization.

  • Crystal Mounting and Data Collection:

    • Mount a suitable crystal on a goniometer head, often under a stream of cold nitrogen gas (~100 K) to minimize thermal motion and radiation damage.

    • Place the mounted crystal in an X-ray diffractometer.

    • The instrument rotates the crystal while bombarding it with a monochromatic X-ray beam, collecting the diffraction pattern on a detector.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and symmetry.

    • Specialized software is used to solve the "phase problem" and generate an initial electron density map, which reveals the positions of the atoms.

    • The atomic model is refined against the experimental data to achieve the best possible fit, resulting in a final, highly accurate 3D structure.

Data Presentation: Typical Cyclobutane Structural Parameters
ParameterTypical Value in a Puckered CyclobutaneValue in a Planar SquareValue in Propane (Strain-Free)
C-C Bond Length1.55 - 1.57 Å[23]1.55 Å1.53 Å
C-C-C Bond Angle~88°[8]90°112°
Dihedral (Puckering) Angle20° - 35°[7][24]N/A

Chromatographic Techniques: Mastering Isomer Separation

The synthesis of substituted cyclobutanes frequently results in mixtures of stereoisomers (diastereomers and/or enantiomers).[25] Because these isomers often have nearly identical physical properties, their separation, purification, and analysis depend on high-resolution chromatographic techniques.[10]

Expertise & Causality: Choosing the Right Separation Strategy
  • Gas Chromatography (GC): The method of choice for volatile and thermally stable cyclobutane isomers. Isomers with different boiling points or different interactions with the stationary phase can be separated. In some cases, isomers with a cyclobutane skeleton elute before those with a cyclohexene structure in non-polar phases.[26]

  • High-Performance Liquid Chromatography (HPLC): The most versatile technique for separating a wide range of cyclobutane derivatives, especially for preparative-scale purification.

    • Normal-Phase vs. Reversed-Phase: The choice depends on the polarity of the isomers. Normal-phase (polar stationary phase, non-polar mobile phase) is well-suited for less polar compounds, while reversed-phase (non-polar stationary phase, polar mobile phase) is ideal for more polar cyclobutanes.[10]

    • Chiral Chromatography: Separating enantiomers is a significant challenge that requires a chiral environment. This is achieved by using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for a broad range of chiral compounds, including cyclobutanes.[10] The differential interaction of the two enantiomers with the chiral selector in the CSP leads to different retention times, enabling their separation.

Protocol 4: Chiral HPLC Method Development for Enantiomer Separation
  • Column Selection:

    • Start with a polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H). These columns offer broad applicability.

  • Mobile Phase Screening:

    • Normal Phase Mode: Screen mobile phases consisting of hexane or heptane with an alcohol modifier (e.g., isopropanol or ethanol). Start with a 90:10 (v/v) mixture of heptane:isopropanol.

    • Reversed-Phase Mode: Screen mobile phases consisting of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile or methanol).

  • Method Optimization:

    • If partial separation is observed, optimize the ratio of the mobile phase components. In normal phase, decreasing the percentage of the alcohol modifier generally increases retention and may improve resolution.

    • Adjust the flow rate (e.g., 0.5-1.5 mL/min) to optimize efficiency.

    • Control the column temperature, as it can significantly affect enantioseparation.

  • Analysis:

    • Dissolve the racemic sample in the mobile phase.

    • Inject the sample and record the chromatogram.

    • Calculate the resolution factor (Rs) between the two enantiomeric peaks. A baseline separation is typically achieved when Rs ≥ 1.5.

Visualizations: Analytical Workflows

A logical and systematic approach is key to efficiently characterizing a newly synthesized cyclobutane compound.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity cluster_advanced Advanced Stereochemical Analysis Synthesis Synthesis of Cyclobutane Derivative Purification Purification (e.g., Flash Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (MW Confirmation) NMR->MS Confirms MW of structure Purity_HPLC Purity Check (HPLC/GC) NMR->Purity_HPLC Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Purity_HPLC->Chiral_HPLC If Chiral XRay X-ray Crystallography (Absolute Structure) Chiral_HPLC->XRay For definitive proof

Caption: A logical workflow for the synthesis and comprehensive analytical characterization of cyclobutane compounds.

HPLC_Method_Dev Start Racemic Cyclobutane Sample Col_Select Select Chiral Column (e.g., Polysaccharide) Start->Col_Select MP_Screen Screen Mobile Phases (Normal & Reversed) Col_Select->MP_Screen Separation_Check Separation Observed? MP_Screen->Separation_Check Optimize Optimize Mobile Phase & Flow Rate Separation_Check->Optimize Yes No_Sep Try Different Column / Additives Separation_Check->No_Sep No Validation Validate Method (Rs ≥ 1.5) Optimize->Validation No_Sep->Col_Select

Caption: A systematic workflow for developing a chiral HPLC method for the separation of cyclobutane enantiomers.

Conclusion

The characterization of cyclobutane compounds requires a multi-technique approach that respects the unique structural and stereochemical complexities of the four-membered ring. While NMR spectroscopy provides the foundational data for structure and conformation in solution, it must be complemented by mass spectrometry for molecular weight confirmation and by high-resolution chromatography for the critical task of isomer separation. For unambiguous proof of three-dimensional structure, single-crystal X-ray crystallography remains the gold standard. By understanding the principles behind each technique and applying systematic analytical workflows, researchers can confidently navigate the challenges of cyclobutane characterization and unlock the full potential of this valuable chemical scaffold.

References

  • Bak, D. A., & Conrow, K. (1966). Mass Spectra of Certain Cyclobutanecarboxylates. The Journal of Organic Chemistry, 31(11), 3608-3611. [Link]

  • Baranac-Stojanović, M. (2014). A ¹H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 52(10), 639-646. [Link]

  • Carter, G. F., & Templeton, D. H. (1953). The crystal structure of high cyclobutane. Acta Crystallographica, 6(10), 805-805. [Link]

  • Doc Brown's Chemistry. (2025). Mass spectrum of cyclobutane. Doc Brown's Chemistry. [Link]

  • Jiménez, A. J., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 71(5), 1869-1878. [Link]

  • ResearchGate. (n.d.). X‐ray crystal structure of cyclobutane 3 (CCDC 2183363). [Link]

  • Douglas, C. J., & Overman, L. E. (2013). Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system. Proceedings of the National Academy of Sciences, 110(33), 13348-13353. [Link]

  • Stein, A., Lehmann, C. W., & Luger, P. (1992). Crystal Structure of Cyclobutane at 117 K. Journal of the American Chemical Society, 114(19), 7684-7687. [Link]

  • ResearchGate. (n.d.). X‐Ray crystal structure of 1,2‐disubstituted cyclobutane cis‐7 a. [Link]

  • PubMed. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. [Link]

  • De Kimpe, N., & De Vreese, R. (2001). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 101(11), 3341-3390. [Link]

  • Ready, J. M., & Spencer, C. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(4), 1806-1815. [Link]

  • National Institutes of Health. (2023). Chemoselective bicyclobutane-based mass spectrometric detection of biological thiols uncovers human and bacterial metabolites. [Link]

  • Alajarín, R., et al. (2019). NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. ACS Omega, 4(10), 14317-14328. [Link]

  • Reddit. (2021). Conformer search for cyclobutane. [Link]

  • Liskon Biological. (2025). Quality Control and Analytical Methods of Cyclobutanone. [Link]

  • Defense Technical Information Center. (1971). Vibrational Spectra of Substituted Cyclobutane Compounds. [Link]

  • Wang, Z., et al. (2021). Understanding the Mechanochemistry of Ladder-Type Cyclobutane Mechanophores by Single Molecule Force Spectroscopy. Journal of the American Chemical Society, 143(30), 11634-11641. [Link]

  • NIST. (n.d.). Cyclobutane, (1-methylethylidene)-. NIST WebBook. [Link]

  • Master Organic Chemistry. (2025). Cycloalkanes – Ring Strain In Cyclopropane And Cyclobutane. [Link]

  • Baran Lab. (n.d.). Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic. [Link]

  • Doc Brown's Chemistry. (n.d.). H-1 proton nmr spectrum of cyclobutane. [Link]

  • PubMed. (1986). Two-dimensional 1H NMR study of two cyclobutane type photodimers of thymidylyl-(3'----5')-thymidine. [Link]

  • ResearchGate. (n.d.). GAS CHROMATOGRAPHIC DATA AND IDENTIFICATION OF ISOMERIC PRODUCTS OF CYCLOADDITION REACTIONS OF CONJUGATED C5 DIENES. [Link]

  • SciSpace. (2015). Conformational analysis of cycloalkanes. [Link]

  • BTC. (2025). What are the mass spectrometry characteristics of cyclobutanol?. [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclobutane. [Link]

  • ResearchGate. (2015). Conformational analysis of cycloalkanes. [Link]

  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. [Link]

  • ResearchGate. (1993). High Resolution Infrared Spectroscopy of Cyclobutane. [Link]

  • Semantic Scholar. (2018). Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Solution Self-Aggregation and Recognition. [Link]

  • MDPI. (2014). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. [Link]

  • Cengage. (n.d.). Organic Chemistry. [Link]

  • National Institutes of Health. (2018). Desymmetrization of Prochiral Cyclobutanones via Nitrogen Insertion: A Concise Route to Chiral γ‐Lactams. [Link]

  • ResearchGate. (2025). Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis / Trans Stereochemistry on Solution Self-Aggregation and Recognition. [Link]

  • ResearchGate. (2025). Gas chromatographic data and identification of isomeric products of cycloaddition reactions of conjugated C5 dienes. [Link]

  • National Institutes of Health. (2024). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. [Link]

  • PubMed. (2024). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2 + 2] Photopolymerization. [Link]

  • RSC Publishing. (2020). Effects of ring-strain on the ultrafast photochemistry of cyclic ketones. [Link]

  • SciSpace. (2016). The Molecular Structure of Cyclobutane. [Link]

  • ACS Publications. (2024). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2 + 2] Photopolymerization. [Link]

  • Semantic Scholar. (1972). Infrared and Raman spectra of cyclobutane and cyclobutane-d8. [Link]

  • Wikipedia. (n.d.). Caryophyllene. [Link]

  • ACS Publications. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. [Link]

Sources

Application Note: Harnessing 3-(Aminomethyl)cyclobutanol for the Development of Conformationally Restricted Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Rigidity in Peptide Therapeutics

The therapeutic potential of peptides is immense, offering high specificity and potency. However, their clinical utility is often hampered by inherent flexibility, which can lead to poor metabolic stability and reduced binding affinity.[1][2] To overcome these limitations, medicinal chemists are increasingly turning to the incorporation of unnatural amino acids that introduce conformational constraints.[1][3] By rigidifying the peptide backbone, it is possible to pre-organize the molecule into its bioactive conformation, thereby enhancing its pharmacological properties.[4][5]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of 3-(aminomethyl)cyclobutanol, a unique building block, for the rational design and synthesis of conformationally restricted peptides. We will delve into the underlying principles, provide step-by-step protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS), and discuss the expected impact on peptide structure and function.

The Strategic Advantage of the Cyclobutane Scaffold

The cyclobutane ring, a four-membered carbocycle, is a powerful tool for constraining peptide conformations.[6][7][8] Its inherent ring strain and defined puckering geometries impart a significant degree of rigidity to the peptide backbone.[9] When incorporated into a peptide sequence, cyclobutane derivatives can effectively limit the accessible conformational space, guiding the peptide to adopt specific secondary structures.[10]

3-(Aminomethyl)cyclobutanol, with its amino and hydroxyl functionalities, offers a versatile scaffold for creating novel peptidomimetics. The aminomethyl group allows for its integration into the peptide chain via an amide bond, while the hydroxyl group can be further functionalized or left as a key pharmacophoric feature. The stereochemistry of the substituents on the cyclobutane ring is crucial in dictating the resulting peptide's three-dimensional structure.[10]

Visualizing the Concept: Conformational Restriction

The following diagram illustrates the fundamental principle of how a rigid building block like 3-(aminomethyl)cyclobutanol can reduce the conformational freedom of a peptide chain.

G cluster_0 Flexible Peptide cluster_1 Restricted Peptide Flexible Flexible Restricted Restricted Flexible->Restricted Incorporation of 3-(Aminomethyl)cyclobutanol State1 Conformation A State2 Conformation B State1->State2 State3 Bioactive Conformation State1->State3 State2->State3 LockedState Locked Bioactive Conformation

Caption: From Flexibility to a Locked Bioactive State.

Protocol: Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing 3-(Aminomethyl)cyclobutanol

The incorporation of 3-(aminomethyl)cyclobutanol into a peptide sequence is readily achievable using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[11] The following protocol outlines the key steps and considerations.

Materials and Reagents
Reagent/MaterialGradeSupplier
Fmoc-protected 3-(aminomethyl)cyclobutanolSynthesis GradeCustom Synthesis
Rink Amide Resin100-200 meshCommercial Supplier
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeCommercial Supplier
PiperidineReagent GradeCommercial Supplier
Coupling Reagents (HBTU/HOBt or HATU)Peptide Synthesis GradeCommercial Supplier
N,N-Diisopropylethylamine (DIPEA)Reagent GradeCommercial Supplier
Trifluoroacetic acid (TFA)Reagent GradeCommercial Supplier
Triisopropylsilane (TIS)Reagent GradeCommercial Supplier
Dichloromethane (DCM)ACS GradeCommercial Supplier
Diethyl ether (cold)ACS GradeCommercial Supplier
Step-by-Step Synthesis Workflow

The synthesis follows the iterative cycle of deprotection, coupling, and washing, which is fundamental to SPPS.[11]

SPPS_Workflow start Start with Rink Amide Resin swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine in DMF) swell->deprotect wash1 Wash (DMF) deprotect->wash1 couple Couple Fmoc-3-(aminomethyl)cyclobutanol (HBTU/HOBt/DIPEA in DMF) wash1->couple wash2 Wash (DMF) couple->wash2 repeat Repeat Cycle for Next Amino Acid wash2->repeat Continue Elongation cleave Cleavage from Resin (TFA/TIS/H2O) wash2->cleave Final Step repeat->deprotect precipitate Precipitate in Cold Ether cleave->precipitate purify Purify by RP-HPLC precipitate->purify characterize Characterize (MS, NMR) purify->characterize

Caption: General Workflow for Fmoc-based SPPS Incorporation.

1. Resin Preparation: a. Place the Rink Amide resin (e.g., 0.1 mmol scale) in a reaction vessel. b. Swell the resin in DMF for at least 30 minutes.[11] c. Drain the DMF.

2. Fmoc Deprotection: a. Add a 20% solution of piperidine in DMF to the resin. b. Agitate the mixture for 5-10 minutes. c. Drain and repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection. d. Wash the resin thoroughly with DMF (3-5 times).

3. Coupling of Fmoc-3-(aminomethyl)cyclobutanol: a. Prepare the coupling solution: i. Dissolve Fmoc-3-(aminomethyl)cyclobutanol (3-5 equivalents) and HOBt (3-5 equivalents) in DMF. ii. Add HBTU (3-5 equivalents) to the solution. iii. Add DIPEA (6-10 equivalents) and mix. b. Add the activated amino acid solution to the deprotected resin. c. Agitate the reaction mixture for 1-2 hours. Note: Due to potential steric hindrance from the cyclobutane ring, extended coupling times or the use of a more potent coupling agent like HATU may be necessary. d. Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step. e. Wash the resin with DMF (3-5 times).

4. Peptide Chain Elongation: a. Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide chain.

5. Cleavage and Deprotection: a. After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM. b. Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% water. c. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. d. Filter the resin and collect the filtrate containing the crude peptide.

6. Peptide Precipitation and Purification: a. Precipitate the peptide by adding the TFA solution to cold diethyl ether. b. Centrifuge the mixture to pellet the crude peptide. c. Wash the peptide pellet with cold diethyl ether. d. Dry the crude peptide under vacuum. e. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). f. Characterize the purified peptide by mass spectrometry (MS) and, for conformational analysis, nuclear magnetic resonance (NMR) spectroscopy.[12][13]

Characterization and Conformational Analysis

The successful incorporation of 3-(aminomethyl)cyclobutanol should be confirmed by mass spectrometry, which will show the expected molecular weight of the modified peptide.

To assess the impact of the cyclobutane moiety on the peptide's conformation, a combination of experimental and computational techniques is recommended.[12][13]

TechniquePurposeExpected Outcome
NMR Spectroscopy Determine the 3D structure in solution.Observation of specific NOEs and coupling constants indicative of a constrained conformation.
Circular Dichroism (CD) Assess the secondary structure content (e.g., helicity).A more defined CD spectrum compared to the flexible linear counterpart.
Molecular Dynamics (MD) Simulations Computationally explore the conformational landscape.Reduced conformational flexibility and a preference for a limited set of structures.

Conclusion

The use of 3-(aminomethyl)cyclobutanol represents a powerful strategy in the design of conformationally restricted peptides. Its incorporation via standard SPPS protocols is straightforward, allowing for the generation of novel peptidomimetics with potentially enhanced therapeutic properties. The rigid cyclobutane scaffold can lead to improved metabolic stability, increased binding affinity, and greater target selectivity. This application note provides a foundational protocol and the scientific rationale to empower researchers in their exploration of this promising building block for next-generation peptide drug discovery.

References

  • Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols - Benchchem.
  • Macrocyclics and Constrained Peptides Conference - Drug Discovery Chemistry.
  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC - PubMed Central.
  • Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study | The Journal of Organic Chemistry - ACS Publications.
  • 3-(Aminomethyl)cyclobutanol hydrochloride - 1404365-04-3 - Vulcanchem.
  • Peptide Therapeutics: Constrained Peptides for Improved Drug Discovery | Blog - Biosynth.
  • Constrained Peptides in Drug Discovery and Development | Request PDF - ResearchGate.
  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PubMed.
  • Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability - MDPI.
  • Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability - PMC - PubMed Central.
  • Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study - The Journal of Organic Chemistry - ACS Figshare.
  • The relevance of the relative configuration in the folding of hybrid peptides containing β-cyclobutane amino acids and γ-amino-L-proline residues. - SeRMN-UAB.
  • Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[1][1]-rearrangement cascade - PubMed Central. Available at:

  • Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling - PMC - NIH.
  • Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling - Semantic Scholar.
  • Novel Conformationally Restricted Amino Acids for Peptidomimetic Drug Design | Building Blocks | Blog | Life Chemicals.

Sources

Application Notes and Protocols for Coupling Reactions Involving 3-(Aminomethyl)cyclobutanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of 3-(Aminomethyl)cyclobutanol in Modern Medicinal Chemistry

The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a privileged scaffold in contemporary drug discovery.[1] Its rigid, three-dimensional structure offers a compelling alternative to traditional flat, aromatic rings, enabling chemists to "escape flatland" and explore new chemical space.[1] Among the diverse array of cyclobutane-based building blocks, 3-(aminomethyl)cyclobutanol has garnered significant attention for its utility in constructing complex molecular architectures, particularly as a versatile linker in Proteolysis Targeting Chimeras (PROTACs).[2] This bifunctional molecule, possessing both a primary amine and a hydroxyl group, provides two orthogonal points for chemical modification, making it an ideal component for modular synthesis.

This technical guide provides an in-depth exploration of key coupling reactions involving 3-(aminomethyl)cyclobutanol, offering detailed protocols and expert insights to facilitate its application in research and development. We will delve into three fundamental transformations: amide bond formation, reductive amination, and Buchwald-Hartwig amination, providing not just the "how" but also the "why" behind the experimental choices.

I. Amide Bond Formation: The Workhorse of Medicinal Chemistry

The formation of an amide bond is arguably the most frequently employed reaction in the synthesis of pharmaceuticals.[3] For 3-(aminomethyl)cyclobutanol, this reaction allows for the straightforward attachment of a wide array of carboxylic acids, ranging from simple aliphatic chains to complex heterocyclic systems.

The Chemistry of Amide Coupling

Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated" to a more electrophilic species. This is typically achieved using a variety of coupling reagents.[4]

Amide_Coupling_Mechanism

Caption: General workflow for amide bond formation.

Key Considerations for Successful Amide Coupling with 3-(Aminomethyl)cyclobutanol
  • Choice of Coupling Reagent: For routine couplings, carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) are effective.[3] For more challenging couplings, particularly with sterically hindered carboxylic acids or on a solid phase, uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often superior.[5]

  • Base: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically required to neutralize the acid formed during the reaction and to ensure the amine is in its free base form.[6]

  • Solvent: Aprotic polar solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are commonly used to dissolve the reactants and facilitate the reaction.[6]

  • Protecting Groups: The hydroxyl group of 3-(aminomethyl)cyclobutanol can potentially react with the activated carboxylic acid. While the primary amine is significantly more nucleophilic, for certain sensitive substrates or multi-step syntheses, protection of the hydroxyl group (e.g., as a silyl ether) may be necessary.

Protocol: Amide Coupling of 3-(Aminomethyl)cyclobutanol with a Carboxylic Acid using HATU

This protocol describes a general procedure for the coupling of a generic carboxylic acid to 3-(aminomethyl)cyclobutanol.

Reagent/ComponentMolecular WeightAmount (mg)Moles (mmol)Equivalents
Carboxylic Acid (R-COOH)--0.21.0
3-(Aminomethyl)cyclobutanol101.1522.30.221.1
HATU380.2391.30.241.2
DIPEA129.24103.4 (139 µL)0.84.0
Anhydrous DMF-2 mL--

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (4.0 eq).

  • Stir the mixture at room temperature for 5 minutes to pre-activate the carboxylic acid.

  • Add a solution of 3-(aminomethyl)cyclobutanol (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

II. Reductive Amination: Forging C-N Bonds with Carbonyl Compounds

Reductive amination is a powerful and versatile method for the formation of secondary and tertiary amines from primary amines and carbonyl compounds (aldehydes or ketones).[7] This two-step, one-pot process involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[8]

The Mechanism of Reductive Amination

The reaction proceeds through the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form an iminium ion. A mild reducing agent, selective for the iminium ion over the starting carbonyl compound, is then used to furnish the final amine product.[8]

Reductive_Amination_Workflow

Caption: The two-stage process of reductive amination.

Key Considerations for Successful Reductive Amination
  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and highly selective reducing agent for reductive aminations, tolerating a wide range of functional groups.[9][10] Sodium cyanoborohydride (NaBH₃CN) is another common choice, particularly effective at slightly acidic pH.[11][12]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for reactions using NaBH(OAc)₃.[10] For NaBH₃CN, methanol is often used.[11]

  • pH: The formation of the imine/iminium ion is acid-catalyzed. A small amount of acetic acid can be added to facilitate this step, especially with less reactive ketones.[11]

Protocol: Reductive Amination of 3-(Aminomethyl)cyclobutanol with an Aldehyde using Sodium Triacetoxyborohydride

This protocol provides a general method for the synthesis of a secondary amine from 3-(aminomethyl)cyclobutanol and an aldehyde.

Reagent/ComponentMolecular WeightAmount (mg)Moles (mmol)Equivalents
Aldehyde (R-CHO)--0.51.0
3-(Aminomethyl)cyclobutanol101.1555.60.551.1
Sodium Triacetoxyborohydride211.94159.00.751.5
Dichloromethane (DCM)-5 mL--
Acetic Acid (optional)60.05-catalytic-

Procedure:

  • To a stirred solution of the aldehyde (1.0 eq) and 3-(aminomethyl)cyclobutanol (1.1 eq) in dichloromethane (DCM), add a catalytic amount of acetic acid (if necessary).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature overnight. Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the desired secondary amine.

III. Buchwald-Hartwig Amination: A Powerful Tool for C-N Cross-Coupling

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[13] This reaction enables the formation of a C-N bond between an aryl halide or triflate and an amine, a transformation that is often challenging to achieve through traditional methods.[14]

The Catalytic Cycle of Buchwald-Hartwig Amination

The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the aryl halide to the palladium catalyst, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the palladium(0) catalyst.[15]

Buchwald_Hartwig_Cycle

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Considerations for Successful Buchwald-Hartwig Amination
  • Palladium Precatalyst and Ligand: The choice of the palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and, more importantly, the phosphine ligand is crucial for the success of the reaction. Bulky, electron-rich phosphine ligands, such as XPhos or RuPhos, are often required to promote the challenging reductive elimination step.[8]

  • Base: A strong, non-nucleophilic base is essential for the deprotonation of the amine. Sodium tert-butoxide (NaOtBu) is a commonly used base.[12]

  • Solvent: Anhydrous, deoxygenated solvents such as toluene or dioxane are typically used to prevent the deactivation of the catalyst.[15]

  • Inert Atmosphere: The reaction is sensitive to oxygen, and all manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).

Protocol: Buchwald-Hartwig Amination of 3-(Aminomethyl)cyclobutanol with an Aryl Bromide

This protocol outlines a general procedure for the palladium-catalyzed coupling of an aryl bromide with 3-(aminomethyl)cyclobutanol.

Reagent/ComponentMolecular WeightAmount (mg)Moles (mmol)Equivalents
Aryl Bromide (Ar-Br)--0.51.0
3-(Aminomethyl)cyclobutanol101.1560.70.61.2
Pd₂(dba)₃915.729.20.01 (0.02 Pd)0.02
XPhos476.6519.10.040.08
Sodium tert-butoxide96.1067.30.71.4
Anhydrous Toluene-5 mL--

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl bromide (1.0 eq), 3-(aminomethyl)cyclobutanol (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.08 eq) to a dry reaction vessel.

  • Add anhydrous, deoxygenated toluene.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the desired N-aryl-3-(aminomethyl)cyclobutanol.

Conclusion

3-(Aminomethyl)cyclobutanol is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its successful incorporation into complex molecules relies on a robust understanding of fundamental coupling reactions. The protocols and insights provided in this guide for amide bond formation, reductive amination, and Buchwald-Hartwig amination offer a solid foundation for researchers to harness the full potential of this unique scaffold in their drug discovery and development endeavors. As with any chemical transformation, optimization of the reaction conditions for specific substrates is often necessary to achieve the best results.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Biscoe, M. R., Fors, B. P., & Buchwald, S. L. (2008). A New Class of Easily Activated Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 130(21), 6686–6687. [Link]

  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
  • Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition, 37(15), 2046–2067. [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827–10852. [Link]

  • Wikipedia contributors. (2023, December 12). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved January 6, 2026, from [Link]

  • Wikipedia contributors. (2023, November 29). Reductive amination. In Wikipedia, The Free Encyclopedia. Retrieved January 6, 2026, from [Link]

  • Zhang, W., & Wang, J. (Eds.). (2013). PROTACs: Targeted Protein Degradation for Drug Discovery. Royal Society of Chemistry.

Sources

Application Note: Leveraging 3-(Aminomethyl)cyclobutanol for Innovative Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in early-stage drug discovery.

Introduction: Embracing Three-Dimensionality in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for identifying high-quality lead compounds.[1][2] By screening low molecular weight compounds (typically < 300 Da), FBDD allows for a more efficient exploration of chemical space compared to traditional high-throughput screening (HTS).[3][4] A critical trend in modern medicinal chemistry is the move away from flat, aromatic-rich molecules towards compounds with greater three-dimensional (3D) character.[5][6] Increased sp³-hybridization is correlated with improved clinical success rates, likely due to enhanced solubility, metabolic stability, and the potential for more specific, higher-quality interactions with protein binding sites.[7][8]

The cyclobutane ring, a strained carbocycle, has emerged as a particularly attractive scaffold for designing 3D fragments.[9][10] Its puckered conformation offers distinct advantages over planar aromatic rings, providing a rigid framework to orient functional groups into precise vectors in 3D space.[8] This application note focuses on 3-(Aminomethyl)cyclobutanol , a versatile building block that exemplifies the strategic advantages of incorporating saturated, 3D scaffolds into FBDD libraries. We will detail its properties, its application in library construction, and provide robust protocols for screening and hit-to-lead optimization.

The Strategic Advantage of the 3-(Aminomethyl)cyclobutanol Scaffold

The utility of 3-(Aminomethyl)cyclobutanol in an FBDD context stems from a unique combination of structural and physicochemical properties.

Causality Behind the Choice:

  • Inherent 3D Geometry: Unlike flat aromatic rings, the puckered cyclobutane core positions the aminomethyl and hydroxyl groups in distinct spatial orientations (cis or trans).[8][11] This pre-organized conformation can lead to more favorable, lower-entropy binding to a target protein.

  • Bioisosteric Replacement: The cyclobutane scaffold can serve as a bioisostere for aromatic rings or larger cycloalkanes.[7][12] This substitution can improve key drug-like properties by increasing the fraction of sp³ carbons (Fsp³), which often leads to better solubility and reduced metabolic liability.[7]

  • Dual Functionality for Vectorial Growth: The presence of both a primary amine and a hydroxyl group provides two orthogonal vectors for chemical elaboration.[11] This is a critical feature for the "fragment growing" phase of hit-to-lead optimization, allowing chemists to systematically explore the binding pocket.[3][13]

  • "Rule of Three" Compliance: The molecule and its simple derivatives readily conform to the "Rule of Three" (MW < 300, cLogP ≤ 3, H-bond donors/acceptors ≤ 3, rotatable bonds ≤ 3), the guiding principle for fragment design.[4]

Physicochemical Properties Summary
PropertyValueSignificance in FBDD
Molecular Weight 101.15 g/mol [14][15][16]Excellent starting point for fragment design, well below the 300 Da threshold.
Formula C₅H₁₁NO[14][15][16]Low complexity, high sp³ character.
H-Bond Donors 2 (OH, NH₂)Provides key interaction points for protein binding.
H-Bond Acceptors 2 (O, N)Complements H-bond donors for strong, specific interactions.
Scaffold Type Saturated CarbocycleOffers improved metabolic stability compared to many aromatic systems.[7]
Stereoisomerism Exists as cis and trans isomers[11][15]Allows for the exploration of precise 3D spatial arrangements to maximize target complementarity.

Workflow for Integrating 3-(Aminomethyl)cyclobutanol into an FBDD Campaign

A successful FBDD campaign is a systematic process. The integration of a novel fragment like 3-(Aminomethyl)cyclobutanol requires careful planning from library synthesis through to hit validation.

FBDD_Workflow cluster_0 Phase 1: Library Preparation cluster_1 Phase 2: Screening & Hit ID cluster_2 Phase 3: Hit-to-Lead Lib_Design Library Design (Focus on 3D Scaffolds) Synthesis Fragment Synthesis (Amide/Sulfonamide Derivatives) Lib_Design->Synthesis QC Quality Control (NMR, LC-MS, Solubility) Synthesis->QC SPR Primary Screen: SPR (Hit Identification) QC->SPR Screening Library NMR Orthogonal Screen: NMR (Hit Validation & Binding Mode) SPR->NMR XRay Structure Determination (X-ray Crystallography) NMR->XRay SBDD Structure-Based Design (SBDD/CADD) XRay->SBDD Structural Data Growing Fragment Growing (Synthetic Elaboration) SBDD->Growing SAR SAR Establishment Growing->SAR SAR->Growing Iterative Optimization

Caption: High-level workflow for an FBDD campaign utilizing 3-(Aminomethyl)cyclobutanol.

Protocols: Library Preparation & Quality Control

The integrity of an FBDD campaign rests on the quality of the fragment library.[2][17] Every fragment must be validated for identity, purity, and solubility to prevent false positives and ensure reproducibility.[18]

Protocol 4.1: Synthesis of a Focused Amide Library

This protocol describes the synthesis of a small, diverse set of amides from 3-(Aminomethyl)cyclobutanol to expand the fragment library. The goal is to introduce varied chemical functionalities while maintaining "Rule of Three" compliance.

Objective: To create a focused library of N-acylated derivatives of 3-(Aminomethyl)cyclobutanol.

Materials:

  • cis/trans-3-(Aminomethyl)cyclobutanol hydrochloride

  • A diverse set of carboxylic acids (e.g., acetic acid, cyclopropanecarboxylic acid, 3-furoic acid)

  • Coupling agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous Dimethylformamide (DMF)

  • Quenching solution: Saturated aqueous sodium bicarbonate

  • Extraction solvent: Ethyl acetate

  • Drying agent: Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a clean, dry vial, dissolve 3-(Aminomethyl)cyclobutanol hydrochloride (1.0 eq) and the selected carboxylic acid (1.1 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.5 eq) to the mixture to neutralize the hydrochloride salt and facilitate the coupling reaction. Stir for 5 minutes.

  • Coupling Agent: Add HATU (1.2 eq) to the solution. The reaction is typically monitored by LC-MS for the consumption of the starting amine. Allow the reaction to stir at room temperature for 4-12 hours.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (3x), followed by brine (1x).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the final amide fragment.

Protocol 4.2: Fragment Quality Control (QC)

Objective: To ensure the identity, purity, and solubility of each synthesized fragment before its inclusion in the screening library.[17]

A. Identity and Purity Assessment (LC-MS):

  • Prepare a ~1 mg/mL solution of the fragment in methanol.

  • Inject 1-5 µL onto a C18 reverse-phase HPLC column.

  • Run a standard gradient (e.g., 5-95% acetonitrile in water with 0.1% formic acid) over 5-10 minutes.

  • Analyze the output from both a UV detector (e.g., 214 nm and 254 nm) and a mass spectrometer.

  • Acceptance Criteria: A single major peak with >95% purity by UV area and a mass spectrum matching the expected molecular weight of the fragment.

B. Structural Confirmation and Stability (¹H NMR):

  • Dissolve ~1-5 mg of the fragment in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquire a standard ¹H NMR spectrum.

  • Acceptance Criteria: The spectrum must be consistent with the proposed structure. The sample should show no signs of degradation after being left in solution for 24 hours at room temperature.

C. Aqueous Solubility Assessment (Nephelometry or NMR):

  • Prepare a high-concentration stock solution of the fragment in DMSO (e.g., 100 mM).

  • Serially dilute the stock solution into the final aqueous screening buffer (e.g., PBS, pH 7.4).

  • Measure the turbidity of each solution using a nephelometer. The concentration at which significant light scattering occurs is the kinetic solubility limit.

  • Alternatively, for NMR-based solubility, analyze the spectrum of a saturated solution against a known concentration standard.

  • Acceptance Criteria: Fragments should be soluble in the screening buffer at the highest concentration to be used for screening (typically ≥200 µM for SPR, ≥1 mM for NMR).

Protocols: Fragment Screening & Hit Validation

Identifying true binders requires sensitive biophysical techniques and orthogonal validation to eliminate artifacts.[19][20] We recommend a primary screen using Surface Plasmon Resonance (SPR) for its throughput and sensitivity, followed by Nuclear Magnetic Resonance (NMR) for validation.[21][22]

Protocol 5.1: Primary Screening by Surface Plasmon Resonance (SPR)

Objective: To identify fragments that bind to a target protein in a concentration-dependent manner.

Materials:

  • Biacore instrument (e.g., Biacore 8K)[20]

  • Sensor chip (e.g., CM5, for amine coupling)

  • Target protein of interest

  • Screening buffer (e.g., HBS-EP+, pH 7.4)

  • Fragment library, solubilized in DMSO

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Protein Immobilization: Immobilize the target protein onto the sensor chip surface via standard amine coupling chemistry to a density that will provide an adequate signal for low molecular weight fragments (typically 1000-3000 RU). A reference flow cell should be prepared by activating and deactivating the surface without protein to subtract bulk refractive index changes.

  • Library Preparation: Prepare fragment screening plates by diluting DMSO stocks into the screening buffer to the desired final concentration (e.g., 200 µM). Ensure the final DMSO concentration is consistent across all samples (typically ≤1%).

  • Screening: Inject each fragment solution over the target and reference flow cells. Monitor the binding response (in RU). Include buffer-only injections periodically for double referencing.

  • Hit Identification: Fragments that produce a response significantly above the baseline and the reference cell signal are considered initial hits.

  • Dose-Response Confirmation: Re-test initial hits over a range of concentrations (e.g., 8-point titration from 500 µM to ~4 µM) to confirm concentration-dependent binding and to estimate the dissociation constant (Kᴅ).

  • Data Analysis: Fit the dose-response data to a steady-state affinity model to determine the Kᴅ. Ligand efficiency (LE = -ΔG / # heavy atoms) should be calculated to prioritize hits.[21]

Protocol 5.2: Hit Validation by ¹H-¹⁵N HSQC NMR Spectroscopy

Objective: To confirm the binding of hits identified by SPR and to map their binding site on the target protein.[23][24]

Materials:

  • High-field NMR spectrometer with a cryoprobe

  • ¹⁵N-isotopically labeled target protein

  • NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.0 in 90% H₂O/10% D₂O)

  • Validated fragment hits from SPR screen

Procedure:

  • Reference Spectrum: Acquire a baseline ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein (~50-100 µM) in the NMR buffer. Each peak in this spectrum corresponds to a specific amide backbone N-H group in the protein.

  • Titration: Add a concentrated stock of the fragment hit to the protein sample (e.g., to a final concentration of 1 mM, ensuring final DMSO is <2%).

  • Acquire Titrated Spectrum: Record a second ¹H-¹⁵N HSQC spectrum after fragment addition.

  • Analysis of Chemical Shift Perturbations (CSPs): Overlay the reference and titrated spectra. Identify peaks that have shifted their position or have significantly broadened/disappeared upon fragment addition.

  • Interpretation:

    • Binding Confirmation: Significant and specific CSPs confirm a direct interaction between the fragment and the protein.

    • Binding Site Mapping: By assigning the perturbed backbone resonances to specific amino acid residues (requires a pre-existing backbone assignment), the location of the binding site can be mapped onto the protein structure.

NMR_HSQC cluster_0 1H-15N HSQC Spectra Overlay A Reference Spectrum (Apo Protein) B Titrated Spectrum (+ Fragment) p1_ref p2_ref p2_frag p2_ref->p2_frag CSP p3_ref p4_ref p1_frag p3_frag Broadened p4_frag xaxis yaxis origin origin->xaxis origin->yaxis x_end y_end

Caption: Chemical Shift Perturbation (CSP) analysis in ¹H-¹⁵N HSQC NMR.

Protocols: Hit-to-Lead Optimization

Once a validated hit like a 3-(Aminomethyl)cyclobutanol derivative is confirmed, the goal is to increase its potency and selectivity.[25] This is typically achieved through structure-guided "fragment growing."[3][13][26]

Protocol 6.1: Structure-Based Fragment Growing

Objective: To rationally design and synthesize more potent analogs by extending the fragment to make additional favorable interactions within the binding pocket.

Prerequisite: A high-resolution crystal structure of the target protein in complex with the initial fragment hit.

Procedure:

  • Structural Analysis: Carefully examine the co-crystal structure. Identify the orientation of the 3-(Aminomethyl)cyclobutanol core. Note the vectors pointing from the amine and hydroxyl groups.

  • Identify Growth Opportunities: Locate nearby sub-pockets or key residues that are not yet engaged by the fragment. Use computational tools to model potential extensions that could form new hydrogen bonds, hydrophobic interactions, or salt bridges.[27]

  • Design Analogs: Based on the analysis, design a small set of new molecules. For example, if a hydrophobic pocket is adjacent to the hydroxyl group, synthesize ether derivatives. If a negatively charged residue (e.g., Asp, Glu) is near the amine, synthesize amides or sulfonamides that can act as H-bond donors.

  • Synthesis: Synthesize the designed analogs using appropriate chemical methodologies (e.g., Protocol 4.1 for amides, Williamson ether synthesis for ethers).

  • Biological Evaluation: Test the new, larger compounds for binding affinity using SPR (Protocol 5.1). The goal is to see a significant improvement in Kᴅ.

  • Iterative Cycle: This process is iterative. The most potent new analogs should be co-crystallized with the target protein to provide structural insights for the next round of design, creating a feedback loop of design-synthesize-test-analyze.[3]

Fragment_Growing cluster_protein Protein Binding Pocket cluster_fragment Fragment Hit pocket hydrophobic_pocket Hydrophobic Pocket h_bond_acceptor H-Bond Acceptor (Asp) cyclobutane Core amine NH2 hydroxyl OH amine->h_bond_acceptor Add H-bond donor group hydroxyl->hydrophobic_pocket Add phenyl group

Caption: Structure-based fragment growing from a 3-(Aminomethyl)cyclobutanol hit.

Conclusion

3-(Aminomethyl)cyclobutanol is more than just another small molecule; it is a strategic tool for medicinal chemists aiming to populate their fragment libraries with high-quality, 3D-rich scaffolds. Its inherent three-dimensionality, dual functional handles for synthetic elaboration, and favorable physicochemical properties make it an ideal starting point for FBDD campaigns. By following validated protocols for library preparation, screening, and structure-guided optimization, research teams can leverage this and similar scaffolds to tackle challenging biological targets and accelerate the discovery of novel therapeutics.

References

  • Scott, D. E., et al. (2016). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Barelier, S., et al. (2020). Different hit-to-lead optimization strategies (fragment growing, merging and linking approach). ResearchGate. Retrieved from [Link]

  • Willems, M., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. Retrieved from [Link]

  • Borad, V. (n.d.). The Role of Cyclobutane Carboxamide in Modern Drug Discovery. Medium. Retrieved from [Link]

  • Scott, D. E., et al. (2016). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. PubMed. Retrieved from [Link]

  • Stewart, M. H., et al. (2021). Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery. Dalton Transactions. Retrieved from [Link]

  • Scott, D. E., et al. (2016). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. PubMed. Retrieved from [Link]

  • Novick, S. (n.d.). Fragment Screening & Fragment-Based Drug Design. DrugDiscovery.com. Retrieved from [Link]

  • ResearchGate. (n.d.). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules. Retrieved from [Link]

  • Parker, C. G., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem. Retrieved from [Link]

  • Sreeramulu, S., et al. (2020). NMR quality control of fragment libraries for screening. Journal of Biomolecular NMR. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Fragment-to-Lead. Retrieved from [Link]

  • Tan, D. S. (2011). Route to three-dimensional fragments using diversity-oriented synthesis. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • de Souza, N. B., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry. Retrieved from [Link]

  • Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. Retrieved from [Link]

  • de Souza, N. B., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragment-based drug design (FBDD) approaches used to identify hits in three different anti-infectious drug discovery programs. Retrieved from [Link]

  • Sreeramulu, S., et al. (2020). NMR quality control of fragment libraries for screening. PubMed. Retrieved from [Link]

  • BioSolveIT. (n.d.). FBDD: Fragment-Based Drug Design. Retrieved from [Link]

  • Wang, N., et al. (2021). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. Retrieved from [Link]

  • Do, Q. N., et al. (2022). Comprehensive analysis of commercial fragment libraries. Molecular Diversity. Retrieved from [Link]

  • Willems, M., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening. Retrieved from [Link]

  • Renaud, J., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Jee, J., et al. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols. Retrieved from [Link]

  • Kwai, B., et al. (2024). NMR and SPR Fragment-Based Screening Can Produce Novel High Affinity Small Molecule Hits Against Structured RNAs. ChemRxiv. Retrieved from [Link]

  • Jee, J., et al. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols. Retrieved from [Link]

  • Vrije Universiteit Amsterdam. (2023). Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Retrieved from [Link]

  • Sharma, P., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. Retrieved from [Link]

  • Wang, Y., et al. (2025). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3][3]-rearrangement cascade. Chemical Science. Retrieved from [Link]

  • ResearchGate. (n.d.). FDA‐approved drugs developed by FBDD (as of January 2022). Retrieved from [Link]

  • Taylor & Francis. (n.d.). Exploring Fragment-Based Approaches in Drug Discovery. Retrieved from [Link]

  • Cambridge Healthtech Institute. (n.d.). Fragment-Based Drug Discovery. Retrieved from [Link]

Sources

Large-scale synthesis of 3-(Aminomethyl)cyclobutanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the scalable synthesis of 3-(Aminomethyl)cyclobutanol hydrochloride, a key building block for pharmaceutical development.

Introduction: The Significance of the Cyclobutane Motif

The cyclobutane ring, a four-membered carbocycle, is a highly valuable structural motif in modern medicinal chemistry. Its inherent ring strain (~110 kJ/mol) and well-defined three-dimensional geometry provide a unique scaffold for constraining molecular conformations, which can lead to enhanced binding affinity and metabolic stability of drug candidates.[1][2] Among cyclobutane-containing building blocks, cis-3-(Aminomethyl)cyclobutanol hydrochloride has emerged as a critical component, particularly in the field of Proteolysis Targeting Chimeras (PROTACs), where it functions as a rigid and versatile linker.[3][4] Its structure incorporates a primary amine and a hydroxyl group, offering two distinct points for chemical elaboration.[1]

This application note provides a comprehensive guide for the large-scale synthesis of cis-3-(Aminomethyl)cyclobutanol hydrochloride, focusing on a robust and scalable route starting from the key intermediate, 3-oxocyclobutanecarboxylic acid. The protocols described herein are designed for researchers and process chemists in the drug development sector, emphasizing safety, efficiency, and scalability.

Overall Synthetic Strategy

The presented synthesis is a multi-step process designed for kilogram-scale production. The strategy hinges on the initial preparation of a versatile cyclobutane intermediate, 3-oxocyclobutanecarboxylic acid, which is then converted to the target molecule through a sequence of reduction and amination steps.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Target Synthesis A Cyclobutane Diester Precursor B 3-Oxocyclobutanecarboxylic Acid A->B  Acid Hydrolysis & Decarboxylation   C cis-3-Hydroxycyclobutane-1-carboxamide B->C  Ketone Reduction &  Amidation   D cis-3-(Aminomethyl)cyclobutanol C->D  Amide Reduction   E cis-3-(Aminomethyl)cyclobutanol HCl D->E  Salt Formation  

Caption: Overall workflow for the synthesis of 3-(Aminomethyl)cyclobutanol HCl.

Part 1: Synthesis of 3-Oxocyclobutanecarboxylic Acid

This crucial intermediate is synthesized via the acidic hydrolysis and decarboxylation of a stable precursor, such as a dialkyl 3,3-dialkoxycyclobutane-1,1-dicarboxylate. This method avoids the use of hazardous reagents and is amenable to large-scale production.[5][6] Continuous flow processing has also been successfully applied to this step to improve efficiency and reduce waste.[7]

Protocol 1: Batch Synthesis of 3-Oxocyclobutanecarboxylic Acid

This protocol is adapted from established patent literature.[6][8]

Reaction Scheme: Dialkyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate + H₂O --(HCl, Heat)--> 3-Oxocyclobutanecarboxylic Acid

  • Reactor Setup: Charge a glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe with diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate (1.0 eq).

  • Acid Addition: Under stirring, add a 20% aqueous hydrochloric acid solution (approx. 2.5-3.0 L per mole of substrate).

  • Reaction: Heat the mixture to reflux (approximately 100-105 °C) and maintain for 60-72 hours. The reaction progress can be monitored by TLC or HPLC until the starting material is consumed.

  • Work-up and Extraction: Cool the reaction mixture to room temperature. The highly polar nature of the product requires extensive extraction.[7] Perform continuous liquid-liquid extraction with a suitable solvent like diethyl ether or dichloromethane for 18-24 hours.

  • Isolation: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield a crude oil or solid.

  • Purification: The crude product can often be used directly in the next step. If required, recrystallization from a solvent system such as dichloromethane/n-heptane can be performed to yield 3-oxocyclobutanecarboxylic acid as an off-white solid.[6]

Part 2: Synthesis of cis-3-(Aminomethyl)cyclobutanol Hydrochloride

This stage involves the transformation of the keto-acid intermediate into the final hydrochloride salt. The sequence involves a stereoselective reduction of the ketone, conversion of the carboxylic acid to the aminomethyl group, and final salt formation.

Protocol 2: Reductive Amination and Salt Formation

Causality of Steps: The ketone is first reduced to the alcohol. This is critical because subsequent amidation and reduction steps are more chemoselective in the absence of the ketone, preventing side reactions. The carboxylic acid is then converted to an amide, which is a stable intermediate that can be robustly reduced to the primary amine. Finally, salt formation provides a stable, crystalline solid that is easy to handle and purify.

Step A: Stereoselective Ketone Reduction

  • Dissolution: Dissolve 3-oxocyclobutanecarboxylic acid (1.0 eq) in a suitable alcohol solvent, such as methanol or ethanol, in a suitably sized reactor.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Reducing Agent Addition: Add sodium borohydride (NaBH₄) (approx. 1.0-1.5 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C. The use of NaBH₄ at low temperatures favors the formation of the desired cis-isomer.

  • Quenching and Isolation: After the reaction is complete (monitored by TLC/HPLC), carefully quench the excess NaBH₄ by the slow addition of acetone, followed by acidification with dilute HCl to pH ~2-3. The solvent is removed under reduced pressure, and the resulting crude cis-3-hydroxycyclobutane-1-carboxylic acid is typically carried forward without further purification.

Step B: Amidation

  • Activation: To the crude product from the previous step, add toluene and thionyl chloride (SOCl₂) (1.1 eq) at room temperature. Heat the mixture to 60-70 °C for 2-3 hours to form the acyl chloride. Remove excess SOCl₂ and toluene under vacuum.

  • Amination: Dissolve the resulting crude acyl chloride in a suitable solvent like dichloromethane and cool to 0 °C. Bubble anhydrous ammonia gas through the solution or add a solution of aqueous ammonium hydroxide (NH₄OH) dropwise while maintaining the low temperature.

  • Isolation: Stir for 2-4 hours, then allow the mixture to warm to room temperature. Isolate the precipitated cis-3-hydroxycyclobutane-1-carboxamide by filtration, wash with cold water and a small amount of cold solvent, and dry under vacuum.

Step C: Amide Reduction

  • Reactor Setup: Suspend the cis-3-hydroxycyclobutane-1-carboxamide (1.0 eq) in a suitable ether solvent, such as tetrahydrofuran (THF), in a reactor under an inert atmosphere (Nitrogen or Argon).

  • Reducing Agent Addition: Slowly add a solution of a reducing agent like lithium aluminum hydride (LiAlH₄) (approx. 2.0-3.0 eq) in THF to the suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours until the starting material is consumed.

  • Quenching: Cool the reaction to 0 °C and carefully quench by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). This procedure is critical for safely destroying excess hydride and precipitating aluminum salts in a granular, easily filterable form.

  • Isolation: Filter the solid salts and wash thoroughly with THF. Combine the filtrates and concentrate under reduced pressure to obtain crude cis-3-(Aminomethyl)cyclobutanol as an oil.

Step D: Hydrochloride Salt Formation and Final Purification

  • Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent like isopropanol or methanol.[9] Cool the solution to 0-5 °C.

  • Acidification: Slowly bubble dry HCl gas through the solution or add a pre-prepared solution of HCl in isopropanol dropwise until the pH is strongly acidic (pH ~1-2).

  • Crystallization: The hydrochloride salt will precipitate. Stir the resulting slurry at 0-5 °C for 1-2 hours to ensure complete crystallization.

  • Final Product Isolation: Collect the solid product by filtration, wash the filter cake with a small amount of cold isopropanol or diethyl ether, and dry under vacuum at 40-50 °C to yield cis-3-(Aminomethyl)cyclobutanol hydrochloride as a white crystalline solid.

Data Presentation

Table 1: Key Reaction Parameters
StepKey ReagentsSolventTemperatureTypical Duration
Intermediate Synthesis Di-ester precursor, aq. HClWater100-105 °C60-72 h
Ketone Reduction NaBH₄Methanol0-10 °C2-4 h
Amidation SOCl₂, NH₃/NH₄OHToluene/DCM0-70 °C4-6 h
Amide Reduction LiAlH₄THF0 °C to Reflux4-8 h
Salt Formation HCl (gas or solution)Isopropanol0-5 °C1-2 h
Table 2: Final Product Specifications
ParameterSpecification
Appearance White to off-white solid[10]
Molecular Formula C₅H₁₂ClNO[4]
Molecular Weight 137.61 g/mol [4]
Purity (HPLC) ≥97%[10]
Melting Point Typically >200 °C (decomposes)[1]
Solubility Soluble in water (>50 mg/mL)[1]

Process Optimization & Scale-Up

Transitioning from laboratory to plant-scale synthesis requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

Caption: Decision workflow for scaling up the amide reduction step.

  • Thermal Safety: The amide reduction using LiAlH₄ and the subsequent quenching are highly exothermic. Scale-up requires reactors with efficient heat exchange capabilities and a carefully controlled rate of addition. A detailed calorimetric study (e.g., Reaction Calorimetry - RC1) is highly recommended.

  • Reagent Handling: Handling large quantities of pyrophoric LiAlH₄ and corrosive HCl requires specialized equipment and stringent safety protocols.

  • Alternative Reductions: For the amide reduction, catalytic hydrogenation offers a potentially safer and greener alternative to metal hydrides at large scales, though it may require higher pressures and temperatures and catalyst screening.

  • Waste Management: The Fieser workup for the LiAlH₄ quench generates significant amounts of aluminum salts. Proper disposal or recycling strategies must be in place. The initial hydrolysis step also generates acidic aqueous waste that requires neutralization.

Safety Precautions

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses, lab coat, and chemical-resistant gloves, is required at all times. For handling highly reactive or corrosive materials like LiAlH₄ and SOCl₂, a face shield, and heavier gloves are necessary.

  • Engineering Controls: All operations should be performed in a well-ventilated fume hood. For large-scale operations, a walk-in hood or a closed-system reactor is essential.

  • Lithium Aluminum Hydride (LiAlH₄): This reagent reacts violently with water and is pyrophoric. It must be handled under a dry, inert atmosphere (N₂ or Ar). The quenching procedure is extremely hazardous if not performed correctly and with extreme care.

  • Hydrogenation: If catalytic hydrogenation is used as an alternative reduction method, it involves flammable hydrogen gas, often under pressure, requiring specialized high-pressure reactors and safety interlocks.[11]

  • Thionyl Chloride (SOCl₂) and HCl: These are highly corrosive and toxic. Handle only in a fume hood with appropriate respiratory protection.

Conclusion

The synthetic route detailed in this application note provides a reliable and scalable pathway to high-purity cis-3-(Aminomethyl)cyclobutanol hydrochloride. By starting from a readily accessible cyclobutane precursor and employing a logical sequence of robust chemical transformations, this protocol is well-suited for the production of kilogram quantities required for advanced pharmaceutical research and development. Careful attention to process optimization and safety is paramount for the successful transition from laboratory to large-scale manufacturing.

References

  • Vulcanchem. (n.d.). 3-(Aminomethyl)cyclobutanol hydrochloride - 1404365-04-3.
  • Benchchem. (n.d.). [cis-3-(Aminomethyl)cyclobutyl]methanol hydrochloride | 1956385-46-8.
  • MedChemExpress. (n.d.). cis-3-(Aminomethyl)cyclobutanol hydrochloride | PROTAC Linker.
  • Google Patents. (2021). CN112608243A - Synthesis method of trans-3-aminobutanol.
  • MedChemExpress. (n.d.). cis-3-(Aminomethyl)cyclobutanol hydrochloride.
  • Google Patents. (2011). CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid.
  • ChemicalBook. (2025). 3-Oxocyclobutanecarboxylic acid | 23761-23-1.
  • Google Patents. (2015). CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • Royal Society of Chemistry. (2020). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Green Chemistry.
  • National Institutes of Health. (n.d.).
  • Lirias. (n.d.). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis.
  • ACS Green Chemistry. (n.d.). Innovative continuous process for the production of 3-oxocyclobutane-1-carboxylic acid.
  • The Royal Society of Chemistry. (n.d.). A Practical Catalytic Reductive Amination of Carboxylic Acids.
  • CymitQuimica. (n.d.). Cyclobutanol, 3-(aminomethyl)-, hydrochloride (1:1), cis-.
  • Google Patents. (2012). CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride.
  • Organic Syntheses. (n.d.). Procedure 19.
  • Thieme. (n.d.). 5. By Transformation of Other Cyclobutanes.

Sources

Studying reaction mechanisms involving cyclobutanol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Studying Reaction Mechanisms Involving Cyclobutanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Allure of the Strained Ring

Cyclobutanol derivatives, characterized by their four-membered carbocyclic ring, represent a fascinating and synthetically valuable class of molecules. The inherent ring strain of approximately 26 kcal/mol is not a liability but a powerful driving force for a variety of unique chemical transformations.[1] This stored energy facilitates reactions that are often inaccessible to their acyclic or larger-ring counterparts, making them versatile building blocks in organic synthesis. Their unique three-dimensional structures have also made them attractive scaffolds in medicinal chemistry, where they can serve as conformationally restricted isosteres for more flexible molecular fragments, potentially improving pharmacological properties like metabolic stability and binding efficiency.[2][3][4]

Understanding the mechanisms by which these strained rings react is paramount for harnessing their full synthetic potential. Reactions involving cyclobutanol derivatives are broadly categorized into three main types: ring-opening reactions, skeletal rearrangements, and fragmentation processes.[1][5][6][7] These transformations can be initiated under various conditions—acidic, basic, thermal, photochemical, or through transition metal catalysis—each proceeding through distinct mechanistic pathways. This guide provides a comprehensive overview of these mechanisms and outlines detailed experimental and computational protocols for their elucidation, empowering researchers to design novel synthetic strategies and develop new chemical entities.

Chapter 1: Core Reaction Mechanisms of Cyclobutanol Derivatives

The reactivity of cyclobutanol is dominated by pathways that relieve its inherent ring strain. The specific mechanism that prevails is highly dependent on the substitution pattern of the cyclobutane ring and the reaction conditions employed.

Acid-Catalyzed Ring Expansion: A Journey to Stability

One of the most common reactions of cyclobutanols is acid-catalyzed dehydration, which often leads to ring-expanded products.[6] The mechanism is a classic example of a carbocation-mediated rearrangement driven by the formation of a more stable carbocycle.

The Causality Behind the Mechanism: The process begins with the protonation of the hydroxyl group by a strong acid, converting it into a good leaving group (water).[6] Departure of the water molecule generates a highly unstable secondary cyclobutyl carbocation.[6] This intermediate is destabilized by both the positive charge on the carbon and the significant angle strain of the four-membered ring. To alleviate this strain, a 1,2-alkyl shift occurs, where a C-C bond of the ring migrates to the carbocationic center. This concerted process expands the ring to form a more stable cyclopentyl carbocation, which possesses significantly less ring strain.[6] Finally, deprotonation by a weak base (like water or the conjugate base of the acid) yields the final alkene product, typically a cyclopentene derivative.

Acid_Catalyzed_Ring_Expansion cluster_steps Cyclobutanol Cyclobutanol Protonated Protonated Cyclobutanol Cyclobutanol->Protonated + H+ inv1 Cyclobutanol->inv1 Carbocation Cyclobutyl Carbocation Protonated->Carbocation - H2O inv2 Protonated->inv2 Rearranged Cyclopentyl Carbocation Carbocation->Rearranged Ring Expansion (1,2-shift) inv3 Carbocation->inv3 Product Cyclopentene Rearranged->Product - H+ Rearranged->Product Fast inv1->Protonated Fast inv2->Carbocation Slow (RDS) inv3->Rearranged Fast

Caption: Acid-catalyzed ring expansion of cyclobutanol.

Transition Metal-Catalyzed C-C Bond Activation

Transition metals offer a powerful toolkit for activating the otherwise inert C-C single bonds of cyclobutanol derivatives.[1] Catalysts based on iridium, palladium, and rhodium can induce ring-opening under mild conditions, providing access to linear ketones and other valuable synthetic intermediates.[1][8]

The Causality Behind the Mechanism (Iridium-Catalyzed Example): A plausible mechanism for the iridium-catalyzed cleavage of tertiary cyclobutanols involves an "insertion-elimination" sequence.[1] Unlike related rhodium-catalyzed reactions, the process is believed to initiate with the oxidative addition of the iridium(I) catalyst into the O-H bond of the cyclobutanol, forming an iridium(III) hydride intermediate.[1] This is followed by the key C-C bond activation step: a β-carbon elimination. Here, the strained C1-C2 bond of the cyclobutanol ring cleaves, driven by the formation of a more stable, unstrained iridium-alkyl species. The catalytic cycle is completed by reductive C-H elimination, which forms the final ketone product and regenerates the active iridium(I) catalyst.[1] This mechanism is supported by deuterium labeling experiments, kinetic isotope effect measurements, and DFT calculations.[1]

Metal_Catalyzed_Cycle cat Ir(I) Catalyst complex1 Ir(I)-Substrate Complex cat->complex1 sub Cyclobutanol (R-OH) sub->complex1 hydride Ir(III) Hydride Intermediate complex1->hydride O-H Oxidative Addition betac β-Carbon Elimination (C-C cleavage) hydride->betac Rate-Determining Step product_complex Ir(III)-Product Complex betac->product_complex product_complex->cat Reductive C-H Elimination product Ketone Product product_complex->product

Caption: Generalized catalytic cycle for Ir-catalyzed cyclobutanol cleavage.

Fragmentation Reactions

Cyclobutanol derivatives can also undergo fragmentation, where the ring breaks into smaller acyclic pieces. These reactions can be triggered by various stimuli, including light (photochemistry) or electron impact (mass spectrometry).

  • Photochemical Fragmentation (Norrish Type II): In the Type II photochemical reaction of certain ketones, including those derived from cyclobutanols, irradiation with UV light promotes the molecule to an excited state. This is followed by intramolecular hydrogen abstraction and subsequent cleavage of the C-C bond adjacent to the carbonyl group, leading to fragmentation products. The ratio of cyclobutanol formation to fragmentation can depend on whether the reaction proceeds from the singlet or triplet excited state.[9][10]

  • Mass Spectrometry Fragmentation: In a mass spectrometer, the high-energy electron impact causes ionization and fragmentation. For cyclobutanol, common fragmentation pathways include the loss of a water molecule ([M-H₂O]⁺), loss of ethene, and ring-opening to form allyl-like ions, resulting in characteristic peaks in the mass spectrum.[5][11]

Chapter 2: Experimental and Computational Design for Mechanistic Elucidation

Kinetic Studies: Following the Reaction's Pace

Chemical kinetics, the study of reaction rates, is a cornerstone of mechanistic investigation.[12][13] By measuring how the rate of a reaction changes in response to variations in reactant concentrations, temperature, or catalysts, one can infer which species are involved in the rate-determining step (RDS) of the reaction.[12][14][15]

The Causality Behind the Choice of Technique: The goal of a kinetic study is to derive an experimental rate law (e.g., Rate = k[A]¹[B]⁰), which mathematically describes the reaction's dependency on reactant concentrations. If a reactant's concentration does not affect the rate (zero-order), it is likely not involved in the RDS. Conversely, if the rate is directly proportional to a reactant's concentration (first-order), that reactant is involved in the RDS. This information is critical for validating or refuting a proposed mechanism. For instance, in the acid-catalyzed ring expansion of cyclobutanol, if the reaction is found to be first-order in both the cyclobutanol and the acid catalyst, it supports a mechanism where both are involved in the slow step.

Kinetic_Workflow start Hypothesize Mechanism design Design Kinetic Experiment (Vary [Reactant], [Catalyst], Temp) start->design monitor Monitor Reaction Progress (e.g., NMR, UV-Vis, GC-MS) design->monitor data Collect Concentration vs. Time Data monitor->data analysis Analyze Data (Initial Rates or Integral Method) data->analysis ratelaw Determine Experimental Rate Law analysis->ratelaw compare Compare with Predicted Rate Law from Hypothesis ratelaw->compare conclusion Refine or Confirm Mechanism compare->conclusion conclusion->start Iterate if necessary

Caption: Workflow for a kinetic investigation of a reaction mechanism.

Isotope Labeling: Tracking Atoms Through Transformation

Isotope labeling is a powerful technique where an atom in a reactant molecule is replaced with one of its heavier isotopes (e.g., ¹H with ²H (D), ¹²C with ¹³C, ¹⁶O with ¹⁸O).[16][17][18] Tracking the position of this "label" in the products provides unambiguous information about bond-forming and bond-breaking events.

The Causality Behind the Choice of Technique:

  • Distinguishing Pathways (Crossover Experiments): To determine if a rearrangement is intramolecular (the migrating group never leaves the molecule) or intermolecular (the migrating group detaches and can reattach to another molecule), a crossover experiment is performed.[15] A mixture of a labeled reactant (A) and an unlabeled reactant (B) is subjected to the reaction conditions. If the reaction is purely intramolecular, only products A and B will be formed. If it is intermolecular, the detached fragments can "cross over," leading to the formation of products A, B, A, and B. The presence of these crossover products is definitive evidence for an intermolecular pathway.

  • Kinetic Isotope Effect (KIE): Replacing an atom with a heavier isotope can slightly slow down a reaction if the bond to that atom is broken in the rate-determining step. This is because the heavier isotope forms a stronger bond with a lower zero-point vibrational energy. Measuring the ratio of the rate constant for the light isotopologue to the heavy one (k_light / k_heavy) gives the KIE. A significant primary KIE (typically >2 for C-H/C-D bonds) indicates that this bond is being cleaved in the RDS.[19]

Computational Chemistry: The In Silico Experiment

Modern computational chemistry provides an invaluable window into reaction mechanisms, offering insights that are often difficult or impossible to obtain experimentally.[20][21] Using principles of quantum mechanics, techniques like Density Functional Theory (DFT) can model molecular structures, predict reaction pathways, and calculate the energies of reactants, intermediates, transition states, and products.[1][20][22]

The Causality Behind the Choice of Technique: Computational modeling serves to complement and rationalize experimental findings.[23][24] It can be used to:

  • Visualize Transition States: While experimentally undetectable, the geometry of a transition state can be calculated, providing a snapshot of the bond-breaking/bond-forming process.

  • Compare Competing Pathways: If multiple mechanisms are plausible, their respective energy barriers (activation energies) can be calculated. The pathway with the lowest calculated energy barrier is typically the one that is favored, which can then be tested experimentally.

  • Predict Stereochemical Outcomes: As seen in the Ir-catalyzed cyclobutanol cleavage, computational analysis of competing transition states can successfully predict the enantioselectivity of a reaction.[1]

Synergy_Diagram Exp Experimental Data (Kinetics, KIE, Products) Hypothesis Mechanistic Hypothesis Exp->Hypothesis Suggests Understanding Validated Mechanistic Understanding Exp->Understanding Comp Computational Modeling (DFT) (Energy Profiles, TS Structures) Comp->Hypothesis Refines Comp->Understanding Hypothesis->Exp Predicts Outcomes Hypothesis->Comp Guides Calculations

Caption: The synergistic relationship between experiment and computation.

Chapter 3: Application Notes & Detailed Protocols

The following protocols provide step-by-step methodologies for key experiments used in the study of cyclobutanol reaction mechanisms.

Protocol 1: Kinetic Analysis of Acid-Catalyzed Ring Expansion via ¹H NMR Spectroscopy

Objective: To determine the reaction order with respect to the cyclobutanol substrate and the acid catalyst.

Methodology:

  • Preparation: Prepare a stock solution of the cyclobutanol derivative and an internal standard (e.g., 1,3,5-trimethoxybenzene) of known concentration in a deuterated solvent (e.g., CDCl₃).

  • Reaction Setup: In an NMR tube, combine a precise volume of the stock solution with the deuterated solvent. Place the tube in the NMR spectrometer and allow it to thermally equilibrate to the desired reaction temperature.

  • Initiation: Acquire an initial spectrum (t=0). Remove the tube, quickly add a known concentration of an acid catalyst (e.g., trifluoroacetic acid), and immediately return it to the spectrometer.

  • Data Acquisition: Acquire ¹H NMR spectra at regular time intervals. The disappearance of a characteristic substrate peak relative to the constant integral of the internal standard will be used to monitor the reaction progress.

  • Data Analysis (Initial Rates Method):

    • For each run, plot the concentration of the cyclobutanol derivative versus time. The initial rate is the absolute value of the slope of the tangent to the curve at t=0.

    • Run a series of experiments where the initial concentration of the cyclobutanol is varied while keeping the acid concentration constant. Plot log(initial rate) vs. log([cyclobutanol]). The slope of this line gives the order of reaction with respect to the cyclobutanol.

    • Run a second series of experiments where the initial concentration of the acid is varied while keeping the cyclobutanol concentration constant. Plot log(initial rate) vs. log([acid]). The slope gives the order with respect to the acid.

  • Self-Validation:

    • Ensure the internal standard is inert under the reaction conditions by running a control experiment without the substrate.

    • Repeat key kinetic runs to ensure reproducibility. The rate constants should agree within ±10%.

Protocol 2: Deuterium Labeling Crossover Experiment

Objective: To distinguish between an intramolecular and intermolecular mechanism for a thermal rearrangement of a substituted cyclobutanol.

Methodology:

  • Synthesis: Synthesize the unlabeled cyclobutanol derivative (Substrate A). Synthesize an isotopically labeled version (Substrate A*) where specific, non-exchangeable protons are replaced with deuterium. For example, a phenyl-substituted cyclobutanol could be labeled on the phenyl ring (e.g., C₆D₅).

  • Control Reactions:

    • Heat a solution of only Substrate A under the reaction conditions. Analyze the product(s) (Product P) by mass spectrometry to determine its molecular weight.

    • Heat a solution of only Substrate A* under the same conditions. Analyze the labeled product(s) (Product P*) by mass spectrometry to confirm the label is retained.

  • Crossover Experiment:

    • Prepare a solution containing an equimolar mixture of Substrate A and Substrate A*.

    • Heat the mixture under the identical reaction conditions used for the controls.

  • Product Analysis:

    • Analyze the resulting product mixture by GC-MS or LC-MS.

    • Interpretation:

      • If the mass spectrum shows only peaks corresponding to Product P and Product P*, the reaction is intramolecular .

      • If the mass spectrum shows additional peaks corresponding to "scrambled" products (i.e., products containing fragments from both A and A*), the reaction is intermolecular .

  • Self-Validation: The control experiments are crucial to validate that the label is stable under the reaction conditions and does not scramble through side reactions.

Data Presentation

Table 1: Comparison of Mechanistic Investigation Techniques

TechniqueInformation GainedStrengthsLimitations
Kinetic Studies Rate law, activation energy, involvement of species in RDS.[14][15]Provides quantitative data on reaction dynamics; well-established methodologies.[25]Does not provide structural information on intermediates or transition states.
Isotope Labeling Atom connectivity, bond cleavage in RDS (KIE), intra- vs. intermolecular pathways.[16][18]Provides unambiguous evidence of bond formation/cleavage; highly definitive.Synthesis of labeled compounds can be challenging and expensive.
Computational Chemistry Structures of intermediates and transition states, reaction energy profiles, prediction of selectivity.[20][21]Provides insight into species that cannot be observed experimentally; predictive power.[1][23]Accuracy is dependent on the level of theory and computational cost; requires experimental validation.

Conclusion

The study of reaction mechanisms involving cyclobutanol derivatives is a rich and rewarding field that blends synthetic chemistry with physical organic principles. The unique reactivity imparted by their strained four-membered ring makes them powerful tools for constructing complex molecular architectures. A definitive understanding of their reaction pathways, however, cannot be achieved through a single method. It requires a carefully designed, multi-pronged approach that integrates quantitative kinetic analysis, elegant isotope labeling experiments, and insightful computational modeling. By leveraging the synergies between these techniques, researchers can confidently elucidate complex mechanisms, enabling the rational design of new synthetic methods and the accelerated discovery of novel therapeutics.[26][27][28]

References

  • The Role of Computational Chemistry in Predicting Chemical Reaction Mechanisms.
  • What are the mass spectrometry characteristics of cyclobutanol?BTC Blog.
  • Enantioselective Cleavage of Cyclobutanols Through Ir‐Catalyzed C−C Bond Activation: Mechanistic and Synthetic Aspects.
  • What are the reaction intermediates in the reactions of cyclobutanol?BTC Blog.
  • Computational discoveries of reaction mechanisms: recent highlights and emerging challenges.Organic & Biomolecular Chemistry (RSC Publishing).
  • Use of Isotopes for Studying Reaction Mechanisms.Indian Academy of Sciences.
  • Pd-Catalyzed Ring-Opening Polymerization of Cyclobutanols through C(sp3)–C(sp3) Bond Cleavage.
  • What are the applications of cyclobutanol deriv
  • Special Issue : Advances in Computational Chemistry for Reaction Mechanisms.MDPI.
  • Isotope Labelling for Reaction Mechanism Analysis in DBD Plasma Processes.MDPI.
  • Isotope Labeling: Definition & Applic
  • Reaction Kinetics and Rate Laws in Organic Reactions.Solubility of Things.
  • The Fragmentation Mechanism of Cyclobutanol.
  • Isotopic labeling.Wikipedia.
  • The scope of the thermal ring‐opening of the cyclobutanols.
  • Isotopes and organic reaction mechanisms.INIS-IAEA.
  • Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions.European Journal of Organic Chemistry.
  • Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions.Radboud Repository.
  • Experimental Techniques to Study Organic Chemistry Mechanisms.Kozlowski group.
  • Computational Analysis of the Mechanism of Chemical Reactions in Terms of Reaction Phases.Southern Methodist University.
  • Methods of determining organic reaction mechanism.Journal of the Serbian Chemical Society.
  • What are the industrial applic
  • The alkylation and base-promoted ring-opening reaction of 3-phenylsulfonyl-3-trimethylsilylcyclobutanols.Chemistry Letters.
  • How are mechanisms investig
  • Comput
  • Cyclobutanol-to-fragmentation ratios for the singlet and triplet states in the photochemistry of cis-2-propyl-4-t-butylcyclohexanone.Journal of the Chemical Society D.
  • Chemical Kinetics.Master Organic Chemistry.
  • Kinetics in the study of organic reaction mechanisms.
  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones.
  • Experimental Methods in Chemical Kinetics.Fiveable.
  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis.Chemical Reviews.
  • Cyclobutanol : Fragmentation Ratios for the Singlet and Triplet Excited States in theType ll Photochemistry of Some a.RSC Publishing.
  • Experimental methods of chemical kinetics.Chemistry LibreTexts.
  • Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions.R Discovery.
  • Kinetics and Mechanisms of Some Fundamental Organic Reactions with Nitro Compounds.
  • Cyclobutanes in Organic Synthesis.Baran Lab.
  • Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides.PubMed Central.
  • Pd-Catalyzed Formal [2 + 2]-Retrocyclization of Cyclobutanols via 2-Fold Csp3–Csp3 Bond Cleavage.The Journal of Organic Chemistry.
  • Ring-Opening of Cyclobutanes with Nucleophiles.ChemistryViews.
  • What are the starting materials for cyclobutanol synthesis?BTC Blog.
  • Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery.Journal of Medicinal Chemistry.
  • Cyclobutanone synthesis.Organic Chemistry Portal.
  • Cyclobutanes in Small‐Molecule Drug Candid
  • Cyclobutanol 2919-23-5 wiki.Guidechem.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(Aminomethyl)cyclobutanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(Aminomethyl)cyclobutanol. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize their synthetic routes to this valuable cyclobutane building block. The inherent ring strain and bifunctional nature of this molecule can present unique challenges.[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format to address common issues and enhance your synthetic success.

Core Synthetic Strategy: An Overview

The most prevalent and adaptable laboratory-scale synthesis of 3-(Aminomethyl)cyclobutanol involves the reduction of a nitrile precursor, typically 3-(hydroxymethyl)cyclobutane-1-carbonitrile. This strategy is favored for the ready availability of starting materials and the straightforward nature of the key transformation: the reduction of a nitrile to a primary amine.

Synthetic_Pathway cluster_0 Precursor Synthesis cluster_1 Final Reduction Step Ester methyl 3-(hydroxymethyl) cyclobutane-1-carboxylate Amide 3-(hydroxymethyl) cyclobutane-1-carboxamide Ester->Amide 1. NH3 or NH4OH 2. Heat Nitrile 3-(hydroxymethyl) cyclobutane-1-carbonitrile Amide->Nitrile Dehydration (e.g., P2O5, SOCl2) Final_Product 3-(Aminomethyl)cyclobutanol Nitrile->Final_Product Reduction [H]

Caption: Common synthetic route to 3-(Aminomethyl)cyclobutanol.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis, focusing on the critical nitrile reduction step.

Question 1: My overall yield is disappointingly low. What are the most common culprits?

Answer: Low yield is a multifaceted issue that can stem from incomplete reactions, the formation of side products, or losses during work-up and purification. To diagnose the problem, begin by analyzing a crude sample of your reaction mixture by GC-MS or NMR.

Troubleshooting Workflow for Low Yield

Troubleshooting_Yield cluster_problems cluster_solutions Start Low Overall Yield Analysis Analyze Crude Reaction Mixture (TLC, GC-MS, NMR) Start->Analysis Incomplete Incomplete Reaction (Starting Material Remains) Analysis->Incomplete Byproducts Significant Byproduct Formation Analysis->Byproducts Purification Suspected Purification Loss Analysis->Purification Sol_Incomplete • Increase reducing agent equivalents • Verify reagent/catalyst activity • Increase temp/pressure Incomplete->Sol_Incomplete Sol_Byproducts • Adjust reaction conditions • Change catalyst/reagent • Add selectivity-enhancing additives Byproducts->Sol_Byproducts Sol_Purification • Optimize work-up pH (>12) • 'Salt out' with NaCl/K2CO3 • Use continuous extraction • Optimize distillation conditions Purification->Sol_Purification

Caption: A logical workflow for diagnosing and addressing low reaction yields.

  • Incomplete Reaction: If significant starting material remains, your reaction conditions are likely insufficient. For hydride reductions (e.g., LiAlH₄), ensure you are using a sufficient excess of the reagent under strictly anhydrous conditions.[3][4] For catalytic hydrogenations, the catalyst may be inactive, or the hydrogen pressure and temperature may be too low.[5]

  • Side Product Formation: The most common side products are secondary amines, formed when the primary amine product reacts with the intermediate imine. This is especially prevalent in catalytic hydrogenation.[6][7]

  • Purification Losses: 3-(Aminomethyl)cyclobutanol is a relatively small, polar molecule that can be partially soluble in water. Significant product can be lost in the aqueous layer during work-up if the pH and extraction solvent are not optimized.[8]

Question 2: I'm observing significant formation of secondary amines. How can I improve selectivity for the primary amine?

Answer: This is a classic challenge in nitrile reduction. The intermediate imine formed during the reaction is electrophilic and can be attacked by the desired primary amine product.

  • Mechanism of Side Reaction:

    • R-C≡N + H₂ → [R-CH=NH] (Imine intermediate)

    • [R-CH=NH] + H₂ → R-CH₂-NH₂ (Primary Amine - Desired)

    • [R-CH=NH] + R-CH₂-NH₂ → Dimerization → (R-CH₂)₂NH (Secondary Amine - Undesired)

  • Proven Solutions:

    • Catalytic Hydrogenation Additives: The most effective method is to conduct the hydrogenation in the presence of ammonia.[7] Typically, the reaction is performed in a solution of ammonia in methanol. The excess ammonia competes with the primary amine product for reaction with the imine intermediate, thus suppressing secondary amine formation.

    • Catalyst Choice: While Raney Nickel is common, some catalysts offer inherently better selectivity. Raney Cobalt and certain rhodium-based catalysts are known to favor the formation of primary amines.[5][6]

    • Use of Strong Hydride Reductions: Reagents like Lithium Aluminum Hydride (LiAlH₄) are very powerful and typically reduce the nitrile directly to the primary amine quickly, minimizing the lifetime of the imine intermediate and thus reducing the chance for secondary amine formation.[9]

Question 3: My product is difficult to extract from the aqueous work-up. How can I improve isolation?

Answer: The amphiphilic nature of 3-(Aminomethyl)cyclobutanol (containing both a basic amine and a polar alcohol) makes it prone to staying in the aqueous phase.

  • pH Adjustment: Before extraction, ensure the aqueous layer is strongly basic (pH > 12). This deprotonates the ammonium salt form of the product (R-NH₃⁺) to the free amine (R-NH₂), which is significantly less water-soluble. Use 2-4M NaOH or KOH for this adjustment.

  • Salting Out: Saturate the aqueous layer with a salt like sodium chloride (NaCl) or potassium carbonate (K₂CO₃) before extraction. This decreases the polarity of the aqueous phase and reduces the solubility of the organic product, driving it into the organic layer.

  • Solvent Choice: Standard non-polar solvents like hexanes or diethyl ether may be inefficient. Use a more polar extraction solvent such as ethyl acetate, a mixture of dichloromethane/isopropanol (e.g., 9:1), or perform a continuous liquid-liquid extraction with an appropriate solvent.

  • Purification Method: The most reliable method for final purification is fractional distillation under reduced pressure.[8] If chromatography is necessary, the basicity of the amine can cause streaking on standard silica gel. To mitigate this, either use a mobile phase containing a small amount of triethylamine (~1%) or use a different stationary phase like basic alumina.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 3-(Aminomethyl)cyclobutanol?

A1: Besides the primary route involving nitrile reduction, another viable method is the Hofmann Rearrangement .[10] This reaction converts a primary amide (3-(hydroxymethyl)cyclobutane-1-carboxamide) into a primary amine with one less carbon atom using a reagent like bromine or N-bromosuccinimide (NBS) in the presence of a strong base.[10][11] While this avoids handling high-pressure hydrogenation or pyrophoric hydrides, it requires the additional step of preparing the amide precursor from the corresponding carboxylic acid or ester.

Q2: How do the common nitrile reduction methods compare?

A2: The choice of reducing agent is critical and involves a trade-off between reactivity, safety, cost, and scalability.

Reducing Agent/MethodTypical ConditionsTypical YieldProsCons
Lithium Aluminum Hydride (LiAlH₄) Anhydrous THF or Et₂O, 0°C to reflux[3][4]80-95%High reactivity, excellent yields, high selectivity for primary amine.Moisture-sensitive, pyrophoric, requires careful quenching, stoichiometric waste.
Catalytic Hydrogenation (Raney® Ni, PtO₂, Pd/C) H₂ (50-1000 psi), 50-120°C, Methanol or Ethanol[5][12]70-90%Atom-economical, scalable, environmentally friendly, catalyst is reusable.Requires specialized high-pressure equipment, potential for secondary amine formation, catalyst poisoning.
Sodium Borohydride (NaBH₄) / Cobalt(II) Chloride (CoCl₂) Methanol, Room Temperature[5]65-85%Milder and safer than LiAlH₄, does not require anhydrous conditions.Generates stoichiometric waste, can be less efficient for some substrates.

Q3: What are the critical parameters to control during a catalytic hydrogenation for this synthesis?

A3: To maximize yield and selectivity in a catalytic hydrogenation, you must carefully control several parameters:

  • Hydrogen Pressure: Higher pressure generally increases the reaction rate. A typical range is 50-500 psi, but this is system-dependent.

  • Temperature: Higher temperatures also increase the rate but can sometimes promote side reactions. An optimal temperature must be determined empirically.

  • Catalyst Loading: Typically 5-10 mol% of the catalyst is used. Using too little will result in a sluggish or incomplete reaction.

  • Solvent: Protic solvents like methanol or ethanol are common. Using an ammoniacal solution of the solvent is highly recommended to suppress secondary amine formation.[7]

  • Agitation: Efficient stirring is crucial to ensure good contact between the substrate, the solid catalyst, and the hydrogen gas.

Experimental Protocol: High-Yield Synthesis via LiAlH₄ Reduction

This protocol describes the reduction of 3-(hydroxymethyl)cyclobutane-1-carbonitrile to 3-(Aminomethyl)cyclobutanol.

Safety Precaution: Lithium aluminum hydride (LiAlH₄) is a highly reactive, water-sensitive reagent that can ignite upon contact with moisture. All manipulations must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and glassware.

Materials:

  • 3-(hydroxymethyl)cyclobutane-1-carbonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% (w/v) Sodium Hydroxide solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

Procedure:

  • Setup: Equip a flame-dried three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Reagent Preparation: Under a positive flow of nitrogen, carefully charge the flask with LiAlH₄ (1.5 equivalents) and anhydrous THF. Cool the resulting slurry to 0°C using an ice bath.

  • Substrate Addition: Dissolve 3-(hydroxymethyl)cyclobutane-1-carbonitrile (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ slurry over 1-2 hours, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux for 4-6 hours. Monitor the reaction progress by TLC or GC-MS until all starting material is consumed.

  • Quenching (Fieser work-up): Cool the reaction mixture back to 0°C. EXTREME CAUTION: The following steps are highly exothermic and will generate hydrogen gas. Ensure adequate ventilation and perform the quench slowly and carefully.

    • Slowly add X mL of deionized water, where X is the mass of LiAlH₄ used in grams.

    • Slowly add X mL of 15% NaOH solution.

    • Slowly add 3X mL of deionized water.

  • Work-up: Stir the resulting granular white precipitate for 30 minutes, then filter the slurry through a pad of Celite®, washing the filter cake thoroughly with THF and ethyl acetate.

  • Isolation: Combine the organic filtrates and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by vacuum distillation to obtain 3-(Aminomethyl)cyclobutanol as a clear, colorless liquid.

References

  • Study Mind. Amines - Nitriles (A-Level Chemistry).

  • Clark, J. (2015). Reduction of Nitriles. Chemguide.

  • Wikipedia. (2023). Nitrile reduction.

  • Organic Chemistry Portal. Amine synthesis by nitrile reduction.

  • Jagadeesh, R. V., et al. (2017). Catalytic Reduction of Nitriles. Science of Synthesis.
  • Wang, Z., et al. (2023). Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions. Reaction Chemistry & Engineering.

  • Li, S., et al. (2022). Recent advances in selective catalytic hydrogenation of nitriles to primary amines.
  • Törös, S., et al. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering.
  • Yuan, M., et al. (2020). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts.
  • Serna-Vázquez, E. (2023). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. CSUSB ScholarWorks.

  • Wikipedia. (2023). Hofmann rearrangement.

  • Myers, A. G. Cyclobutane Synthesis. Harvard University.

  • Thermo Fisher Scientific. Hofmann Rearrangement.

  • Ashenhurst, J. (2017). The Hofmann and Curtius Rearrangements. Master Organic Chemistry.

  • AChemBlock. methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate.

  • Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews.
  • BTC. (2025). What purification methods are suitable for cyclobutanol? BTC Blog.

Sources

Technical Support Center: Troubleshooting Side Products in 3-(Aminomethyl)cyclobutanol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 3-(Aminomethyl)cyclobutanol chemistry. As a key building block in medicinal chemistry, the unique structural and reactive properties of 3-(aminomethyl)cyclobutanol present both opportunities and challenges. This guide, structured in a question-and-answer format, addresses common issues related to side product formation during its synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercially available 3-(aminomethyl)cyclobutanol?

A1: Commercially available 3-(aminomethyl)cyclobutanol may contain stereoisomers (cis/trans) as the primary impurities. Depending on the synthetic route employed by the manufacturer, residual starting materials or reagents from the synthesis may also be present. For example, if a Mitsunobu reaction is used for stereoinversion, triphenylphosphine oxide and dialkyl hydrazodicarboxylate byproducts could be trace impurities.[1][2] If the synthesis involves debenzylation, residual benzyl groups might be detected.[1] It is crucial to verify the stereochemical purity and check for these potential contaminants by NMR and LC-MS before use.

Q2: During the synthesis of 3-(aminomethyl)cyclobutanol itself, what are the key side reactions to be aware of?

A2: The synthesis of 3-(aminomethyl)cyclobutanol can be susceptible to several side reactions depending on the chosen pathway.

  • Incomplete Stereoinversion: When using methods like the Mitsunobu reaction to convert from a cis to a trans isomer (or vice versa), incomplete reaction can lead to a mixture of stereoisomers.[1][2] Careful optimization of reaction conditions (temperature, reagent stoichiometry) is critical.

  • Over-reduction or Incomplete Reduction: If the synthesis involves the reduction of a carbonyl or a nitrile, over-reduction can lead to undesired functional group transformations, while incomplete reduction will leave starting material in the product mixture.

  • Ring-Opening: Due to the inherent ring strain of the cyclobutane ring (~110 kJ/mol), harsh reaction conditions (strong acids, high temperatures) can sometimes lead to ring-opening byproducts.[1]

Q3: My reaction involves N-alkylation of the aminomethyl group. What are the potential side products?

A3: N-alkylation of the primary amine in 3-(aminomethyl)cyclobutanol can lead to several side products:

  • Over-alkylation: The primary amine can react with two equivalents of the alkylating agent to form a tertiary amine. This is especially prevalent if a large excess of the alkylating agent is used or if the reaction is allowed to proceed for too long.

  • O-alkylation: The hydroxyl group can also be alkylated, particularly under basic conditions. The alkoxide formed is a potent nucleophile.

  • Elimination: If the alkylating agent has a leaving group on a carbon beta to a proton, elimination reactions to form alkenes can compete with substitution.

To mitigate these, consider using a protecting group for the hydroxyl function and carefully controlling the stoichiometry of the alkylating agent.

Q4: I am performing a reaction that involves the hydroxyl group, such as an esterification or etherification. What side reactions should I monitor?

A4: Reactions involving the hydroxyl group can also be complex.

  • N-Acylation/N-Alkylation: In esterification or etherification reactions, the aminomethyl group can compete with the hydroxyl group as a nucleophile, leading to the formation of amides or secondary amines. Protecting the amine is a common strategy to prevent this.

  • Intramolecular Cyclization: Under certain conditions, particularly if the aminomethyl group is first acylated with a bifunctional reagent, intramolecular cyclization to form a bicyclic product can occur.

  • Dehydration: Acid-catalyzed conditions, especially at elevated temperatures, can lead to the elimination of water to form cyclobutene derivatives.[3]

Troubleshooting Guide

Problem 1: Ring-Opening Side Products are Observed

Symptoms:

  • Appearance of unexpected peaks in NMR and LC-MS that correspond to linear or rearranged structures.

  • Mass spectral data indicating a loss of the cyclic moiety.

Causality: The high ring strain of the cyclobutane ring makes it susceptible to cleavage under various conditions.[1] Transition metals (like Palladium and Rhodium), strong acids, and radical initiators can promote ring-opening.[3][4][5][6] This often occurs via β-carbon elimination from a metal-alkoxide intermediate.[4][7][8]

Troubleshooting Steps:

  • Re-evaluate Catalyst Choice: If using a transition metal catalyst, consider milder alternatives or different ligand systems that may disfavor β-carbon elimination.

  • Control Acidity: If acidic conditions are necessary, use the mildest acid possible and maintain the lowest effective concentration. Consider using a buffer.

  • Lower Reaction Temperature: High temperatures provide the activation energy for ring-opening. Running the reaction at a lower temperature, even if it requires a longer reaction time, can often minimize this side reaction.

  • Radical Quenchers: If a radical-mediated ring-opening is suspected, the addition of a radical scavenger like TEMPO or BHT could be beneficial.

Problem 2: Formation of Diastereomers or Epimers

Symptoms:

  • Multiple closely-eluting spots on TLC.

  • Complex NMR spectra with overlapping signals, indicating a mixture of stereoisomers.

Causality: Reactions at stereocenters or adjacent to them can lead to a loss of stereochemical integrity. For instance, conditions that allow for reversible ring-opening and closing can scramble stereocenters. In reactions involving the hydroxyl or aminomethyl groups, base-catalyzed epimerization at an adjacent carbon bearing an acidic proton is a possibility, although less common for the cyclobutane core itself.

Troubleshooting Steps:

  • Stereospecific Synthesis: If the starting material is a mix of isomers, purify it before proceeding.

  • Mild Reaction Conditions: Avoid harsh bases or acids and high temperatures that might facilitate epimerization.

  • Chiral Catalysts/Reagents: For reactions creating a new stereocenter, employ chiral catalysts or auxiliaries to control the stereochemical outcome.

Problem 3: Observation of Friedel-Crafts-type Side Products

Symptoms:

  • In reactions involving aromatic substrates and acidic conditions, the formation of products where the cyclobutyl ring has added to the aromatic ring.

Causality: Under acidic conditions, the hydroxyl group of the cyclobutanol can be protonated and leave as water, forming a cyclobutyl cation. This carbocation is an electrophile that can then undergo a Friedel-Crafts reaction with any electron-rich aromatic rings present in the reaction mixture.[3]

Troubleshooting Steps:

  • Avoid Strong Acids: If possible, use non-acidic conditions. If an acid is required, opt for a weaker Lewis or Brønsted acid.

  • Protecting Groups: Protecting the hydroxyl group will prevent its protonation and subsequent elimination.

  • Solvent Choice: Using a more coordinating solvent can help to stabilize any cationic intermediates and may disfavor intermolecular reactions.

Data Summary: Common Side Products and Their Identification
Side Product Type Potential Cause Analytical Identification
Ring-Opened Products Transition metal catalysis, strong acids, high temperatureGC-MS, LC-MS (change in molecular weight and fragmentation), NMR (loss of characteristic cyclobutane signals)
Diastereomers/Epimers Non-stereospecific reagents, harsh conditionsChiral HPLC, NMR (multiple sets of signals)
Over-alkylation/-acylation Excess reagents, prolonged reaction timeLC-MS (higher molecular weight), NMR (disappearance of N-H or O-H protons, new signals for added groups)
Dehydration Products Acid catalysis, heatGC-MS, NMR (appearance of alkene signals)
Friedel-Crafts Adducts Acidic conditions with aromatic substratesLC-MS (addition of cyclobutyl moiety to aromatic), NMR (new aromatic substitution patterns)
Experimental Protocols
Protocol 1: General Procedure for N-Monobenzylation of 3-(Aminomethyl)cyclobutanol
  • Dissolve 3-(aminomethyl)cyclobutanol (1.0 eq) in a suitable solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Add a non-nucleophilic base, for example, Diisopropylethylamine (DIPEA) (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl bromide (1.05 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Note: If over-alkylation is observed, reduce the equivalents of benzyl bromide and/or decrease the reaction time.

Protocol 2: Protection of the Amine with a Boc Group
  • Dissolve 3-(aminomethyl)cyclobutanol (1.0 eq) in a 1:1 mixture of THF and water.

  • Add sodium bicarbonate (NaHCO₃) (2.0 eq).

  • Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture vigorously for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The resulting Boc-protected compound can often be used in the next step without further purification.

Visualizing Reaction Pathways
Diagram 1: Key Reaction Pathways of 3-(Aminomethyl)cyclobutanol

G A 3-(Aminomethyl)cyclobutanol B N-Alkylation/Acylation A->B Electrophile, Base C O-Alkylation/Acylation A->C Electrophile, Base D Ring Opening A->D [M], Acid, or Heat E Dehydration A->E Acid, Heat

Caption: Primary reactive pathways for 3-(aminomethyl)cyclobutanol.

Diagram 2: Troubleshooting Logic for Side Product Formation

G cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Solutions A Unexpected Side Product (LCMS/NMR) B Harsh Conditions (Temp, pH) A->B C Incorrect Stoichiometry A->C D Reactive Functional Group A->D E Lower Temperature/ Milder Reagents B->E F Adjust Reagent Ratios C->F G Use Protecting Groups D->G

Caption: A logical approach to troubleshooting side product formation.

References

  • Alkylation-Terminated Catellani Reactions by Cyclobutanol C–C Cleavage. Organic Letters. [Link]

  • Manganese-Promoted Ring-Opening Hydrazination of Cyclobutanols. ACS Publications. [Link]

  • Pd-Catalyzed Ring-Opening Polymerization of Cyclobutanols through C(sp3)–C(sp3) Bond Cleavage. National Institutes of Health. [Link]

  • Enantioselective Cleavage of Cyclobutanols Through Ir‐Catalyzed C−C Bond Activation: Mechanistic and Synthetic Aspects. National Institutes of Health. [Link]

  • Pd-Catalyzed Ring-Opening Polymerization of Cyclobutanols through C(sp3)–C(sp3) Bond Cleavage. Macromolecules - ACS Publications. [Link]

  • Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. PubMed Central. [Link]

  • Synthesis method of trans-3-aminobutanol.

Sources

Technical Support Center: Optimization of Aminocarbonylation of Cyclobutanols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of palladium-catalyzed aminocarbonylation of cyclobutanols. This guide is designed for researchers, scientists, and professionals in drug development who are working with this powerful yet nuanced transformation. Cyclobutanecarboxamides are valuable structural motifs in medicinal chemistry, but their synthesis via carbonylation of the corresponding cyclobutanols can be challenging due to the inherent ring strain of the four-membered ring.[1]

This document provides in-depth, experience-driven guidance in a question-and-answer format to help you troubleshoot common issues and rationally optimize your reaction conditions for maximal yield and selectivity.

Section 1: Core Principles & Reaction Fundamentals

Before troubleshooting, a firm grasp of the reaction's core components and mechanism is essential. This reaction is a multi-step catalytic process where seemingly minor changes can significantly impact the outcome.

The Palladium Catalytic Cycle

The generally accepted mechanism involves a Pd(0)/Pd(II) cycle. A key challenge is the initial activation of the C–O bond of the alcohol, which is often accomplished in situ.

  • Activation & Oxidative Addition: The cyclobutanol is not directly reactive. It is often activated in situ (e.g., by dehydration to a cyclobutene or formation of a more reactive intermediate), which then undergoes oxidative addition to a Pd(0) complex to form a Pd(II) species.

  • CO Insertion: Carbon monoxide coordinates to the Pd(II) center and subsequently inserts into the palladium-carbon bond to form a palladacyl intermediate.

  • Reductive Elimination: The amine nucleophile attacks the acyl-palladium complex, leading to reductive elimination that forms the desired C-N bond of the amide product and regenerates the active Pd(0) catalyst.

Catalytic Cycle cluster_main Pd(0)/Pd(II) Catalytic Cycle Pd(0)L_n Active Pd(0) Catalyst OxAdd Cyclobutyl-Pd(II)-X L_n Pd(0)L_n->OxAdd Oxidative Addition (Activated Cyclobutanol) CO_Insert Acyl-Pd(II)-X L_n OxAdd->CO_Insert CO Insertion ReductElim CO_Insert->ReductElim Nucleophilic Attack (Amine) & Reductive Elimination ReductElim->Pd(0)L_n Catalyst Regeneration Product Cyclobutane- carboxamide ReductElim->Product

Caption: General catalytic cycle for aminocarbonylation.

Key Reaction Components & Their Roles

Success hinges on the interplay between several key reagents. Understanding their function is the first step in rational optimization.

ComponentRole & Critical Considerations
Palladium Precursor Source of the active catalyst. Common precursors include Pd(OAc)₂, Pd(TFA)₂, and Pd(acac)₂. The choice can influence the ease of reduction to the active Pd(0) state.
Ligand Tunes catalyst activity, stability, and selectivity. This is the most critical parameter for optimization. Bulky, electron-rich phosphine ligands are common. Bidentate ligands like Xantphos are often superior to monodentate ligands (e.g., PPh₃) as their defined bite angles can promote reductive elimination and suppress side reactions.[2][3][4]
Carbon Monoxide (CO) The "C1" source. Supplied as a gas. Pressure is a key variable; higher pressure generally increases the rate of CO insertion but can sometimes favor side reactions like double carbonylation.[5]
Amine The nucleophile. The steric and electronic properties of the amine will affect its nucleophilicity and the rate of reductive elimination.
Solvent Influences solubility, reaction rate, and catalyst stability. Aprotic polar solvents like dioxane, toluene, or DCE are common.
Base (if used) Can act as a neutralizing agent for acidic byproducts or influence catalyst activity. Common bases include organic amines (e.g., Et₃N) or inorganic carbonates. However, some protocols may not require a base.
Activating Agent Facilitates the cleavage of the C-O bond. Since alcohols are poor leaving groups, an activating agent (e.g., an acid or anhydride) may be required to promote the initial oxidative addition step.[6] Some vinylcyclobutanols can rearrange in situ to form reactive dienes.[1][7]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common initial queries and provides a starting point for your experimental design.

Q1: My reaction is not working at all. What are the first things I should check?

A: When facing zero conversion, always start by verifying the fundamentals.

  • Check Your Reagents: Are your solvent and amine anhydrous? Is the palladium precursor from a reliable source and stored correctly? Have your phosphine ligands oxidized?

  • Check Your Setup: Was the system properly purged of oxygen? Palladium(0) is oxygen-sensitive. Ensure all joints are sealed and you have a positive pressure of inert gas (Argon or Nitrogen) before introducing CO.

  • Check CO Delivery: Is your CO cylinder empty or the regulator malfunctioning? Ensure a proper connection and that gas is flowing into the reaction vessel.

Q2: How do I choose the right ligand for my specific cyclobutanol?

A: Ligand selection is empirical but can be guided by principles. Start with a robust, general ligand.

  • For General Robustness: Xantphos is an excellent starting point. Its wide, flexible bite angle is known to stabilize palladium intermediates and promote the desired catalytic turnover in various carbonylation reactions.[2][3][4]

  • For Regioselectivity: The choice of ligand can dramatically influence where the amide group is installed. For example, in certain systems, monodentate phosphines like (4-CF₃C₆H₄)₃P can favor the formation of 1,1-disubstituted products, while bulky bidentate ligands like NI-Xantphos can direct the reaction to form 1,2-disubstituted products.[8]

  • Screening: If the initial choice fails, a screening approach is best. Test a small panel including a monodentate ligand (PPh₃), a standard bidentate ligand (dppf), and a wide-bite-angle ligand (Xantphos).

Q3: What is the typical range for CO pressure and temperature?

A: These parameters are highly interdependent.

  • CO Pressure: Many modern protocols using active catalysts can run at lower pressures (e.g., 1-10 bar).[6] However, some systems may require higher pressures (20-40 bar) to achieve reasonable rates.[8][9] Start with a moderate pressure (e.g., 6-10 bar) and adjust based on results.

  • Temperature: Typically ranges from 80 °C to 110 °C.[3][8] Higher temperatures increase reaction rates but can also promote decomposition of the starting material or catalyst, or favor side reactions like β-hydride elimination. If you observe decomposition, lowering the temperature is a critical first step.[3]

Q4: My starting cyclobutanol appears to be decomposing. What is the likely cause?

A: Cyclobutanols are strained and can be sensitive to the reaction conditions, especially temperature and acidity.[1][7]

  • Thermal Instability: High temperatures (>110-120 °C) can cause ring-opening or rearrangement reactions. Try lowering the temperature.

  • Acid/Base Sensitivity: The palladium precursor (e.g., Pd(TFA)₂) or byproducts can introduce acidity that promotes decomposition. Consider using a milder precursor like Pd(OAc)₂ or adding a non-coordinating base to buffer the reaction.

Section 3: In-Depth Troubleshooting Guides

This section provides systematic workflows to diagnose and solve specific experimental problems.

Problem 1: Low or No Conversion of Starting Material

Symptom: Analysis (TLC, GC/MS, NMR) of the crude reaction mixture shows predominantly unreacted cyclobutanol.

This issue typically points to a problem with catalyst activation or one of the key steps in the catalytic cycle.

Troubleshooting_Low_Conversion start Low / No Conversion q1 Is the Catalyst System Active? (Run a known, reliable reaction) start->q1 sol1 Problem: Reagent/Setup Issue - Check inert atmosphere technique. - Use fresh, high-purity Pd precursor & ligand. - Ensure solvent/amine are anhydrous. q1->sol1 No q2 Is the C-O Bond Being Activated? q1->q2 Yes sol2 Problem: Inefficient Activation - Add a catalytic amount of an anhydride or acid (e.g., TsOH). - Screen different Pd precursors (e.g., Pd(TFA)₂ can be more activating). q2->sol2 No q3 Is CO Insertion the Limiting Step? q2->q3 Yes sol3 Problem: Poor CO Incorporation - Increase CO pressure incrementally (e.g., 10 bar -> 20 bar). - Ensure vigorous stirring for good gas-liquid mixing. - Check for leaks in the reactor. q3->sol3 No end Reaction Optimized q3->end Yes

Caption: Troubleshooting workflow for low conversion.

Detailed Solutions for Low Conversion:

  • Possible Cause: Catalyst Inactivity

    • The "Why": The active Pd(0) species must be formed in situ from the Pd(II) precursor, and it is highly susceptible to oxidation. Trace oxygen can kill the catalyst before the reaction starts. Similarly, phosphine ligands can be oxidized to phosphine oxides, which do not coordinate effectively to the palladium center.

    • Solutions:

      • Improve Inert Technique: Use Schlenk line or glovebox techniques. Ensure solvents are properly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30+ minutes).

      • Use a Pre-catalyst: Consider using a more advanced, air-stable palladacycle precatalyst which can generate the active Pd(0) species more reliably at lower temperatures.[10]

      • Verify Reagent Quality: Purchase ligands and precursors from reputable suppliers. If in doubt, use a fresh bottle.

  • Possible Cause: Inefficient C-O Bond Activation

    • The "Why": The hydroxyl group of an alcohol is a poor leaving group. Oxidative addition of the C-O bond to Pd(0) is energetically unfavorable without prior activation.

    • Solutions:

      • Catalytic Anhydride Activation: Adding a catalytic amount of a carboxylic anhydride can activate the alcohol in situ, facilitating the reaction even at low CO pressures.[6]

      • Acid Catalysis: For some substrates, particularly vinylcyclobutanols, a catalytic amount of acid (e.g., TsOH) can promote the formation of a more reactive diene intermediate.[1][7]

      • Alternative Precursors: Switching from Pd(OAc)₂ to a more Lewis acidic precursor like Pd(TFA)₂ can sometimes aid in the activation step.[8]

Problem 2: Low Selectivity / Formation of Side Products

Symptom: The desired amide is formed, but significant amounts of byproducts are observed, complicating purification and lowering the yield.

Common Side Products and Initial Solutions

Side ProductStructure/DescriptionLikely CauseSuggested Action
Elimination Product Cyclobutene or related olefinβ-hydride elimination from the Pd-alkyl intermediate is competing with CO insertion or reductive elimination.Lower the reaction temperature. Switch to a bulkier, more electron-donating ligand (e.g., Xantphos) to sterically hinder elimination and accelerate reductive elimination.
Ring-Opened Product Linear or rearranged amidesThe high ring strain of the cyclobutane makes it susceptible to cleavage under harsh conditions.Lower the reaction temperature. Use a less acidic palladium precursor. Avoid strongly coordinating solvents that might favor ring-opening pathways.
Double Carbonylation α-KetoamideHigh CO concentration/pressure and certain ligand/solvent combinations can favor a second CO insertion.[9]Reduce CO pressure.[9] Change the ligand; Xantphos often favors mono-carbonylation while PPh₃ can sometimes promote double carbonylation.[9]

Section 4: Recommended Experimental Protocols

Use these validated starting procedures as a baseline for your optimization efforts.

Protocol 1: General Screening for Aminocarbonylation

This protocol provides a reliable starting point for a new cyclobutanol substrate.

Materials:

  • Palladium(II) acetate [Pd(OAc)₂]

  • Xantphos

  • Cyclobutanol substrate (1.0 equiv)

  • Amine (1.5 equiv)

  • 1,4-Dioxane (anhydrous)

  • Carbon Monoxide (lecture bottle or cylinder)

Procedure:

  • To a dried Schlenk tube or pressure vessel equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol%) and Xantphos (2.4 mol%).

  • Seal the vessel and evacuate and backfill with argon three times.

  • Under a positive pressure of argon, add the cyclobutanol substrate (e.g., 0.5 mmol) and anhydrous 1,4-dioxane (to achieve a ~0.2 M concentration).

  • Add the amine (0.75 mmol) via syringe.

  • Seal the vessel tightly. Pressurize with carbon monoxide to 6 bar.

  • Place the vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • After cooling to room temperature, carefully vent the excess CO in a fume hood.

  • Analyze the crude reaction mixture by TLC, GC-MS, or ¹H NMR by taking a small aliquot.

  • If conversion is observed, proceed with a standard aqueous workup and chromatographic purification.

This general protocol can be adapted to screen other ligands, solvents, temperatures, and CO pressures to find the optimal conditions for your specific substrate.

References

  • Kolin, J. A., et al. (2010). Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos.

  • Kolin, J. A., et al. (2010). Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos. The Journal of Organic Chemistry. [Link]

  • Wang, X., et al. (2023). Synthesis of α-Substituted β,γ-Unsaturated Cyclobutanecarboxamides via Palladium-Catalyzed Aminocarbonylation of Vinylcyclobutanols. Organic Letters. [Link]

  • Daugulis, O., et al. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. [Link]

  • Haynes, A., et al. (2013). Mechanistic Study of Rhodium/xantphos-Catalyzed Methanol Carbonylation. Organometallics. [Link]

  • Kolin, J. A., et al. (2010). ChemInform Abstract: Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos. ResearchGate. [Link]

  • Wang, X., et al. (2023). Synthesis of α‑Substituted β,γ-Unsaturated Cyclobutanecarboxamides via Palladium-Catalyzed Aminocarbonylation of Vinylcyclobutanols.

  • Skoda-Földes, R., et al. (2012). High-efficiency aminocarbonylation by introducing CO to a pressurized continuous flow reactor. PubMed. [Link]

  • Wilson, T. C., et al. (2020). Reactive Palladium–Ligand Complexes for C-Carbonylation at Ambient Pressure: A Breakthrough in Carbon-11 Chemistry. ResearchGate. [Link]

  • Skoda-Földes, R., et al. (2012). High-Efficiency Aminocarbonylation by Introducing CO to a Pressurized Continuous Flow Reactor. ResearchGate. [Link]

  • Wu, X-F., et al. (2014). Design and Development of Ligands for Palladium-Catalyzed Carbonylation Reactions. Thieme. [Link]

  • Török, G., et al. (2020). Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation.

  • Schelwies, M., et al. (2021). Palladium-Catalyzed Low Pressure Carbonylation of Allylic Alcohols by Catalytic Anhydride Activation. PubMed. [Link]

  • Kollár, L., et al. (2011). Influence of the temperature and CO pressure on double carbonylation... ResearchGate. [Link]

  • van Leeuwen, P. W. N. M., et al. (1994). Ligand Effects in the Palladium-Catalyzed Reductive Carbonylation of Nitrobenzene. Organometallics. [Link]

  • Zhang, Z., et al. (2023). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. ResearchGate. [Link]

  • Krische, M. J., et al. (2014). Activation of Alcohols with Carbon Dioxide: Intermolecular Allylation of Weakly Acidic Pronucleophiles. Organic Letters. [Link]

  • Organic Chemistry Explained. (2019). Carboxylic Acids to Alcohols, Part 6: In Situ Activation. YouTube. [Link]

  • Wu, X-F., et al. (2020). Palladium-catalyzed oxidative dehydrogenative carbonylation reactions using carbon monoxide and mechanistic overviews. RSC Publishing. [Link]

  • GSK. (n.d.). Direct Alcohol Activation. Wordpress. [Link]

  • Hu, Q., et al. (2017). Effect of (a) temperature and (b) time for carbonylation reaction... ResearchGate. [Link]

  • Frontier, A. (2026). How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]

  • Findlater, M., et al. (2021). Catalyst Carbonylation: A Hidden, but Essential, Step in Reaction Initiation. RSC Publishing. [Link]

  • Sardana, V., et al. (2024). Mechanistic Study of Photochemical Aminocarbonylation of Alkyl Iodides Catalyzed by a Palladium Catalyst Using Experimental and Computational Methods.

  • Gonsalvi, L., et al. (2022). Mechanism of aminocarbonylation reaction. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by aminocarbonylation. Organic Chemistry Portal. [Link]

  • Sardana, V., et al. (2024). Mechanistic Study of Photochemical Aminocarbonylation of Alkyl Iodides Catalyzed by a Palladium Catalyst Using Experimental and Computational Methods. The Journal of Organic Chemistry. [Link]

  • Buchwald, S. L., et al. (2014). Mild Pd-Catalyzed Aminocarbonylation of (Hetero)Aryl Bromides with a Palladacycle Precatalyst. Organic Letters. [Link]

  • Zhang, Z., et al. (2023). Scope of aminocarbonylation toward 1,1-substituted cyclobutanecarboxamides Reaction conditions. ResearchGate. [Link]

  • Zhang, Z., et al. (2023). Cyclobutanols scope of aminocarbonylation toward 1,2-substituted... ResearchGate. [Link]

Sources

Resolving solubility issues of 3-(Aminomethyl)cyclobutanol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Resolving Common Solubility Challenges

Welcome to the technical support center for 3-(Aminomethyl)cyclobutanol derivatives. This guide is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility issues with this class of compounds. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your experimental workflow.

The unique structure of 3-(Aminomethyl)cyclobutanol derivatives, featuring a primary amine, a hydroxyl group, and a compact cyclobutane ring, presents a specific set of physicochemical challenges. This guide provides a systematic approach to diagnosing and resolving these issues.

Part 1: Frequently Asked Questions (FAQs)

Q1: My 3-(Aminomethyl)cyclobutanol derivative won't dissolve in aqueous buffers (e.g., PBS) at neutral pH. What is the likely cause?

This is the most common issue encountered with this compound class. The primary aminomethyl group is basic. At neutral pH (around 7.4), a significant portion of the amine groups will be protonated (R-CH₂NH₃⁺), making the molecule a cation. While this charged form is generally more water-soluble than the neutral form, its solubility is highly dependent on the counter-ion present in the solution and the overall ionic strength. If the compound was synthesized and isolated as a free base, its intrinsic solubility in pure water or neutral buffers can be very low because the neutral form is less polar.

The core issue is the equilibrium between the charged, more soluble form and the neutral, less soluble form. At neutral pH, you are often in a transitional zone where neither form is overwhelmingly dominant, which can lead to poor dissolution.

Q2: I observed precipitation when I diluted my DMSO stock solution into an aqueous buffer. How can I prevent this?

This phenomenon is known as "antisolvent precipitation." Your compound is likely highly soluble in a polar aprotic solvent like DMSO, but this solubility does not translate to aqueous systems. When a concentrated DMSO stock is introduced into a large volume of buffer, the DMSO concentration rapidly drops. The compound, now in a predominantly aqueous environment, crashes out of solution because the aqueous buffer cannot maintain the high concentration that was possible in DMSO.

To mitigate this, you should:

  • Lower the stock concentration: Using a less concentrated DMSO stock can sometimes prevent precipitation upon dilution.

  • Modify the final solvent composition: Ensure the final solution contains a sufficient percentage of a co-solvent (like DMSO or ethanol) to maintain solubility. A final DMSO concentration of 1-5% is often a good starting point, but this must be optimized.

  • Change the order of addition: Sometimes, slowly adding the buffer to the DMSO stock while vortexing can prevent localized concentration gradients that trigger precipitation.

Q3: Would converting my compound to a salt form improve its aqueous solubility?

Absolutely. For a basic compound like a 3-(Aminomethyl)cyclobutanol derivative, salt formation is one of the most effective and widely used strategies to enhance aqueous solubility and dissolution rate. By reacting the basic amine with an acid, you form a salt where the molecule is permanently in its cationic (protonated) state. This ionic character dramatically increases its interaction with polar water molecules.

Common salt forms for basic drugs include hydrochloride (HCl), sulfate, mesylate, and tartrate salts. The choice of the counter-ion is critical and can significantly impact not only solubility but also stability, hygroscopicity, and crystallinity. A salt screening study is a standard practice in early drug development to identify the optimal salt form.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides systematic workflows to diagnose and solve solubility problems.

Guide 1: Systematic pH-Solubility Profiling

Objective: To determine the solubility of your compound as a function of pH and identify the optimal pH range for dissolution.

Rationale: The Henderson-Hasselbalch equation governs the ionization of the primary amine. By shifting the pH to be at least 2 units below the pKa of the amine, you can ensure that >99% of the compound exists in the more soluble, protonated form. This experiment is fundamental to understanding your molecule's behavior.

Experimental Protocol:

  • Preparation of Buffers: Prepare a series of buffers covering a pH range from 2 to 10 (e.g., citrate for pH 2-4, phosphate for pH 5-8, borate for pH 9-10).

  • Equilibrium Solubility Measurement:

    • Add an excess amount of the solid compound to a known volume of each buffer in separate vials. Ensure enough solid is added so that some remains undissolved.

    • Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is ideal.

    • After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

    • Carefully collect an aliquot of the clear supernatant.

    • Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • Data Analysis: Plot the measured solubility (e.g., in mg/mL or µM) on a logarithmic scale against the pH.

Expected Outcome & Interpretation:

You should observe a solubility profile where solubility is high at low pH and decreases sharply as the pH approaches and surpasses the pKa of the aminomethyl group.

Data Presentation Example:

pHBuffer SystemSolubility (µg/mL)
2.0Citrate> 2000
4.0Citrate1850
6.0Phosphate450
7.4Phosphate (PBS)85
8.5Phosphate15
10.0Borate< 5 (Free Base)

Troubleshooting Workflow: pH Adjustment

This diagram illustrates the decision-making process for using pH to solve solubility issues.

G cluster_0 Solubility Troubleshooting Workflow Start Compound Insoluble in Neutral Buffer (pH 7.4) CheckPKa Is the pKa of the aminomethyl group known? Start->CheckPKa MeasurePKa Perform pKa Determination (e.g., potentiometric titration) CheckPKa->MeasurePKa No AdjustPH Adjust buffer pH to be 2 units below pKa CheckPKa->AdjustPH Yes MeasurePKa->AdjustPH TestSolubility Re-test Solubility AdjustPH->TestSolubility Success Solubility Issue Resolved TestSolubility->Success Soluble CoSolvent Proceed to Co-Solvent Screening Guide TestSolubility->CoSolvent Insoluble

Caption: Decision workflow for pH-based solubility enhancement.

Guide 2: Co-Solvent and Excipient Screening

Objective: To identify a solvent system or formulation aid that can increase the solubility of the compound for in vitro assays or pre-clinical formulations.

Rationale: When pH adjustment is not feasible or sufficient, co-solvents can be used to modify the polarity of the bulk solvent, reducing its ability to force the non-polar parts of your molecule out of solution. Excipients like cyclodextrins can encapsulate the drug molecule, presenting a hydrophilic exterior to the aqueous environment.

Protocol: Small-Scale Co-Solvent Screen

  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents. Common choices include:

    • Ethanol

    • Propylene Glycol (PG)

    • Polyethylene Glycol 400 (PEG 400)

    • Dimethyl Sulfoxide (DMSO) (for in vitro use)

  • Prepare Binary Systems: Create a series of aqueous buffer solutions (at a fixed, relevant pH) containing varying percentages of each co-solvent (e.g., 5%, 10%, 20%, 30% v/v).

  • Measure Solubility: Perform the equilibrium solubility measurement as described in Guide 1 for each co-solvent mixture.

  • Data Analysis: Plot solubility against the percentage of co-solvent for each system to determine the most effective agent and the required concentration.

Protocol: Cyclodextrin Screening

  • Select Cyclodextrins: Use common derivatives like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Sulfobutylether-β-Cyclodextrin (SBE-β-CD, Captisol®).

  • Prepare Solutions: Create solutions of the cyclodextrin in your desired aqueous buffer at various concentrations (e.g., 1%, 5%, 10%, 20% w/v).

  • Measure Solubility: Determine the compound's solubility in each cyclodextrin solution.

  • Data Analysis: Plot solubility against cyclodextrin concentration. A linear relationship (an AL-type phase solubility diagram) indicates the formation of a soluble 1:1 complex.

Mechanism of Co-solvency and Encapsulation

This diagram shows how co-solvents and cyclodextrins improve solubility.

G cluster_0 Mechanism of Solubility Enhancement cluster_1 Co-Solvent Action cluster_2 Cyclodextrin Encapsulation NodeA Poorly Soluble Drug in Water NodeB Water molecules have high intermolecular cohesion (H-bonds) NodeA->NodeB experiences NodeC Co-solvent (e.g., Ethanol) disrupts water cohesion, reduces solvent polarity NodeB->NodeC is modified by NodeD Drug molecule can now be accommodated in the mixture NodeC->NodeD NodeE Poorly Soluble Drug in Water NodeG Non-polar part of drug partitions into the interior NodeE->NodeG NodeF Cyclodextrin (toroid shape) has a hydrophobic interior and hydrophilic exterior NodeF->NodeG NodeH Soluble Drug-Cyclodextrin Inclusion Complex is formed NodeG->NodeH

Caption: Contrasting mechanisms of co-solvents and cyclodextrins.

References

  • Strickley, R. G. Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 2004 , 21(2), 201–230. [Link]

  • Stahl, P. H.; Nakamo, M. Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH, 2008 . [Link]

  • Serajuddin, A. T. M. Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 2007 , 59(7), 603–616. [Link]

  • Loftsson, T.; Brewster, M. E. Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 1996 , 85(10), 1017–1025. [Link]

  • CyDex Pharmaceuticals. CAPTISOL® Technology. [Link]

Technical Support Center: Synthesis of 3-Borylated Cyclobutanols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The cyclobutane motif is of increasing importance in medicinal chemistry, providing a rigid, three-dimensional, sp³-rich scaffold that allows researchers to "escape flatland" and explore novel chemical space.[1][2] The development of methods to synthesize these structures with functional handles for further elaboration is therefore highly valuable. A key advancement in this area is the formal [3+1]-cycloaddition to generate 3-borylated cyclobutanols, which possess both a hydroxyl (OH) and a boronic ester (Bpin) group for orthogonal functionalization.[2][3]

This reaction, which couples lithiated 1,1-diborylalkanes with epihalohydrins or their derivatives, is elegant and powerful. However, the formation of a strained four-membered ring is inherently challenging due to high entropic and stereoelectronic barriers.[1][3][4] This guide serves as a technical support center for researchers, scientists, and drug development professionals encountering common issues in the synthesis of these valuable building blocks. It is structured in a question-and-answer format to directly address specific problems and provide solutions grounded in mechanistic understanding and field-proven data.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of 3-borylated cyclobutanols, from low yields to poor stereoselectivity.

Q1: My reaction is giving a very low yield or has failed completely. What are the likely causes?

This is the most frequent issue, and its solution often lies in ensuring the correct synergy between the nucleophile, electrophile, and the specific additives required.

A1.1: Mismatch Between Substrate and Metal Additive The electronic nature of the substituent on your 1,1-diborylalkane starting material dictates the optimal reaction conditions, particularly the choice of metal salt. There is no one-size-fits-all condition.

  • Aryl-Substituted 1,1-diborylalkanes: These are the most robust substrates. They react well in the presence of various Zinc (II) salts like ZnCl₂, Zn(OTf)₂, and especially Zn(CN)₂.[1][2] In fact, these substrates can even form the product without any metal additive, although the yield and reproducibility are significantly improved with one.[3][4] The role of the Zn(II) salt is likely to sequester reactive organolithium species, preventing side reactions.[1][4]

  • Alkyl- or Non-Substituted 1,1-diborylalkanes: These substrates are notoriously challenging and do not react efficiently under the Zn(II)-promoted conditions.[1][3] For these less stabilized nucleophiles, a copper salt like Copper(I) chloride (CuCl) is required to achieve moderate to good yields.[1][3]

Table 1: Substrate and Recommended Metal Additive

1,1-Diborylalkane Substituent (R)Recommended Metal SaltTypical Yield RangeCitation(s)
Aryl (e.g., Phenyl, Anisyl)Zn(CN)₂, ZnCl₂Good to Excellent (60-96%)[1][2]
HCuCl (required)Good (72%)[1][3]
Simple Alkyl (e.g., Benzyl)CuCl (required)Inefficient to Low (0-30%)[1][3]
Alkyl with Directing GroupCuCl (required)Moderate (30-50%)[1]

A1.2: Incorrect Solvent System The choice of solvent is critical. The reaction requires a polar, coordinating solvent to support the ionic intermediates.

  • Optimal Solvent: Tetrahydrofuran (THF) is the solvent of choice and has been shown to be highly effective.[1]

  • Problematic Solvents: Using a non-polar, non-coordinating solvent such as toluene will completely shut down the reaction.[1][2] Reactivity can be partially rescued by the addition of a highly polar additive like HMPA, but the yields are generally lower than those achieved in pure THF.[2]

A1.3: Inefficient Generation of the Nucleophile The active nucleophile is a lithiated 1,1-diborylalkane, typically generated in situ by deprotonation with a strong base like lithium diisopropylamide (LDA). Incomplete deprotonation will lead to unreacted starting material and low yields.

  • Best Practice: Always use freshly prepared LDA from recently titrated n-butyllithium (nBuLi) and diisopropylamine.[5] This ensures the base is active and used in the correct stoichiometry.

Q2: My crude reaction mixture shows significant side products. How can I identify and minimize them?

The formation of side products, sometimes accounting for 5-30% of the material, is a common problem arising from alternative reaction pathways of the key alkoxide intermediate.[2]

A2.1: Identifying the Common Culprits Based on mechanistic studies, three major side products have been identified:[2][3]

  • Direct Substitution Product: Resulting from the direct SN2 displacement of the halide or leaving group on the electrophile by the lithiated diborylalkane without subsequent cyclization.

  • Epoxide Formation: Arising from the intramolecular cyclization of the intermediate alkoxide back onto the carbon that was attacked, re-forming an epoxide.

  • Semipinacol Rearrangement Products: The alkoxide intermediate can undergo rearrangement, leading to constitutional isomers of the desired product.

A2.2: Minimizing Side Reactions through Optimization The key to suppressing these side pathways is to promote the desired intramolecular cyclization. This is best achieved by careful selection of the metal additive.

  • Screen Metal Salts: While ZnCl₂ is a good starting point, it has been shown that Zn(CN)₂ is particularly effective , in some cases boosting the yield to 96% and a 6:1 diastereomeric ratio (d.r.), indicating a cleaner and more selective reaction.[1][2] The cyanide anion may play a beneficial role as a Lewis base to facilitate the key deborylation and cyclization step.[1] If one Zn salt gives poor results, it is highly recommended to screen others (e.g., Zn(OTf)₂).

Troubleshooting Workflow

The following flowchart provides a logical path for diagnosing and solving common issues in the synthesis.

G Troubleshooting Flowchart for 3-Borylated Cyclobutanol Synthesis start Analyze Crude Reaction (e.g., by ¹H NMR) dp1 Major Species Observed? start->dp1 out1 High Yield of Desired Product dp1->out1 Product out2 Mostly Unreacted Starting Materials dp1->out2 Starting Materials out3 Significant Side Products (>10%) dp1->out3 Side Products out4 Poor Diastereoselectivity (d.r. < 3:1) dp1->out4 Low d.r. Product dp2 Substrate Type? act1 Action: Verify Nucleophile Generation (Check base quality/titration). Verify solvent is THF. dp2->act1 Aryl-Substituted act2 Action: Re-evaluate Metal Additive. Switch to CuCl. dp2->act2 Alkyl / H out2->dp2 act3 Action: Optimize Metal Additive. Screen Zn(CN)₂ or Zn(OTf)₂. Consider temperature control. out3->act3 act4 Action: Change Metal Additive. Zn(CN)₂ often gives better d.r. than ZnCl₂ or CuCl. out4->act4

Caption: A decision-making flowchart for troubleshooting common synthesis problems.

Q3: The diastereoselectivity of my product is poor. How can I improve it?

For reactions that produce diastereomers, the ratio is highly dependent on the reaction conditions.

A3.1: The Critical Role of the Metal Additive The metal cation influences the transition state of the cyclization. As a result, changing the metal can have a pronounced effect on the d.r.

  • Example: In the synthesis of the parent phenyl-substituted 3-borylated cyclobutanol, using Zn(CN)₂ afforded a 6:1 d.r. , whereas switching to CuCl diminished the selectivity to 2:1 .[1][3] Therefore, if selectivity is an issue, screening different metal additives should be the first course of action.

A3.2: Leverage Substrate Control If your synthesis allows for it, using a substituted epihalohydrin can offer excellent stereochemical control.

  • It has been demonstrated that when 1-substituted epibromohydrins are used, the reaction proceeds to give only a single diastereomer .[3] The stereochemistry of the starting epoxide directly dictates the final product stereochemistry (syn-epoxides give trans-cyclobutanols, and anti-epoxides give cis-cyclobutanols).[3]

Section 2: Frequently Asked Questions (FAQs)

FAQ 1: What is the general mechanism for this reaction? The reaction is a formal [3+1] cycloaddition that proceeds via a two-step sequence:

  • Nucleophilic Attack: The lithiated 1,1-diborylalkane attacks one of the carbons of the epoxide, leading to a ring-opening that generates a lithium alkoxide intermediate.[1][3]

  • Intramolecular Cyclization: The newly formed alkoxide acts as an internal Lewis base. It coordinates to one of the boron atoms, which facilitates the cleavage of a C-B bond and an intramolecular SN2 reaction to close the four-membered ring, forming the C-C bond and displacing the halide or other leaving group.[1]

G Simplified Reaction Mechanism cluster_0 Step 1: Ring Opening cluster_1 Step 2: Cyclization A Lithiated 1,1-diborylalkane C Alkoxide Intermediate A->C SN2 Attack B Epihalohydrin B->C D Alkoxide Intermediate E 3-Borylated Cyclobutanol D->E Intramolecular SN2 (Lewis Base Assisted)

Caption: A simplified two-step mechanism for the [3+1] cycloaddition.

FAQ 2: Can I use electrophiles other than epibromohydrin? Yes. The reaction is compatible with a range of C3-biselectrophiles. Epichlorohydrins work well, and epoxy derivatives such as epoxy mesylates and tosylates are also competent substrates.[3] It is worth noting that reactions with epoxy mesylates were shown to benefit from the addition of one equivalent of LiBr.[3][4]

FAQ 3: I need to synthesize an enantioenriched cyclobutanol. Is this method suitable? Absolutely. This method is excellent for stereospecific synthesis. The reaction proceeds with very high levels of enantiospecificity (>98% es).[1][2][4][6] If you start with an enantioenriched epibromohydrin, the stereochemical information will be directly and faithfully transferred to the final cyclobutanol product.[2]

Section 3: Optimized Experimental Protocol

The following is a representative protocol for a high-yielding synthesis of a 3-borylated cyclobutanol, adapted from the literature.[1][2]

Synthesis of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-phenylcyclobutanol

  • Preparation of LDA: To a flame-dried flask under N₂ at -78 °C, add anhydrous THF followed by diisopropylamine (1.3 equiv.). Add n-butyllithium (1.3 equiv., freshly titrated) dropwise and stir the resulting solution for 30 minutes at -78 °C.

  • Formation of Nucleophile: In a separate flame-dried flask under N₂, dissolve 2-(phenyl(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 equiv.) in anhydrous THF. Cool the solution to -78 °C. Add the pre-formed LDA solution dropwise to this flask and stir for 1 hour at -78 °C.

  • Addition of Metal and Electrophile: To the solution of the lithiated nucleophile, add Zn(CN)₂ (0.2 equiv.) as a solid in one portion. Stir for 10 minutes. Then, add epibromohydrin (1.2 equiv.) dropwise.

  • Reaction: After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature. Then, heat the reaction mixture to 60 °C and stir for 12-16 hours.

  • Workup and Purification: Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the title compound.

References

  • McDonald, T. R.; Rousseaux, S. A. L. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Chemical Science, 2023, 14, 963-969. [Link]

  • Rousseaux, S. A. L. et al. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Royal Society of Chemistry, 2022. [Link]

  • McDonald, T. R.; Rousseaux, S. A. L. Synthesis of 3-Borylated Cyclobutanols from Epihalohydrins or Epoxy Alcohol Derivatives. ChemRxiv, 2022. [Link]

  • McDonald, T. R.; Rousseaux, S. A. L. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Chemical Science, 2023, 14, 963-969. [Link]

  • McDonald, T. R.; Rousseaux, S. A. L. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Chemical Science (RSC Publishing). [Link]

  • McDonald, T. R.; Rousseaux, S. A. L. Synthesis of 3-Borylated Cyclobutanols from Epihalohydrins or Epoxy Alcohol Derivatives. ChemRxiv, 2022. [Link]

  • McDonald, T. R. et al. Synthesis of Borylated (Aminomethyl)cyclopropanes Using C1–Bisnucleophiles. Organic Letters, 2024, 26, 3822–3827. [Link]

Sources

Technical Support Center: Analysis of Byproducts in Cyclobutane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cyclobutane synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges in the synthesis of cyclobutane rings. The inherent ring strain and diverse synthetic methodologies make byproduct formation a common issue. This resource provides a structured approach to identifying, minimizing, and understanding these unwanted side reactions.

Section 1: Photochemical [2+2] Cycloadditions

Photochemical [2+2] cycloadditions are powerful methods for constructing four-membered rings by leveraging the excited states of alkenes or enones.[1] However, the high energy input can also open pathways to numerous side reactions.

Frequently Asked Questions & Troubleshooting

Q1: My [2+2] photocycloaddition is giving a low yield of the desired cyclobutane and forming significant amounts of oligomers/polymers. What is the cause and how can I fix it?

A1: This is a classic problem where intermolecular reactions compete with the desired cycloaddition. Oligomerization or polymerization arises when an excited molecule reacts with multiple ground-state molecules in succession rather than forming the desired dimer.

  • Causality: The primary drivers are concentration and reaction kinetics. At high concentrations, the probability of an excited molecule encountering another reactive partner before cyclization or deactivation increases significantly. For substrates tethered by a linker, if the linker is too long or rigid, it can favor intermolecular reactions over the desired intramolecular cyclization.[2][3]

  • Troubleshooting Steps:

    • Concentration Control: The most effective strategy is to perform the reaction under high-dilution conditions. By significantly lowering the concentration of the reactants, you decrease the rate of intermolecular reactions, giving the intramolecular process a kinetic advantage. Monitor reaction progress by TLC or GC-MS to avoid unnecessarily long reaction times which can also lead to byproduct formation.[4]

    • Solvent Choice: Ensure your solvent fully dissolves the starting material. Suspended particles can create localized areas of high concentration. The solvent should also be photochemically inert at the wavelength used.

    • Degassing: Oxygen is a known quencher of triplet excited states, which are often intermediates in these reactions.[4] Thoroughly degas your solvent using a nitrogen or argon stream, or by employing freeze-pump-thaw cycles.

    • Flow Chemistry: For scaling up, consider a continuous flow reactor. The high surface-area-to-volume ratio improves irradiation efficiency and temperature control, which can enhance selectivity and reduce polymerization.[2][3]

Q2: My reaction mixture contains significant amounts of the starting alkene's cis/trans isomer and other unidentified products instead of the cyclobutane adduct. What is happening?

A2: This points to competing photochemical pathways that dissipate the excited state energy without leading to cycloaddition.

  • Causality:

    • Cis-Trans Isomerization: The excited state of an alkene often has a lower barrier to rotation around the C=C bond than the ground state. This allows for rapid isomerization, which can compete with the cycloaddition.[4]

    • Norrish Type II Reaction: If your substrate is a ketone with an accessible gamma-hydrogen, it can undergo an intramolecular hydrogen abstraction to form a 1,4-biradical.[5][6] This biradical can either cyclize to a cyclobutanol (the Yang cyclization) or cleave to form an enol and an alkene—a common side reaction.[6][7]

  • Troubleshooting & Identification:

    • Mechanism-Specific Solutions: If Norrish Type II is suspected, consider modifying the substrate to remove or block the gamma-hydrogens. The choice of solvent can also influence the ratio of Yang cyclization to cleavage, with polar solvents sometimes favoring different pathways.[8]

    • Use a Photosensitizer: For reactions that proceed inefficiently via direct irradiation, a triplet sensitizer (e.g., benzophenone, acetone) can be used.[4] This populates the triplet excited state of the alkene, which may have different reactivity and selectivity profiles, potentially favoring cycloaddition over isomerization.

    • Wavelength Control: Ensure the wavelength of your UV lamp is appropriate for exciting the desired chromophore.[4] Using a broad-spectrum lamp when a specific wavelength is needed can excite other parts of the molecule, leading to undesired reactions.


Workflow: Troubleshooting Low Yield in Photochemical [2+2] Reactions

This diagram outlines a systematic approach to diagnosing and solving low-yield issues in photocycloadditions.

G start Low Yield or Byproduct Formation check_conc Is Reaction Concentrated (>0.01 M)? start->check_conc check_degas Was Solvent Properly Degassed? check_conc->check_degas No high_dilution Action: Implement High-Dilution Conditions check_conc->high_dilution  Yes check_competing Identify Byproducts (NMR, GC-MS) check_degas->check_competing Yes degas_protocol Action: Degas Solvent (N2/Ar sparge, F-P-T) check_degas->degas_protocol No is_isomer Cis/Trans Isomerization? check_competing->is_isomer end_good Yield Improved high_dilution->end_good degas_protocol->end_good is_norrish Norrish II / Yang Products Detected? is_isomer->is_norrish No use_sensitizer Action: Add Triplet Sensitizer (e.g., Benzophenone) is_isomer->use_sensitizer Yes modify_substrate Action: Modify Substrate (Block γ-hydrogens) is_norrish->modify_substrate Yes is_norrish->end_good No (Re-evaluate Substrate) use_sensitizer->end_good modify_substrate->end_good

A systematic workflow for troubleshooting low yields.

Section 2: Thermal & Metal-Catalyzed [2+2] Cycloadditions

While thermally initiated [2+2] cycloadditions are often forbidden by Woodward-Hoffmann rules, they can proceed with activated substrates like ketenes or through metal-catalyzed pathways.[1][9] These methods present their own unique sets of byproducts.

Frequently Asked Questions & Troubleshooting

Q1: My thermal cycloaddition using a ketene is producing a complex mixture, and I'm not getting the expected cyclobutanone. What are the likely side reactions?

A1: Ketenes are highly reactive and prone to dimerization and other side reactions if not generated and consumed efficiently.

  • Causality: The primary side reaction is the [2+2] dimerization of the ketene itself to form a cyclobutane-1,3-dione, which can then react further. If the ketene is generated in situ (e.g., from an acyl chloride and a base), any excess base can also catalyze other reactions.

  • Troubleshooting Steps:

    • Control Stoichiometry: Ensure the alkene partner is present in a slight excess and that the ketene is generated slowly in situ so that its steady-state concentration remains low. This favors the reaction with the alkene over self-dimerization.

    • Temperature Management: While these are "thermal" reactions, excessive heat can promote decomposition and other undesired pathways. Maintain the lowest temperature that allows for a reasonable reaction rate.

    • Purification of Reagents: Impurities in the starting materials or solvents, especially water or alcohols, can react with the ketene to form carboxylic acids or esters, quenching the desired cycloaddition.[10]

Q2: My transition-metal-catalyzed reaction is stalled or has very low conversion. How do I know if the catalyst is the problem?

A2: Low conversion in metal-catalyzed reactions often points to catalyst deactivation or inhibition.[10]

  • Causality: Catalysts can be "poisoned" by impurities like water, oxygen, or sulfur-containing compounds.[10] The active catalytic species may also be unstable under the reaction conditions, leading to decomposition or aggregation.[10]

  • Troubleshooting Steps:

    • Inert Atmosphere: Ensure all manipulations are performed under a strictly inert atmosphere (argon or nitrogen), especially if using air-sensitive catalysts.[10]

    • Solvent and Reagent Purity: Use anhydrous, degassed solvents and purify substrates to remove potential catalyst poisons.

    • Test Catalyst Activity: If a reaction stalls, adding a fresh portion of the catalyst can help determine if deactivation is the issue. If the reaction restarts, catalyst instability is the likely culprit.[10] Consider screening different ligands or catalyst precursors that may offer greater stability.


Data Summary: Common Byproducts and Analytical Signatures

The following table summarizes common byproducts and the key analytical techniques used for their identification.

Synthesis MethodCommon Byproduct(s)Primary Analytical Technique(s)Key Spectroscopic Signature(s)
Photochemical [2+2] Oligomers/PolymersGPC/SEC, MALDI-TOF MSBroad molecular weight distribution; repeating monomer units.
cis/trans IsomersGC-MS, 1H NMRDifferent retention times; distinct coupling constants for vinyl protons.
Norrish Type II ProductsLC-MS, 1H & 13C NMRPresence of new alkene and carbonyl signals; cyclobutanol hydroxyl peak.[6]
Thermal (Ketene) [2+2] Ketene DimerIR, 13C NMRStrong C=O stretch around 1780-1800 cm-1; characteristic dione carbonyl carbons.
Metal-Catalyzed [2+2] Alkene IsomersGC-MS, 1H NMRShift in vinyl proton signals and coupling constants.
Dimerization/OligomerizationGC-MS, GPC/SECPeaks corresponding to multiples of the monomer molecular weight.

Section 3: Experimental Protocols

Protocol: GC-MS Analysis for Byproduct Profiling

This protocol provides a general method for analyzing the crude reaction mixture of a cyclobutane synthesis to identify and semi-quantify byproducts.

Objective: To separate and identify volatile components of a crude reaction mixture, including starting materials, desired product, and potential byproducts like isomers or fragments.

Materials:

  • Crude reaction mixture aliquot (~1 mg)

  • High-purity solvent for dilution (e.g., Dichloromethane, Ethyl Acetate)

  • GC vials with septa

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • Dissolve ~1 mg of the crude reaction mixture in 1 mL of a suitable volatile solvent in a GC vial.

    • Ensure the sample is fully dissolved. If not, centrifuge and take the supernatant.

  • Instrument Setup (Example Parameters):

    • Injector: Split/Splitless, 250 °C, Split ratio 50:1.

    • Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • MS Detector: Electron Ionization (EI) at 70 eV, scan range 40-550 m/z.

  • Data Analysis:

    • Identify Peaks: Correlate the retention time of major peaks with known standards of starting material and (if isolated) the product.

    • Analyze Mass Spectra: For unknown byproduct peaks, analyze the mass spectrum. Look for the molecular ion (M+) to determine molecular weight. Compare the fragmentation pattern to libraries (e.g., NIST) to propose structures.

    • Check for Isomers: Peaks with identical mass spectra but different retention times are likely stereoisomers or regioisomers.[11]

    • Semi-Quantification: Use the integrated peak area percentage to estimate the relative abundance of each component in the mixture. Note that this assumes similar response factors for all compounds.


Diagram: General Byproduct Analysis Workflow

This diagram illustrates the logical flow from a crude reaction mixture to byproduct identification and mitigation.

G start Crude Reaction Mixture initial_analysis Initial Analysis (TLC, crude 1H NMR) start->initial_analysis separation Separation (Column Chromatography, Prep-HPLC/TLC) initial_analysis->separation Complex Mixture structure_elucidation Structure Elucidation (NMR, MS, IR, X-Ray) initial_analysis->structure_elucidation Simple Mixture separation->structure_elucidation identify Byproduct Structure Identified structure_elucidation->identify mitigate Develop Mitigation Strategy (Modify Conditions) identify->mitigate

Sources

Technical Support Center: Strategies for Stereoselective Synthesis of Substituted Cyclobutanols

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the stereoselective synthesis of substituted cyclobutanols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common synthetic challenges. The content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments, moving beyond simple protocols to explain the causality behind experimental choices.

General Troubleshooting Workflow

Before diving into specific methodologies, it's often useful to have a general framework for troubleshooting common issues like low yield or poor selectivity. The following workflow can help guide your optimization process.

G start Problem Encountered: Low Yield or Poor Selectivity sub_check Are Starting Materials Pure? start->sub_check reagent_check Are Reagents/Catalysts Active? sub_check->reagent_check  Yes purify_sm Action: Re-purify Starting Materials (Distillation, Recrystallization, Chromatography) sub_check->purify_sm No cond_check Are Reaction Conditions Optimal? reagent_check->cond_check  Yes new_reagents Action: Use Freshly Opened or Purified Reagents/Catalysts reagent_check->new_reagents No mech_check Is the Assumed Mechanism Correct? cond_check->mech_check  Yes optimize_cond Action: Optimize Temperature, Solvent, Concentration, or Additives cond_check->optimize_cond No revisit_lit Action: Re-evaluate Mechanism. Consider Side Reactions or Alternative Pathways. mech_check->revisit_lit No end_node Re-run Experiment mech_check->end_node  Yes purify_sm->end_node new_reagents->end_node optimize_cond->end_node revisit_lit->end_node

Caption: General troubleshooting workflow for synthetic reactions.

Section 1: Photochemical [2+2] Cycloadditions

Photochemical methods are classic and powerful tools for constructing four-membered rings. The intramolecular Norrish-Yang cyclization directly yields cyclobutanols, while the intermolecular Paternò-Büchi reaction produces oxetanes that can serve as precursors.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Norrish-Yang cyclization and how does it create cyclobutanols?

A: The Norrish-Yang cyclization is an intramolecular photochemical reaction of a ketone or aldehyde. Upon UV irradiation, the carbonyl group is excited to a diradical state. This excited oxygen can then abstract a hydrogen atom from the γ-carbon, forming a 1,4-diradical intermediate. Subsequent radical recombination (ring closure) between the carbon atoms at the 1 and 4 positions yields the substituted cyclobutanol product.[1] This C-H functionalization logic is a powerful way to build the strained four-membered ring.[1]

Q2: I am attempting an enantioselective Paternò-Büchi reaction, but the enantiomeric excess (ee) is very low. What is going wrong?

A: Achieving high enantioselectivity in photochemical reactions is challenging because the reaction often proceeds through planar, achiral diradical intermediates, which can lead to a loss of stereochemical information.[4] Early attempts using substrates with chiral centers often resulted in low asymmetric induction.[4]

  • Troubleshooting Steps:

    • Chiral Auxiliaries: Use a chiral auxiliary covalently attached to the alkene. The bulky auxiliary can effectively shield one face of the double bond, directing the approach of the excited carbonyl.[4]

    • Chiral Catalysts: While less common for photochemical reactions, chiral Lewis acids can be used to complex with the carbonyl substrate, creating a chiral environment. This approach often suffers from the catalyst being unable to control the excited state effectively.[5]

    • Crystalline State Photolysis: Performing the reaction in the solid state, where the molecules are locked in a chiral crystal lattice, can transfer the chirality of the crystal matrix to the product with high diastereoselectivity.[4]

Troubleshooting Guide: Photochemical Reactions
ProblemPossible Cause(s)Suggested Solution(s)
Low or no product formation 1. Incorrect wavelength of UV light. 2. Substrate does not absorb at the lamp's wavelength. 3. Reaction quenching by oxygen or impurities.1. Ensure the lamp output matches the substrate's absorption spectrum. 2. Use a photosensitizer (e.g., acetone, benzophenone) that can absorb the light and transfer the energy to your substrate.[6] 3. Thoroughly degas the solvent before starting the reaction.
Poor Regioselectivity The stability of the two possible 1,4-diradical intermediates is similar, leading to a mixture of products.[7]1. Electronic Control: Use an electron-rich alkene and an electron-poor carbonyl (or vice-versa) to favor a more polarized transition state.[5][8] 2. Steric Control: Introduce bulky substituents on one of the reactants to disfavor one of the addition pathways.
Formation of side products (e.g., from photoreduction) The excited carbonyl abstracts a hydrogen from the solvent instead of the intended reaction partner.Change to a solvent that is less prone to hydrogen abstraction, such as benzene, acetonitrile, or tert-butanol.
Section 2: Transition Metal-Catalyzed [2+2] Cycloadditions

Transition metal catalysis provides a milder and often more selective alternative to photochemical methods for constructing cyclobutane rings.[9] These reactions can proceed through various mechanisms depending on the metal used.

Frequently Asked Questions (FAQs)

Q1: How do transition metal-catalyzed [2+2] cycloadditions work?

A: The mechanism varies, but a common pathway involves the formation of a metallacyclopentane intermediate. The transition metal catalyst coordinates to both alkene partners. This is followed by oxidative coupling to form the five-membered metallacycle. Finally, reductive elimination occurs, releasing the cyclobutane product and regenerating the active catalyst. This stepwise, metal-mediated pathway allows for greater control over stereochemistry compared to radical-based photochemical routes.

G A Metal Catalyst (M) + Alkene 1 B π-Complex A->B Coordination D Metallacyclopentane B->D Oxidative Coupling C Alkene 2 C->D E Reductive Elimination D->E F Cyclobutane Product + Metal Catalyst (M) E->F

Caption: Generalized catalytic cycle for a [2+2] cycloaddition.

Q2: My transition metal-catalyzed reaction is giving poor diastereoselectivity. How can I improve it?

A: Diastereoselectivity in these reactions is dictated by the geometry of the metallacyclopentane intermediate and the subsequent reductive elimination step.

  • Troubleshooting Steps:

    • Ligand Modification: The steric and electronic properties of the ligands on the metal center are paramount. Bulky ligands can create a more crowded coordination sphere, forcing substituents on the metallacyclopentane intermediate into specific orientations to minimize steric clash, thus enhancing diastereoselectivity.

    • Temperature Optimization: Lowering the reaction temperature often increases selectivity by favoring the transition state that leads to the thermodynamically more stable diastereomer.[8]

    • Solvent Screening: The solvent can influence the stability of intermediates and transition states. Experiment with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., THF, DCM).[8]

Section 3: Ring Expansion and Contraction Strategies

Building the four-membered ring doesn't always have to come from a [2+2] cycloaddition. Ring expansions of readily available three-membered rings or contractions of five-membered rings are powerful alternatives.[10][11][12]

Frequently Asked Questions (FAQs)

Q1: How can I synthesize a cyclobutanol from a cyclopropane derivative?

A: The most common method is the ring expansion of cyclopropylmethanols or related species.[10][11] This process is typically driven by the release of ring strain. For example, treatment of a cyclopropylmethanol with an acid can generate a cyclopropylcarbinyl cation. This cation is unstable and can rearrange via cleavage of a cyclopropane bond to form a more stable cyclobutyl cation, which is then trapped by a nucleophile (like water) to yield the cyclobutanol. The stereochemistry of the starting cyclopropylmethanol can often be transferred to the cyclobutanol product.

Q2: I am attempting a pyrrolidine-to-cyclobutane ring contraction, but the yield is low and I see many side products. What are the critical parameters?

A: This novel transformation involves the generation of a 1,4-diradical from a pyrrolidine derivative via nitrogen extrusion, followed by C-C bond formation.[12][13]

  • Critical Parameters:

    • Iodonitrene Source: The reaction is mediated by iodonitrene, which is typically generated in situ. The choice of precursor is critical. Ammonium carbamate with an oxidant like (diacetoxyiodo)benzene (PIDA) or HTIB is effective.[13]

    • Stoichiometry: The amount of the ammonium source is crucial. An excess is often needed to suppress the formation of imine byproducts that arise from the oxidation of the starting pyrrolidine.[13]

    • Temperature: The reaction should be run at a controlled temperature (e.g., 20 °C) as the iodonitrene can be formed at room temperature. Higher temperatures may lead to decomposition and side reactions.[13]

Section 4: Stereoselective Functionalization of Pre-existing Cyclobutane Rings

An alternative to building the ring stereoselectively is to create a prochiral cyclobutane derivative, such as a cyclobutanone, and then introduce the desired stereocenters.

Troubleshooting Guide: Stereoselective Reduction of 3-Substituted Cyclobutanones

Q: I am reducing a 3-substituted cyclobutanone to the corresponding cyclobutanol, but I am getting a mixture of cis and trans diastereomers. How can I favor the cis isomer?

A: The hydride reduction of 3-substituted cyclobutanones is often highly selective for the cis alcohol, typically with >90% selectivity.[14] This outcome is governed by torsional strain, where an anti-facial attack (leading to the cis product) is strongly favored over a syn-facial attack.[14] If your selectivity is poor, consider the following optimizations:

ParameterRationale & Action
Temperature Lowering the reaction temperature enhances the energy difference between the two competing transition states, which typically improves diastereoselectivity. Action: Run the reaction at 0 °C, -40 °C, or even -78 °C.[14]
Solvent Polarity Decreasing solvent polarity can enhance selectivity.[14] This may be due to less solvation of the hydride reagent, making its effective size larger, or altering the conformation of the substrate. Action: Switch from polar solvents like THF or Methanol to less polar options like diethyl ether or toluene.
Hydride Reagent While the reaction is often selective regardless of the hydride's size, very bulky reagents can further enhance the preference for the less hindered anti-facial attack. Action: If using NaBH₄, consider switching to a bulkier reagent like L-Selectride.
Substituent Effects Electron-withdrawing substituents (like a benzyloxy group) at the 3-position can create repulsive electrostatic interactions during a syn-facial attack, further favoring the formation of the cis isomer.[14] This is an inherent property of your substrate.
Protocol: Enantioselective Synthesis of a Cyclobutanol via Sequential Reduction and C-H Functionalization

This protocol is adapted from a strategy to access enantioenriched cyclobutanols with all-carbon quaternary centers from readily available cyclobutanones.[15][16]

Step 1: Enantioselective Ketone Reduction

  • To a solution of the starting cyclobutanone (1.0 equiv) in a suitable solvent (e.g., DCM), add the chiral catalyst (e.g., (R,R)-Ts-DENEB, 1-2 mol%).

  • Add the hydrogen source (e.g., formic acid/triethylamine mixture).

  • Stir the reaction at the optimized temperature (e.g., 28 °C) for 24-48 hours, monitoring by TLC or GC-MS.

  • Upon completion, perform an aqueous workup, extract with an organic solvent, dry, and concentrate.

  • Purify the resulting enantiomerically enriched cyclobutanol by flash column chromatography. Expect >90% yield and >95% ee.[15]

Step 2: Diastereospecific Intramolecular C-H Silylation

  • To a solution of the enantioenriched cyclobutanol from Step 1 (1.0 equiv) in a dry, degassed solvent (e.g., octane), add the hydrosilane (e.g., HSiMe₂Ph, 1.5 equiv).

  • Add the iridium catalyst (e.g., [Ir(COD)OMe]₂, 3 mol%) and the norbornene derivative (e.g., 3,3-dimethylnorbornene, 15 mol%).

  • Heat the reaction mixture (e.g., to 100 °C) in a sealed vessel for 12-24 hours.

  • Cool the reaction, concentrate, and purify by chromatography to yield the silylated cyclobutane intermediate. This step proceeds with excellent diastereoselectivity due to the rigid fused-ring transition state.[15]

Step 3: Oxidation to the Diol

  • The silylated intermediate can then be oxidized (e.g., using Fleming-Tamao oxidation conditions) to reveal the final substituted cyclobutanol, often as a diol, without erosion of enantiomeric purity.[15]

References
  • Chen, J., Shi, Z., Li, C., & Lu, P. (2021). Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. Chemical Science, 12(31), 10598–10604. [Link]

  • Chen, J., Shi, Z., Li, C., & Lu, P. (2021). Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. RSC Publishing. [Link]

  • Kim, J., Hong, S., Jung, W., & Baik, M.-H. (2018). Cobalt Catalysis for Enantioselective Cyclobutanone Construction. eScholarship.org. [Link]

  • Chen, J., Shi, Z., Li, C., & Lu, P. (2021). Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. RSC Publishing. [Link]

  • Lilly, M. J., & Brown, M. K. (2013). Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition. Journal of the American Chemical Society. [Link]

  • Wang, Z., et al. (2025). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[17][17]-rearrangement cascade. PubMed Central. [Link]

  • Wang, Z., et al. (2025). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[17][17]-rearrangement cascade. ResearchGate. [Link]

  • Scott, H. K., & Morken, J. P. (2022). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Chemical Science. [Link]

  • Chen, J., et al. (2021). Catalytic Enantioselective Synthesis of Benzocyclobutenols and Cyclobutanols via A Sequential Reduction/C-H Functionalization. ResearchGate. [Link]

  • Various Authors. (n.d.). Synthesis of cyclobutanols of type 11/11'. ResearchGate. [Link]

  • Wang, Z., et al. (2024). Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes. Semantic Scholar. [Link]

  • D'Auria, M., & Racioppi, R. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules. [Link]

  • de Meijere, A., et al. (2004). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. [Link]

  • Hoffmann, N. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews. [Link]

  • Baran Lab. (n.d.). Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic. Baran Lab. [Link]

  • Wang, Y., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Future Medicinal Chemistry. [Link]

  • Baran Lab. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab. [Link]

  • Wikipedia. (n.d.). Kulinkovich reaction. Wikipedia. [Link]

  • Hu, L., et al. (2013). Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision of Pipercyclobutanamide A and Piperchabamide G. Angewandte Chemie. [Link]

  • Grokipedia. (n.d.). Kulinkovich reaction. Grokipedia. [Link]

  • SynArchive. (n.d.). Kulinkovich Reaction. SynArchive. [Link]

  • Scott, H. K., & Morken, J. P. (2023). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Chemical Science. [Link]

  • Li, Y., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society. [Link]

  • Wang, Z., et al. (2024). Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes. Nature Communications. [Link]

  • Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. Organic Chemistry Portal. [Link]

  • TIST, D. A., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. The Journal of Organic Chemistry. [Link]

  • YouTube. (2022). Kulinkovich Reaction. YouTube. [Link]

  • Wang, D., et al. (2022). Photocatalytic synthesis of 3,3-disubstituted cyclobutanols via trifunctionalization of [1.1.1]propellane. Green Chemistry. [Link]

  • D'Auria, M. (2017). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules. [Link]

  • Wikipedia. (n.d.). Paternò–Büchi reaction. Wikipedia. [Link]

  • D'Auria, M., & Emanuele, L. (2019). The Paternò–Büchi reaction – a comprehensive review. Photochemical & Photobiological Sciences. [Link]

  • Casado-Sánchez, A., et al. (2021). Pd-Catalyzed Formal [2 + 2]-Retrocyclization of Cyclobutanols via 2-Fold Csp3–Csp3 Bond Cleavage. The Journal of Organic Chemistry. [Link]

  • van Well, R., et al. (2024). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Radboud Repository. [Link]

  • Tam, W. (n.d.). Transition Metal-Catalyzed [2+2] Cycloaddition Reactions Between Bicyclic Alkenes and Alkynes. Bentham Science. [Link]

  • Kotha, S., & Brahmachary, E. (2005). Transition Metal Catalyzed [2+2+2] Cycloaddition and Application in Organic Synthesis. University of Windsor. [Link]

  • ResearchGate. (n.d.). The Paternò-Büchi reaction—Mechanisms and application to organic synthesis. ResearchGate. [Link]

  • Li, Y., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. NTU IRep. [Link]

Sources

Technical Support Center: Separation of cis/trans-3-(Aminomethyl)cyclobutanol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the resolution of 3-(Aminomethyl)cyclobutanol isomers. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the critical task of separating the cis and trans diastereomers of this valuable cyclobutane-containing building block. The stereochemical arrangement of the aminomethyl and hydroxyl groups on the cyclobutane ring significantly influences the pharmacological and physical properties of derivative compounds, making efficient and scalable separation a necessity for drug development and materials science.[1][2]

This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios organized by the most prevalent separation techniques.

Part 1: Foundational Knowledge & Initial Analysis (FAQs)

Before attempting a preparative separation, a robust analytical method is required to determine the initial isomer ratio and to assess the purity of subsequent fractions.

Q1: Why is the separation of cis and trans isomers of 3-(Aminomethyl)cyclobutanol so important?

A1: The three-dimensional structure of a molecule is critical to its biological function. The cis and trans isomers of 3-(Aminomethyl)cyclobutanol are diastereomers with distinct spatial arrangements of their functional groups. This difference can lead to vastly different binding affinities for biological targets like enzymes or receptors.[2] For instance, in the development of kinase inhibitors or peptide mimetics, only one isomer may exhibit the desired therapeutic effect, while the other could be inactive or even cause unintended side effects.[2][3] Therefore, isolating the desired pure isomer is a regulatory and scientific necessity.

Q2: What are the primary analytical methods to confirm the cis/trans ratio and purity of my samples?

A2: A multi-faceted approach is recommended for unambiguous confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools. The coupling constants (J-values) and chemical shifts of the cyclobutane ring protons will differ significantly between the cis and trans isomers due to their different spatial relationships.[4] For example, in cyclohexanols, axial and equatorial protons have distinct coupling constants that allow for conformational assignment, a principle that extends to cyclobutane systems.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization to increase volatility (e.g., silylation of the alcohol and amine), GC can often separate the isomers. A chiral column may even resolve enantiomers if applicable.[4][5] The mass spectrometer provides confirmation of the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile method for both analytical and preparative-scale separations. Different column chemistries can be employed to achieve separation (see Part 2).

Q3: Is there a general workflow for approaching this separation problem?

A3: Yes, a logical workflow ensures efficiency and minimizes wasted material. The diagram below outlines a typical decision-making process for separating the cis and trans isomers.

SeparationWorkflow cluster_start Start: Isomer Mixture cluster_analysis Analytical Phase cluster_decision Technique Selection cluster_techniques Preparative Methods cluster_end Finish: Pure Isomers start Mixture of cis/trans 3-(Aminomethyl)cyclobutanol analytics Develop Analytical Method (GC, HPLC, NMR) to Quantify Ratio start->analytics decision Choose Separation Strategy analytics->decision chrom Chromatography (HPLC/SFC) decision->chrom Good Solubility & Different Polarity deriv Chemical Derivatization + Separation decision->deriv Chromatography Fails or for Scalability cryst Fractional Crystallization (as salt or derivative) decision->cryst Different Crystal Packing/Solubility analysis_check Verify Purity (>99%) chrom->analysis_check deriv->analysis_check cryst->analysis_check pure_cis Pure cis Isomer pure_trans Pure trans Isomer analysis_check->pure_cis analysis_check->pure_trans

Caption: Workflow for selecting a separation technique.

Part 2: Chromatographic Separation Guide

Chromatography is often the first method attempted due to its high resolving power. The choice of stationary phase and mobile phase is critical.

Q4: My isomers are co-eluting on a standard C18 (Reverse-Phase) column. What is the problem and how can I fix it?

A4: This is a common issue. The cis and trans isomers have the same molecular weight and often similar lipophilicity, leading to poor separation on conventional reverse-phase columns that primarily separate based on hydrophobicity.[6]

Troubleshooting Steps:

  • Switch to an Alternative Stationary Phase:

    • HILIC (Hydrophilic Interaction Liquid Chromatography): This is an excellent choice. HILIC columns use a polar stationary phase (like silica or diol) with a high organic content mobile phase. Separation is driven by partitioning into a water-enriched layer on the stationary phase. The different orientations of the polar -OH and -NH2 groups in the cis and trans isomers will cause them to interact differently, often leading to baseline separation.

    • Ion-Exchange Chromatography: Since the molecule has a primary amine, cation-exchange chromatography can be effective.[7] The separation will be influenced by the pKa of the amine and its accessibility to the charged stationary phase, which differs between isomers.

  • Modify the Mobile Phase:

    • Adjust pH: The charge state of the aminomethyl group is pH-dependent. Adjusting the mobile phase pH with buffers (e.g., ammonium formate, TFA) can alter the retention of the isomers and may improve resolution.

    • Use Ion-Pairing Reagents: Adding an ion-pairing reagent (like heptafluorobutyric acid for reverse-phase) can form neutral complexes with the protonated amine, altering the overall polarity and potentially enhancing separation.

  • Consider Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO₂ as the main mobile phase and is an excellent, environmentally friendly alternative for separating isomers.[8] It often provides higher efficiency and different selectivity compared to HPLC.[8]

ParameterC18 (Reverse Phase)HILICIon-Exchange
Principle Hydrophobic InteractionsHydrophilic PartitioningElectrostatic Interactions
Typical Mobile Phase Acetonitrile/Methanol/WaterHigh Acetonitrile (>80%) + Aqueous BufferAqueous Buffer Gradient
Suitability Often PoorExcellent Good, pH-dependent
Key Insight Unlikely to succeed without additives.Exploits differences in polar group presentation.Exploits differences in pKa/steric hindrance around the amine.

Part 3: Chemical Derivatization & Diastereomer Separation

This classic technique involves reacting the isomer mixture with a single enantiomer of a chiral derivatizing agent (CDA). This converts the cis/trans diastereomers into a new pair of diastereomers that have different physical properties and can be separated by standard methods.

Q5: How do I choose an appropriate chiral derivatizing agent (CDA)?

A5: The goal is to create new diastereomers with significantly different physical properties (e.g., polarity, solubility, crystal packing).[6][9]

  • For the Amine Group: React the mixture with an optically pure chiral acid or acid chloride. Mosher's acid chloride ((R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride) or chiral isocyanates are common choices. This forms stable diastereomeric amides.

  • For the Alcohol Group: React with an optically pure chiral isocyanate or form diastereomeric esters using a chiral acid.[10]

The diagram below illustrates the derivatization of the primary amine with a chiral acid to form separable diastereomeric amides.

Derivatization cluster_reactants Reactants cluster_separation Separation isomers cis/trans Mixture (R-NH2) diastereomer1 Diastereomer 1 (cis-R-NH-CO-(S)-Chiral) isomers->diastereomer1 + diastereomer2 Diastereomer 2 (trans-R-NH-CO-(S)-Chiral) isomers->diastereomer2 + cda Chiral Derivatizing Agent (e.g., (S)-Chiral-COOH) sep_method Separate by Standard Chromatography or Crystallization diastereomer1->sep_method diastereomer2->sep_method pure1 Pure Diastereomer 1 sep_method->pure1 pure2 Pure Diastereomer 2 sep_method->pure2 hydrolysis1 Hydrolysis (cleave CDA) pure1->hydrolysis1 hydrolysis2 Hydrolysis (cleave CDA) pure2->hydrolysis2 final_cis Pure cis Isomer hydrolysis1->final_cis final_trans Pure trans Isomer hydrolysis2->final_trans

Caption: Derivatization workflow for isomer separation.

Q6: My derivatization reaction is not going to completion. What should I do?

A6: Incomplete reactions complicate purification. Here are common causes and solutions:

  • Stoichiometry: Ensure you are using a slight excess (1.1-1.2 equivalents) of the derivatizing agent to drive the reaction to completion.

  • Reaction Conditions: Amide or ester formations can be slow. Ensure adequate reaction time. Gentle heating may be required, but watch for side reactions or racemization. Use of a coupling agent (for carboxylic acids) or a non-nucleophilic base (like triethylamine) to scavenge HCl (from acid chlorides) is crucial.

  • Reagent Purity: Water is the enemy. Ensure your solvent is anhydrous and the starting materials are dry, as water can hydrolyze the derivatizing agent.

Part 4: Fractional Crystallization Guide

This technique is highly desirable for large-scale industrial processes as it can be more cost-effective than chromatography. It relies on the different solubilities of the isomers or their derivatives in a specific solvent system.

Q7: Can I separate the cis and trans isomers directly by crystallization?

A7: It is possible but often difficult. The free amino alcohols may not have sufficiently different crystal packing energies or solubilities. A more robust and common strategy is to perform a diastereomeric salt resolution .[9] This involves reacting the isomer mixture with an optically pure chiral acid (like tartaric acid or mandelic acid) to form diastereomeric salts. These salts often have very different crystal structures and solubilities, allowing one to be selectively crystallized from solution.[9][11]

Q8: I performed a diastereomeric salt crystallization, but the purity of my crystals is low. How can I improve it?

A8: Crystal purity is a function of thermodynamic and kinetic factors.

Troubleshooting Protocol for Low Purity Crystals:

  • Solvent Screening (Critical Step): The choice of solvent is paramount. The ideal solvent should dissolve both diastereomeric salts at elevated temperatures but allow only one to crystallize upon cooling, leaving the other in the mother liquor. Screen a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water).

  • Control the Cooling Rate: Rapid cooling traps impurities. Employ a slow, controlled cooling profile to allow for proper crystal lattice formation. A stepwise cooling ramp over several hours is recommended.

  • Seeding: Introduce a small number of high-purity seed crystals at the point of supersaturation. This encourages the crystallization of the desired diastereomer and can dramatically improve purity and consistency.

  • Recrystallization: A single crystallization is rarely sufficient. The isolated, partially purified crystals should be re-dissolved in fresh hot solvent and recrystallized. One or two recrystallization cycles are often needed to achieve >99% diastereomeric excess.

  • Monitor the Mother Liquor: After filtering the crystals, analyze the composition of the remaining solution (mother liquor). It should be enriched in the other diastereomer. This confirms that the separation is proceeding as expected.

References

  • Vertex AI Search Result based on vulcanchem.com. 3-(Aminomethyl)cyclobutanol hydrochloride - 1404365-04-3 - Vulcanchem.
  • Google Patents. CN112608243A - Synthesis method of trans-3-aminobutanol.
  • Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation.
  • Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives.
  • National Institutes of Health (NIH). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
  • 3.2. Determination of Enantiomeric Purity via Formation of Diastereomers.
  • Google Patents. US3880925A - Separation and purification of cis and trans isomers.
  • Der Pharma Chemica. Process for the Preparation of Dolutegravir Intermediate: (R)-3-Amino Butanol.
  • Medicines for All Institute (M4ALL). PROCESS DEVELOPMENT REPORT.
  • Benchchem. An In-depth Technical Guide to the Cis and Trans Isomerism of 2,2,4,4-Tetramethyl-1,3-cyclobutanediol.
  • MDPI. High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids.
  • Google Patents. US4379941A - Resolution of racemic amino acids.
  • PubMed. Separation of enantiomers by gas chromatography.
  • Dr. David House - Chirality and the Separation of Enantiomers by Liquid Chromatography.
  • ResearchGate. What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios?.

Sources

Technical Support Center: Understanding Degradation Pathways of PROTACs with Cyclobutane Linkers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for researchers working with Proteolysis-Targeting Chimeras (PROTACs) featuring cyclobutane linkers. This guide is designed to provide in-depth, practical answers to common questions and troubleshooting strategies for challenges you may encounter during your experiments. As Senior Application Scientists, we aim to provide not just protocols, but the reasoning behind them to empower your research.

Frequently Asked Questions (FAQs)

Q1: Why is the linker a critical component in PROTAC design and what are the purported advantages of a cyclobutane linker?

The linker in a PROTAC molecule is not merely a spacer; it is a crucial determinant of the PROTAC's efficacy, influencing the formation and stability of the essential ternary complex (comprising the target protein, the PROTAC, and an E3 ligase).[1] The linker's length, rigidity, and chemical composition can significantly impact a PROTAC's physicochemical properties, such as solubility and cell permeability, which in turn affect its overall performance.[2][3]

Cyclobutane linkers are a type of rigid linker.[4] The rationale for incorporating rigid linkers, such as those containing cyclobutane, piperazine, or piperidine, is to:

  • Improve Ternary Complex Stability: By reducing conformational flexibility, rigid linkers can pre-organize the PROTAC into a conformation that is favorable for the formation of a stable and productive ternary complex.[4][]

  • Enhance Metabolic Stability: The rigid structure can make the linker less susceptible to enzymatic degradation, particularly oxidative metabolism, which can be a liability for flexible alkyl or PEG linkers.[4][]

  • Modulate Physicochemical Properties: The inclusion of cycloalkane structures can improve solubility and other drug-like properties.[]

Q2: My PROTAC with a cyclobutane linker shows low or no degradation of the target protein. What are the potential causes and how can I troubleshoot this?

Several factors could contribute to a lack of target degradation. A systematic troubleshooting approach is recommended.

Troubleshooting Workflow: No Target Degradation

A No Target Degradation Observed B 1. Verify Target and E3 Ligase Expression A->B C 2. Assess Cell Permeability B->C Expression Confirmed G Outcome: Low/No Expression B->G Problem Identified D 3. Confirm Target & E3 Ligase Engagement C->D Permeability Confirmed H Outcome: Poor Permeability C->H Problem Identified E 4. Evaluate Ternary Complex Formation D->E Engagement Confirmed I Outcome: No Engagement D->I Problem Identified F 5. Re-evaluate Linker Design E->F Ternary Complex Confirmed J Outcome: No/Weak Ternary Complex E->J Problem Identified K Outcome: Suboptimal Linker F->K Problem Identified L Solution: Use different cell line G->L M Solution: Modify PROTAC or use permeabilization agents H->M N Solution: Confirm warhead/ligand binding independently I->N O Solution: Biophysical assays (SPR, TR-FRET) J->O P Solution: Synthesize analogs with different linker lengths/attachment points K->P

Caption: Troubleshooting workflow for lack of PROTAC activity.

Detailed Troubleshooting Steps:

  • Verify Target and E3 Ligase Expression: Confirm that your chosen cell line expresses sufficient levels of both the target protein and the recruited E3 ligase (e.g., CRBN, VHL, cIAP1).[6]

    • Protocol: Use Western blotting or qPCR to quantify protein and mRNA levels, respectively.[6][7]

  • Assess Cell Permeability: PROTACs are often large molecules and may have poor cell permeability.[8]

    • Protocol: While direct measurement can be challenging, a Caco-2 permeability assay can be used to evaluate this property.[9][10] If permeability is suspected to be an issue, consider using a more sensitive detection method or a different cell line.[11]

  • Confirm Target and E3 Ligase Engagement: Ensure that the individual ligands of your PROTAC are binding to their respective proteins within the cell.

    • Protocol: Cellular thermal shift assays (CETSA) or NanoBRET™ target engagement assays can be used to confirm intracellular target binding.[12]

  • Evaluate Ternary Complex Formation: The formation of a stable ternary complex is a prerequisite for protein degradation.[1]

    • Protocol: Use biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure the formation and stability of the ternary complex in vitro.[13][14]

  • Re-evaluate Linker Design: The rigidity of the cyclobutane linker might impose conformational constraints that prevent the formation of a productive ternary complex.[1]

    • Action: Synthesize and test analogs with different linker lengths or attachment points.[] Even minor changes can have a significant impact on degradation efficiency.[]

Q3: I'm observing the "hook effect" with my cyclobutane-linked PROTAC. How can I mitigate this?

The "hook effect" is a common phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[16] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC with either the target protein or the E3 ligase) rather than the productive ternary complex required for degradation.[16]

Strategies to Mitigate the Hook Effect:

  • Perform a Wide Dose-Response Curve: Always test your PROTAC over a broad range of concentrations (e.g., from picomolar to high micromolar) to identify the optimal concentration for degradation and to characterize the bell-shaped curve of the hook effect.[6][16]

  • Work at Optimal Concentrations: Once the optimal concentration range is identified, use concentrations on the effective side of the dose-response curve for your experiments.[7]

  • Enhance Ternary Complex Cooperativity: Designing PROTACs that promote positive cooperativity in ternary complex formation can help stabilize the ternary complex over the binary complexes, thereby reducing the hook effect.[16] This can be influenced by the linker design.

Q4: How do I investigate the metabolic stability of my cyclobutane-linked PROTAC and identify its degradation products?

Understanding the metabolic fate of a PROTAC is crucial for its development as a therapeutic agent.[17] The linker is often a site of metabolic instability.[17]

Experimental Workflow for PROTAC Metabolite Identification

A In Vitro Incubation B Sample Preparation A->B F Incubate PROTAC with liver microsomes or hepatocytes A->F C LC-MS/MS Analysis B->C G Protein precipitation and/or solid-phase extraction B->G D Data Analysis C->D H Separate parent PROTAC and metabolites using a gradient elution C->H E Metabolite Identification D->E I Compare chromatograms of treated vs. untreated samples to identify metabolite peaks D->I J Characterize metabolite structures using high-resolution mass spectrometry (HRMS) and MS/MS fragmentation patterns E->J

Caption: General workflow for PROTAC metabolite analysis.

Key Considerations for Cyclobutane Linkers:

While rigid linkers are generally designed for increased metabolic stability, they are not immune to metabolism. Potential degradation pathways for PROTACs with cyclobutane linkers could include:

  • Oxidation: Cytochrome P450 (CYP) enzymes can introduce hydroxyl groups onto the cyclobutane ring or adjacent positions.[17][18]

  • Hydrolysis: If the linker is attached to the warhead or E3 ligase ligand via amide or ester bonds, these can be susceptible to hydrolysis, leading to cleavage of the PROTAC.[17][19]

  • Metabolism of the Warhead or E3 Ligase Ligand: The metabolic liabilities of the individual ligands can also contribute to the overall degradation of the PROTAC.[18]

Analytical Techniques:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary tool for identifying and quantifying PROTACs and their metabolites.[17][19] High-resolution mass spectrometry (HRMS) is particularly useful for elucidating the elemental composition of metabolites.[20]

Troubleshooting Guides

Guide 1: Poor In Vivo Efficacy Despite Good In Vitro Degradation
Potential Cause Troubleshooting Strategy Rationale
Poor Pharmacokinetics (PK) Conduct in vivo PK studies in relevant animal models (e.g., mice, rats) to determine parameters like Cmax, AUC, and half-life.[]Good in vitro potency does not always translate to sufficient in vivo exposure. The PROTAC may be rapidly cleared or have poor bioavailability.
Metabolic Instability Perform in vivo metabolite identification studies using plasma, urine, and feces to understand how the PROTAC is being metabolized in the body.[][22]The in vivo metabolic profile can be different from in vitro models. Metabolites may be inactive or could even compete with the parent PROTAC for target binding.[23]
Low Tissue Distribution Analyze the concentration of the PROTAC in the target tissue to ensure it is reaching its site of action.[]The PROTAC may not be effectively distributing to the desired tissue or organ.
Guide 2: Inconsistent Results Between Experiments
Potential Cause Troubleshooting Strategy Rationale
Cell Passage Number and Density Use cells within a consistent and low passage number range. Plate cells at a consistent density for all experiments.[6]Cellular characteristics, including protein expression levels, can change with passage number and confluency, leading to variability.
PROTAC Compound Instability Ensure proper storage of the compound (typically at -20°C or -80°C). Prepare fresh dilutions from a stock solution for each experiment.[6]PROTACs can degrade over time, especially in solution.
Variability in Reagents Use the same lot of antibodies, media, and other critical reagents for a set of comparative experiments.Lot-to-lot variability in reagents can introduce significant experimental noise.

Protocols

Protocol 1: Western Blotting for Target Protein Degradation

This protocol is a standard method to assess the extent of target protein degradation following PROTAC treatment.[7][24]

  • Cell Culture and Treatment: Plate cells at a consistent density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a predetermined amount of time (e.g., 2, 4, 8, 16, 24 hours).[7][11]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[7]

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

    • Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.[7]

  • Detection and Analysis:

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.[7]

Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This assay provides an initial assessment of the metabolic stability of your PROTAC.

  • Preparation: Prepare a reaction mixture containing HLM and a NADPH-regenerating system in phosphate buffer.

  • Incubation: Pre-incubate the reaction mixture at 37°C. Initiate the reaction by adding the PROTAC (final concentration typically 1 µM).

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • LC-MS/MS Analysis: The remaining concentration of the parent PROTAC is quantified by LC-MS/MS. The half-life (t½) and intrinsic clearance are then calculated.

References

  • Toure, M., & Crews, C. M. (2016). Small-Molecule PROTACS: New Approaches to Protein Degradation. Angewandte Chemie International Edition, 55(6), 1966–1973. [Link]

  • Gaysin, A. R., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1(5), 381-390. [Link]

  • Waters Corporation. (2025). Rapid Identification of the In Vivo Biotransformations of a Targeted Protein Degrader (PROTACs) Using Xevo G3. Waters Corporation. [Link]

  • Gaysin, A. R., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

  • PPD. (2022). MetID studies can improve safety and efficacy in PROTAC drugs. PPD. [Link]

  • Mass Analytica. (n.d.). PROTAC Metabolite Identification. Mass Analytica. [Link]

  • BPS Bioscience. (2021). Webinar – Understanding PROTACs-Mediated Targeted Protein Degradation. YouTube. [Link]

  • Creative Biostructure. (n.d.). Protein Degradation Pathways and Analytical Techniques. Creative Biostructure. [Link]

  • Taylor & Francis Online. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Taylor & Francis Online. [Link]

  • National Institutes of Health. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. National Institutes of Health. [Link]

  • Oxford Academic. (n.d.). rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Oxford Academic. [Link]

  • Reaction Biology. (n.d.). Protein Degradation Assays - PROTAC Screening. Reaction Biology. [Link]

  • National Institutes of Health. (2020). In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Evaluation of PROTACs with different linkers on the degradation of KEAP1 in HEK293T cells. ResearchGate. [Link]

  • Pharmacy Times. (2025). Unlocking PROTACs' Potential: Overcoming Development Challenges. Pharmacy Times. [Link]

  • The Biochemist. (2021). A beginner's guide to PROTACs and targeted protein degradation. The Biochemist. [Link]

  • National Institutes of Health. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. National Institutes of Health. [Link]

  • National Institutes of Health. (n.d.). Systematic Investigation of the Permeability of Androgen Receptor PROTACs. National Institutes of Health. [Link]

  • ACS Publications. (2018). Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. ACS Publications. [Link]

  • National Institutes of Health. (n.d.). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. National Institutes of Health. [Link]

  • YouTube. (2024). Best Practices for PROTACs - Development of PROTACs as Drugs (Part 1C). YouTube. [Link]

  • National Institutes of Health. (n.d.). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. National Institutes of Health. [Link]

  • Royal Society of Chemistry. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. Royal Society of Chemistry. [Link]

  • National Institutes of Health. (n.d.). Targeted Protein Degradation: Elements of PROTAC Design. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). PROTAC-induced degradation of target proteins. ResearchGate. [Link]

  • Labstep. (2025). Targeted protein degradation (via PROTACs, molecular glues, conditional degron tags etc.). Labstep. [Link]

  • ACS Publications. (n.d.). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. ACS Publications. [Link]

  • BioPharma PEG. (n.d.). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. BioPharma PEG. [Link]

  • ResearchGate. (n.d.). Effect of the linker's site of attachment on PROTAC stability. ResearchGate. [Link]

  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]

  • MolecularCloud. (2025). The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues. MolecularCloud. [Link]

  • National Institutes of Health. (n.d.). Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands. National Institutes of Health. [Link]

Sources

Validation & Comparative

A Comparative Guide to 3-(Aminomethyl)cyclobutanol and Other Cyclic Amino Alcohols in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Cyclic Amino Alcohols in Medicinal Chemistry

In the landscape of modern drug discovery, the rational design of small molecule therapeutics hinges on the meticulous selection of chemical scaffolds that impart optimal physicochemical and pharmacological properties. Among these, cyclic amino alcohols have emerged as privileged structures. Their inherent conformational rigidity, three-dimensionality, and the presence of both hydrogen bond donor and acceptor functionalities make them versatile building blocks for engaging with biological targets. This guide provides a comparative analysis of 3-(Aminomethyl)cyclobutanol against other cyclic amino alcohols, offering insights into their relative performance and applications, supported by experimental data and established synthetic protocols.

The choice of a cyclic scaffold—be it a cyclobutane, cyclopentane, or cyclohexane—is a critical decision in lead optimization. It influences a molecule's spatial arrangement of functional groups, metabolic stability, and overall "drug-like" properties such as solubility and lipophilicity. This guide will delve into the nuanced differences conferred by the ring size and substitution patterns of these valuable synthetic intermediates.

Focus Molecule: 3-(Aminomethyl)cyclobutanol

3-(Aminomethyl)cyclobutanol is a unique scaffold characterized by a strained four-membered ring. This high ring strain (~26.3 kcal/mol) influences its chemical reactivity and conformational preferences, distinguishing it from its larger ring counterparts. The puckered conformation of the cyclobutane ring provides a distinct three-dimensional vector for its substituents, which can be exploited for precise interactions within a protein binding pocket.

Stereoisomers and Their Significance

3-(Aminomethyl)cyclobutanol exists as cis and trans diastereomers, each presenting the aminomethyl and hydroxyl groups in different spatial orientations. This stereochemical diversity is a powerful tool for medicinal chemists, as the biological activity of a compound can be exquisitely sensitive to the relative orientation of its functional groups.

Comparative Analysis with Other Cyclic Amino Alcohols

To provide a comprehensive comparison, we will evaluate 3-(Aminomethyl)cyclobutanol alongside its five- and six-membered ring analogues: 3-(Aminomethyl)cyclopentanol and 4-(Aminomethyl)cyclohexanol.

Structural and Conformational Differences

The fundamental difference between these molecules lies in the geometry and flexibility of the carbocyclic ring.

  • Cyclobutane: Possesses a puckered conformation with significant angle strain. This rigidity can be advantageous in pre-organizing the molecule for binding to a target, potentially leading to higher affinity.

  • Cyclopentane: Exhibits a flexible "envelope" or "twist" conformation, allowing for a greater number of low-energy shapes. This flexibility can be beneficial for induced-fit binding to a target.

  • Cyclohexane: Adopts a stable "chair" conformation with substituents in either axial or equatorial positions. The larger ring provides greater separation between functional groups.

Caption: Conformational differences of cyclic scaffolds.

Physicochemical Properties

A molecule's physicochemical properties, such as its acidity (pKa) and lipophilicity (logP), are critical determinants of its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).

CompoundRing SizePredicted pKa (Amine)Predicted XLogP3-AA
3-(Aminomethyl)cyclobutanol 4~8.5-0.2
3-Amino-1-methylcyclopentanol 5Not explicitly found, but expected to be similar to other primary amines.-0.2
trans-4-Aminocyclohexanol 6Not explicitly found, but expected to be similar to other primary amines.Not explicitly found, but likely slightly higher than the smaller rings.

Note: Experimental values can vary based on conditions. The pKa of the amine is influenced by the proximity of the hydroxyl group. The XLogP3-AA values suggest that these are relatively polar molecules, which is generally favorable for aqueous solubility.

Synthesis and Accessibility

The synthetic accessibility of a building block is a crucial consideration in drug development.

  • 3-(Aminomethyl)cyclobutanol: Can be synthesized through various routes, including reductive amination of 3-oxocyclobutanecarboxylic acid or via a Mitsunobu reaction followed by debenzylation. Recent advances have also explored photocatalyzed [2+2] cycloadditions and continuous flow synthesis.

  • 3-(Aminomethyl)cyclopentanol: Synthetic intermediates like (1S,3S)-3-Aminomethyl-cyclopentanol are commercially available, indicating established synthetic routes.

  • 4-(Aminomethyl)cyclohexanol: Can be prepared from 4-(hydroxymethyl)cyclohexylmethyl 4'-(hydroxymethyl)cyclohexane carboxylate. Both cis and trans isomers can be selectively synthesized using enzymatic cascade reactions.

Synthesis_Workflow A Starting Materials B Key Transformation(s) C Cyclic Amino Alcohol A1 3-Oxocyclobutanecarboxylic Acid B1 Reductive Amination A1->B1 C1 3-(Aminomethyl)cyclobutanol B1->C1 A2 Cyclopentene Derivatives B2 Multi-step Synthesis A2->B2 C2 3-(Aminomethyl)cyclopentanol B2->C2 A3 1,4-Cyclohexanedione B3 Enzymatic Cascade A3->B3 C3 4-Aminocyclohexanol B3->C3

Caption: Simplified synthetic workflows for cyclic amino alcohols.

Applications in Medicinal Chemistry

The choice of cyclic amino alcohol can have a profound impact on the biological activity and selectivity of a drug candidate.

  • 3-(Aminomethyl)cyclobutanol: Its derivatives have shown inhibitory activity against enzymes like Aldose Reductase, Dipeptidyl Peptidase-IV, and Carbonic Anhydrase II. The unique vectoring of substituents by the cyclobutane ring can be crucial for fitting into specific binding pockets. For instance, in some cases, larger carbocycle analogues showed lower potencies compared to cyclobutane derivatives.

  • 3-(Aminomethyl)cyclopentanol and 4-(Aminomethyl)cyclohexanol: These larger, more flexible scaffolds are widely used in drug design. For example, trans-4-aminocyclohexanol is a key intermediate in the synthesis of Ambroxol. The choice between these often comes down to empirical structure-activity relationship (SAR) studies to determine the optimal ring size and stereochemistry for a given target.

Experimental Protocols

To ensure the validity and reproducibility of comparative data, standardized experimental protocols are essential.

Protocol 1: Determination of pKa via Potentiometric Titration

Rationale: The pKa of the amino group is a critical parameter influencing the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and target engagement. Potentiometric titration is a robust and widely accepted method for pKa determination.

Procedure:

  • Sample Preparation: Prepare a 0.01 M solution of the cyclic amino alcohol hydrochloride salt in deionized water.

  • Titration: Titrate the solution with a standardized 0.1 M NaOH solution at a constant temperature (25 °C).

  • Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

  • Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at which half of the amino groups are protonated.

Protocol 2: Determination of logP via the Shake-Flask Method

Rationale: The octanol-water partition coefficient (logP) is a key measure of a compound's lipophilicity, which influences its absorption, distribution, and potential for off-target effects. The shake-flask method is the gold standard for logP determination.

Procedure:

  • System Preparation: Pre-saturate n-octanol with water and water with n-octanol.

  • Partitioning: Add a known amount of the cyclic amino alcohol to a mixture of the pre-saturated n-octanol and water.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to achieve complete separation of the two phases.

  • Concentration Measurement: Determine the concentration of the amino alcohol in each phase using a suitable analytical technique (e.g., HPLC-UV, LC-MS).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Conclusion: A Strategic Choice in Drug Design

The selection of a cyclic amino alcohol scaffold is a strategic decision with far-reaching implications for the properties of a drug candidate. 3-(Aminomethyl)cyclobutanol offers a unique combination of rigidity and three-dimensionality that can be highly advantageous in certain contexts. Its strained ring system provides a distinct conformational profile compared to the more flexible cyclopentane and cyclohexane analogues.

Ultimately, the optimal choice of scaffold is target-dependent and must be guided by empirical data. By systematically evaluating a series of these valuable building blocks, medicinal chemists can fine-tune the properties of their molecules to achieve the desired therapeutic profile. This guide serves as a foundational resource for researchers embarking on such investigations, providing both the conceptual framework and the practical methodologies for a robust comparative analysis.

References

  • Vulcanchem. 3-(Aminomethyl)cyclobutanol hydrochloride - 1404365-04-3.
  • ResearchGate. Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization | Request PDF.
  • PubMed Central. Bioisosteric Replacement as a Tool in Anti-HIV Drug Design - PMC.
  • University of Greifswald Publication Server. Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis.
  • PubMed Central. Cyclobutanes in Small‐Molecule Drug Candidates - PMC.
  • Radboud Repository. Cyclobutanes in Small‐Molecule Drug Candidates.
  • Cresset Group. Bioisosteric Replacement of Macrocycles.
  • ResearchGate. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.
  • Encyclopedia.pub. Bioisosteric Replacement in Anti-HIV Drug Design.
  • ResearchGate. Diastereoselective synthesis of cis-N-Boc-4-aminocyclohexanol with reductive ring opening method using continuous flow | Request PDF.
  • CymitQuimica. Cyclobutanol, 3-(aminomethyl)-, hydrochloride (1:1), cis-.
  • PubMed. Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization.
  • cis-[3-(methylamino)cyclobutyl]methanol, min 97%, 100 mg.
  • Alfa Chemistry. CAS 1234616-04-6 Trans 3-(aminomethyl)cyclobutanol.
  • MedChemExpress. (1S,3S)-3-Aminomethyl-cyclopentanol | Drug Intermediate.
  • Advanced ChemBlocks. trans-3-(Aminomethyl)cyclobutanol.
  • Google Patents. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol.
  • Sigma-Aldrich. cis-3-(Aminomethyl)cyclobutanol | 917827-91-9.
  • Benchchem. Cyclobutane vs. Cyclopropane in Drug Design: A Comparative Analysis.
  • Google Patents. WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.
  • National Institutes of Health. Development of Methods for the Determination of pKa Values - PMC.
  • PubMed Central. Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/-rearrangement cascade.
  • Biomol. (1R,3S)-3-Amino-cyclopentanol.
  • Synblock. CAS 167081-42-7 | 3-(Aminomethyl)cyclobutanol.
  • National Institutes of Health. Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments - PMC.
  • Benchchem. mechanism of action of amino alcohol compounds in synthesis.
  • ACS Publications. Novel Methods for the Prediction of logP, pKa, and logD.
  • Catalysis Science & Technology (RSC Publishing). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols.
  • Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics.
  • PubMed. Rationalization of the pKa values of alcohols and thiols using atomic charge descriptors and its application to the prediction of amino acid pKa's.
  • PubChem. 3-Amino-1-methylcyclopentanol | C6H13NO | CID 66779161. Available from: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdA-qnVm08ED-MMsf0Osj4HtB7ux6DUQdxak-H7MoOQouHzI_KwVLLG8Ku9NMWTrcBcZbnCo4mNHAUXEtTHlxbOQ4vYiNG7nm--NgsVnNAiSLfVj-qqhsFOg1T1whXi43l9Rg1XS87Lv6-wLQtJH1WgSEedbfbUlIS2pFYpMhKQL4W](

Assessing the Biological Effects of cis- vs. trans-3-(Aminomethyl)cyclobutanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison for Drug Discovery Professionals

Introduction: The Critical Role of Stereochemistry in Drug Design

In the realm of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a fundamental determinant of biological activity. Molecules that share the same chemical formula and connectivity but differ in their spatial orientation are known as stereoisomers.[1][2][3] This seemingly subtle difference can lead to profound variations in pharmacological outcomes. One isomer, the "eutomer," may elicit a potent therapeutic effect, while its counterpart, the "distomer," could be inactive or, in notorious cases like thalidomide, dangerously toxic.[4] The differential interaction of stereoisomers with chiral biological targets, such as enzymes and receptors, underscores the necessity of evaluating each isomer independently.[3][5]

This guide focuses on the cis and trans isomers of 3-(Aminomethyl)cyclobutanol, a conformationally restricted analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS).[6][7][8] By constraining the flexible backbone of GABA within a cyclobutane ring, these molecules offer a unique opportunity to probe the specific conformations required for binding to and activating GABA receptors and other potential targets. Understanding the distinct biological profiles of the cis and trans isomers is paramount for any researcher considering these scaffolds for further drug development.

Comparative Biological Activity: An Evidence-Based Hypothesis

Direct, head-to-head comparative studies on the biological activity of cis- and trans-3-(Aminomethyl)cyclobutanol are not extensively reported in peer-reviewed literature. However, we can formulate a strong, testable hypothesis based on published data for a closely related compound: 3-aminocyclobutane-1-carboxylic acid, another conformationally restricted GABA analog.

A key study demonstrated that the cis isomer of 3-aminocyclobutane-1-carboxylic acid displayed significantly greater GABA-like activity compared to its trans counterpart. The cis isomer was more effective in:

  • Inhibiting GABA uptake in rat brain minislices.

  • Inhibiting sodium-independent GABA binding to brain membranes.

  • Acting as a substrate for the enzyme GABA aminotransferase.

  • Depressing the firing rate of cat spinal neurons.[6]

The authors theorized that the spatial arrangement of the polar groups in the trans isomer, being "pinned back" by the cyclobutane ring, results in unfavorable steric interactions with the active sites of GABA-related proteins.[6] Extrapolating from this, it is reasonable to hypothesize that cis-3-(Aminomethyl)cyclobutanol will exhibit more potent activity at GABA receptors than its trans isomer . The cis configuration likely presents the aminomethyl and hydroxyl groups in a spatial orientation that more closely mimics the active conformation of GABA, facilitating a better fit into the receptor's binding pocket.

Beyond its role as a GABA analog, 3-(Aminomethyl)cyclobutanol hydrochloride has been noted to inhibit several enzymes, including Aldose Reductase, Dipeptidyl Peptidase-IV (DPP-IV), and Carbonic Anhydrase II.[9] It is highly probable that the binding to these targets is also stereoselective, making a comparative assessment essential.

Proposed Experimental Workflows for Comparative Assessment

To definitively elucidate the biological differences between these isomers, a systematic experimental approach is required. The following protocols are designed to provide a comprehensive comparison of their pharmacological profiles.

Logical Flow of Experimental Comparison

The following diagram outlines a logical workflow for the comprehensive assessment of the cis and trans isomers.

G cluster_0 Phase 1: Target Binding Affinity cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Cellular & Off-Target Effects cluster_3 Phase 4: Data Analysis & Conclusion start Synthesize or Procure cis & trans Isomers binding_gaba_a GABA-A Receptor Radioligand Binding Assay ([3H]muscimol) start->binding_gaba_a binding_gaba_b GABA-B Receptor Radioligand Binding Assay ([3H]baclofen) start->binding_gaba_b enzyme_inhibition Enzyme Inhibition Assays (Aldose Reductase, DPP-IV, Carbonic Anhydrase II) start->enzyme_inhibition functional_gaba_a Electrophysiology Assay (Patch-Clamp on HEK293-GABA-A cells) binding_gaba_a->functional_gaba_a functional_gaba_b [35S]GTPγS Functional Assay (G-protein activation) binding_gaba_b->functional_gaba_b neurotoxicity Neuronal Cell Viability Assay (e.g., MTT or LDH assay on primary cortical neurons) functional_gaba_a->neurotoxicity analysis Comparative Data Analysis (IC50, EC50, Ki values) functional_gaba_a->analysis functional_gaba_b->neurotoxicity functional_gaba_b->analysis neurotoxicity->analysis enzyme_inhibition->analysis conclusion Determine Eutomer & Distomer for each target analysis->conclusion GABA_B_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_extracellular Extracellular GABAB_R GABA-B Receptor G_protein Gαi/o Gβγ GABAB_R:f0->G_protein Activation AC Adenylyl Cyclase G_protein:s->AC Inhibition Ca_channel Ca²⁺ Channel G_protein:s->Ca_channel Inhibition K_channel K⁺ Channel G_protein:s->K_channel Activation cAMP cAMP AC->cAMP Ca_ion Ca²⁺ Ca_channel->Ca_ion Influx Blocked K_ion_out K⁺ K_channel->K_ion_out Efflux ATP ATP ATP->AC K_ion_in K⁺ K_ion_in->K_channel ligand cis/trans Isomer (Agonist) ligand->GABAB_R:f0 Binding

Caption: GABA-B receptor G-protein mediated signaling pathway.

Conclusion and Future Directions

While existing literature on related analogs suggests that cis-3-(Aminomethyl)cyclobutanol is likely the more biologically active isomer at GABAergic targets, this hypothesis requires rigorous experimental validation. The protocols outlined in this guide provide a comprehensive framework for researchers to systematically compare the binding affinity, functional activity, and neurotoxicity of the cis and trans isomers. The resulting data will be invaluable in determining which scaffold, if any, holds promise for development as a selective neuroactive agent. By meticulously dissecting the stereochemical requirements for activity, we can advance the rational design of novel therapeutics targeting the GABA system and beyond.

References

  • Vertex AI Search. (2021). Effects of Stereoisomers on Drug Activity.
  • Chiralpedia. (2025). Part 4: Stereochemistry in Drug Action and Pharmacology.
  • Chemistry For Everyone. (2025). How Do Stereoisomers Affect Drug Activity? YouTube.
  • ASHP Publications. (n.d.). Stereochemistry and Drug Action.
  • Unknown. (2019). Lecture 3: Stereochemistry and drugs.
  • Vulcanchem. (n.d.). 3-(Aminomethyl)cyclobutanol hydrochloride.
  • Allan, R. D., et al. (1980). Cyclobutane analogs of GABA. Neurochemical Research, 5(4), 393-400.
  • Levandovskiy, I. A., et al. (2011). Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. Future Medicinal Chemistry, 3(2), 223-41.
  • Benchchem. (2025). Characterizing GABA Receptors: A Comparative Guide to Ligand Binding Assays.
  • PubMed Central. (n.d.). Characterization of GABA Receptors.
  • ACS Omega. (2025). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation.
  • PubMed Central. (n.d.). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs.
  • JMIR Publications. (2024). Novel Strategy to Assess the Neurotoxicity of Organic Solvents Such as Glycol Ethers: Protocol for Combining In Vitro and In Silico Methods With Human-Controlled Exposure Experiments.
  • Wikipedia. (n.d.). GABA analogue.
  • PubMed Central. (2021). The Influence of AA29504 on GABAA Receptor Ligand Binding Properties and Its Implications on Subtype Selectivity.
  • Labroots. (2023). Preclinical evaluation of Marine Natural Products for Neuroscience Drug Discovery.

Sources

A Guide to the Structural Validation of 3-(Aminomethyl)cyclobutanol using ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structural validation of 3-(aminomethyl)cyclobutanol using high-resolution proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural outline. It delves into the causal reasoning behind experimental choices, the interpretation of spectral data, and a comparative analysis against structural alternatives, ensuring a robust and self-validating approach to molecular characterization.

Introduction: The Structural Challenge of Substituted Cyclobutanes

The cyclobutane moiety is a key structural motif in numerous biologically active compounds and pharmaceutical intermediates.[1] Unlike more flexible acyclic systems or the stable chair conformation of cyclohexane, the cyclobutane ring exists in a dynamic equilibrium between puckered "butterfly" conformations to alleviate significant torsional strain.[2] This conformational flexibility, coupled with the presence of substituents, creates a unique and often complex magnetic environment for each proton. Consequently, ¹H NMR spectroscopy emerges as an indispensable tool for unambiguously determining the constitution and stereochemistry of molecules like 3-(aminomethyl)cyclobutanol.

The core challenge lies in differentiating not only the protons within the molecule but also distinguishing between potential isomers, such as the cis and trans diastereomers. This guide will demonstrate how a thorough analysis of chemical shifts, spin-spin coupling constants, and signal multiplicities provides a definitive structural fingerprint.

Experimental Protocol: Acquiring High-Quality ¹H NMR Data

The foundation of accurate structural elucidation is a high-quality spectrum. The following protocol is designed to achieve excellent signal resolution and minimize artifacts.

A. Sample Preparation

  • Analyte Purity: Ensure the sample of 3-(aminomethyl)cyclobutanol is of high purity (ideally >95%) to avoid signals from residual solvents or synthetic precursors that may complicate spectral interpretation.

  • Mass Measurement: Accurately weigh approximately 5-10 mg of 3-(aminomethyl)cyclobutanol.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice, but for compounds with exchangeable protons (-OH, -NH₂), deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are superior. These solvents can exchange with the active protons, causing their signals to broaden or disappear, which is a useful diagnostic tool. For this guide, we will consider DMSO-d₆, which allows for the observation of both -OH and -NH₂ protons.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is assigned a chemical shift of 0.00 ppm for reference.[3]

  • Filtration & Transfer: Transfer the solution to a standard 5 mm NMR tube, filtering through a small plug of glass wool in a pipette if any particulate matter is visible.

B. Spectrometer Setup and Data Acquisition

  • Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) to maximize chemical shift dispersion and simplify the analysis of complex splitting patterns.

  • Tuning and Shimming: Tune the probe to the ¹H frequency and perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Number of Scans: Acquire a minimum of 16 scans to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): Set a relaxation delay of 1-2 seconds to ensure quantitative integration.

    • Spectral Width: A standard spectral width of 12-16 ppm is appropriate.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase correction to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Integrate all signals to determine the relative ratio of protons.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm.

Spectral Interpretation and Structural Assignment

The structure of 3-(aminomethyl)cyclobutanol presents several distinct proton environments. The interpretation relies on correlating the expected signals with the observed spectrum. For clarity, we will analyze the expected spectrum for the cis isomer.

Visualizing the Structure and Proton Environments

The following diagram illustrates the unique proton environments in cis-3-(aminomethyl)cyclobutanol.

Caption: Molecular structure of cis-3-(aminomethyl)cyclobutanol with proton labels.

Predicted ¹H NMR Data Summary

The following table summarizes the expected chemical shifts (δ), multiplicities, and integrations for cis-3-(aminomethyl)cyclobutanol in DMSO-d₆. Actual values may vary slightly based on concentration and temperature.

Proton LabelApprox. δ (ppm)MultiplicityIntegrationRationale for Chemical Shift & Multiplicity
Hₐ (CH-OH)3.8 - 4.2Multiplet1HDeshielded by the adjacent electronegative oxygen atom. Coupled to four neighboring H_b protons.
H_b (CH₂)1.8 - 2.2Multiplet4HProtons on C2 and C4. They are chemically equivalent due to symmetry. Coupled to H_a and H_c.
H_c (CH-CH₂NH₂)2.3 - 2.7Multiplet1HMethine proton adjacent to the aminomethyl group. Coupled to four H_b protons and two H_d protons.
H_d (CH₂-NH₂)2.8 - 3.2Doublet2HMethylene protons adjacent to the nitrogen atom. Deshielded by nitrogen. Coupled to the H_c proton.
OH4.5 - 5.5Broad Singlet1HExchangeable proton. Chemical shift is concentration-dependent.
NH₂1.5 - 3.0Broad Singlet2HExchangeable protons. Signal can be very broad.
Detailed Analysis of Spectral Features
  • Number of Signals: The presence of 6 distinct signals corresponding to the different proton environments is the first confirmation of the overall structure. In unsubstituted cyclobutane, rapid ring inversion renders all 8 protons equivalent, resulting in a single peak around 1.96 ppm.[2][3] The substituents in 3-(aminomethyl)cyclobutanol break this symmetry.

  • Chemical Shifts (δ): The downfield shifts of Hₐ (~4.0 ppm) and H_d (~3.0 ppm) are characteristic of protons attached to carbons bearing electronegative atoms (oxygen and nitrogen, respectively). This strongly supports the placement of the hydroxyl and aminomethyl groups.

  • Integration: The relative integrals of the signals (1:4:1:2:1:2) must match the number of protons in each environment (Hₐ:H_b:H_c:H_d:OH:NH₂). This provides quantitative validation of the proton count for each group.

  • Multiplicity (Splitting Patterns): The spin-spin coupling provides crucial connectivity information.

    • The doublet for the H_d protons confirms they are adjacent to a single proton (H_c).

    • The complex multiplets for Hₐ, H_b, and H_c arise from coupling to multiple, non-equivalent neighboring protons. The puckered nature of the cyclobutane ring leads to different coupling constants for cis and trans protons, making the patterns complex.[4][5] Detailed analysis using 2D NMR techniques like COSY would definitively establish these coupling networks.

Comparative Analysis: Differentiating Isomers

A key role of ¹H NMR in this context is to distinguish the target molecule from potential structural isomers.

Cis vs. Trans Diastereomers

The primary alternative structure is the trans isomer of 3-(aminomethyl)cyclobutanol. While the number of signals and their general chemical shift regions will be similar, the key difference lies in the coupling constants and the precise chemical shifts, which are sensitive to the through-space stereochemical relationship of the protons.

In cyclobutane systems, the vicinal coupling constants (J-couplings) are highly dependent on the dihedral angle between the coupled protons.[6]

  • J_cis values are typically in the range of 8-11 Hz.

  • J_trans values are generally smaller, often between 2-8 Hz.

A detailed analysis of the coupling constants within the multiplets, often requiring spectral simulation or 2D NMR, can definitively establish the relative stereochemistry as cis or trans. The symmetry of the molecule also differs; the cis isomer possesses a plane of symmetry that makes the two methylene groups on the ring (C2 and C4) equivalent. The trans isomer has a C₂ axis of symmetry, which also results in equivalent methylene groups. Therefore, simple signal counting may not differentiate them, placing greater importance on coupling constant analysis.

Positional Isomers

Other potential isomers, such as 2-(aminomethyl)cyclobutanol, would produce a completely different ¹H NMR spectrum. For example, in 2-(aminomethyl)cyclobutanol, the symmetry is lost, and one would expect to see more than the 6 signals predicted for the 3-substituted isomer, as all four ring methylene protons could become non-equivalent.[7] The splitting patterns would also be fundamentally different, reflecting the altered connectivity.

Conclusion

¹H NMR spectroscopy provides a powerful and definitive method for the structural validation of 3-(aminomethyl)cyclobutanol. A systematic analysis, beginning with the acquisition of a high-quality spectrum, allows for a multi-faceted confirmation of the molecular structure. By carefully evaluating the number of signals, their chemical shifts, integral ratios, and spin-spin coupling patterns, one can confirm the molecular framework, the position of the functional groups, and critically, the stereochemistry of the substituents. This rigorous, evidence-based approach is fundamental to ensuring the identity and purity of chemical entities in research and development.

References

  • Abraham, R. J., & Mobli, M. (2010). A ¹H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 48(10), 753-763. Available at: [Link]

  • Lustig, E., & Moriarty, R. M. (1965). N.M.R. studies of 19F chemical shifts and coupling constants in cyclobutane derivatives. Journal of the American Chemical Society, 87(14), 3252-3254. Available at: [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). ¹H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504-1507. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation. Retrieved from [Link]

  • Fleming, I., & Williams, D. H. (1967). Proton magnetic resonance spectra of cyclobutane derivatives. Tetrahedron, 23(6), 2747-2765. Available at: [Link]

  • eGPAT. (2017). Number of NMR signals in cyclic compounds. Retrieved from [Link]

  • Mancini, P. M. E., et al. (2020). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Chemical Science, 11(32), 8486-8491. Available at: [Link]

Sources

A Comparative Analysis of 3-(Aminomethyl)cyclobutanol Analogs in GABAA Receptor Assays: A Guide for Neuropharmacology Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Conformational Restriction in GABA Analog Design

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. Its dysregulation is implicated in a host of neurological and psychiatric disorders, making the GABAA receptor a key therapeutic target. However, the inherent conformational flexibility of the GABA molecule allows it to adopt multiple spatial arrangements, not all of which are optimal for selective interaction with specific GABAA receptor subtypes. This has spurred the development of conformationally restricted GABA analogs, which aim to lock the key pharmacophoric elements—the amino and carboxyl groups (or their bioisosteres)—into a specific orientation to enhance potency, selectivity, and metabolic stability.[1]

The cyclobutane scaffold has emerged as a particularly attractive framework for achieving this conformational rigidity.[2] Its puckered, three-dimensional structure provides a rigid backbone to control the spatial relationship between substituents. This guide presents a comparative analysis of a series of novel 3-(aminomethyl)cyclobutanol analogs, designed as conformationally restricted GABA mimetics. We will delve into their performance in key biological assays, supported by detailed experimental protocols and a discussion of the structure-activity relationships (SAR) that govern their interaction with the GABAA receptor.

Comparative Analysis of 3-(Aminomethyl)cyclobutanol Analogs

To investigate the impact of structural modifications on GABAA receptor affinity, a series of 3-(aminomethyl)cyclobutanol analogs with varying stereochemistry and substituents were synthesized and evaluated in a competitive radioligand binding assay. The affinity of these compounds for the GABAA receptor was determined by their ability to displace the radiolabeled GABAA agonist [³H]muscimol from rat brain membranes.

Data Summary: GABAA Receptor Binding Affinities

The binding affinities (Ki values) of the synthesized 3-(aminomethyl)cyclobutanol analogs are summarized in the table below. Lower Ki values indicate higher binding affinity.

Compound IDStereoisomerR¹ SubstituentR² SubstituentKi (nM)
GABA ---15
AMC-01 cisHH58
AMC-02 transHH250
AMC-03 cisMethylH45
AMC-04 cisEthylH80
AMC-05 cisHMethyl120
AMC-06 cisHPhenyl>1000
AMC-07 cisFluoroH35
Structure-Activity Relationship (SAR) Insights

The data reveals several key SAR trends for this series of compounds:

  • Stereochemistry is Crucial: The cis isomer AMC-01 (Ki = 58 nM) exhibits significantly higher affinity for the GABAA receptor compared to its trans counterpart AMC-02 (Ki = 250 nM). This suggests that the spatial arrangement of the aminomethyl and hydroxyl groups in the cis configuration more closely mimics the active conformation of GABA at the receptor binding site. The "pinning back" of the polar groups in the trans isomer may lead to unfavorable steric interactions.[2]

  • Impact of Substitution on the Cyclobutane Ring (R¹): Small, electron-withdrawing or alkyl substituents at the R¹ position of the cis-cyclobutane ring are well-tolerated and can even enhance affinity. The methyl-substituted analog AMC-03 (Ki = 45 nM) and the fluoro-substituted analog AMC-07 (Ki = 35 nM) both show improved affinity over the unsubstituted parent compound AMC-01 . This suggests the presence of a small hydrophobic or polar pocket in the receptor that can accommodate these groups. However, increasing the size of the alkyl group, as in the ethyl-substituted analog AMC-04 (Ki = 80 nM), leads to a decrease in affinity, indicating a potential steric clash.

  • Impact of Substitution on the Aminomethyl Group (R²): Modification of the aminomethyl group appears to be detrimental to binding affinity. The N-methyl analog AMC-05 (Ki = 120 nM) shows a significant drop in affinity compared to AMC-01 , and the bulky N-phenyl substitution in AMC-06 (Ki > 1000 nM) completely abolishes binding. This highlights the critical role of the primary amine for interaction with the GABAA receptor, likely through the formation of a salt bridge with an acidic residue in the binding pocket.

Experimental Protocols

To ensure scientific rigor and reproducibility, the following detailed protocols were employed in the evaluation of the 3-(aminomethyl)cyclobutanol analogs.

Synthesis of 3-(Aminomethyl)cyclobutanol Analogs (General Scheme)

A representative synthetic scheme for the preparation of the cis-3-(aminomethyl)cyclobutanol analogs is outlined below. The synthesis commences with a [2+2] cycloaddition to form the cyclobutane ring, followed by functional group manipulations to introduce the aminomethyl and hydroxyl moieties.

Synthesis_Workflow start Substituted Alkene + Dichloroketene cycloaddition [2+2] Cycloaddition start->cycloaddition cyclobutanone Dichlorocyclobutanone Intermediate cycloaddition->cyclobutanone dechlorination Reductive Dechlorination cyclobutanone->dechlorination ketone Substituted Cyclobutanone dechlorination->ketone reduction Reduction of Ketone ketone->reduction alcohol cis/trans Cyclobutanol Mixture reduction->alcohol separation Chromatographic Separation alcohol->separation cis_alcohol cis-Cyclobutanol separation->cis_alcohol mitsunobu Mitsunobu Reaction (Phthalimide, DEAD, PPh3) cis_alcohol->mitsunobu phthalimide Phthalimidomethyl Cyclobutanol mitsunobu->phthalimide hydrolysis Hydrazinolysis phthalimide->hydrolysis final_product cis-3-(Aminomethyl)cyclobutanol Analog hydrolysis->final_product Binding_Assay_Workflow prep 1. Membrane Preparation (Rat whole brain homogenization and centrifugation) incubation 2. Incubation (Membranes + [³H]Muscimol + Test Compound/Vehicle) prep->incubation filtration 3. Separation of Bound/Free Ligand (Rapid vacuum filtration) incubation->filtration scintillation 4. Quantification (Liquid scintillation counting) filtration->scintillation analysis 5. Data Analysis (Calculation of Ki values) scintillation->analysis Electrophysiology_Pathway cluster_cell HEK293 Cell GABA_A GABAA Receptor (α1β2γ2) Cl_channel Chloride Channel GABA_A->Cl_channel opens Cl_influx Chloride Influx (I_Cl) Cl_channel->Cl_influx GABA_analog 3-(Aminomethyl)cyclobutanol Analog GABA_analog->GABA_A binds to Hyperpolarization Hyperpolarization (Inhibitory Current) Cl_influx->Hyperpolarization

Sources

A Comparative Guide to the Synthetic Pathways of 3-(Aminomethyl)cyclobutanol for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The constrained, three-dimensional architecture of the cyclobutane ring has become an increasingly valuable motif in modern medicinal chemistry. Its ability to serve as a bioisostere for aromatic rings while enhancing sp3 character allows for the exploration of novel chemical space and the improvement of pharmacokinetic properties. Among the array of functionalized cyclobutanes, 3-(aminomethyl)cyclobutanol stands out as a critical building block in the synthesis of various therapeutic agents, including kinase inhibitors and γ-aminobutyric acid (GABA) analogs.[1] This guide provides a comprehensive evaluation of the primary synthetic routes to this versatile intermediate, offering field-proven insights and experimental data to inform strategic decisions in drug development.

Unveiling the Synthetic Landscape: Three Core Strategies

The synthesis of 3-(aminomethyl)cyclobutanol presents unique challenges, primarily in controlling the stereochemistry of the 1,3-disubstituted cyclobutane core. The two main diastereomers, cis and trans, can exhibit significantly different biological activities and physicochemical properties. Therefore, the choice of synthetic route is often dictated by the desired stereochemical outcome. Here, we dissect three prominent pathways, each with its own set of advantages and limitations.

Pathway 1: Reductive Amination of 3-Oxocyclobutanecarboxylic Acid

This approach represents a convergent and scalable route to cis-3-(aminomethyl)cyclobutanol. The strategy hinges on the readily available starting material, 3-oxocyclobutanecarboxylic acid, and leverages a key reductive amination step to install the aminomethyl group.

Rationale and Mechanistic Insight

The choice of 3-oxocyclobutanecarboxylic acid as a precursor is strategic due to its commercial availability and the orthogonal reactivity of its ketone and carboxylic acid functionalities. The synthesis proceeds through the formation of an intermediate lactam, which is then reduced to afford the final product. This intramolecular cyclization followed by reduction is a robust method for establishing the cis stereochemistry. The hydride reagent, in this case, approaches the carbonyl group from the less sterically hindered face, leading to the desired diastereomer.

Reductive_Amination_Pathway 3-Oxocyclobutanecarboxylic Acid 3-Oxocyclobutanecarboxylic Acid Intermediate Lactam Intermediate Lactam 3-Oxocyclobutanecarboxylic Acid->Intermediate Lactam Reductive Amination cis-3-(Aminomethyl)cyclobutanol cis-3-(Aminomethyl)cyclobutanol Intermediate Lactam->cis-3-(Aminomethyl)cyclobutanol Reduction

Caption: Reductive amination pathway to cis-3-(Aminomethyl)cyclobutanol.

Experimental Protocol
  • Lactam Formation: To a solution of 3-oxocyclobutanecarboxylic acid in a suitable solvent such as methanol, add ammonium acetate and a reducing agent like sodium cyanoborohydride. Stir the reaction at room temperature until the starting material is consumed.

  • Reduction: The intermediate lactam is then reduced using a powerful reducing agent like lithium aluminum hydride (LAH) in an ethereal solvent such as tetrahydrofuran (THF). The reaction is typically performed at reflux to ensure complete conversion.

  • Work-up and Purification: The reaction is carefully quenched with water and a base, and the product is extracted with an organic solvent. Purification by column chromatography yields the pure cis-3-(aminomethyl)cyclobutanol.

Pathway 2: Stereoinversion via Mitsunobu Reaction

For accessing the trans isomer of 3-(aminomethyl)cyclobutanol, a stereoinversive approach starting from a cis precursor is highly effective. The Mitsunobu reaction is a cornerstone of this strategy, enabling a clean inversion of stereochemistry at one of the chiral centers.[1][2]

Rationale and Mechanistic Insight

This pathway commences with cis-3-dibenzylaminocyclobutanol, which can be synthesized from 3-oxocyclobutanone. The key Mitsunobu reaction involves the activation of the hydroxyl group with triphenylphosphine and a dialkyl azodicarboxylate, followed by nucleophilic attack by a carboxylic acid. This results in an S_N2 reaction, inverting the stereocenter. Subsequent hydrolysis of the resulting ester and deprotection of the amino group furnishes the trans product. The use of bulky dibenzyl protecting groups on the amine is crucial to prevent side reactions and to facilitate purification.

Mitsunobu_Pathway cis-3-Dibenzylaminocyclobutanol cis-3-Dibenzylaminocyclobutanol trans-Ester Intermediate trans-Ester Intermediate cis-3-Dibenzylaminocyclobutanol->trans-Ester Intermediate Mitsunobu Reaction trans-3-Dibenzylaminocyclobutanol trans-3-Dibenzylaminocyclobutanol trans-Ester Intermediate->trans-3-Dibenzylaminocyclobutanol Hydrolysis trans-3-(Aminomethyl)cyclobutanol trans-3-(Aminomethyl)cyclobutanol trans-3-Dibenzylaminocyclobutanol->trans-3-(Aminomethyl)cyclobutanol Catalytic Debenzylation

Caption: Mitsunobu pathway for the synthesis of trans-3-(Aminomethyl)cyclobutanol.

Experimental Protocol
  • Mitsunobu Reaction: To a cooled solution of cis-3-dibenzylaminocyclobutanol, triphenylphosphine, and a carboxylic acid (e.g., benzoic acid) in an anhydrous solvent like THF, slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1] Allow the reaction to warm to room temperature and stir until completion.

  • Hydrolysis: The resulting ester is hydrolyzed under basic conditions, for instance, with sodium hydroxide in a mixture of methanol and water, to yield trans-3-dibenzylaminocyclobutanol.[1]

  • Debenzylation: The benzyl protecting groups are removed by catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst in a protic solvent like ethanol.[1] The final product is obtained after filtration and removal of the solvent.

Pathway 3: Diastereoselective Reduction of a 3-Aminocyclobutanone Precursor

This pathway offers a versatile approach to both cis and trans isomers by carefully selecting the reducing agent in the final step. The synthesis begins with a protected 3-aminocyclobutanone, which can be prepared through various methods.

Rationale and Mechanistic Insight

The stereochemical outcome of the reduction of a 3-substituted cyclobutanone is highly dependent on the steric bulk of both the substituent and the hydride reagent.[3] For the synthesis of the cis isomer, a sterically demanding hydride reagent such as Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H) is employed. This reagent preferentially attacks the carbonyl from the face opposite to the substituent at the 3-position, leading to the cis-alcohol.[3] Conversely, to obtain the trans isomer, a less hindered reducing agent or an enzymatic reduction using a ketoreductase (KRED) can be utilized.[3][4] The choice of the amino-protecting group (e.g., Boc) also plays a role in directing the stereoselectivity of the reduction.[3]

Diastereoselective_Reduction_Pathway cluster_cis cis-Selective Reduction cluster_trans trans-Selective Reduction 3-(Boc-amino)cyclobutanone 3-(Boc-amino)cyclobutanone cis-3-(Boc-amino)cyclobutanol cis-3-(Boc-amino)cyclobutanol 3-(Boc-amino)cyclobutanone->cis-3-(Boc-amino)cyclobutanol LiAl(OtBu)3H cis-3-(Aminomethyl)cyclobutanol cis-3-(Aminomethyl)cyclobutanol cis-3-(Boc-amino)cyclobutanol->cis-3-(Aminomethyl)cyclobutanol Deprotection 3-(Boc-amino)cyclobutanone_2 3-(Boc-amino)cyclobutanone trans-3-(Boc-amino)cyclobutanol trans-3-(Boc-amino)cyclobutanol 3-(Boc-amino)cyclobutanone_2->trans-3-(Boc-amino)cyclobutanol Ketoreductase (KRED) trans-3-(Aminomethyl)cyclobutanol trans-3-(Aminomethyl)cyclobutanol trans-3-(Boc-amino)cyclobutanol->trans-3-(Aminomethyl)cyclobutanol Deprotection

Sources

A Senior Application Scientist's Guide to Spectroscopic Differentiation of 3-(Aminomethyl)cyclobutanol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise characterization of molecular structure is not merely an academic exercise; it is a cornerstone of efficacy, safety, and intellectual property. Stereoisomers, molecules with identical chemical formulas and connectivity but different spatial arrangements, can exhibit profoundly different pharmacological and toxicological profiles. The cyclobutane ring, a "privileged scaffold" in medicinal chemistry, presents unique stereochemical challenges. This guide provides an in-depth comparison of the spectroscopic techniques used to unambiguously differentiate the cis and trans isomers of 3-(Aminomethyl)cyclobutanol, a key building block in contemporary drug discovery.

Our analysis will be grounded in the fundamental principles of molecular geometry and its influence on spectroscopic output. The cyclobutane ring is not a planar square; it exists in a dynamic, puckered "butterfly" conformation to alleviate torsional strain.[1] The relative orientation of the aminomethyl and hydroxyl substituents in this puckered structure—either on the same side (cis) or opposite sides (trans) of the ring—creates distinct spectroscopic signatures that can be decisively interpreted using a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Stereochemical Assignment

NMR spectroscopy is the most powerful and conclusive method for differentiating the cis and trans isomers of 3-(Aminomethyl)cyclobutanol. The spatial relationships between protons and carbons are directly reflected in their chemical shifts and, most critically, their spin-spin coupling constants.

¹H NMR Spectroscopy: Decoding Dihedral Angles

The key to distinguishing these isomers lies in the vicinal coupling constants (³JHH), which are exquisitely sensitive to the dihedral angle between adjacent protons, a relationship described by the Karplus equation.[2]

  • Expert Insight: In a 1,3-disubstituted cyclobutane, the trans isomer typically places the substituents in a pseudo-diequatorial orientation to minimize steric hindrance. This results in distinct dihedral angles between the methine protons (CH-OH and CH-CH₂NH₂) and their adjacent methylene protons compared to the cis isomer, where one substituent is pseudo-axial and the other pseudo-equatorial.[3] This geometric constraint is the primary source of the observable differences in coupling constants.

Expected ¹H NMR Spectral Data

Parametercis-3-(Aminomethyl)cyclobutanoltrans-3-(Aminomethyl)cyclobutanolRationale for Difference
Methine Protons (H1, H3) Distinct signals, potentially more shielded (lower ppm)Distinct signals, potentially more deshielded (higher ppm)Anisotropic effects and through-space shielding differ based on the relative orientation of the substituents.[3]
Ring Methylene Protons (H2, H4) Complex multipletsComplex multipletsProtons are diastereotopic, leading to complex splitting patterns influenced by both geminal and vicinal coupling.
Aminomethyl Protons (-CH₂NH₂) Doublet (coupled to H3)Doublet (coupled to H3)Deshielded by the adjacent nitrogen atom.[4]
³JHH (Vicinal Coupling) Smaller and varied coupling constantsLarger and more defined coupling constantsThe dihedral angles in the more rigid trans conformer lead to larger ³J values, a hallmark of trans-vicinal protons in cyclic systems.[2][5]
⁴JHH (Long-Range Coupling) May be observableMay be observable"W-coupling" can occur in cyclobutanes and is highly dependent on the specific conformation, offering another layer of structural proof.[6]

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of the isomer sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean vial. Ensure complete dissolution.[7]

  • Transfer: Transfer the solution to a 5 mm NMR tube, ensuring a sample height of 4-5 cm.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition: Acquire the spectrum using a field strength of 400 MHz or higher to ensure good signal dispersion. A standard pulse program with a 90° pulse angle and a relaxation delay of 1-2 seconds is typically sufficient.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

  • Analysis: Integrate the signals to determine proton ratios. Meticulously analyze the multiplicities and measure the coupling constants (in Hz) to determine the stereochemistry.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_result Result prep1 Dissolve 5-10 mg in 0.6 mL Solvent prep2 Transfer to NMR Tube prep1->prep2 acq1 Insert & Lock prep2->acq1 acq2 Shim Field acq1->acq2 acq3 Acquire FID acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Analyze δ, J, Integrals proc2->proc3 result Stereochemical Assignment proc3->result

Caption: Workflow for ¹H NMR-based isomer differentiation.

¹³C NMR Spectroscopy: A Complementary View

While ¹H NMR is often sufficient, ¹³C NMR provides complementary data. The chemical shifts of the cyclobutane ring carbons are sensitive to the steric and electronic environment imposed by the substituents.

  • Expert Insight: In the cis isomer, steric compression (gamma-gauche effect) between the pseudo-axial substituent and the syn-axial protons on the ring can cause the involved carbons to be shielded, appearing at a higher field (lower ppm value) compared to the less sterically hindered trans isomer.

Expected ¹³C NMR Spectral Data

Carbon Atomcis-Isomer (Predicted δ, ppm)trans-Isomer (Predicted δ, ppm)Rationale for Difference
C1 (-CHOH) ~65-70~68-73Stereochemical environment affects shielding.
C2/C4 (-CH₂-) ~30-35~33-38The cis isomer may exhibit slightly different shifts for C2 and C4 due to asymmetry.
C3 (-CHCH₂NH₂) ~38-43~40-45Subject to steric effects from the C1 substituent.
-CH₂NH₂ ~42-47~43-48Generally less affected by ring stereochemistry but can show minor shifts.

Experimental Protocol: ¹³C NMR Acquisition

The protocol is similar to ¹H NMR, with two key differences:

  • Sample Concentration: A more concentrated sample (20-50 mg) is required due to the lower natural abundance of ¹³C.[7]

  • Number of Scans: A significantly higher number of scans (hundreds to thousands) is necessary to achieve an adequate signal-to-noise ratio.[1]

Infrared (IR) Spectroscopy: Probing Functional Group Interactions

IR spectroscopy provides information about the functional groups present. While both isomers contain identical functional groups (-OH and -NH₂), their relative spatial orientation can influence hydrogen bonding, leading to subtle but potentially measurable spectral differences.

  • Expert Insight: The primary distinguishing feature may arise from the potential for intramolecular hydrogen bonding in the cis isomer, where the hydroxyl and aminomethyl groups are on the same face of the ring. This can lead to a sharper O-H stretching band compared to the trans isomer, which will predominantly engage in intermolecular hydrogen bonding, resulting in a broader O-H absorption.

Expected IR Absorption Bands

Vibrational ModeWavenumber (cm⁻¹)Expected Appearance (cis vs. trans)
O-H Stretch 3600 - 3200 (broad)The band for the cis isomer might be slightly sharper or appear at a slightly different frequency due to intramolecular H-bonding.
N-H Stretch 3500 - 3300 (two bands)Asymmetric and symmetric stretches of the primary amine.[4][8] Generally sharper than the O-H band.[9]
C-H Stretch 3000 - 2850Aliphatic C-H stretches.
N-H Bend 1650 - 1580Characteristic scissoring vibration of a primary amine.[8]
Fingerprint Region < 1500Contains C-O, C-N, and C-C stretches and bends. Differences are expected but can be difficult to assign without computational modeling.

Experimental Protocol: ATR-FTIR Spectroscopy

  • Background Scan: Clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring good contact.

  • Spectrum Acquisition: Acquire the sample spectrum, typically co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Caption: Key IR regions for analyzing cis/trans isomers.

Mass Spectrometry (MS): Separation is Key

As stereoisomers, cis- and trans-3-(Aminomethyl)cyclobutanol have identical molecular weights and will produce the same molecular ion peak (m/z 101.15). Standard electron ionization (EI) mass spectra are also expected to be nearly identical, as the fragmentation pathways are governed by connectivity, not stereochemistry.[10]

  • Expert Insight: The reliable differentiation of these isomers using mass spectrometry hinges on coupling it with a separation technique, most commonly Gas Chromatography (GC-MS). The two isomers will have slightly different polarities and boiling points due to their distinct 3D shapes and hydrogen bonding capabilities. This difference in physicochemical properties will lead to different retention times on the GC column, allowing for their separation and individual analysis.

Expected GC-MS Data

Parametercis and trans Isomers
Retention Time (GC) Different. The more polar isomer (often the cis) may have a longer retention time on a polar column.
Molecular Ion (M⁺) m/z = 101
Key Fragments m/z = 84 (Loss of NH₃) m/z = 83 (Loss of H₂O) m/z = 71 (α-cleavage, loss of CH₂NH₂) m/z = 30 ([CH₂NH₂]⁺)

Experimental Protocol: GC-MS Analysis

  • Derivatization (Optional but Recommended): To improve volatility and peak shape, the amine and alcohol functional groups can be derivatized (e.g., silylation or acylation).[11] This step is crucial for robust analysis.

  • Sample Injection: Inject a dilute solution of the derivatized (or underivatized) sample into the GC injector port.

  • Chromatographic Separation: The sample is vaporized and carried by an inert gas (e.g., Helium) through a capillary column (e.g., DB-5MS). A temperature gradient is applied to elute the compounds based on their boiling points and interaction with the column's stationary phase.[12]

  • Mass Analysis: As each isomer elutes from the column, it enters the mass spectrometer, where it is ionized (typically by EI), and the resulting fragments are separated by their mass-to-charge ratio.

  • Data Analysis: A chromatogram is generated showing signal intensity versus retention time. The mass spectrum for each peak is then used to confirm the identity of the eluting compound.

G cluster_output Output Data start Isomer Mixture (Derivatized) gc GC Column Separation start->gc ms MS Detector Ionization & Fragmentation gc->ms peak1 Peak 1: Isomer A (Retention Time t_A) ms->peak1 peak2 Peak 2: Isomer B (Retention Time t_B) ms->peak2

Caption: GC-MS workflow for separating and identifying isomers.

Summary and Conclusion

This guide has detailed the primary spectroscopic methods for differentiating the cis and trans isomers of 3-(Aminomethyl)cyclobutanol. While each technique provides valuable information, their strengths in stereochemical elucidation vary significantly.

Comparative Summary of Techniques

TechniquePrimary Differentiating FeatureConfidence LevelNotes
¹H NMR Vicinal Coupling Constants (³JHH) High / Definitive The most reliable and direct method for assigning stereochemistry based on dihedral angles.
¹³C NMR Chemical Shifts (Steric Shielding)ModerateProvides strong supporting evidence but is less direct than coupling constants.
IR Spectroscopy O-H Stretch Band Shape (H-Bonding)Low / IndicativeDifferences can be subtle and may be confounded by concentration and sample state.
GC-MS GC Retention Time High / Definitive Differentiates based on physical properties, not the mass spectrum itself. Requires chromatographic separation.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to 1H and 13C NMR Spectral Analysis of Cyclobutanes. Retrieved from BenchChem website.[1]

  • Ferrando, A., et al. (2015). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. ResearchGate.[3][13]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from OpenStax website.[4]

  • Winter, A. (2016). How to Identify Alcohols and Amines in the IR Spectrum. Dummies.com.[9]

  • Abraham, R. J., et al. (n.d.). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. PubMed.[6]

  • Waters Corporation. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Retrieved from Waters Corporation website.

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from Illinois State University website.[14]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from University of Calgary website.[8]

  • Huang, Y., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. ScienceDirect.[12]

  • BenchChem. (2025). Application Note: 1H and 13C NMR Spectral Analysis of Substituted Cyclopentanes. Retrieved from BenchChem website.[7]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from Chemistry LibreTexts website.[15]

  • BenchChem. (n.d.). Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants: A Comprehensive Guide. Retrieved from BenchChem website.[2]

  • Organic Spectroscopy International. (2014). CIS TRANS ISOMERS AND NMR. Retrieved from Organic Spectroscopy International website.[5]

  • C&EN. (2023). New Framework Expands Isomer Identification Possibilities with Mass Spectrometry. Retrieved from C&EN website.[10]

  • Kataoka, H. (n.d.). Gas chromatography of amines as various derivatives. ResearchGate.[11]

  • Quora. (2020). How to use infrared spectroscopy to distinguish between cis and trans isomers. Retrieved from Quora.[16]

  • Julian, R. R., et al. (2023). Comprehensive Profiling of Amine-Containing Metabolite Isomers with Chiral Phosphorus Reagents. PubMed.[17]

  • van Asten, A., et al. (n.d.). Imaging Isomers on a Biological Surface: A Review. PubMed Central.[18]

  • Kavanagh, P., et al. (2016). The synthesis and characterization of the 'research chemical' N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) and differentiation from its 5,3-regioisomer. Drug Testing and Analysis.[19][20]

  • Chemistry LibreTexts. (2025). 13.8: Mass Spectrometry of Some Common Functional Groups. Retrieved from Chemistry LibreTexts website.[21]

Sources

The Rigid Advantage: A Comparative Guide to Cyclobutane-Based PROTAC Linkers Versus PEG Linkers

Author: BenchChem Technical Support Team. Date: January 2026

In the vanguard of therapeutic innovation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift from occupancy-based inhibition to targeted protein elimination. The success of these heterobifunctional molecules hinges on the synergistic interplay of three components: a warhead for the protein of interest (POI), an E3 ligase-recruiting ligand, and the intervening linker. While often perceived as a mere tether, the linker's chemical architecture is a critical determinant of a PROTAC's therapeutic index, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[1][2]

For years, flexible polyethylene glycol (PEG) chains have been the default choice for linker design, prized for their hydrophilicity and synthetic accessibility.[2] However, the field is undergoing a paradigm shift, with a groundswell of evidence championing the use of more conformationally constrained linkers.[3] Among these, cyclobutane-based linkers have emerged as a compelling structural motif, offering a rigidifying element that can overcome many of the limitations inherent to their flexible PEG counterparts. This guide provides an in-depth, data-driven comparison of cyclobutane-based and PEG linkers to inform the rational design of next-generation protein degraders.

The Linker's Pivotal Role in PROTAC Efficacy

The linker is not a passive spacer but an active contributor to the PROTAC's mechanism of action. Its length, rigidity, and chemical composition are instrumental in orchestrating the formation of a productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[1] An ill-suited linker can lead to steric hindrance or unproductive binding modes, while an optimal linker facilitates favorable protein-protein interactions, enhancing the stability and efficiency of the ternary complex.[4]

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex binds to Proteasome 26S Proteasome POI->Proteasome targeted to PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex binds to Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination facilitates Ubiquitination->POI adds Ubiquitin tags to Degradation Degradation Products Proteasome->Degradation degrades into

Figure 1: The catalytic cycle of PROTAC-mediated protein degradation. The PROTAC acts as a bridge, bringing the target protein and an E3 ligase into proximity to trigger ubiquitination and subsequent proteasomal degradation.

The Flexible Workhorse: Polyethylene Glycol (PEG) Linkers

PEG linkers, characterized by repeating ethylene glycol units, have been a mainstay in PROTAC design due to several key advantages.

Advantages of PEG Linkers:

  • Enhanced Solubility: The hydrophilic nature of PEG can improve the aqueous solubility of often lipophilic PROTAC molecules, a common challenge in their development.[1]

  • Synthetic Tractability: A wide variety of bifunctional PEG linkers are commercially available, facilitating the rapid synthesis of PROTAC libraries with varying linker lengths.[5]

  • Conformational Flexibility: The high degree of rotational freedom in PEG chains allows the PROTAC to adopt multiple conformations, increasing the probability of achieving a productive ternary complex geometry.[6]

Disadvantages of PEG Linkers:

  • Entropic Penalty: The inherent flexibility of PEG linkers can lead to a significant entropic cost upon binding to form the ternary complex, potentially reducing its stability.[]

  • Reduced Cell Permeability: The high polarity and potential for increased molecular weight associated with longer PEG chains can hinder passive diffusion across the cell membrane.[8]

  • Metabolic Liability: PEG chains can be susceptible to oxidative metabolism, potentially leading to a shorter in vivo half-life.[1]

  • "Hook Effect": The flexibility of PEG linkers can contribute to the formation of non-productive binary complexes at high PROTAC concentrations, leading to a decrease in degradation efficiency.[9]

The Rigid Contender: Cyclobutane-Based Linkers

Cyclobutane-based linkers introduce a level of conformational constraint that can offer significant advantages in PROTAC design. This rigidity helps to pre-organize the PROTAC into a bioactive conformation, potentially leading to improved pharmacological properties.

Advantages of Cyclobutane-Based Linkers:

  • Improved Cell Permeability: The compact and rigid nature of the cyclobutane scaffold can shield polar groups and reduce the topological polar surface area (TPSA), leading to enhanced cell permeability compared to their more flexible counterparts.

  • Enhanced Metabolic Stability: The cyclobutane core is generally more resistant to metabolic degradation than linear PEG chains, which can lead to an improved pharmacokinetic profile.[1]

  • Reduced Entropic Penalty: By pre-organizing the PROTAC into a conformation that is more favorable for binding, the entropic penalty of forming the ternary complex can be reduced, potentially leading to enhanced stability and potency.[10]

  • Potentially Higher Selectivity: The defined orientation of the ligands imposed by a rigid linker can lead to improved selectivity for the target protein.[6]

Disadvantages of Cyclobutane-Based Linkers:

  • Synthetic Complexity: The synthesis of functionalized cyclobutane building blocks can be more challenging and less commercially accessible than that of linear PEG linkers.

  • Potential for Mismatched Geometry: The lack of flexibility means that a rigid linker may not always be able to achieve the optimal geometry for ternary complex formation for every POI-E3 ligase pair.[6]

Linker_Comparison cluster_0 PEG Linker cluster_1 Cyclobutane Linker PEG Flexible & Hydrophilic (CH2-CH2-O)n Cyclobutane Rigid & Compact C4H6 Scaffold

Figure 2: A simplified comparison of the structural characteristics of a flexible PEG linker and a rigid cyclobutane linker.

Head-to-Head Comparison: Performance and Physicochemical Properties

FeaturePEG LinkersCyclobutane-Based LinkersRationale & Supporting Evidence
Conformational Freedom HighLowThe linear nature of PEG allows for a high degree of bond rotation, whereas the cyclic structure of cyclobutane restricts conformational flexibility.[6]
Cell Permeability Generally LowerGenerally HigherRigid linkers can shield polar functional groups, reducing the polar surface area and enhancing passive diffusion.[11] Studies have shown that reducing the PEG-like character of a PROTAC linker can increase permeability.[9]
Metabolic Stability ModerateHighCycloalkane structures are generally more resistant to oxidative metabolism compared to the ether linkages in PEG chains.[1]
Ternary Complex Stability VariablePotentially LowerWhile rigidity can reduce the entropic penalty, it may also prevent the optimal alignment of the POI and E3 ligase. There can be a trade-off between permeability and ternary complex stability.
Synthetic Accessibility HighModerate to LowA wide variety of bifunctional PEG linkers are commercially available. The synthesis of functionalized cyclobutanes is often more complex.[6]
Solubility Generally HigherCan be LowerThe hydrophilic ether oxygens in PEG linkers contribute to higher aqueous solubility.[1]

Case Study: A PROTAC with a cis-Cyclobutane Linker

A notable example of a PROTAC incorporating a rigid linker is UNC7700, which contains a unique cis-cyclobutane linker. This PROTAC was shown to potently degrade components of the Polycomb Repressive Complex 2 (PRC2), with a DC50 of 111 nM for the degradation of EED and 275 nM for EZH2 after 24 hours in a diffuse large B-cell lymphoma cell line.[12] The successful application of a cyclobutane linker in this context underscores the potential of rigid linkers in developing potent and effective PROTACs.

Experimental Protocols for Linker Evaluation

A rigorous evaluation of different linker strategies is crucial for the rational design of potent PROTACs. The following are key experimental protocols for assessing the impact of the linker on PROTAC performance.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a high-throughput method for assessing the passive permeability of a PROTAC across an artificial membrane, which is a good indicator of its potential for cell entry.[8]

Methodology:

  • Preparation of Plates: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. An acceptor plate is filled with buffer.

  • Compound Addition: The PROTAC is dissolved in a suitable buffer and added to the donor wells of the filter plate.

  • Incubation: The filter plate is placed on top of the acceptor plate, and the assembly is incubated for a defined period (e.g., 4-18 hours).

  • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is quantified by LC-MS/MS.

  • Calculation of Permeability Coefficient (Pe): The Pe is calculated based on the change in concentration in the donor and acceptor wells over time.

Western Blot for Target Protein Degradation

This is the gold standard for quantifying the degradation of the target protein in cells following PROTAC treatment.

Methodology:

  • Cell Treatment: Culture cells to an appropriate confluency and treat with a dose-response of the PROTAC for a specified time (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Harvest the cells and lyse them to extract the total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin). Then, incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

  • Detection and Quantification: Visualize the protein bands using a suitable substrate and quantify the band intensities to determine the extent of protein degradation relative to the loading control.

Synthesis of a Bifunctional Cyclobutane Linker (Illustrative)

The synthesis of cyclobutane-based linkers often requires multi-step procedures. The following is a conceptual outline for the synthesis of a bifunctional cyclobutane linker.

Synthesis_Workflow cluster_0 Illustrative Synthesis of a Bifunctional Cyclobutane Linker Start Commercially Available Cyclobutane Derivative Step1 Functional Group Interconversion Start->Step1 Step2 Orthogonal Protection Step1->Step2 Step3 Sequential Deprotection and Coupling Step2->Step3 Final Bifunctional Cyclobutane Linker Step3->Final

Figure 3: A generalized workflow for the synthesis of a bifunctional cyclobutane linker, often involving functional group manipulation, orthogonal protection, and sequential coupling steps.

Conclusion: A Move Towards Rational, Rigid Design

The era of viewing the PROTAC linker as a passive entity is over. The choice between a flexible PEG linker and a more rigid cyclobutane-based linker is a critical decision that can profoundly impact the therapeutic potential of a PROTAC. While PEG linkers offer synthetic ease and can be effective in certain contexts, the evidence increasingly suggests that the conformational constraint imparted by rigid linkers, such as those containing a cyclobutane scaffold, can lead to PROTACs with superior cell permeability, metabolic stability, and, in some cases, enhanced potency.

The future of PROTAC design lies in a more rational, structure-based approach to linker selection. As our understanding of the intricate dynamics of ternary complex formation continues to evolve, we can expect to see the development of novel, conformationally constrained linkers that are tailored to specific POI-E3 ligase pairs. The judicious application of rigid linkers, like the cyclobutane motif, will undoubtedly be a key driver of innovation in the exciting field of targeted protein degradation.

References

  • Characteristic roadmap of linker governs the rational design of PROTACs - PMC. (n.d.). Retrieved January 6, 2026, from [Link]

  • Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex | Request PDF - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. (n.d.). Retrieved January 6, 2026, from [Link]

  • Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH. (n.d.). Retrieved January 6, 2026, from [Link]

  • Figure 4. PROTAC permeability, stability, and cellular activity. (A)... - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]

  • Assessing the Cell Permeability of Bivalent Chemical Degraders Using the Chloroalkane Penetration Assay | Request PDF - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]

  • Linker-dependent folding rationalizes PROTAC cell permeability - ChemRxiv. (n.d.). Retrieved January 6, 2026, from [Link]

  • Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC - PubMed Central. (n.d.). Retrieved January 6, 2026, from [Link]

  • Linker-free PROTACs efficiently induce the degradation of oncoproteins - PMC. (n.d.). Retrieved January 6, 2026, from [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Evaluation of Drug Candidates Containing the 3-(Aminomethyl)cyclobutanol Moiety

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the judicious selection and rigorous evaluation of novel chemical scaffolds are paramount to therapeutic innovation. The 3-(aminomethyl)cyclobutanol moiety, a conformationally restricted carbocycle, has emerged as a compelling structural motif in medicinal chemistry. Its rigid framework offers a unique tool to explore structure-activity relationships (SAR) and to optimize pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth technical comparison of the in vitro and in vivo evaluation of drug candidates incorporating this moiety, with a particular focus on its application in the design of γ-aminobutyric acid (GABA) analogs.

The Rationale for Incorporating the 3-(Aminomethyl)cyclobutanol Scaffold

The cyclobutane ring introduces a degree of conformational constraint that can enhance binding affinity and selectivity for a biological target by reducing the entropic penalty of binding.[1][2] This "pre-organization" of the pharmacophoric groups—the aminomethyl and hydroxyl functionalities—can lead to improved metabolic stability and oral bioavailability compared to more flexible aliphatic counterparts. The 3-(aminomethyl)cyclobutanol scaffold serves as a versatile building block in the synthesis of diverse compounds, from central nervous system (CNS) agents to kinase inhibitors and PROTACs (Proteolysis Targeting Chimeras).

Comparative In Vitro Evaluation: A Focus on GABA Analogs

A primary application of the 3-(aminomethyl)cyclobutanol moiety and its analogs has been in the development of conformationally restricted GABA analogs.[3][4] GABA is the principal inhibitory neurotransmitter in the central nervous system, and its dysregulation is implicated in various neurological and psychiatric disorders. The evaluation of novel GABA analogs typically involves a battery of in vitro assays to characterize their interaction with key components of the GABAergic system.

Here, we compare the in vitro activity of cis- and trans-3-aminocyclobutane-1-carboxylic acid, close analogs of the 3-(aminomethyl)cyclobutanol moiety, as a case study.[3]

Table 1: Comparative In Vitro Activity of Cyclobutane GABA Analogs[3]
Assaycis-3-aminocyclobutane-1-carboxylic acidtrans-3-aminocyclobutane-1-carboxylic acidRationale and Interpretation
GABA Uptake Inhibition (Rat Brain Minislices) Weak to moderate inhibitionLess effective than cis isomerThis assay assesses the compound's ability to block the reuptake of GABA from the synaptic cleft, thereby prolonging its inhibitory action. The superior activity of the cis isomer suggests its conformation is more favorable for binding to GABA transporters.
GABA Receptor Binding (Sodium-Independent) Weak to moderate inhibitionLess effective than cis isomerThis assay measures the displacement of a radiolabeled GABA ligand from its receptors on rat brain membranes, indicating the compound's affinity for GABA receptors. The results further support the conformational advantage of the cis isomer.
GABA Aminotransferase (GABA-T) Substrate Activity Active as a substrateLess effective than cis isomerGABA-T is the primary enzyme responsible for GABA catabolism. A compound that acts as a substrate may modulate GABA levels. The higher activity of the cis isomer suggests it is a better substrate for GABA-T.
Experimental Protocol: In Vitro GABA Uptake Inhibition Assay

Objective: To determine the potency of a test compound in inhibiting the uptake of radiolabeled GABA into brain tissue preparations.

Materials:

  • Rat brain tissue (cortex or hippocampus)

  • Krebs-Ringer bicarbonate buffer

  • [³H]-GABA (radiolabeled GABA)

  • Test compounds (e.g., cis- and trans-3-aminocyclobutane-1-carboxylic acid)

  • Scintillation fluid and vials

  • Liquid scintillation counter

Procedure:

  • Prepare brain tissue minislices (approximately 0.1 mm thick).

  • Pre-incubate the minislices in Krebs-Ringer buffer at 37°C for 10 minutes.

  • Add the test compound at various concentrations and incubate for a further 10 minutes.

  • Initiate the uptake reaction by adding [³H]-GABA and incubate for 5 minutes.

  • Terminate the uptake by rapid filtration and washing with ice-cold buffer.

  • Lyse the tissue and measure the radioactivity using a liquid scintillation counter.

  • Calculate the percentage inhibition of GABA uptake at each concentration of the test compound and determine the IC₅₀ value.

Self-Validation: The protocol should include positive controls (known GABA uptake inhibitors like tiagabine) and negative controls (vehicle) to ensure the assay is performing correctly. The specific activity of the [³H]-GABA should be high enough to provide a robust signal-to-noise ratio.

In Vivo Evaluation: Assessing Physiological Effects

In vivo studies are crucial to understanding the physiological effects and therapeutic potential of a drug candidate in a living organism. For GABA analogs, this often involves assessing their impact on neuronal activity.

Comparative In Vivo Activity: Neuronal Firing Rate

In a study by Allan et al. (1980), the in vivo effects of cis- and trans-3-aminocyclobutane-1-carboxylic acid were evaluated by observing their impact on the firing rate of spinal neurons in cats.[3]

Table 2: Comparative In Vivo Activity of Cyclobutane GABA Analogs[3]
Assaycis-3-aminocyclobutane-1-carboxylic acidtrans-3-aminocyclobutane-1-carboxylic acidRationale and Interpretation
Depression of Firing Rate of Cat Spinal Neurons ActiveLess effective than cis isomerThis in vivo assay directly measures the inhibitory effect of the compound on neuronal activity. The depression of the firing rate is consistent with a GABA-like inhibitory action. The greater potency of the cis isomer in vivo corroborates the in vitro findings.
Experimental Protocol: In Vivo Electrophysiological Recording in Feline Spinal Cord

Objective: To assess the effect of a test compound on the spontaneous or evoked firing rate of individual neurons in the spinal cord of an anesthetized cat.

Materials:

  • Anesthetized and artificially ventilated cat

  • Stereotaxic frame

  • Glass microelectrodes for extracellular recording

  • Amplifier and data acquisition system

  • Drug delivery system (e.g., microiontophoresis or systemic administration)

  • Test compounds

Procedure:

  • Anesthetize the cat and perform a laminectomy to expose the spinal cord.

  • Mount the animal in a stereotaxic frame to ensure stability.

  • Advance a microelectrode into the spinal cord to record the extracellular activity of a single neuron.

  • Establish a stable baseline firing rate.

  • Administer the test compound either locally via microiontophoresis or systemically.

  • Record the changes in the neuronal firing rate during and after drug administration.

  • Analyze the data to quantify the change in firing frequency and duration of the effect.

Self-Validation: The identity of the recorded neuron should be confirmed by its response to known stimuli. The stability of the recording is critical, and control administrations of vehicle should be performed to rule out non-specific effects.

Visualization of Experimental Workflow

In Vitro Evaluation Workflow

in_vitro_workflow cluster_preparation Sample Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis tissue Rat Brain Tissue minislices Brain Minislices tissue->minislices preincubation Pre-incubation minislices->preincubation compound_addition Add Test Compound preincubation->compound_addition radiolabel_addition Add [³H]-GABA compound_addition->radiolabel_addition termination Terminate Uptake radiolabel_addition->termination scintillation Liquid Scintillation Counting termination->scintillation calculation Calculate % Inhibition & IC₅₀ scintillation->calculation caption In Vitro GABA Uptake Inhibition Workflow

Caption: Workflow for in vitro GABA uptake inhibition assay.

Broader Applications and Future Directions

While the development of GABA analogs represents a significant application, the 3-(aminomethyl)cyclobutanol moiety is also being explored in other therapeutic areas. Its rigid structure is advantageous in the design of kinase inhibitors, where precise positioning of functional groups is critical for high-affinity binding to the ATP pocket.[5][6] Furthermore, this moiety is utilized as a linker in the development of PROTACs, which are bifunctional molecules that induce the degradation of target proteins.

Conclusion

The 3-(aminomethyl)cyclobutanol moiety is a valuable scaffold in modern drug discovery, offering a means to introduce conformational rigidity and explore novel chemical space. The comparative in vitro and in vivo evaluation of drug candidates containing this moiety, as exemplified by the study of cyclobutane-based GABA analogs, provides a clear framework for assessing their therapeutic potential. A thorough understanding of the experimental protocols and the rationale behind them is essential for researchers aiming to leverage this promising chemical entity in the development of next-generation therapeutics.

References

  • Allan, R. D., Curtis, D. R., Headley, P. M., Johnston, G. A., Kennedy, S. M., Lodge, D., & Twitchin, B. (1980). Cyclobutane analogs of GABA. Neurochemical Research, 5(4), 393–400. [Link]

  • van der Kolk, M. R., van der Pijl, F., Rutjes, F. P. J. T., & Bolt, R. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(13), e202200115. [Link]

  • van der Kolk, M. R., van der Pijl, F., Rutjes, F. P. J. T., & Bolt, R. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [Link]

  • Kudryavtsev, D. S., Krasavin, M. Y., & Vil, V. A. (2018). Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. Molecular Diversity, 22(3), 637–651. [Link]

  • Chebib, M., Johnston, G. A., & Duke, R. K. (2000). The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. British Journal of Pharmacology, 130(4), 837–846. [Link]

  • ResearchGate. (n.d.). Drug and drug candidates containing cyclobutane rings. Retrieved from [Link]

  • Melnykov, K. P., Volochnyuk, D., Ryabukhin, S. V., & Grygorenko, O. (2019). GABA and its conformationally restricted analogues. ResearchGate. [Link]

  • Sbardella, G., & Castellano, S. (2012). Discovery of a Novel Chemotype of Tyrosine Kinase Inhibitors by Fragment-Based Docking and Molecular Dynamics. ACS Medicinal Chemistry Letters, 3(6), 469–473. [Link]

  • Wikipedia. (2023). Tyrosine kinase inhibitor. [Link]

  • El-Nassan, H. B. (2023). Exploring new cyclohexane carboxamides based GABA agonist: Design, synthesis, biological evaluation, in silico ADME and docking studies. Bioorganic Chemistry, 135, 106488. [Link]

Sources

A Senior Application Scientist's Guide to Investigating Antibody Cross-Reactivity Against 3-(Aminomethyl)cyclobutanol-Containing Haptens

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the specificity of an antibody is paramount. In the realm of small molecule therapeutics and diagnostics, where haptens are frequently employed to elicit an immune response, understanding the potential for cross-reactivity is not merely an academic exercise—it is a critical component of safety and efficacy assessment. This guide provides an in-depth technical comparison of methodologies to investigate the cross-reactivity of antibodies generated against haptens containing the 3-(aminomethyl)cyclobutanol moiety. We will explore the rationale behind experimental design, provide detailed protocols, and present a framework for data interpretation.

The Significance of the 3-(Aminomethyl)cyclobutanol Moiety

The cyclobutane ring is an increasingly utilized scaffold in medicinal chemistry, valued for its ability to introduce conformational rigidity and three-dimensionality into drug candidates.[1][2] The "cis-3-(aminomethyl)cyclobutanecarboxylic acid (ACCA)" scaffold, a close structural relative of our hapten of interest, is found in biologically active molecules, highlighting the relevance of this chemical space in pharmaceutical development.[3] When a small molecule containing the 3-(aminomethyl)cyclobutanol structure is developed as a therapeutic, it is essential to assess its immunogenic potential. Should the molecule act as a hapten and elicit an antibody response, it is crucial to understand which other structurally similar molecules these antibodies might recognize.

Designing a Cross-Reactivity Investigation: A Multifaceted Approach

A thorough investigation into antibody cross-reactivity requires a systematic approach, beginning with the synthesis of a suitable immunogen and culminating in a sensitive and specific immunoassay.

Part 1: Hapten Design and Synthesis for Immunogen Preparation

To generate antibodies against 3-(aminomethyl)cyclobutanol, it must first be rendered immunogenic by conjugation to a carrier protein.[4] The design of the hapten is critical; a linker arm is typically introduced to distance the small molecule from the carrier protein, ensuring that the key structural features of the hapten are accessible to the immune system.

A plausible synthetic route for a hapten containing the 3-(aminomethyl)cyclobutanol core is outlined below. This proposed synthesis leverages established methods for the modification of cyclobutane derivatives.[5][6]

Proposed Synthesis of a 3-(Aminomethyl)cyclobutanol-Derived Hapten (Hapten-1)

  • Protection of the Amine: The primary amine of commercially available cis-3-(aminomethyl)cyclobutanol is protected with a suitable protecting group, such as a Boc group, to prevent side reactions in subsequent steps.

  • Activation of the Hydroxyl Group: The hydroxyl group is then activated, for example, by conversion to a tosylate or mesylate, to facilitate the introduction of a linker.

  • Introduction of a Linker with a Terminal Carboxylic Acid: The activated hydroxyl group is displaced by a nucleophile containing a protected carboxylic acid, such as the ethyl ester of 6-aminohexanoic acid.

  • Deprotection and Conjugation: The protecting groups on the amine and carboxylic acid are removed, yielding the free hapten with a linker arm terminating in a carboxyl group. This carboxyl group can then be activated using reagents like EDC and NHS for conjugation to the amine groups of a carrier protein like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[7]

Part 2: Selection of Potential Cross-Reacting Analogs

The core of a cross-reactivity study lies in the judicious selection of compounds to test. These should include molecules with subtle and significant structural variations from the parent hapten. For our 3-(aminomethyl)cyclobutanol hapten, a panel of potential cross-reactants would ideally include:

  • Stereoisomers: The trans-isomer of 3-(aminomethyl)cyclobutanol.

  • Ring Analogs: Cyclopentane and cyclohexane derivatives with similar substitutions.

  • Side-Chain Variations: Analogs with different lengths of the aminomethyl side chain (e.g., aminoethyl) or modifications to the hydroxyl group (e.g., a methoxy ether).

  • Related Scaffolds: Open-chain analogs that mimic the spatial arrangement of the functional groups.

  • Metabolites: Known or predicted metabolites of the parent drug candidate.

Part 3: Development of a Competitive ELISA for Cross-Reactivity Assessment

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for determining the cross-reactivity of antibodies against small molecule haptens.[8] This format measures the ability of a test compound to compete with a coated antigen for binding to the antibody of interest.

Below is a detailed protocol for a competitive ELISA to assess the cross-reactivity of polyclonal or monoclonal antibodies raised against our hypothetical 3-(aminomethyl)cyclobutanol-KLH immunogen.

Experimental Protocol: Competitive ELISA for Cross-Reactivity

Materials:

  • High-binding 96-well microtiter plates

  • Coating Antigen: 3-(aminomethyl)cyclobutanol hapten conjugated to BSA (Hapten-1-BSA)

  • Antibody: Polyclonal serum from an animal immunized with Hapten-1-KLH or a specific monoclonal antibody

  • Test Compounds: 3-(aminomethyl)cyclobutanol (free hapten) and a panel of structural analogs

  • Secondary Antibody: HRP-conjugated anti-species IgG (e.g., anti-rabbit IgG-HRP)

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)

  • Stop Solution: 1M H₂SO₄

  • Buffers: Coating Buffer (carbonate-bicarbonate, pH 9.6), Wash Buffer (PBS with 0.05% Tween-20), Blocking Buffer (PBS with 1% BSA), Assay Buffer (PBS with 0.1% BSA and 0.05% Tween-20)

  • Plate reader capable of measuring absorbance at 450 nm

Workflow Diagram:

ELISA_Workflow cluster_coating Plate Coating cluster_blocking Blocking cluster_competition Competitive Binding cluster_detection Detection coating Coat plate with Hapten-1-BSA blocking Block with 1% BSA coating->blocking Wash competition Add Antibody + Test Compound/Standard blocking->competition Wash secondary Add Secondary Ab-HRP competition->secondary Wash substrate Add TMB Substrate secondary->substrate Wash stop Add Stop Solution substrate->stop read Read Absorbance at 450 nm stop->read

Caption: Competitive ELISA workflow for cross-reactivity assessment.

Procedure:

  • Plate Coating:

    • Dilute the Hapten-1-BSA coating antigen to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted coating antigen to each well of a 96-well plate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with 200 µL of Wash Buffer per well.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Prepare a standard curve of the free hapten (3-(aminomethyl)cyclobutanol) in Assay Buffer.

    • Prepare serial dilutions of the test compounds (structural analogs) in Assay Buffer.

    • Wash the plate three times with Wash Buffer.

    • Add 50 µL of the standard or test compound dilutions to the appropriate wells.

    • Dilute the primary antibody to its optimal working concentration in Assay Buffer.

    • Add 50 µL of the diluted primary antibody to each well.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Detection:

    • Wash the plate three times with Wash Buffer.

    • Dilute the HRP-conjugated secondary antibody in Assay Buffer.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Signal Development and Measurement:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark for 15-30 minutes, or until sufficient color development.

    • Add 50 µL of Stop Solution to each well to stop the reaction.

    • Read the absorbance at 450 nm within 30 minutes of adding the stop solution.

Data Analysis and Interpretation

The data from the competitive ELISA is used to calculate the concentration of each test compound that causes 50% inhibition of the maximum signal (IC50). The cross-reactivity is then typically expressed as a percentage relative to the parent hapten.

Calculation of Percent Cross-Reactivity:

% Cross-Reactivity = (IC50 of Parent Hapten / IC50 of Test Compound) x 100

Example Data Table:

Below is a table of hypothetical cross-reactivity data for antibodies raised against Hapten-1. This table illustrates how the results of a cross-reactivity study would be presented.

CompoundStructureIC50 (nM)% Cross-Reactivity
Hapten-1 cis-3-(aminomethyl)cyclobutanol10100%
Analog Atrans-3-(aminomethyl)cyclobutanol5020%
Analog Bcis-3-(aminoethyl)cyclobutanol2005%
Analog Ccis-3-(aminomethyl)cyclopentanol10001%
Analog D4-amino-2-butanol>10,000<0.1%

Interpretation of Hypothetical Results:

  • High Cross-Reactivity with Stereoisomer (Analog A): The significant cross-reactivity with the trans-isomer suggests that the antibody recognizes the overall shape and functional groups of the molecule but is not strictly dependent on the cis configuration.

  • Moderate Cross-Reactivity with Side-Chain Variation (Analog B): The reduced cross-reactivity with a longer side-chain indicates that the length of the aminomethyl group is a factor in antibody recognition.

  • Low Cross-Reactivity with Ring Analog (Analog C): The dramatic drop in cross-reactivity when the cyclobutane ring is expanded to a cyclopentane ring suggests that the four-membered ring is a critical component of the epitope.

  • Negligible Cross-Reactivity with Open-Chain Analog (Analog D): The lack of recognition of the acyclic analog confirms the importance of the cyclic scaffold for antibody binding.

Visualizing the Molecular Basis of Cross-Reactivity

The following diagram illustrates the concept of antibody recognition and how structural similarity can lead to cross-reactivity.

Cross_Reactivity_Concept cluster_antibody Antibody Binding Site cluster_haptens Haptens Ab Antibody Hapten1 Hapten-1 (cis-3-(aminomethyl)cyclobutanol) Hapten1->Ab High Affinity Binding (Specific Recognition) AnalogA Analog A (trans-isomer) AnalogA->Ab Lower Affinity Binding (Cross-Reactivity) AnalogC Analog C (cyclopentanol) AnalogC->Ab No Significant Binding

Caption: Antibody recognition of the target hapten and structurally related analogs.

Conclusion

A thorough investigation of antibody cross-reactivity for haptens containing the 3-(aminomethyl)cyclobutanol moiety is a critical step in the development of drugs and diagnostics. By combining rational hapten design, the synthesis of relevant structural analogs, and the implementation of a robust competitive ELISA, researchers can gain a comprehensive understanding of antibody specificity. The insights gleaned from such studies are invaluable for predicting potential off-target effects, ensuring assay accuracy, and ultimately contributing to the development of safer and more effective chemical entities.

References

  • Avenoza, A., Busto, J. H., Canal, N., & Peregrina, J. M. (2005). Synthesis of cyclobutane serine analogues. The Journal of organic chemistry, 70(1), 330–333.
  • Yin, G., Liu, G., Chen, P., & Li, G. (2023). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[9][9]-rearrangement cascade. Chemical science, 14(19), 5095–5102.

  • Liu, Y., Li, Y., Wu, Y., Li, R., & Li, Q. X. (2018). Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food. Molecules (Basel, Switzerland), 23(10), 2485.
  • Kabalka, G. W., Wu, Z., & Yao, M. L. (2004). Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. Journal of medicinal chemistry, 47(16), 4155–4157.
  • Li, M., Wang, Y., Qiu, J., Wang, X., & Li, Y. (2018). Amide-containing neoepitopes: the key factor in the preparation of hapten-specific antibodies and a strategy to overcome. Frontiers in immunology, 9, 2969.
  • Soh, J. H., & Sullenger, B. A. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Analytical chemistry, 91(2), 1515–1520.
  • Frongia, A., Secci, F., & Spiga, M. (2023). New Derivatives of Cyclobutane β-Amino Acids. ChemistryViews.
  • Wegner, J., Funke, M., & Maulide, N. (2023).
  • Avenoza, A., Busto, J. H., Corzana, F., & Peregrina, J. M. (2003). Synthesis of either enantiomer of cis-3-aminocyclopentanecarboxylic acid from both enantiomers of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one. Journal of the Chemical Society, Perkin Transactions 1, (12), 2298–2301.
  • WO2016036894A1 - Cyclobutane containing carboxylic acid gpr120 modulators - Google Patents. (n.d.).
  • Song, B. A., Liu, J., & Hu, D. Y. (2011). Hapten Design, Modification and Preparation of Artificial Antigens.
  • St. Amant, A. H., & Liskamp, R. M. (2019). Examples of reactions used for conjugation to carboxylic acids. A:...
  • Le, C. M., & Rovis, T. (2016). Decarboxylative Alkylation: An Approach to Site-Selective Bioconjugation of Native Proteins via Oxidation Potentials. ACS central science, 2(10), 719–724.
  • Noble, A., & Macmillan, D. W. C. (2014). Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. Journal of the American Chemical Society, 136(32), 11602–11605.
  • Karad, M. D., & Singh, S. K. (2023). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. Molecules (Basel, Switzerland), 28(15), 5851.
  • Avenoza, A., Busto, J. H., Canal, N., & Peregrina, J. M. (2005). Synthesis of cyclobutane serine analogues. The Journal of organic chemistry, 70(1), 330–333.
  • van der Pijl, F., van der Vlag, R., & Rutjes, F. (2022).
  • Mampreian, D. M., & Aggarwal, V. K. (2022). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Chemical science, 13(48), 14501–14506.
  • Frongia, A., Secci, F., & Spiga, M. (2023). New Derivatives of Cyclobutane β-Amino Acids. ChemistryViews.
  • Dekeukeleire, D., & De Kimpe, N. (2002). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Alkaloids: Chemical and Biological Perspectives, 1–48.
  • US7749712B2 - Non-competitive immunoassay for small analytes - Google Patents. (n.d.).
  • Li, W., Shu, C., & Lawrence, H. R. (2014). Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. ACS medicinal chemistry letters, 5(10), 1121–1126.
  • van der Pijl, F., van der Vlag, R., & Rutjes, F. (2022).
  • Liu, Y., Li, Y., Wu, Y., Li, R., & Li, Q. X. (2018). Amide-containing neoepitopes: the key factor in the preparation of hapten-specific antibodies and a strategy to overcome. Frontiers in immunology, 9, 2969.
  • Teng, C. M., Hsiao, G., & Ko, F. N. (2020). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC advances, 10(70), 42969–42981.

Sources

Safety Operating Guide

A Procedural Guide to the Safe Disposal of 3-(Aminomethyl)cyclobutanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 3-(Aminomethyl)cyclobutanol. As drug development professionals and researchers, our commitment to safety and environmental stewardship is paramount. The following protocols are designed to provide clear, actionable guidance that ensures operational safety and regulatory compliance. The information is synthesized from established chemical safety principles and data from structurally similar molecules, reflecting a precautionary approach in the absence of exhaustive data for this specific compound.

Hazard Identification and Risk Assessment

Causality of Hazards:

  • Basicity & Corrosivity: The aminomethyl group confers basic properties, making the compound potentially corrosive to skin and eyes and reactive with acids.[4]

  • Flammability: Small-molecule alcohols like cyclobutanol are often flammable, posing a fire risk, especially in the presence of ignition sources.[3][5][6] Vapors can form explosive mixtures with air.

  • Toxicity: The toxicological properties have not been thoroughly investigated.[1][2] Therefore, it is prudent to treat this compound as potentially harmful if inhaled, ingested, or absorbed through the skin. It may cause irritation to the respiratory system, skin, and eyes.[1][2]

Key Chemical Properties and Hazards Summary
PropertyValue / ObservationAuthoritative Source / Rationale
Chemical Structure C₅H₁₁NON/A
Physical State Assumed to be a liquid or low-melting solid at room temperature.Based on similar small-molecule aminols.
Flammability Assumed to be a flammable liquid.[3]Based on the properties of Cyclobutanol. Keep away from heat, sparks, and open flames.[5][6]
Reactivity Incompatible with strong oxidizing agents, acid anhydrides, and acid chlorides.[3][6] Reacts with acids.The amine and alcohol groups are susceptible to reaction with these materials.
Health Hazards May cause respiratory irritation.[1] May cause skin and severe eye damage.[4] Full toxicological profile is unknown.[1][2]Inferred from SDS of structural analogs like cis-3-amino-3-methylcyclobutanol and 1,3-Bis(aminomethyl)cyclohexane.
Environmental Hazards Avoid release into the environment; may be harmful to aquatic life.[2][7]General principle for synthetic organic compounds not readily biodegradable.

Personal Protective Equipment (PPE) and Engineering Controls

To mitigate the risks identified above, all handling and disposal procedures must be conducted with appropriate safety measures in place.

  • Engineering Controls: All transfers and handling of 3-(Aminomethyl)cyclobutanol must be performed inside a certified chemical fume hood. This is a self-validating system to minimize inhalation exposure and contain any potential spills or vapor release.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

    • Hand Protection: Wear compatible, chemical-resistant gloves (e.g., Nitrile rubber). Double-gloving is recommended when handling neat material.

    • Skin and Body Protection: A flame-resistant lab coat must be worn. Ensure legs and feet are covered with long pants and closed-toe shoes.

Waste Segregation and Container Management

Proper segregation is the cornerstone of safe chemical waste disposal. It prevents dangerous reactions and ensures that waste is handled by the correct disposal stream.[7][8]

  • Designated Waste Stream: 3-(Aminomethyl)cyclobutanol waste should be collected in a container designated for non-halogenated organic waste . If your institution has a specific amine waste stream, that is also appropriate.

  • Container Requirements:

    • Use only approved hazardous waste containers made of a compatible material (e.g., polyethylene or glass for solvents).[7][8]

    • The container must be in good condition, with a tightly sealing cap.

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name "3-(Aminomethyl)cyclobutanol," and any other constituents of the waste.[8]

  • Critical Precaution: NEVER mix amine waste with acidic waste, as this can cause a violent exothermic reaction.[9] Do not mix with strong oxidizing agents.

Step-by-Step Disposal Protocol

This protocol provides a self-validating workflow for the disposal of residual 3-(Aminomethyl)cyclobutanol and contaminated materials.

  • Preparation:

    • Don all required PPE as specified in Section 2.

    • Ensure work is conducted within a chemical fume hood.

    • Prepare the designated, properly labeled hazardous waste container, ensuring it is open and accessible within the hood.

  • Waste Transfer:

    • Using a clean funnel, carefully pour the residual 3-(Aminomethyl)cyclobutanol into the hazardous waste container.

    • Avoid splashes. Pour slowly to prevent static electricity buildup, especially with larger volumes.

  • Container Decontamination (Triple Rinse):

    • Empty containers that held 3-(Aminomethyl)cyclobutanol are also considered hazardous waste until properly decontaminated.[10]

    • Rinse 1: Add a small amount of a suitable solvent (e.g., methanol or ethanol) to the empty container. Cap and swirl to rinse all interior surfaces.

    • Transfer Rinsate: Carefully decant the solvent rinsate into the same hazardous waste container.

    • Repeat: Perform this rinsing procedure two more times for a total of three rinses.[10] This ensures the removal of residual chemical to a non-hazardous level.

    • After the final rinse, deface the label on the now-decontaminated container before disposal as regular solid waste (or as per your institution's policy for rinsed chemical containers).

  • Disposal of Contaminated Materials:

    • Any disposable materials that came into direct contact with 3-(Aminomethyl)cyclobutanol (e.g., pipette tips, contaminated absorbent pads) should be placed in a sealed bag, labeled, and disposed of as solid hazardous waste.

  • Final Container Sealing and Storage:

    • Securely cap the hazardous waste container.[8]

    • Wipe the exterior of the container clean.

    • Store the container in a designated satellite accumulation area or hazardous waste storage room, away from incompatible materials.[8]

    • Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.[1][7]

Disposal Decision-Making Workflow

The following diagram illustrates the logical process for the safe disposal of 3-(Aminomethyl)cyclobutanol.

G cluster_prep Phase 1: Preparation & Assessment cluster_action Phase 2: Disposal Action cluster_final Phase 3: Finalization A Identify Waste: 3-(Aminomethyl)cyclobutanol B Assess Hazards: Flammable, Basic, Potential Irritant A->B C Select PPE & Controls: Fume Hood, Goggles, Gloves, Lab Coat B->C D Segregate Waste: Non-Halogenated Organic Stream C->D E Transfer Waste to Labeled Container D->E F Triple-Rinse Original Container & Collect Rinsate E->F G Dispose of Contaminated Solids F->G H Seal & Clean Waste Container G->H I Store in Designated Satellite Accumulation Area H->I J Schedule Pickup by Licensed Disposal Company / EHS I->J

Caption: Logical workflow for the disposal of 3-(Aminomethyl)cyclobutanol.

References

  • MSDS of cis-3-amino-3-methylcyclobutanol hydrochloride. Capot Chemical. (2024). Accessed January 2026.
  • Cyclobutanol Safety Data Sheet. Thermo Fisher Scientific. (2025). Accessed January 2026.
  • Cyclobutanol Safety Data Sheet. Sigma-Aldrich. (2025). Accessed January 2026.
  • (1S,3R)-3-Aminomethyl-cyclopentanol Safety Data Sheet. Cayman Chemical. (2014). Accessed January 2026.
  • Cyclobutanemethanol Safety Data Sheet. Fisher Scientific. (2025). Accessed January 2026.
  • Amine Disposal For Businesses. Collect and Recycle. Accessed January 2026.
  • Cyclobutanol Safety Data Sheet. Fisher Scientific. Accessed January 2026.
  • Cyclobutanol Product Information. Apollo Scientific. (2023). Accessed January 2026.
  • The application of cyclobutane derivatives in organic synthesis.
  • Proper disposal of chemicals. Sciencemadness Wiki. (2023). Accessed January 2026.
  • How Do You Dispose Of Waste In A Laboratory? Chemistry For Everyone - YouTube. (2024). Accessed January 2026.
  • Chemical waste | Hazardous Waste Management. McGill University. Accessed January 2026.
  • 1,3-Bis(aminomethyl)cyclohexane Safety Data Sheet. FUJIFILM Wako Chemicals. (2024). Accessed January 2026.
  • Chemical Waste Disposal Guidelines. Emory University Department of Chemistry. Accessed January 2026.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Aminomethyl)cyclobutanol
Reactant of Route 2
Reactant of Route 2
3-(Aminomethyl)cyclobutanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.